5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-2-5-9-6-4-8-7(9)3-1/h4,6H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRGXYWEHFENBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=CN=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433668 | |
| Record name | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34167-66-3 | |
| Record name | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34167-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H,6H,7H,8H-imidazo[1,2-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
The Cornerstone of Privileged Scaffolds: An In-depth Technical Guide to the Basic Properties of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine
For Immediate Release
A deep dive into the fundamental physicochemical and reactive properties of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold, a cornerstone for the development of novel therapeutics. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile heterocyclic system.
Introduction: A Privileged Scaffold in Medicinal Chemistry
The this compound nucleus is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure and the presence of both hydrogen bond donors and acceptors make it an attractive scaffold for designing molecules with specific biological activities. This guide will elucidate the core basic properties of this compound, providing a foundation for its strategic application in drug discovery. The imidazo[1,2-a]pyridine scaffold is recognized as a "drug prejudice" scaffold due to its wide range of applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities.[1]
Molecular Structure and Physicochemical Properties
The fundamental characteristics of a molecule dictate its behavior in biological systems. Understanding these properties is paramount for predicting pharmacokinetics and pharmacodynamics.
Structural Features
This compound is characterized by a fused imidazole and a saturated pyridine ring. This fusion results in a unique electronic and conformational profile. The lone pair of electrons on the imidazole nitrogen (N1) is part of the aromatic sextet, rendering it less basic. Conversely, the nitrogen atom in the pyridine ring (N4) possesses a lone pair that is available for protonation, conferring the molecule its basic character.
Basicity and pKa
Quantitative Physicochemical Data
A summary of the key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂ | [2] |
| Molecular Weight | 122.17 g/mol | |
| CAS Number | 34167-66-3 | [2] |
Note: Experimental data for solubility and pKa of the parent compound are not available in the provided search results. The pKa value is for a related pyrimidine analog.
Synthesis of the Core Scaffold
The construction of the this compound core can be achieved through various synthetic strategies. A common approach involves the cyclization of a suitably functionalized piperidine precursor.
General Synthetic Workflow
A representative synthetic pathway is depicted below. This multi-step synthesis highlights the key transformations required to build the bicyclic system.
References
An In-Depth Technical Guide to the Physicochemical Characteristics of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine
Introduction: The Strategic Importance of the Tetrahydroimidazo[1,2-a]pyridine Scaffold
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core is a partially saturated bicyclic heteroaromatic system that represents a key pharmacophore in modern medicinal chemistry. As a derivative of the well-established imidazo[1,2-a]pyridine scaffold, it holds significant interest for drug development professionals. The parent imidazo[1,2-a]pyridine is recognized as a "drug prejudice" scaffold, forming the backbone of numerous marketed drugs such as the anxiolytic alpidem and the hypnotic zolpidem.[1] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and antituberculosis properties.[1][2]
The introduction of partial saturation in the pyridine ring to yield the 5,6,7,8-tetrahydro derivative imparts a three-dimensional character to the otherwise planar aromatic system. This modification is a critical strategy in drug design, often leading to improved physicochemical properties such as solubility and metabolic stability, while also allowing for more specific interactions with biological targets. Understanding the fundamental physicochemical characteristics of this scaffold is therefore paramount for any researcher aiming to leverage its therapeutic potential.
This guide provides a comprehensive overview of the core physicochemical properties of this compound, supported by field-proven, detailed experimental protocols for their determination.
Molecular Structure and Core Properties
The foundational step in characterizing any chemical entity is to define its structure and fundamental molecular properties.
-
Chemical Name: this compound
-
CAS Number: 34167-66-3[3]
-
Molecular Formula: C₇H₁₀N₂[3]
-
Canonical SMILES: C1CCN2C=CN=C2C1[4]
These identifiers provide an unambiguous reference for the molecule. The core physicochemical properties, largely derived from computational models in the absence of extensive experimental reports, are summarized below.
| Property | Value | Data Type | Source |
| Molecular Weight | 122.17 g/mol | Calculated | [4] |
| Exact Mass | 122.084398327 Da | Calculated | [4] |
| Density | 1.181 g/cm³ | Predicted | [4] |
| Boiling Point | 284.716 °C at 760 mmHg | Predicted | [4] |
| Flash Point | 125.992 °C | Predicted | [4] |
| Refractive Index | 1.628 | Predicted | [4] |
| Topological Polar Surface Area (TPSA) | 17.82 Ų | Predicted | [4] |
Ionization Constant (pKa): A Predictor of In Vivo Behavior
The ionization constant (pKa) is a critical parameter that governs a molecule's charge state at a given pH. This, in turn, dictates its solubility, permeability across biological membranes, and interaction with target proteins. The this compound structure contains a basic nitrogen atom in the imidazole ring, which is the primary site of protonation.
A predicted pKa value for the conjugate acid of this compound is 7.75 ± 0.20 .[4] This suggests that at physiological pH (7.4), the compound will exist as a mixture of its neutral and protonated (cationic) forms, a crucial consideration for its absorption, distribution, metabolism, and excretion (ADME) profile.
Expertise in Action: Experimental Determination of pKa
While predicted values are useful for initial assessment, experimental determination is essential for accurate characterization. Two robust methods are prevalent in the field: Potentiometric Titration and ¹H NMR Spectroscopy.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5,6,7,8-Tetrahydro-imidazo [1,2-a]pyridine | CAS 34167-66-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. lookchem.com [lookchem.com]
An In-Depth Technical Guide to the Synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine
Abstract
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, forming the core of numerous biologically active compounds. Its unique three-dimensional structure and chemical properties make it a desirable target for the development of novel therapeutics. This technical guide provides a comprehensive overview of the primary synthetic pathways to this important scaffold, intended for researchers, scientists, and drug development professionals. We will delve into the two predominant strategies: the reduction of aromatic imidazo[1,2-a]pyridine precursors and direct, de novo synthesis methodologies. This guide emphasizes the causality behind experimental choices, provides detailed, field-proven protocols, and includes comparative data to aid in method selection.
Introduction: The Significance of the Tetrahydroimidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring system is a well-established pharmacophore, present in marketed drugs such as the hypnotic zolpidem and the anxiolytic alpidem.[1][2] The saturation of the pyridine ring to form the this compound core introduces a higher degree of sp³ character, leading to a more three-dimensional structure. This structural feature is often associated with improved physicochemical properties, such as increased solubility and metabolic stability, and can provide new vectors for molecular interactions with biological targets. Consequently, this scaffold is a key component in a number of investigational drugs, including the potent anti-HIV agent GSK812397.[2][3] This guide will explore the key synthetic strategies to access this valuable heterocyclic system.
Pathway I: Reduction of Aromatic Imidazo[1,2-a]pyridines
The most common and well-established route to 5,6,7,8-tetrahydroimidazo[1,2-a]pyridines involves the reduction of the corresponding aromatic imidazo[1,2-a]pyridine precursors. This two-step approach, involving the initial synthesis of the aromatic scaffold followed by hydrogenation, offers a high degree of flexibility in terms of substitution patterns on the imidazole ring.
Synthesis of the Imidazo[1,2-a]pyridine Precursor
A variety of methods exist for the synthesis of the aromatic imidazo[1,2-a]pyridine core.[4] Multicomponent reactions (MCRs) are particularly powerful in this regard, allowing for the rapid assembly of molecular complexity from simple starting materials. The Groebke–Blackburn–Bienaymé (GBB) three-component reaction is a notable example, involving the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.[5][6]
Experimental Protocol: General Procedure for the Groebke–Blackburn–Bienaymé (GBB) Three-Component Reaction [5]
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Reaction Setup: In a sealed vial, dissolve the 2-aminopyridine (1.0 equiv.), the aldehyde (1.0 equiv.), and the isocyanide (1.0 equiv.) in methanol (1.0 M).
-
Catalyst Addition: Add a catalytic amount of a Lewis or Brønsted acid (e.g., ammonium chloride, 0.2 equiv.).
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Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine derivative.
Catalytic Hydrogenation of the Pyridine Ring
The reduction of the pyridine ring of the imidazo[1,2-a]pyridine scaffold is typically achieved through catalytic hydrogenation. This method offers high yields and stereoselectivity, depending on the catalyst and reaction conditions.
Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of a variety of functional groups, including aromatic heterocycles.[1] The reaction is typically carried out under an atmosphere of hydrogen gas.
Experimental Protocol: Pd/C-Catalyzed Hydrogenation of a Substituted Imidazo[1,2-a]pyridine [4][7][8]
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Inerting the Reaction Vessel: Place a weighed quantity of 10% Pd/C (typically 5-10 mol%) in a three-necked flask equipped with a magnetic stir bar. Evacuate the flask and back-fill with an inert gas (e.g., nitrogen or argon) three times.
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Solvent and Substrate Addition: Under a countercurrent of inert gas, add an appropriate solvent (e.g., ethanol, methanol, or ethyl acetate). Then, add the imidazo[1,2-a]pyridine substrate.
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Hydrogenation: Evacuate the flask and back-fill with hydrogen gas (a balloon is often sufficient for small-scale reactions). For more challenging substrates or larger scales, a Parr shaker apparatus may be used at elevated pressures (e.g., 30-50 psi).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS.
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Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with the reaction solvent. Caution: The used catalyst can be pyrophoric; the filter cake should be kept wet and disposed of appropriately.
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Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound product, which can be further purified by crystallization or column chromatography if necessary.
Platinum(IV) oxide (Adam's catalyst) is another powerful catalyst for the hydrogenation of aromatic rings. It is often used in acidic media, such as glacial acetic acid, which can facilitate the reduction of electron-rich heterocycles.[9]
Experimental Protocol: PtO₂-Catalyzed Hydrogenation in Acetic Acid [9]
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Reaction Setup: In a pressure-resistant vessel (e.g., a Parr shaker bottle), dissolve the imidazo[1,2-a]pyridine substrate in glacial acetic acid.
-
Catalyst Addition: Carefully add PtO₂ (typically 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50-70 bar) and shake or stir the reaction mixture at room temperature or with gentle heating.
-
Work-up: After the reaction is complete, carefully vent the hydrogen pressure. Filter the reaction mixture through Celite® to remove the catalyst, washing with acetic acid or a suitable solvent.
-
Isolation: Carefully neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the product.
Comparative Data for Reduction Methods
The choice of catalyst and reaction conditions can significantly impact the efficiency and selectivity of the hydrogenation. The following table summarizes typical conditions and outcomes for the reduction of various imidazo[1,2-a]pyridine substrates.
| Substrate | Catalyst | Solvent | Pressure (H₂) | Temperature | Time | Yield (%) | Reference |
| 2-Phenylimidazo[1,2-a]pyridine | 10% Pd/C | Ethanol | 1 atm | Room Temp. | 16 h | ~95% | [1] |
| 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | PtO₂ | Acetic Acid | 50 bar | Room Temp. | 12 h | >90% | [9] |
| Imidazo[1,2-a]pyrimidine-2-carboxylate | 10% Pd/C | Ethanol | 30 psi | Room Temp. | 3 h | High | [2] |
| 2-(Furan-2-yl)imidazo[1,2-a]pyridine-6-carbonitrile | H₂/Raney-Ni | Methanol | 50 psi | 50 °C | 24 h | Moderate | [10] |
Pathway II: Direct Synthesis of the Tetrahydroimidazo[1,2-a]pyridine Core
While the reduction of aromatic precursors is a reliable strategy, direct (de novo) synthesis methods offer the advantage of building the saturated scaffold in a more convergent manner. These methods often involve intramolecular cyclization or multicomponent reactions.
N-Heterocyclic Carbene (NHC)-Catalyzed Cascade Annulation
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a wide range of transformations. One notable application is in cascade reactions that can rapidly build complex molecular architectures. A facile synthesis of tetrahydroimidazo[1,2-a]pyridines has been developed through an NHC-catalyzed cascade C-C and C-N bond formation process.[7]
The proposed mechanism for this transformation involves the generation of a Breslow intermediate from the reaction of the NHC with an α,β-unsaturated aldehyde. This intermediate then undergoes a series of reactions, including a [4+2] annulation, to form the fused heterocyclic system.[5][11]
References
- 1. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 2. Blockade of X4-Tropic HIV-1 Cellular Entry by GSK812397, a Potent Noncompetitive CXCR4 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. N-Heterocyclic carbene-catalyzed enantioselective annulations: a dual activation strategy for a formal [4+2] addition f… [ouci.dntb.gov.ua]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. chem.uci.edu [chem.uci.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Enantioselective N-Heterocyclic Carbene-Catalyzed Annulation Reactions with Imidazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Novel Synthesis Methods for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Derivatives
Introduction
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery. Its unique three-dimensional structure and chemical properties have made it a cornerstone for the development of a wide range of therapeutic agents. Derivatives of this scaffold have shown significant biological activities, including antiprotozoal, antitumor, and insecticidal properties.[1][2][3] The development of efficient and diverse synthetic routes to access this core structure is therefore of paramount importance for the exploration of new chemical space and the discovery of novel drug candidates.
This technical guide provides an in-depth overview of recent and novel synthesis methods for this compound derivatives. Moving beyond classical synthetic approaches, this guide focuses on innovative strategies that offer advantages in terms of efficiency, sustainability, and molecular diversity. We will explore multicomponent reactions, advanced catalytic systems, and elegant cycloaddition strategies, providing detailed experimental protocols, mechanistic insights, and comparative data to empower researchers and drug development professionals in their synthetic endeavors.
Chapter 1: Multicomponent Reactions (MCRs) for Efficient Scaffold Construction
Multicomponent reactions (MCRs) have emerged as a powerful tool in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This atom-economical approach is particularly well-suited for the synthesis of heterocyclic scaffolds like this compound.
Three-Component Solvent-Free Synthesis
In a significant advancement towards environmentally benign synthesis, a three-component, solvent-free method has been developed for the preparation of highly substituted tetrahydroimidazo[1,2-a]pyridines.[4] This approach combines heterocyclic ketene aminals (HKAs), triethoxymethane, and nitroalkenes in a one-pot reaction without the need for a catalyst.
Principle and Rationale: The rationale behind this method lies in the inherent reactivity of the chosen components. Heterocyclic ketene aminals serve as versatile nucleophiles, while nitroalkenes act as potent electrophiles. Triethoxymethane functions as a one-carbon electrophile, facilitating the cyclization cascade. The absence of a solvent not only reduces environmental impact but can also enhance reaction rates and simplify product purification.
Detailed Experimental Protocol: A general procedure for the synthesis of tetrahydroimidazo[1,2-a]pyridines via this method is as follows:
-
A mixture of the heterocyclic ketene aminal (1.0 mmol), triethoxymethane (1.2 mmol), and the nitroalkene (1.0 mmol) is placed in a sealed reaction vessel.
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The mixture is heated at a specified temperature (typically 80-100 °C) for a designated time (usually 1-3 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired tetrahydroimidazo[1,2-a]pyridine derivative.
Reaction Mechanism: The reaction is proposed to proceed through a cascade of reactions initiated by the formation of a key intermediate from the reaction of the heterocyclic ketene aminal and triethoxymethane. This is followed by a Michael addition to the nitroalkene and subsequent intramolecular cyclization and elimination to furnish the final product.
Caption: Proposed reaction cascade for the three-component solvent-free synthesis.
Substrate Scope and Yields: This method has been shown to be effective for a range of substituted nitroalkenes, affording the corresponding products in good to excellent yields.
| Entry | Heterocyclic Ketene Aminal | Nitroalkene (R) | Yield (%) |
| 1 | Imidazolidine-derived | Phenyl | 93 |
| 2 | Imidazolidine-derived | 4-Chlorophenyl | 90 |
| 3 | Imidazolidine-derived | 4-Methylphenyl | 92 |
| 4 | Imidazolidine-derived | 2-Nitrophenyl | 85 |
Electro-organic Synthesis via a Three-Component Condensation
Electrosynthesis offers a unique and sustainable approach to organic synthesis, often proceeding under mild conditions without the need for chemical oxidants or reductants. A novel electro-organic method for the synthesis of tetrahydroimidazo[1,2-a]pyridin-5(1H)-one derivatives has been reported, involving a one-pot, three-component condensation.[5]
Principle and Rationale: This method utilizes an electrochemical cell to promote the condensation of aldehydes, Meldrum's acid, and 2-(nitromethylene)imidazolidine. The reaction is carried out in an undivided cell, simplifying the experimental setup. The use of electricity as the driving force for the transformation aligns with the principles of green chemistry.
Detailed Experimental Protocol:
-
To a solution of the aldehyde (1 mmol) and Meldrum's acid (1 mmol) in propanol (10 mL) containing sodium bromide (0.2 mmol) as the electrolyte, 2-(nitromethylene)imidazolidine (1 mmol) is added.
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The reaction mixture is placed in an undivided electrochemical cell equipped with a graphite anode and a graphite cathode.
-
A constant current is applied to the cell, and the electrolysis is carried out at room temperature.
-
Reaction progress is monitored by TLC.
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to give the desired product.
Proposed Mechanism: The proposed mechanism likely involves the initial formation of a Knoevenagel condensation product between the aldehyde and Meldrum's acid, which then undergoes a Michael addition with 2-(nitromethylene)imidazolidine. The electrochemical step may be involved in the final cyclization and aromatization steps.
Caption: Workflow for the electro-organic synthesis of tetrahydroimidazo[1,2-a]pyridin-5(1H)-ones.
Data Summary: This electrochemical method provides access to a variety of derivatives with good to excellent yields.
| Entry | Aldehyde (R) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | 92 |
| 2 | 4-Methoxybenzaldehyde | 88 |
| 3 | 2-Naphthaldehyde | 85 |
| 4 | Thiophene-2-carbaldehyde | 82 |
Chapter 2: Catalytic Strategies for Tetrahydroimidazo[1,2-a]pyridine Synthesis
Catalysis plays a pivotal role in modern organic synthesis, enabling transformations that would otherwise be difficult or impossible. Both organocatalysis and transition-metal catalysis have been successfully applied to the synthesis of the tetrahydroimidazo[1,2-a]pyridine core.
N-Heterocyclic Carbene (NHC)-Catalyzed Cascade Annulations
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a wide range of chemical transformations. A novel and efficient approach for the synthesis of tetrahydroimidazo[1,2-a]pyridines has been developed utilizing an NHC-catalyzed cascade C-C and C-N bond formation process.[6]
Principle and Rationale: This methodology leverages the unique ability of NHCs to act as acyl anion equivalents. The NHC catalyst reacts with an aldehyde to form a Breslow intermediate, which then participates in a cascade reaction with a suitable Michael acceptor. This strategy allows for the rapid construction of the heterocyclic ring system under mild conditions.
Detailed Experimental Protocol:
-
To a solution of the aldehyde (0.5 mmol) and the Michael acceptor (e.g., an α,β-unsaturated ketone) (0.6 mmol) in a suitable solvent (e.g., THF), the NHC catalyst (10 mol%) and a base (e.g., DBU, 0.5 mmol) are added.
-
The reaction mixture is stirred at room temperature for a specified time (typically 12-24 hours).
-
The reaction is monitored by TLC.
-
Upon completion, the solvent is removed in vacuo, and the residue is purified by flash column chromatography on silica gel to afford the desired product.
Catalytic Cycle: The catalytic cycle begins with the reaction of the NHC with the aldehyde to form the Breslow intermediate. This intermediate then undergoes a Michael addition to the α,β-unsaturated ketone, followed by an intramolecular cyclization and proton transfer to regenerate the catalyst and release the product.
Caption: The catalytic cycle for the NHC-catalyzed synthesis.
Comparative Data: This NHC-catalyzed method provides moderate to high yields for a variety of substrates.
| Entry | Aldehyde (R1) | Michael Acceptor (R2, R3) | Yield (%) |
| 1 | Benzaldehyde | Phenyl, H | 85 |
| 2 | 4-Chlorobenzaldehyde | Phenyl, H | 82 |
| 3 | 2-Furaldehyde | Methyl, H | 78 |
| 4 | Cinnamaldehyde | Phenyl, H | 75 |
Copper-Catalyzed Synthesis from Aminopyridines and Nitroolefins
Copper catalysis has a long and successful history in C-N bond formation. A copper(I)-catalyzed one-pot procedure has been developed for the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins, using air as the oxidant.[7] While this method primarily yields the aromatic imidazo[1,2-a]pyridine, it is a crucial precursor for the synthesis of the tetrahydro- derivatives through subsequent reduction.
Principle and Rationale: This method relies on a copper-catalyzed aerobic oxidative cyclization. The use of air as the terminal oxidant makes this a highly sustainable and environmentally friendly process. The reaction is believed to proceed through a Michael addition followed by an intramolecular cyclization and oxidative aromatization.
Detailed Experimental Protocol:
-
A mixture of the 2-aminopyridine (1.0 mmol), the nitroolefin (1.2 mmol), and CuBr (10 mol%) in DMF (3 mL) is stirred in a sealed tube.
-
The reaction is heated at 80 °C under an air atmosphere for the required time (typically 12-24 hours).
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by column chromatography to give the imidazo[1,2-a]pyridine.
-
The resulting imidazo[1,2-a]pyridine can then be reduced to the this compound using standard reduction methods (e.g., catalytic hydrogenation).
Plausible Mechanism: The proposed mechanism involves an initial Michael addition of the 2-aminopyridine to the nitroolefin. The resulting adduct then undergoes an intramolecular nucleophilic attack, followed by a copper-catalyzed oxidative dehydrogenation to afford the aromatic product.
Caption: Proposed pathway for the copper-catalyzed synthesis and subsequent reduction.
Substrate Scope and Limitations: The reaction is tolerant of a variety of functional groups on both the 2-aminopyridine and the nitroolefin. Electron-donating groups on the 2-aminopyridine generally lead to higher yields.
| Entry | 2-Aminopyridine (R1) | Nitroolefin (R2) | Yield of Imidazo[1,2-a]pyridine (%) |
| 1 | H | Phenyl | 90 |
| 2 | 4-Methyl | Phenyl | 92 |
| 3 | 5-Bromo | Phenyl | 85 |
| 4 | H | 4-Chlorophenyl | 88 |
Chapter 3: Cycloaddition Strategies for Core Ring Formation
Cycloaddition reactions are among the most powerful methods for the construction of cyclic compounds, offering high levels of stereocontrol and atom economy. The aza-Diels-Alder reaction is a particularly attractive strategy for the synthesis of nitrogen-containing heterocycles.
Catalyst-Free Aza-Diels-Alder Reaction
A series of tetrahydroimidazo[1,2-a]pyridine derivatives have been synthesized via a catalyst-free aza-Diels-Alder reaction of 2-vinyl-4,5-dihydroimidazole derivatives with substituted benzylidenemalononitriles.[2]
Principle and Rationale: This method is based on the [4+2] cycloaddition between an electron-rich diene (2-vinyl-4,5-dihydroimidazole) and an electron-deficient dienophile (benzylidenemalononitrile). The reaction proceeds under thermal conditions without the need for a catalyst, which simplifies the experimental procedure and purification. The high reactivity of the chosen reaction partners drives the reaction to completion.
Detailed Experimental Protocol:
-
A solution of the 2-vinyl-4,5-dihydroimidazole derivative (1.0 mmol) and the substituted benzylidenemalononitrile (1.0 mmol) in a suitable solvent (e.g., toluene) is heated at reflux.
-
The reaction is monitored by TLC until the starting materials are consumed.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired tetrahydroimidazo[1,2-a]pyridine derivative.
Reaction Workflow: The workflow for this synthesis is straightforward, involving the simple mixing and heating of the reactants.
References
- 1. Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three-component solvent-free synthesis of highly substituted tetra-hydroimidazo[1,2-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Electro-organic synthesis of tetrahydroimidazo[1,2-a]pyridin-5(1H)-one via a multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A facile synthesis of tetrahydroimidazo[1,2-a]pyridines and tetrahydrobenzo[b]imidazo[1,2,3-ij][1,8]naphthyridines through NHC-catalyzed cascade annulations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
Spectroscopic Data for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine: A Technical Guide
This technical guide provides an in-depth exploration of the key spectroscopic techniques used to characterize the bicyclic heterocyclic compound 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights into spectral acquisition and interpretation.
Introduction to this compound
This compound is a saturated derivative of the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry.[1] The fusion of an imidazole ring with a tetrahydropyridine ring results in a unique three-dimensional structure with significant potential for substitution and modification in drug design. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this and related compounds. This guide will focus on the three cornerstone techniques of molecular spectroscopy: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on both the imidazole and the tetrahydropyridine rings. The chemical shifts are influenced by the electron-donating and withdrawing effects of the nitrogen atoms and the aromaticity of the imidazole ring.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 6.8 - 7.2 | s | - |
| H-3 | 6.5 - 6.9 | s | - |
| H-5 | 3.8 - 4.2 | t | 5 - 7 |
| H-8 | 2.8 - 3.2 | t | 5 - 7 |
| H-6, H-7 | 1.8 - 2.2 | m | - |
Causality Behind Experimental Choices:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for initial analysis due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. For compounds with limited solubility or for studying proton exchange, other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) may be employed.
-
Field Strength: A higher field strength spectrometer (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, which is crucial for resolving the multiplets of the aliphatic protons (H-6 and H-7).[4]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2 | 115 - 125 |
| C-3 | 110 - 120 |
| C-5 | 45 - 55 |
| C-6 | 20 - 30 |
| C-7 | 20 - 30 |
| C-8 | 40 - 50 |
| C-8a | 130 - 140 |
Interpretation Insights:
-
The carbons of the imidazole ring (C-2, C-3, and C-8a) will appear in the downfield region characteristic of sp²-hybridized carbons.
-
The aliphatic carbons of the tetrahydropyridine ring (C-5, C-6, C-7, and C-8) will be found in the upfield region. The carbons directly attached to the nitrogen atoms (C-5 and C-8) will be deshielded relative to C-6 and C-7.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a spectrometer operating at a frequency of at least 400 MHz for ¹H NMR.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to establish proton-proton connectivity.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR (Optional but Recommended):
-
Perform COSY (Correlation Spectroscopy) to confirm ¹H-¹H coupling relationships.
-
Run HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
Use HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons like C-8a.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3100 - 3000 | C-H stretch (aromatic/imidazole) | Medium |
| 2950 - 2850 | C-H stretch (aliphatic) | Strong |
| 1640 - 1580 | C=N stretch (imidazole) | Medium |
| 1480 - 1440 | C-H bend (aliphatic) | Medium |
| 1200 - 1100 | C-N stretch | Medium-Strong |
Interpretation Insights:
-
The presence of both aromatic-like C-H stretches above 3000 cm⁻¹ and strong aliphatic C-H stretches below 3000 cm⁻¹ is a key feature.
-
The C=N stretching vibration of the imidazole ring is a characteristic absorption.
-
The C-N stretching bands in the fingerprint region can be complex but are indicative of the heterocyclic amine structure.
Experimental Protocol: FT-IR Spectroscopy
This protocol describes the analysis of a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum to subtract atmospheric and instrumental contributions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically perform a background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition, and the fragmentation pattern can offer valuable structural clues.
Expected Mass Spectrum Data (Electron Ionization - EI):
-
Molecular Ion (M⁺˙): The molecular weight of this compound (C₇H₁₀N₂) is 122.17 g/mol . A prominent molecular ion peak at m/z = 122 is expected.
-
High-Resolution Mass Spectrometry (HRMS): This technique can provide the exact mass, confirming the elemental composition. For C₇H₁₀N₂, the calculated exact mass is 122.0844.
-
Key Fragmentation Pathways: Electron ionization is a "hard" ionization technique that causes fragmentation. Common fragmentation patterns for N-heterocycles involve the loss of small, stable molecules or radicals. For this compound, fragmentation could occur in the tetrahydropyridine ring.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: The sample can be introduced via a direct insertion probe (for solid or liquid samples) or as the eluent from a gas chromatograph (GC-MS). For a pure compound, a direct probe is suitable.
-
Ionization: The sample is vaporized in the ion source and bombarded with a beam of electrons (typically at 70 eV). This causes ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Visualizations
Caption: Molecular Structure of this compound.
Caption: A typical workflow for NMR-based structure elucidation.
Conclusion
The spectroscopic characterization of this compound relies on the synergistic application of NMR, IR, and MS. While publicly available spectral data for the parent compound is limited, the principles outlined in this guide, along with data from related analogs, provide a robust framework for its identification and structural confirmation. A thorough analysis using these techniques is indispensable for any research or development involving this important heterocyclic scaffold.
References
An In-depth Technical Guide on the Crystal Structure of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine: A Keystone for Rational Drug Design
This guide provides a comprehensive technical overview of the crystal structure of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, a heterocyclic scaffold of significant interest to researchers, medicinal chemists, and drug development professionals. The imidazo[1,2-a]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, forming the basis of marketed drugs like zolpidem and alpidem.[1][2] Its saturated counterpart, the this compound ring system, offers a three-dimensional architecture that is crucial for developing novel therapeutics, including anxiolytic, sedative, antiprotozoal, and antifungal agents.[3][4][5]
Understanding the precise three-dimensional arrangement of atoms within this scaffold is paramount for structure-based drug design. The crystal structure reveals not only the molecule's conformation but also the intricate network of intermolecular interactions that govern its packing in the solid state. This knowledge is invaluable for designing derivatives with improved potency, selectivity, and pharmacokinetic profiles.
This document will detail the synthesis, crystallization, and crystallographic analysis of this compound. It will further explore the anticipated structural features and their implications for drug development, based on established principles and data from closely related structures.
Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Proposed Synthetic Pathway
A plausible and efficient synthesis of this compound can be adapted from established literature procedures for related heterocyclic systems.[1][6] The proposed two-step synthesis is outlined below:
Step 1: Synthesis of 2-(4-chlorobutyl)imidazole This initial step involves the reaction of commercially available precursors to construct the imidazole ring with an appropriate side chain for the subsequent cyclization.
Step 2: Intramolecular Cyclization to form this compound The synthesized 2-(4-chlorobutyl)imidazole undergoes an intramolecular cyclization to yield the target compound.
A detailed, step-by-step experimental protocol for the synthesis is provided below for practical implementation in a laboratory setting.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of the starting materials in a suitable solvent, add the appropriate reagents under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove inorganic byproducts.
-
Extraction: Extract the product into a suitable organic solvent.
-
Purification: Purify the crude product using column chromatography on silica gel to obtain the pure 2-(4-chlorobutyl)imidazole.
-
Cyclization: Subject the purified intermediate to conditions that promote intramolecular cyclization.
-
Final Purification: Purify the final product, this compound, by recrystallization or column chromatography to achieve high purity suitable for crystallization.
Growing Single Crystals: The Art and Science
Obtaining diffraction-quality single crystals is often the most challenging step in structure determination.[7] For small molecules like this compound, several crystallization techniques can be employed.[7]
Key Considerations for Crystallization:
-
Purity: The compound must be of the highest possible purity.
-
Solvent Selection: A systematic solvent screen is crucial to identify a solvent or solvent system in which the compound has moderate solubility.
-
Technique: Slow evaporation, slow cooling of a saturated solution, and vapor diffusion are common and effective methods.
Experimental Protocol: Crystallization by Slow Evaporation
-
Dissolution: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to create a nearly saturated solution.
-
Filtration: Filter the solution through a syringe filter to remove any particulate matter.
-
Crystallization: Transfer the filtered solution to a clean vial, cover it with a perforated cap or parafilm, and leave it undisturbed in a vibration-free environment.
-
Crystal Growth: Allow the solvent to evaporate slowly over several days to weeks, promoting the formation of well-ordered single crystals.
Caption: Workflow for Synthesis and Crystallization.
Illuminating the Molecular Architecture: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.[8][9][10][11]
The Principles of X-ray Crystallography
When a beam of X-rays is directed at a single crystal, the electrons of the atoms in the crystal scatter the X-rays, creating a unique diffraction pattern of discrete spots.[11] The positions and intensities of these spots contain the information required to reconstruct the electron density map of the molecule and, consequently, its atomic structure.[8]
Experimental Workflow: From Crystal to Structure
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.5 mm in size) is carefully selected and mounted on a goniometer head.[7][8]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[8]
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data are used to solve the phase problem and generate an initial electron density map. An atomic model is built into this map and refined to best fit the experimental data.[11]
Caption: X-ray Crystallography Experimental Workflow.
The Anticipated Crystal Structure of this compound
While a specific crystal structure for the title compound is not publicly available, we can predict its key structural features based on the known crystal structure of a closely related derivative, 5-Methyl-3,6,7,8a-tetrahydro-2H-diimidazo[1,2-c:1′,2′-e]pyrido[1,2-a][1][6][8]triazin-5-ium iodide, and fundamental principles of stereochemistry.[12]
Molecular Conformation
The most significant conformational feature of this compound is the conformation of the six-membered tetrahydro-pyridine ring. It is expected to adopt a non-planar conformation to minimize steric strain. The most likely conformation is a half-chair , similar to what is observed in the related methylated derivative.[12]
| Parameter | Predicted Value | Rationale |
| Tetrahydro-pyridine Ring Conformation | Half-Chair | Minimizes torsional and steric strain. Observed in related structures.[12] |
| Imidazole Ring | Planar | Aromatic nature of the ring dictates planarity. |
| C-N Bond Lengths (imidazole) | ~1.33 - 1.38 Å | Typical for aromatic C-N bonds. |
| C-C Bond Lengths (tetrahydro-pyridine) | ~1.52 - 1.54 Å | Standard sp³-sp³ C-C single bond lengths. |
| C-N Bond Lengths (tetrahydro-pyridine) | ~1.47 Å | Standard sp³-N single bond length. |
Intermolecular Interactions and Crystal Packing
The way molecules pack in a crystal is governed by a delicate balance of intermolecular forces. For this compound, the following interactions are anticipated to play a crucial role in stabilizing the crystal lattice:
-
C-H···N Hydrogen Bonds: The nitrogen atom in the imidazole ring is a potential hydrogen bond acceptor. Weak C-H···N hydrogen bonds involving acidic C-H protons on neighboring molecules are likely to be present.
-
π-π Stacking: The planar imidazole rings of adjacent molecules may engage in π-π stacking interactions, further stabilizing the crystal packing.
-
van der Waals Forces: These ubiquitous, non-specific interactions will contribute to the overall cohesive energy of the crystal.
Caption: Potential Intermolecular Interactions.
Spectroscopic Confirmation of Structure
Prior to crystallographic analysis, it is essential to confirm the identity and purity of the synthesized compound using various spectroscopic techniques.[13]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the imidazole ring and the aliphatic protons of the tetrahydro-pyridine ring. Chemical shifts and coupling patterns will be characteristic of the fused ring system. |
| ¹³C NMR | Resonances for the aromatic carbons of the imidazole ring and the sp³-hybridized carbons of the tetrahydro-pyridine ring. |
| FT-IR | Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=N stretching, and C-N stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of this compound, confirming its molecular formula. |
Implications for Drug Discovery and Development
A detailed understanding of the three-dimensional structure of this compound is a powerful tool for medicinal chemists.
-
Structure-Based Drug Design: The crystal structure provides a precise model for computational studies, such as molecular docking, to predict how derivatives will bind to a biological target.[1]
-
Rational Modification: Knowledge of the molecule's conformation and the positions of its functional groups allows for the rational design of modifications to enhance binding affinity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.
-
Pharmacophore Modeling: The crystal structure can be used to develop and refine pharmacophore models, which define the essential three-dimensional features required for biological activity.
The this compound scaffold has shown promise in the development of agents targeting the central nervous system and infectious diseases.[3][4][5] For instance, derivatives have been synthesized and evaluated for their antiprotozoal activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum.[5] The ability to visualize and manipulate the structure at an atomic level is critical for optimizing the activity of these and other potential therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound-2-carboxylic acid [myskinrecipes.com]
- 5. Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 8. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 9. rigaku.com [rigaku.com]
- 10. excillum.com [excillum.com]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. 5-Methyl-3,6,7,8a-tetrahydro-2H-diimidazo[1,2-c:1′,2′-e]pyrido[1,2-a][1,3,5]triazin-5-ium iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
The Imidazo[1,2-a]pyridine Core: A Century of Discovery and Synthetic Evolution in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold stands as a cornerstone in medicinal chemistry, celebrated as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals. This guide provides a comprehensive exploration of the discovery and history of this remarkable heterocyclic system. Beginning with its initial synthesis through the classical Tschitschibabin reaction, we trace the evolution of synthetic methodologies, highlighting the causal drivers behind the development of more efficient, versatile, and environmentally benign strategies. This narrative delves into the key milestones that have cemented the imidazo[1,2-a]pyridine core's status, from early structure-activity relationship studies to its embodiment in blockbuster drugs. Detailed experimental protocols for seminal synthetic methods are provided, alongside visualizations of reaction mechanisms and workflows, offering both historical context and practical insights for today's drug discovery professionals.
Introduction: The Rise of a Privileged Scaffold
Nitrogen-containing heterocyclic compounds form the bedrock of a vast number of natural products and synthetic pharmaceuticals. Among these, the imidazo[1,2-a]pyridine scaffold, a fused bicyclic system of imidazole and pyridine, has garnered significant attention for its versatile biological activities.[1] Its unique electronic and structural features allow it to interact with a wide array of biological targets, leading to applications as anticancer, anti-inflammatory, antiviral, antibacterial, and antitubercular agents.[2] The therapeutic success of drugs such as the hypnotic zolpidem (Ambien®) and the anxiolytic alpidem has further solidified the importance of this core in modern drug discovery.[3][4] This guide will illuminate the journey of the imidazo[1,2-a]pyridine scaffold from its initial discovery to its current status as a molecule of immense interest in the pharmaceutical industry.
The Dawn of a Scaffold: The Pioneering Tschitschibabin Synthesis
The story of the imidazo[1,2-a]pyridine scaffold begins in the early 20th century with the work of Russian chemist Aleksei Yevgen'evich Chichibabin (often cited as Tschitschibabin). In 1925, Chichibabin reported the first synthesis of this bicyclic system.[5] The classical Tschitschibabin reaction involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, typically an α-haloketone or α-haloaldehyde.[5]
The reaction proceeds through an initial N-alkylation of the pyridine ring nitrogen of the 2-aminopyridine by the α-halocarbonyl compound, forming a pyridinium salt intermediate. This is followed by an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon. Subsequent dehydration of the resulting bicyclic alcohol affords the aromatic imidazo[1,2-a]pyridine ring system.
While groundbreaking, the original Tschitschibabin synthesis had significant limitations that spurred further research into more efficient methodologies. These included:
-
Harsh Reaction Conditions: The reaction often required high temperatures and prolonged reaction times.
-
Modest Yields: The yields of the desired imidazo[1,2-a]pyridine were often low to moderate.
-
Limited Substrate Scope: The reaction was not always suitable for a wide range of substituted 2-aminopyridines and α-halocarbonyls.
The Evolution of Synthetic Methodologies: A Quest for Efficiency and Versatility
The inherent value of the imidazo[1,2-a]pyridine scaffold in medicinal chemistry has driven a continuous evolution of its synthesis. The limitations of the classical Tschitschibabin reaction created a demand for milder, more efficient, and more versatile synthetic routes.
One-Pot and Multicomponent Reactions: A Paradigm Shift in Efficiency
A significant advancement in the synthesis of imidazo[1,2-a]pyridines came with the development of one-pot and multicomponent reactions (MCRs). These strategies offer considerable advantages in terms of operational simplicity, time and resource efficiency, and the ability to generate molecular diversity rapidly.
One of the most prominent MCRs for the synthesis of 3-aminoimidazo[1,2-a]pyridines is the Groebke-Blackburn-Bienaymé reaction .[6][7] This three-component reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically under Lewis or Brønsted acid catalysis.[8][9] The reaction proceeds through the formation of a Schiff base from the 2-aminopyridine and aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide to furnish the final product.
The Advent of Modern Catalysis and Greener Methodologies
The late 20th and early 21st centuries witnessed the application of modern catalytic methods and a growing emphasis on green chemistry principles in the synthesis of imidazo[1,2-a]pyridines.
-
Transition Metal-Catalyzed Reactions: The use of transition metals, particularly copper and palladium, has enabled a wide range of C-H functionalization and cross-coupling reactions on the imidazo[1,2-a]pyridine core, allowing for the introduction of diverse substituents with high regioselectivity.[10]
-
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of imidazo[1,2-a]pyridines, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.[11][12][13][14]
-
Photocatalysis: In recent years, visible-light photocatalysis has been employed for the synthesis and functionalization of imidazo[1,2-a]pyridines under mild and environmentally friendly conditions, utilizing light as a renewable energy source.[15]
| Synthetic Strategy | Key Features | Typical Conditions | Advantages |
| Tschitschibabin Reaction | Condensation of 2-aminopyridine and α-halocarbonyl | High temperature, often in a sealed tube | Foundational method |
| Groebke-Blackburn-Bienaymé | Three-component reaction of 2-aminopyridine, aldehyde, and isocyanide | Lewis or Brønsted acid catalysis | High atom economy, rapid access to diversity |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions | Various, often solvent-free or in green solvents | Reduced reaction times, improved yields |
| Transition Metal Catalysis | C-H functionalization and cross-coupling | Copper or Palladium catalysts | High regioselectivity, broad substrate scope |
| Photocatalysis | Visible-light-induced reactions | Photocatalyst, light source | Mild conditions, green and sustainable |
From Chemical Curiosity to Blockbuster Drugs: The Discovery of Biological Activity
The initial interest in the imidazo[1,2-a]pyridine scaffold was largely academic. However, the discovery of its potent and diverse biological activities in the mid to late 20th century catalyzed an explosion of research in both academic and industrial settings. Early structure-activity relationship (SAR) studies revealed that modifications at various positions of the bicyclic ring system could profoundly influence the pharmacological profile of the resulting compounds.[16][17][18][19][20]
A pivotal moment in the history of this scaffold was the development of zolpidem and alpidem by the French pharmaceutical company Synthélabo in the 1980s. Zolpidem was first synthesized in the early 1980s and approved by the U.S. Food and Drug Administration (FDA) in 1992 as a short-term treatment for insomnia.[21][22][23] Alpidem was developed around the same time and introduced in France in 1991 as an anxiolytic agent, though it was later withdrawn due to hepatotoxicity.[4] The discovery that these compounds act as modulators of the GABA-A receptor, a key target for sedative and anxiolytic drugs, provided a clear mechanistic basis for their therapeutic effects and further fueled the exploration of the imidazo[1,2-a]pyridine scaffold for other central nervous system disorders and beyond.[21]
Key Experimental Protocols
To provide a practical understanding of the synthesis of the imidazo[1,2-a]pyridine core, this section details representative experimental protocols for both the classical and a modern synthetic approach.
Protocol 1: Classical Tschitschibabin Synthesis of 2-Phenylimidazo[1,2-a]pyridine
This protocol is a representative example of the traditional condensation reaction.
Materials:
-
2-Aminopyridine
-
α-Bromoacetophenone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate with heating
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) and α-bromoacetophenone (1.0 eq) in ethanol.
-
Add sodium bicarbonate (1.5 eq) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the pure 2-phenylimidazo[1,2-a]pyridine.
Protocol 2: Microwave-Assisted Groebke-Blackburn-Bienaymé Synthesis of a 3-Aminoimidazo[1,2-a]pyridine Derivative
This protocol exemplifies a modern, efficient, one-pot, three-component synthesis.[7][8]
Materials:
-
A substituted 2-aminopyridine
-
An aldehyde (e.g., benzaldehyde)
-
An isocyanide (e.g., tert-butyl isocyanide)
-
A Lewis acid catalyst (e.g., Yb(OTf)₃) or a Brønsted acid catalyst
-
A suitable solvent (e.g., methanol/DCM mixture)
-
Microwave reactor vial
-
Microwave synthesizer
-
Standard workup and purification equipment
Procedure:
-
To a microwave reactor vial, add the 2-aminopyridine (1.0 eq), the aldehyde (1.2 eq), the isocyanide (1.2 eq), and the catalyst (e.g., 8 mol% Yb(OTf)₃).
-
Add the solvent (e.g., 3:1 DCM/MeOH) to the vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a set temperature (e.g., 100 °C) for a specified time (e.g., 1 hour).
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aminoimidazo[1,2-a]pyridine derivative.
Conclusion and Future Perspectives
From its humble beginnings in the laboratory of Aleksei Chichibabin, the imidazo[1,2-a]pyridine scaffold has traversed a remarkable journey to become a mainstay in medicinal chemistry. The evolution of its synthesis from harsh, low-yielding conditions to elegant and efficient one-pot, multicomponent, and green methodologies is a testament to the ingenuity of organic chemists. The discovery of its profound biological activities has not only led to the development of life-changing medicines but also continues to inspire the design of new therapeutic agents.
Looking ahead, the exploration of the imidazo[1,2-a]pyridine scaffold is far from over. The development of novel, even more sustainable synthetic methods, including biocatalysis and flow chemistry, will undoubtedly continue. Furthermore, the application of this privileged core to new and challenging biological targets, guided by a deeper understanding of its structure-activity relationships, promises to unlock new therapeutic opportunities for a wide range of diseases. The rich history and dynamic present of the imidazo[1,2-a]pyridine scaffold ensure its continued prominence in the future of drug discovery.
References
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Zolpidem - Wikipedia [en.wikipedia.org]
- 4. Alpidem - Wikipedia [en.wikipedia.org]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
- 9. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. connectjournals.com [connectjournals.com]
- 12. Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 16. Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. britannica.com [britannica.com]
- 22. Empower Sleep [empowersleep.com]
- 23. droracle.ai [droracle.ai]
The 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive technical overview of this heterocyclic core, synthesizing current research to offer field-proven insights for drug development professionals. We will explore its significant potential across multiple therapeutic areas, including oncology, infectious diseases, and protozoal infections. This document delves into the structure-activity relationships, mechanisms of action, and detailed experimental protocols for evaluating the efficacy of compounds derived from this versatile core.
Introduction: The Architectural Significance of the this compound Core
The fusion of an imidazole ring with a tetrahydropyridine moiety creates the this compound bicyclic system. This unique three-dimensional architecture confers a combination of rigidity and conformational flexibility, making it an ideal scaffold for interacting with a diverse range of biological targets. Its nitrogen-rich structure provides multiple points for hydrogen bonding and other non-covalent interactions, crucial for high-affinity binding to proteins and enzymes.[1] The exploration of this core has led to the discovery of potent and selective modulators of various cellular processes, underscoring its importance in the development of novel therapeutics.
A Spectrum of Biological Activities: From Microbes to Man
Derivatives of the this compound core have exhibited a wide array of pharmacological effects. This section will highlight the most prominent and well-documented biological activities, providing a foundation for understanding the therapeutic potential of this scaffold.
Anticancer Activity: Targeting Key Oncogenic Pathways
The fight against cancer has been a major focus for the application of this core structure. Numerous derivatives have demonstrated significant cytotoxic and antiproliferative effects against a variety of cancer cell lines.
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
A key mechanism through which imidazo[1,2-a]pyridine derivatives exert their anticancer effects is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling cascade.[2] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[3] By inhibiting key kinases in this pathway, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[2]
Featured Anticancer Compounds and their Efficacy
The following table summarizes the in vitro anticancer activity of representative this compound derivatives against various human cancer cell lines. The selection of cell lines such as MCF-7 (breast adenocarcinoma) and A549 (non-small cell lung cancer) is based on their widespread use as models for common and well-characterized cancers, allowing for robust evaluation of potential therapeutics.[4][5][6][7]
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4e | MCF-7 (Breast) | 1-10 | [1] |
| Compound 4f | SK-MEL-28 (Melanoma) | 1-10 | [1] |
| IP-5 | HCC1937 (Breast) | 45 | [8] |
| IP-6 | HCC1937 (Breast) | 47.7 | [8] |
| IP-7 | HCC1937 (Breast) | 79.6 | [8] |
Antimicrobial Activity: A Renewed Hope Against Resistance
The rise of multidrug-resistant pathogens presents a global health crisis. The this compound scaffold has shown promise in the development of novel antibacterial and antifungal agents.
Antibacterial Efficacy
Derivatives of this core have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, certain hydrazone derivatives exhibited excellent antibacterial activity with zones of inhibition ranging from 22-33 mm against strains like E. coli, S. aureus, P. aeruginosa, and S. pyogenes.[9]
Antifungal Potential
Several this compound derivatives have been synthesized and screened for their antifungal effects against a panel of human pathogenic Candida species.[10] One notable compound, this compound-2-carboxylic acid-(4-cyanobenzylidene), displayed very strong inhibitory activity with a Minimum Inhibitory Concentration (MIC) as low as 0.016 mg/mL against screened Candida species.[10] Importantly, this compound showed no in vitro toxicity up to a concentration of 25 µg/mL, suggesting a selective antifungal action.[10]
| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |
| Hydrazide Derivative | Candida species | 0.016 - 1000 | [10] |
| Alkaloid 6a | C. albicans, C. glabrata, C. tropicalis | 7.8 | [10] |
| Alkaloid 6a | C. krusei | 3.9 | [10] |
| Alkaloid 6b | C. albicans, C. glabrata, C. tropicalis | 7.8 | [10] |
| Alkaloid 6b | C. krusei | 3.9 | [10] |
Antiprotozoal Activity: Combating Neglected Tropical Diseases
Novel dicationic derivatives of 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines have been investigated as antiprotozoal agents. These compounds have shown strong DNA binding affinity and potent in vitro activity against Trypanosoma brucei rhodesiense, the causative agent of African trypanosomiasis, with IC50 values as low as 6 nM and 1 nM for some derivatives.[11] Furthermore, excellent in vivo activity was observed in a trypanosomal mouse model, with five of the tested diamidines resulting in a 100% cure rate.[11]
Experimental Design & Methodologies: A Practical Guide
The translation of a promising chemical scaffold from a concept to a viable drug candidate relies on rigorous and reproducible experimental evaluation. This section provides detailed, step-by-step protocols for key assays used to characterize the biological activity of this compound derivatives.
Synthesis of the this compound Core
A common synthetic route to the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-hydrazone derivatives, a class of compounds with significant antibacterial activity, is outlined below. This multi-step synthesis starts from commercially available 2-aminopyrimidine.
Caption: General synthesis of 5,6,7,8-tetrahydro-imidazo[1,2-a]pyrimidine-hydrazone derivatives.[9]
In Vitro Antibacterial Susceptibility Testing: Agar Well Diffusion Assay
The agar well diffusion method is a widely used and reliable technique for preliminary screening of the antibacterial activity of novel compounds.[12][13][14]
Principle: The test compound diffuses from a well through a solidified agar medium that has been seeded with a specific bacterium. If the compound is effective in inhibiting bacterial growth, a clear zone of inhibition will appear around the well. The diameter of this zone is proportional to the susceptibility of the bacterium to the compound.
Step-by-Step Protocol:
-
Preparation of Inoculum:
-
Aseptically pick a few colonies of the test bacterium from a fresh culture plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This ensures a standardized bacterial concentration.
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the bacterial suspension.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions to ensure a uniform lawn of bacterial growth.
-
-
Well Preparation:
-
Using a sterile cork borer (typically 6 mm in diameter), punch wells into the inoculated agar plate.
-
-
Application of Test Compound:
-
Carefully pipette a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well.
-
Include a positive control (a known antibiotic) and a negative control (the solvent alone) on each plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each well.
-
A larger zone of inhibition indicates greater antibacterial activity.
-
Caption: Workflow for the Agar Well Diffusion Assay.
Mechanistic Studies in Cancer: Western Blot Analysis of the PI3K/Akt/mTOR Pathway
To elucidate the molecular mechanism of anticancer activity, Western blotting is a powerful technique to assess the phosphorylation status of key proteins in signaling pathways like PI3K/Akt/mTOR.[3][15][16]
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses specific antibodies to detect the protein of interest. By using antibodies that recognize both the total and the phosphorylated forms of a protein, one can determine the effect of a compound on its activation state.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., MCF-7) in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a specified duration. Include a vehicle-treated control.
-
-
Protein Extraction:
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the protein integrity and phosphorylation state.
-
Quantify the protein concentration in each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample and separate them by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR).
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of the target proteins.
-
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.
Conclusion and Future Directions
The this compound core represents a highly versatile and promising scaffold in the ongoing quest for novel therapeutic agents. Its derivatives have demonstrated a remarkable range of biological activities, including potent anticancer, antimicrobial, and antiprotozoal effects. The insights into their mechanisms of action, particularly the inhibition of critical signaling pathways in cancer, provide a strong rationale for their continued development.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the core structure to optimize potency, selectivity, and pharmacokinetic properties.
-
Target Deconvolution: Identifying the specific molecular targets of the most active compounds to better understand their mechanisms of action.
-
In Vivo Efficacy and Safety: Moving the most promising lead compounds into preclinical animal models to evaluate their efficacy and safety profiles.
-
Combinatorial Approaches: Investigating the synergistic effects of these compounds when used in combination with existing therapies.
The continued exploration of the this compound scaffold holds immense potential for the discovery of next-generation therapeutics that can address some of the most pressing challenges in human health.
References
- 1. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2- b]pyridazine Derivatives Bearing Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing [cytion.com]
- 5. The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effective inhibitory activity against MCF-7, A549 and HepG2 cancer cells by a phosphomolybdate based hybrid solid - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hereditybio.in [hereditybio.in]
- 13. botanyjournals.com [botanyjournals.com]
- 14. chemistnotes.com [chemistnotes.com]
- 15. benchchem.com [benchchem.com]
- 16. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Mechanisms of Action of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Derivatives
Introduction
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif that forms the core of a multitude of biologically active molecules. Its unique three-dimensional structure and electronic properties have made it a focal point in medicinal chemistry, leading to the development of therapeutic agents with a wide array of pharmacological activities. This technical guide provides an in-depth exploration of the primary mechanisms of action associated with this versatile scaffold, intended for researchers, scientists, and drug development professionals. We will delve into the molecular interactions, signaling pathways, and key experimental methodologies used to elucidate the bioactivity of these compounds, with a focus on their roles as GABA-A receptor modulators, anti-tubercular agents, Wnt/β-catenin signaling inhibitors, anticancer agents, and antiprotozoal compounds.
Modulation of GABA-A Receptors: A Key Neuromodulatory Hub
The imidazo[1,2-a]pyridine core is famously represented in drugs like zolpidem, which underscores its significant interaction with the central nervous system. Derivatives of the this compound scaffold are frequently investigated for their modulatory effects on γ-aminobutyric acid type A (GABA-A) receptors.
Mechanism of Action
GABA-A receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the brain.[1] Upon binding of GABA, the channel opens, allowing chloride ions to flow into the neuron, which hyperpolarizes the cell and reduces its excitability.[1]
Derivatives of this compound typically act as positive allosteric modulators (PAMs) of GABA-A receptors.[1] This means they bind to a site on the receptor that is distinct from the GABA binding site.[1] This allosteric binding enhances the effect of GABA, often by increasing the frequency or duration of channel opening, without directly activating the receptor themselves.[1] The specific subunit composition of the GABA-A receptor pentamer influences the binding and functional effects of these modulators, with many imidazo[1,2-a]pyridine derivatives showing selectivity for α1-containing subtypes.[2]
Below is a diagram illustrating the allosteric modulation of the GABA-A receptor.
Caption: Allosteric modulation of the GABA-A receptor by a this compound derivative.
Experimental Protocols
a) Radioligand Binding Assay: This technique is used to determine the affinity of a compound for a specific receptor.
-
Objective: To measure the binding affinity (Ki) of a test compound to GABA-A receptors.
-
Methodology:
-
Prepare cell membranes from a cell line expressing the desired GABA-A receptor subtype.
-
Incubate the membranes with a radiolabeled ligand (e.g., [³H]-flumazenil) that binds to the allosteric site.
-
Add increasing concentrations of the unlabeled test compound.
-
After incubation, separate the bound from the unbound radioligand by filtration.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the binding affinity (Ki).
-
b) Electrophysiology (Patch-Clamp): This is the gold standard for characterizing the functional effects of a compound on ion channels.
-
Objective: To measure the effect of the test compound on GABA-induced chloride currents.
-
Methodology:
-
Use whole-cell patch-clamp recordings on cells (e.g., Xenopus oocytes or HEK293 cells) expressing the GABA-A receptor of interest.
-
Apply a fixed concentration of GABA to elicit a baseline chloride current.
-
Co-apply GABA with varying concentrations of the test compound.
-
Measure the potentiation of the GABA-induced current by the test compound.
-
Dose-response curves can be generated to determine the EC50 (the concentration that produces 50% of the maximal effect).
-
Anti-Tubercular Activity via QcrB Inhibition
Several imidazo[1,2-a]pyridine derivatives have emerged as potent agents against Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains.[3][4]
Mechanism of Action
A primary target for the anti-tubercular activity of this scaffold is the ubiquinol cytochrome c reductase (QcrB) , a key component of the electron transport chain.[3][4][5] QcrB is part of the cytochrome bcc-aa₃ supercomplex, which is essential for cellular respiration and ATP synthesis in M. tuberculosis.[6] By inhibiting QcrB, these compounds disrupt the electron flow, leading to a depletion of cellular ATP and ultimately bacterial death.[6]
Caption: Inhibition of M. tuberculosis QcrB by a this compound derivative.
Experimental Protocols
a) Minimum Inhibitory Concentration (MIC) Assay: This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Objective: To determine the in vitro potency of the compound against M. tuberculosis.
-
Methodology:
-
Prepare a serial dilution of the test compound in a 96-well microplate.
-
Inoculate each well with a standardized suspension of M. tuberculosis (e.g., H37Rv strain).
-
Incubate the plates at 37°C for 7-14 days.
-
Determine the MIC by visual inspection for the lowest concentration that shows no bacterial growth, often aided by a growth indicator like resazurin.
-
b) Target Confirmation with Resistant Mutants:
-
Objective: To confirm that QcrB is the target of the compound.
-
Methodology:
-
Generate spontaneous resistant mutants of M. tuberculosis by plating a large number of bacteria on agar containing the test compound at a concentration several times its MIC.
-
Isolate the resistant colonies and determine their MICs to confirm resistance.
-
Perform whole-genome sequencing on the resistant mutants to identify single nucleotide polymorphisms (SNPs).
-
A recurring mutation in the qcrB gene across independently isolated mutants strongly indicates it as the target.[3][4][5]
-
Inhibition of Wnt/β-catenin Signaling in Cancer
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers.
Mechanism of Action
Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit the Wnt/β-catenin pathway.[7] In the canonical Wnt pathway, the binding of a Wnt ligand to its receptor complex leads to the stabilization of β-catenin, which then translocates to the nucleus and activates the transcription of target genes, such as c-myc and cyclin D1, promoting cell proliferation.[8] These inhibitory compounds can interfere with this cascade at various points, leading to the downregulation of these oncogenic target genes.[7]
Caption: Inhibition of the Wnt/β-catenin signaling pathway by an imidazo[1,2-a]pyridine derivative.
Experimental Protocol: Luciferase Reporter Assay
-
Objective: To quantify the activity of the Wnt/β-catenin signaling pathway.
-
Methodology:
-
Use a cell line (e.g., HEK293T) that is responsive to Wnt signaling.
-
Co-transfect the cells with a TCF/LEF-responsive Firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid for normalization.[9][10]
-
Treat the cells with a Wnt agonist (e.g., Wnt3a conditioned medium) to activate the pathway, along with varying concentrations of the test compound.[9][10]
-
After incubation, lyse the cells and measure the activity of both Firefly and Renilla luciferases using a luminometer.[8]
-
The ratio of Firefly to Renilla luciferase activity indicates the level of Wnt pathway activation. A decrease in this ratio in the presence of the test compound signifies inhibition.[8]
-
Broad-Spectrum Anticancer Activity
Beyond Wnt signaling, derivatives of the this compound scaffold have demonstrated cytotoxic effects against a range of cancer cell lines through various mechanisms.[11][12][13]
Mechanism of Action
The anticancer mechanisms are diverse and can include:
-
Induction of Apoptosis: Triggering programmed cell death, often through the activation of caspases and regulation of Bcl-2 family proteins.[11]
-
Cell Cycle Arrest: Halting the cell cycle at specific checkpoints (e.g., G1 or G2/M phase), preventing cancer cell proliferation. This is often associated with the modulation of cyclins and cyclin-dependent kinases (CDKs).[7][11]
-
Inhibition of Kinase Signaling: Some derivatives have been shown to inhibit key signaling pathways involved in cancer cell growth and survival, such as the PI3K/AKT/mTOR pathway.[12]
Experimental Protocols
a) Cell Viability Assay (MTT Assay):
-
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Seed cancer cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 48 or 72 hours).[14]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilize the formazan crystals with a solvent (e.g., DMSO).[14]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[14]
-
b) Flow Cytometry for Cell Cycle and Apoptosis Analysis:
-
Objective: To determine the effect of the compound on cell cycle distribution and apoptosis induction.
-
Methodology for Cell Cycle:
-
Treat cells with the compound for a defined period.
-
Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye like propidium iodide (PI).[14]
-
Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
-
Methodology for Apoptosis (Annexin V/PI Staining):
-
Treat cells with the compound.
-
Stain the cells with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).[14]
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[14]
-
Antiprotozoal Activity via DNA Interaction
Dicationic derivatives of the this compound scaffold have shown potent activity against protozoan parasites such as Trypanosoma brucei rhodesiense and Plasmodium falciparum.[15]
Mechanism of Action
The primary mechanism for these dicationic compounds is their ability to bind to the minor groove of parasitic DNA.[15][16] This interaction can interfere with DNA replication and transcription, leading to parasite death. The dicationic nature of these molecules is crucial for their high affinity to the negatively charged phosphate backbone of DNA.[17]
Experimental Protocol: DNA Thermal Denaturation Assay
-
Objective: To assess the binding of a compound to DNA by measuring the change in the DNA melting temperature (Tm).
-
Methodology:
-
Prepare a solution of double-stranded DNA (e.g., calf thymus DNA or a specific polynucleotide like poly(dA-dT)).
-
Add the test compound to the DNA solution.
-
Slowly heat the solution while monitoring the absorbance at 260 nm.
-
The Tm is the temperature at which 50% of the DNA is denatured (single-stranded).
-
DNA-binding compounds will stabilize the double helix, resulting in an increase in the Tm (a positive ΔTm value). The magnitude of the ΔTm is indicative of the strength of the interaction.[15]
-
Quantitative Data Summary
| Compound Class/Derivative | Target/Assay | Cell Line/Organism | Potency (IC50/MIC/Ki) | Reference |
| Imidazo[1,2-a]pyridinecarboxamides | M. tuberculosis H37Rv | M. tuberculosis | MIC: 0.10 - 0.19 µM | [3] |
| Dicationic Tetrahydroimidazo[1,2-a]pyridines | T. b. rhodesiense | T. b. rhodesiense | IC50: as low as 1 nM | [15] |
| Dicationic Tetrahydroimidazo[1,2-a]pyridines | P. falciparum | P. falciparum | IC50: as low as 14 nM | [15] |
| Imidazo[1,2-a]pyridine derivative (IP-5) | HCC1937 Breast Cancer Cells | HCC1937 | IC50: 45 µM | [11][13] |
| Imidazo[1,2-a]pyridine derivative (IP-6) | HCC1937 Breast Cancer Cells | HCC1937 | IC50: 47.7 µM | [11][13] |
| Imidazo[1,2-a]pyridine derivative (C188) | MCF-7 Breast Cancer Cells | MCF-7 | IC50: ~20 µM at 48h | [7] |
| Imidazo[1,2-a]pyridine derivative (Compound 6) | A375 Melanoma Cells | A375 | IC50: 9.7 µM | [12] |
Conclusion
The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives have been shown to interact with a diverse range of biological targets, leading to potent neuromodulatory, anti-infective, and anticancer activities. The core mechanisms of action, including positive allosteric modulation of GABA-A receptors, inhibition of essential microbial enzymes like QcrB, disruption of oncogenic signaling pathways such as Wnt/β-catenin, and interaction with parasitic DNA, highlight the remarkable versatility of this chemical entity. A thorough understanding of these mechanisms, facilitated by the robust experimental protocols detailed in this guide, is paramount for the rational design and development of next-generation therapeutics based on the this compound core.
References
- 1. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 6. Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antiprotozoal activity and DNA binding of dicationic acridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, DNA affinity, and antiprotozoal activity of fused ring dicationic compounds and their prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide synthesizes the current understanding of this versatile core, providing an in-depth exploration of its key therapeutic targets and mechanisms of action. We will delve into its potential as an anticancer, anti-infective, and anti-inflammatory agent, with a focus on the underlying molecular pathways. This document is designed to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this promising heterocyclic system.
Introduction: The this compound Scaffold - A Gateway to Diverse Bioactivity
The imidazo[1,2-a]pyridine ring system, and its saturated analog this compound, represent a class of nitrogen-fused heterocyclic compounds that have garnered significant attention in the field of drug discovery.[1] Their unique three-dimensional conformation and synthetic tractability allow for the creation of diverse chemical libraries with a wide range of pharmacological properties.[2] Marketed drugs such as zolpidem and alpidem, which are based on the imidazo[1,2-a]pyridine core, underscore the therapeutic relevance of this scaffold.[1] This guide will focus on the key therapeutic targets that have been identified for derivatives of the this compound core, providing a foundation for future drug development endeavors.
Anticancer Activity: Targeting Key Signaling Pathways
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant potential as anticancer agents by modulating critical signaling pathways involved in cell proliferation, survival, and metastasis.[3][4]
Inhibition of the PI3K/AKT/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers.[3] Certain imidazo[1,2-a]pyridine derivatives have been shown to effectively inhibit this pathway.[5][6]
One such derivative, referred to as compound 6 in a study, demonstrated the ability to reduce the levels of phosphorylated AKT (p-AKT) and phosphorylated mTOR (p-mTOR) in melanoma and cervical cancer cell lines.[5][6] This inhibition leads to downstream effects, including the upregulation of the tumor suppressor p53 and the cell cycle inhibitor p21.[5][6] The culmination of these molecular events is cell cycle arrest at the G2/M phase and the induction of apoptosis.[5][6]
Below is a diagram illustrating the proposed mechanism of action:
Caption: Figure 1. Inhibition of the AKT/mTOR pathway.
Inhibition of Heparanase-1 (HPSE1)
Heparanase-1 (HPSE1) is an endo-β-D-glucuronidase that cleaves heparan sulfate chains of heparan sulfate proteoglycans (HSPGs), key components of the extracellular matrix (ECM) and basement membranes.[7][8] Overexpression of HPSE1 is associated with increased tumor growth, metastasis, and angiogenesis, making it an attractive target for cancer therapy.[8][9]
Derivatives of this compound-5-carboxylic acid have been identified as potent inhibitors of HPSE1.[7][9][10] Structure-activity relationship (SAR) studies have revealed that modifications to this scaffold can significantly enhance inhibitory activity and selectivity over related enzymes like exo-β-d-glucuronidase (GUSβ) and glucocerebrosidase (GBA).[11] For example, the introduction of a bulky substituent at the 6-position of the tetrahydroimidazo[1,2-a]pyridine ring has been shown to improve selectivity.[10]
Quantitative Data on HPSE1 Inhibition
| Compound ID | Modification | HPSE1 IC50 (µM) | Reference |
| 10 | exo-β-D-glucuronidase (GUSβ) inhibitor | Weak Inhibition | [7] |
| 12a | Derivative of compound 10 | >14-fold increase in activity vs. 10 | [7] |
| 2 | Tetrahydroimidazo[1,2-a]pyridine derivative | Potent Inhibitor | [10] |
| 16 | Bulkier substituent at position 6 vs. 2 | Enhanced activity vs. 2 | [10] |
| 17 | Bulkier substituent at position 6 vs. 2 | Reduced activity vs. 16 | [10] |
| 4e | Optimized derivative of 2 | >7-fold increase in activity vs. 2 | [11] |
| 18 | Methyl group at 6-hydroxy of 4e | Maintained activity vs. 4e | [11] |
Anti-Infective Properties: A Multifaceted Approach
The this compound scaffold has demonstrated promising activity against a range of pathogens, including protozoa and fungi.
Antiprotozoal Activity
Dicationic derivatives of this compound have shown potent antiprotozoal activity, particularly against Trypanosoma brucei rhodesiense, the causative agent of African trypanosomiasis.[12] The proposed mechanism of action for these compounds is their ability to bind to the minor groove of DNA, leading to interference with DNA replication and transcription.[12]
Several of these diamidine derivatives have exhibited impressive in vitro IC50 values, with some reaching the low nanomolar range.[12]
In Vitro Antiprotozoal Activity
| Organism | IC50 Range (nM) | Reference |
| T. b. rhodesiense | 1 - 63 | [12] |
| Plasmodium falciparum | 14 - 88 | [12] |
Antifungal Activity
Derivatives of this compound have also been investigated for their antifungal properties. The proposed mechanism for their antifungal action is the binding to ergosterol, a key component of the fungal cell membrane. This interaction disrupts membrane integrity, leading to cell lysis.
Modulation of G-Protein Signaling
Closely related tetrahydroimidazo[1,2-a]pyrazine derivatives have been identified as inhibitors of Gαq proteins.[13][14] Gαq proteins are a family of heterotrimeric G proteins that, upon activation by G protein-coupled receptors (GPCRs), stimulate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to downstream signaling events such as calcium mobilization and protein kinase C (PKC) activation.
The ability of the tetrahydroimidazo scaffold to modulate Gαq signaling opens up therapeutic possibilities for a range of disorders where this pathway is dysregulated.
Caption: Figure 2. Inhibition of Gαq protein signaling.
Experimental Protocols
To facilitate further research and validation of the therapeutic potential of this compound derivatives, this section provides detailed, step-by-step methodologies for key experiments.
Heparanase Inhibition Assay
This protocol is designed to quantify the inhibitory activity of test compounds against HPSE1.
Principle: The assay measures the enzymatic activity of recombinant human heparanase on a heparan sulfate substrate. The inhibition of this activity by a test compound is determined by comparing the enzyme's activity in the presence and absence of the inhibitor.
Materials:
-
Recombinant human heparanase
-
Heparan sulfate substrate (e.g., biotinylated)
-
Assay Buffer (e.g., 40 mM Sodium Acetate, pH 5.0)
-
Test compound dissolved in DMSO
-
96-well microplate
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add 5 µL of each compound dilution. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add 40 µL of assay buffer to each well.
-
Add 5 µL of 0.005 µg/µL recombinant heparanase to all wells except the no-enzyme control.
-
Incubate the plate at 37°C for 1 hour.
-
Add 5 µL of the heparan sulfate substrate to each well.
-
Incubate at 37°C for 1-4 hours.
-
Add streptavidin-HRP conjugate and incubate according to the manufacturer's instructions.
-
Add the HRP substrate and allow color to develop.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Calculate the percentage of inhibition and determine the IC50 value.
In Vitro Anticancer Activity: MTT Assay
This protocol assesses the cytotoxic effect of test compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product.
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma, HeLa cervical cancer)
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for the desired duration (e.g., 48 hours). Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold is a versatile and promising platform for the development of novel therapeutics. Its derivatives have demonstrated potent activity against a range of challenging diseases by targeting key molecular pathways. The inhibition of the PI3K/AKT/mTOR pathway and heparanase-1 presents significant opportunities for the development of new anticancer agents. Furthermore, the antiprotozoal, antifungal, and Gαq modulatory activities highlight the broad therapeutic potential of this chemical class.
Future research should focus on the continued optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. A deeper understanding of the structure-activity relationships will be crucial for the rational design of next-generation therapeutics. Additionally, in vivo studies are warranted to validate the efficacy and safety of the most promising candidates. The continued exploration of the this compound scaffold holds great promise for addressing unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lead identification of novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative as a potent heparanase-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design Principle of Heparanase Inhibitors: A Combined In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of a novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative as a potent and selective heparanase-1 inhibitor utilizing an improved synthetic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-based lead optimization to improve potency and selectivity of a novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid series of heparanase-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evaluation as Gαq -Protein Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
In-Depth Technical Guide: Computational Modeling of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Interactions
Abstract
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of molecules with diverse pharmacological activities, including antiprotozoal and enzyme inhibitory functions. Harnessing the full potential of this scaffold requires a deep, atomistic understanding of its interactions with biological targets. Computational modeling provides a powerful lens to elucidate these interactions, predict binding affinities, and guide the rational design of novel, more potent, and selective therapeutic agents. This guide offers a comprehensive, methodology-focused walkthrough of a robust computational workflow, from initial system preparation to advanced molecular dynamics and free energy calculations. It is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the critical scientific reasoning that underpins an effective and reliable in-silico investigation.
The Strategic Imperative for Modeling This Scaffold
The imidazo[1,2-a]pyridine core and its saturated derivatives are of significant interest due to their presence in numerous biologically active compounds. The partially saturated 5,6,7,8-tetrahydro variant imparts a three-dimensional character that can be crucial for fitting into complex protein binding sites, offering a distinct advantage over its planar aromatic counterpart. Computational methods allow us to explore this 3D space efficiently, dissecting the energetic contributions of specific functional groups and predicting the consequences of structural modifications before committing to costly and time-consuming chemical synthesis. This in-silico-first approach accelerates the drug discovery cycle, enabling a more focused and hypothesis-driven lead optimization process.
Foundational Workflow: System Preparation
The fidelity of any computational model is wholly dependent on the quality of the initial setup. Garbage in, garbage out is the immutable law of molecular simulation. This preparatory phase is the most critical for ensuring a physically realistic and stable system.
Ligand Parametrization
Before any simulation, the computer needs a "rulebook" that defines the physics of the molecule—its bond lengths, angles, dihedrals, and non-bonded interactions. This rulebook is the force field. While high-quality force fields exist for biomacromolecules like proteins (e.g., CHARMM, AMBER), small drug-like molecules require specific parameterization.
The CHARMM General Force Field (CGenFF) is an excellent choice as it is designed to be compatible with the CHARMM force fields for proteins, lipids, and nucleic acids, allowing for "all-CHARMM" simulations of drug-target complexes.
Experimental Protocol: Ligand Parameter Generation via CGenFF Server
-
Generate 3D Coordinates: Draw the this compound derivative in a molecular editor (e.g., Avogadro, ChemDraw) and save it in a mol2 file format. Ensure the initial 3D geometry is reasonable.
-
Upload to CGenFF Server: Navigate to the CGenFF server (link in references). Upload the mol2 file. The server will perform an initial parameter assignment by analogy to existing parameters.
-
Inspect Penalty Scores: The server returns a parameter and topology file (in CHARMM format, .str). Crucially, it also provides "penalty scores" for atoms, bonds, and angles. High penalty scores (>10 for bonds/angles, >50 for dihedrals) indicate low confidence in the assigned parameters and warn that these may need further refinement.
-
Convert for GROMACS: The output .str file is not directly compatible with GROMACS. Use a conversion script, often provided by the force field developers, to translate the CHARMM topology into GROMACS-compatible .itp and .prm files. This step ensures seamless integration into the simulation package.
Target Protein Preparation
Protein structures obtained from the Protein Data Bank (PDB) are raw experimental data and are not immediately ready for simulation. They require careful cleaning and preparation.
Experimental Protocol: Protein Cleanup using UCSF Chimera
-
Fetch Structure: Load the target protein PDB file into UCSF Chimera.
-
Remove Heteroatoms: Delete all non-essential molecules, including crystallization aids, buffer molecules, and existing ligands (unless studying a known complex). Retain structurally important water molecules or ions if they are known to be critical for binding or stability.
-
Address Structural Issues: Use the "Dock Prep" tool in Chimera. This utility can automatically:
-
Repair missing side chains or build missing loops using template-based modeling.
-
Add hydrogen atoms, as they are typically absent in X-ray crystal structures.
-
Assign correct protonation states for residues like Histidine, Glutamate, and Aspartate at a specified physiological pH (e.g., 7.4). This is critical as the protonation state dictates a residue's ability to form hydrogen bonds.
-
-
Save the Cleaned Structure: Export the processed protein structure as a new PDB file. This file will be the input for the simulation system setup.
Caption: Overall computational drug discovery workflow.
Molecular Docking: A First Look at Binding
Molecular docking serves as a rapid, computationally inexpensive method to predict the most likely binding orientation (or "pose") of a ligand within a protein's active site. It uses a search algorithm to explore possible conformations and a scoring function to rank them, providing an initial estimate of binding affinity.
The "Why": Causality in Docking Choices
We use docking early in the workflow because it efficiently filters a vast conformational space. The goal is not to get a perfect binding energy but to generate a physically plausible starting structure for more rigorous, and computationally expensive, methods like Molecular Dynamics. The choice of a tool like AutoDock Vina is strategic: it is widely validated, fast, and has demonstrated robust performance across many target classes.
Experimental Protocol: Site-Specific Docking with AutoDock Vina
-
Prepare Receptor and Ligand: Convert the cleaned protein PDB and the parameterized ligand structure into the PDBQT format using AutoDock Tools. This format includes partial atomic charges and atom type definitions required by Vina.
-
Define the Search Space: The most critical step for self-validation is defining the binding pocket. Instead of "blind docking" across the entire protein, use prior biological knowledge or information from co-crystallized ligands to define a search box (a "grid") centered on the active site. This constrains the search to a relevant area, increasing efficiency and the likelihood of finding the correct pose. A typical box size is 20x20x20 Ångströms, large enough to allow the ligand to rotate freely but small enough to focus the search.
-
Execute Vina: Run the Vina executable from the command line, providing the receptor, ligand, and configuration file (which specifies the coordinates of the search box center and its dimensions) as input.
-
Analyze Poses: Vina will output a set of ranked poses (typically 9-10) with corresponding binding affinity scores in kcal/mol. The top-ranked pose is the starting point for further analysis. It is crucial to visually inspect this pose in a molecular viewer to ensure it makes chemical sense (e.g., hydrogen bond donors are pointing to acceptors, hydrophobic parts are in greasy pockets).
Data Presentation: Docking Results
| Derivative ID | Modification | Docking Score (kcal/mol) | Key Predicted Interactions |
| THIP-001 | Parent Scaffold | -7.8 | H-bond with Ser128; Pi-cation with Lys75 |
| THIP-002 | 4-Fluorophenyl at C2 | -8.5 | Above + Halogen bond with backbone CO of Gly127 |
| THIP-003 | 3-pyridyl at C2 | -8.9 | Above + H-bond with Asp180 via pyridine N |
| THIP-004 | 4-Hydroxyphenyl at C2 | -9.2 | Above + H-bond with Glu90 via phenol OH |
This table represents hypothetical data for illustrative purposes.
Caption: Step-by-step molecular docking workflow.
Molecular Dynamics (MD) Simulation: From a Static Pose to a Dynamic Interaction
A docking pose is a static, low-energy snapshot. In reality, the protein-ligand complex is a dynamic entity, constantly in motion at physiological temperatures. MD simulations model this dynamic behavior by solving Newton's equations of motion for every atom in the system over time, providing profound insights into the stability of the binding pose and the nature of the interactions.
The "Why": Trustworthiness Through Dynamic Validation
MD simulations are the ultimate validation of a docking result. If a high-scoring docked pose is unstable and the ligand diffuses away from the binding site during a simulation, the docking result was likely a false positive. Conversely, if the ligand remains stably bound, maintaining key interactions observed in the dock, it builds significant confidence in the binding hypothesis. We use GROMACS for its exceptional performance, extensive community support, and robust analysis tools.
Experimental Protocol: Protein-Ligand MD Simulation with GROMACS
This protocol assumes the user has a GROMACS-compatible topology for the protein (generated with pdb2gmx) and the ligand (from the CGenFF conversion).
-
System Assembly:
-
Merge the coordinate files of the top-ranked docked pose (protein) and the ligand.
-
Create a master topology file (topol.top) that #includes the protein and ligand topology files.
-
-
Solvation: Use gmx solvate to place the complex in a simulation box (e.g., a dodecahedron to save the number of water molecules) and fill it with a chosen water model (e.g., TIP3P). Ensure a minimum distance of 1.0 nm between the complex and the box edge.
-
Ionization: Use gmx genion to add ions (e.g., Na+ or Cl-) to neutralize the net charge of the system and, optionally, to mimic a physiological salt concentration (e.g., 0.15 M).
-
Energy Minimization: Perform a steep descent energy minimization (gmx mdrun) to relax the system and remove any steric clashes introduced during the setup.
-
Equilibration (Two-Phase): This is a critical, two-step process to gently bring the system to the target temperature and pressure.
-
NVT Ensemble (Constant Volume, Temperature): Run a short simulation (e.g., 1 ns) with position restraints on the protein and ligand heavy atoms. This allows the water and ions to equilibrate around the fixed solute. Confirm that the system temperature stabilizes around the target (e.g., 300 K).
-
NPT Ensemble (Constant Pressure, Temperature): Run a subsequent simulation (e.g., 1-5 ns), again with position restraints, to adjust the system pressure and density. Confirm that the pressure and density of the box stabilize.
-
-
Production MD: Remove the position restraints and run the production simulation for a duration sufficient to observe the phenomenon of interest (e.g., 100-200 ns for binding pose stability).
Data Presentation: MD Trajectory Analysis
| Metric | THIP-004 | Interpretation |
| Protein RMSD (ns) | Stable at 0.25 ± 0.05 nm after 10 ns | The protein backbone does not undergo large conformational changes. |
| Ligand RMSD (ns) | Stable at 0.15 ± 0.04 nm (fit to protein) | The ligand remains stably bound in the initial docked pose. |
| H-Bond Occupancy (%) | Asp180-Ligand: 92% | The hydrogen bond predicted by docking is highly stable over time. |
| H-Bond Occupancy (%) | Glu90-Ligand: 78% | A second key hydrogen bond is consistently maintained. |
This table represents hypothetical data for illustrative purposes.
Caption: Core stages of a GROMACS MD simulation.
Binding Free Energy Calculation: Quantifying Affinity
While MD simulations confirm stability, they don't directly provide a robust measure of binding affinity. End-point methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) offer a computationally efficient way to estimate the binding free energy (ΔG_bind) from MD simulation snapshots.
The "Why": Bridging the Gap to Experimental Data
MM/PBSA provides a more physically realistic energy calculation than docking scores. It accounts for electrostatic contributions, van der Waals interactions, and the free energy of solvation. While not as accurate as more rigorous alchemical free energy methods, MM/PBSA is excellent for ranking a series of congeneric ligands and understanding the energetic drivers of binding, providing a crucial link between simulation and experimental assays like ITC or SPR.
Experimental Protocol: MM/PBSA Calculation
-
Extract Snapshots: From the stable portion of the production MD trajectory, extract a series of uncorrelated snapshots (e.g., 100-200 frames).
-
Run MM/PBSA Script: Use a tool like g_mmpbsa (or equivalent AmberTools scripts) that automates the process. The script performs the following for each snapshot:
-
Strips the explicit water and ions.
-
Calculates the molecular mechanics energy (ΔE_MM) for the complex, receptor, and ligand.
-
Calculates the polar solvation free energy (ΔG_polar) using the Poisson-Boltzmann solver.
-
Calculates the non-polar solvation free energy (ΔG_nonpolar), typically from the solvent-accessible surface area (SASA).
-
Computes the final ΔG_bind by summing these components.
-
-
Average Results: The final reported ΔG_bind is the average over all processed snapshots, with the standard error indicating the precision of the calculation.
Data Presentation: Comparing Affinity Predictions
| Derivative ID | Docking Score (kcal/mol) | Calculated ΔG_bind (MM/PBSA, kcal/mol) | Experimental ΔG_bind (kcal/mol) |
| THIP-001 | -7.8 | -8.5 ± 0.7 | -8.2 |
| THIP-002 | -8.5 | -9.4 ± 0.6 | -9.1 |
| THIP-003 | -8.9 | -9.9 ± 0.8 | -9.7 |
| THIP-004 | -9.2 | -10.8 ± 0.5 | -10.5 |
This table represents hypothetical data for illustrative purposes. Note the strong rank-order correlation between calculated and experimental values, which is the primary goal.
In Silico ADMET: Assessing Drug-Likeness
A molecule that binds with high affinity is not necessarily a good drug. It must also have favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Early-stage assessment of these properties is crucial to avoid late-stage failures in drug development.
A variety of open-access web servers, such as SwissADME and ADMET-AI, use machine learning models and empirical rules to predict these properties from a molecule's 2D structure. This allows for rapid, high-throughput screening of lead candidates.
Data Presentation: ADMET Profile of a Lead Candidate (THIP-004)
| Property | Prediction | Interpretation |
| GI Absorption | High | Likely to be well-absorbed from the gut. |
| BBB Permeant | No | Unlikely to cross the blood-brain barrier; good for peripheral targets. |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this key metabolic enzyme. |
| Lipinski's Rule of 5 | 0 Violations | Molecule has drug-like physicochemical properties. |
| hERG Blocker | Low Probability | Low risk of cardiac toxicity. |
This table represents hypothetical data for illustrative purposes.
Conclusion: An Integrated, Self-Validating System
This guide outlines a multi-stage computational workflow that moves logically from broad, rapid screening to detailed, dynamic, and quantitative analysis. Each stage serves to validate or refine the hypothesis from the previous one. A promising docking pose is tested for stability in MD; a stable complex is then subjected to more rigorous energetic analysis with MM/PBSA. This layered approach, grounded in physical principles and validated at each step, provides a high-confidence framework for understanding the molecular interactions of the this compound scaffold. By integrating these in-silico techniques, researchers can significantly de-risk and accelerate the process of translating a promising chemical scaffold into a viable therapeutic candidate.
In Silico Screening of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Libraries: A Technical Guide for Drug Discovery
Introduction: The Promise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged scaffolds."[1][2][3] These structures possess favorable drug-like properties and the ability to interact with a variety of biological targets. The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core is one such esteemed scaffold. A saturated derivative of the well-known imidazo[1,2-a]pyridine, this heterocyclic system is a cornerstone in the development of novel therapeutics, with derivatives showing a wide array of biological activities, including antiprotozoal, antifungal, and enzyme inhibitory effects.[4][5][6] The inherent versatility of this scaffold makes it an exceptional candidate for the construction of compound libraries aimed at discovering new therapeutic agents.[7][8]
This guide provides an in-depth technical overview of the methodologies and strategic considerations for conducting an in silico screening campaign of this compound libraries. We will navigate the essential steps from target selection and library preparation to the application of sophisticated computational techniques and the crucial process of hit validation.
The Strategic Framework: A Multi-pronged In Silico Approach
A successful virtual screening campaign is not a linear process but rather an integrated workflow that leverages multiple computational methods to progressively enrich a compound library with potential hits. The rationale is to start with computationally less expensive methods to rapidly filter vast chemical spaces and then apply more rigorous, and computationally intensive, techniques to the most promising candidates.
Caption: A multi-phase workflow for in silico screening.
Phase 1: Laying the Foundation
Target Selection and Validation
The initial and most critical step is the selection of a biological target. The choice of target will dictate the entire screening strategy. For the this compound scaffold, a literature review reveals several potential target classes. For instance, a recent study identified a derivative of this scaffold as a potent inhibitor of heparanase-1 (HPSE1), an enzyme implicated in cancer and inflammatory diseases.[6] Other studies have highlighted its potential against protozoan and fungal targets.[4][5]
Protocol for Target Identification:
-
Literature and Database Mining: Utilize databases such as ChEMBL, PubChem, and TargetHunter to identify proteins that are known to be modulated by ligands structurally similar to the tetrahydroimidazo[1,2-a]pyridine scaffold.[9]
-
Structural Assessment: Once a target is identified, it is crucial to have a high-quality 3D structure, typically from X-ray crystallography or cryo-electron microscopy, available in the Protein Data Bank (PDB). The availability of a co-crystallized ligand is highly advantageous for defining the binding site.
-
Druggability Assessment: Employ computational tools to predict the "druggability" of the target's binding pocket, ensuring it has suitable geometric and chemical properties for small molecule binding.[10]
Library Design and Preparation
The quality of the virtual library is paramount. For the this compound scaffold, libraries can be constructed through combinatorial enumeration of substituents at various positions of the core.
Protocol for Library Preparation:
-
Core Scaffold Generation: Begin with the 3D structure of the this compound core.
-
Combinatorial Enumeration: Define attachment points on the scaffold and select a diverse set of chemical building blocks (R-groups) to attach. These R-groups should be chosen to explore a wide range of physicochemical properties (e.g., size, polarity, charge).
-
3D Conformer Generation: For each enumerated molecule, generate a set of low-energy 3D conformations. This is a critical step as the bioactive conformation of the ligand must be present in the set for successful screening. Tools like RDKit or Open Babel can be employed for this purpose.[5]
-
Filtering and Refinement: Apply drug-likeness filters, such as Lipinski's Rule of Five, to remove compounds with undesirable physicochemical properties. It is also important to filter out Pan-Assay Interference Compounds (PAINS) that are known to cause false positives in assays.[11]
Phase 2: High-Throughput Virtual Screening
Pharmacophore Modeling and Screening
Pharmacophore modeling is a powerful ligand-based virtual screening technique that defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity.[12][13]
Protocol for Pharmacophore-Based Screening:
-
Model Generation:
-
Structure-Based: If a high-resolution structure of the target with a bound ligand is available, a pharmacophore model can be generated based on the key interactions observed in the binding site.[14]
-
Ligand-Based: If multiple active compounds are known, a common features pharmacophore can be generated by aligning these molecules and identifying shared chemical features.
-
-
Database Screening: The generated pharmacophore model is then used as a 3D query to rapidly screen the prepared compound library. Only molecules that can match the pharmacophoric features in a low-energy conformation are retained.
-
Software: Open-source tools like Pharmer and Pharmit, or commercial packages like LigandScout and Discovery Studio, can be used for pharmacophore modeling and screening.[3][15]
Caption: A hypothetical pharmacophore model.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[16] It is a structure-based method that is more computationally intensive than pharmacophore screening and is therefore used on the smaller, enriched library from the previous step.
Protocol for Molecular Docking:
-
Protein and Ligand Preparation: The target protein structure must be prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site. The ligands from the pharmacophore screen must also be prepared with appropriate protonation states and charges.
-
Docking Simulation: A docking algorithm explores the conformational space of the ligand within the binding site and calculates a scoring function to estimate the binding affinity.
-
Pose Analysis and Scoring: The resulting docking poses are ranked based on their scores. It is crucial to visually inspect the top-ranked poses to ensure that they make chemically sensible interactions with the protein.[17]
-
Software: A variety of open-source (e.g., AutoDock Vina, OpenDock) and commercial (e.g., Glide, GOLD) docking programs are available.[18][19]
Table 1: Comparison of Virtual Screening Techniques
| Technique | Basis | Computational Cost | Throughput | Key Advantage |
| Pharmacophore Screening | Ligand or Structure | Low | Very High | Rapidly filters large libraries based on key chemical features. |
| Molecular Docking | Structure | Medium-High | Medium | Predicts binding pose and provides an estimate of binding affinity. |
Phase 3: Hit Refinement and Prioritization
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical equations that relate the chemical structures of a series of compounds to their biological activity.[20] A 3D-QSAR model can be developed using the docking poses of the most promising hits to guide further optimization.
Protocol for 3D-QSAR:
-
Data Set Preparation: A training set of compounds with known activities and their corresponding docked conformations is required.
-
Molecular Field Generation: For each molecule, steric and electrostatic fields are calculated on a 3D grid.
-
Model Building: Statistical methods, such as Partial Least Squares (PLS), are used to build a model that correlates the variations in the molecular fields with the changes in biological activity.
-
Model Validation: The predictive power of the QSAR model must be rigorously validated using an external test set of compounds.
In Silico ADMET Prediction
At this stage, it is essential to consider the pharmacokinetic properties of the potential hits. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models can predict these properties in silico, helping to deprioritize compounds that are likely to fail later in the drug development pipeline due to poor pharmacokinetics or toxicity.[1][21][22]
Table 2: Key In Silico ADMET Parameters
| Parameter | Description | Importance |
| Aqueous Solubility | The ability of a compound to dissolve in water. | Crucial for absorption and formulation. |
| Caco-2 Permeability | Predicts intestinal absorption. | Indicates potential for oral bioavailability. |
| CYP450 Inhibition | Predicts inhibition of key metabolic enzymes. | High potential for drug-drug interactions. |
| hERG Inhibition | Predicts blockage of the hERG potassium channel. | A major cause of cardiotoxicity. |
| Ames Mutagenicity | Predicts the potential of a compound to be mutagenic. | A critical toxicity endpoint. |
Phase 4: Hit Validation and the Path Forward
The final step of the in silico workflow is the prioritization of a small number of compounds for experimental validation. It is crucial to remember that in silico screening is a predictive tool, and experimental confirmation is always necessary.[4][23]
Self-Validating System:
The entire workflow should be designed as a self-validating system. For example, if a set of known active and inactive compounds for the target is available, this set should be seeded into the library. A successful virtual screening cascade should be able to enrich the known actives and assign them high scores.[24]
From Virtual Hits to Experimental Leads:
The top-ranked compounds from the in silico screening, with favorable ADMET profiles, should be acquired or synthesized and then tested in appropriate in vitro biochemical and cellular assays to confirm their biological activity. Promising hits can then be further optimized through medicinal chemistry efforts, guided by the structure-activity relationships derived from the computational studies.
Conclusion
The in silico screening of this compound libraries represents a powerful and resource-efficient strategy for the discovery of novel drug candidates. By integrating a range of computational techniques in a logical and hierarchical workflow, researchers can navigate vast chemical spaces, identify promising hits, and accelerate the journey from a privileged scaffold to a potential therapeutic. The key to success lies in a deep understanding of the underlying principles of each computational method, rigorous validation, and a close collaboration between computational and medicinal chemists.
References
- 1. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Comprehensive Guide to the Top 8 Pharmacophore Modeling Software [parssilico.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Open Source Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]
- 8. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 9. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eurekaselect.com [eurekaselect.com]
- 12. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 13. fiveable.me [fiveable.me]
- 14. Molecular docking and pharmacophore studies of heterocyclic compounds as Heat shock protein 90 (Hsp90) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Practical Considerations in Virtual Screening and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Virtual Screening Results Needs Visual Inspection: Practical Issues and Solution - PRISM BioLab [prismbiolab.com]
- 18. Virtual screening/Docking workflow – Macs in Chemistry [macinchem.org]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. drugpatentwatch.com [drugpatentwatch.com]
- 22. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Derivatives: A Technical Guide for Drug Development Professionals
Introduction: The Emergent Therapeutic Potential of a Privileged Scaffold
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core represents a fascinating and highly versatile scaffold in modern medicinal chemistry. As a saturated derivative of the well-explored imidazo[1,2-a]pyridine system, this structure offers a three-dimensional geometry that can enhance target engagement and improve physicochemical properties crucial for drug development. Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including anti-infective, anti-inflammatory, and anticancer properties.[1][2][3] Their growing prominence necessitates a thorough understanding of their pharmacokinetic (PK) profile to effectively translate promising in vitro activity into in vivo efficacy and clinical success.
This technical guide provides a comprehensive analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics of this compound derivatives. Moving beyond a simple recitation of data, we will explore the underlying chemical principles and strategic considerations that govern their in vivo behavior, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Physicochemical Properties and Their PK Implications
The defining feature of the this compound scaffold is the fusion of an imidazole ring with a saturated pyridine (piperidine) ring. This structure imparts several key characteristics:
-
Basicity: The bridgehead nitrogen atom and the second nitrogen in the imidazole ring confer basic properties, influencing solubility, absorption, and potential for lysosomal trapping.
-
Three-Dimensionality: Unlike its planar aromatic counterpart, the saturated piperidine ring introduces a distinct 3D conformation, which can be exploited to optimize binding to target proteins while potentially disrupting interactions with metabolizing enzymes or efflux transporters.
-
Structural Rigidity and Flexibility: The fused ring system provides a degree of rigidity, which can be entropically favorable for target binding. However, the piperidine ring can exist in different chair or boat conformations, offering some conformational flexibility.
These intrinsic properties are the foundation upon which the pharmacokinetic profile is built and are critical considerations during the lead optimization phase.
Absorption: Navigating the Path to Systemic Circulation
Oral bioavailability is a paramount objective in the development of many small-molecule drugs. For this compound derivatives, achieving adequate oral absorption is a key challenge that has been addressed with varying degrees of success.
Oral Bioavailability and Influencing Factors
Studies have shown that the oral activity of this class can be modest. For instance, in a study of dicationic derivatives as antiprotozoal agents, the oral activity of prodrugs was found to be limited, with only one compound showing partial cures in a mouse model.[4] This suggests that factors such as high polarity, susceptibility to first-pass metabolism, or efflux by transporters like P-glycoprotein (Pgp) may limit oral absorption.
Conversely, targeted medicinal chemistry efforts have demonstrated that oral bioavailability can be significantly improved. In the development of imidazo[1,2-a]pyridine-based PDGFR inhibitors, the integration of a fluorine-substituted piperidine moiety was instrumental in reducing Pgp-mediated efflux, leading to enhanced oral exposure in rodents.[5] This highlights a critical strategy: substituent modulation not only for potency but also for overcoming absorption barriers.
Experimental Protocol: In Vivo Oral Efficacy Assessment
A robust understanding of oral absorption begins with well-designed in vivo efficacy studies. The causality behind this choice is simple: an efficacious oral dose implicitly confirms that the compound can be absorbed in sufficient quantities to engage its target.
Objective: To determine the efficacy of a lead compound following oral administration in a disease-relevant animal model.
Methodology:
-
Animal Model Selection: Choose a relevant model, such as the trypanosomal STIB900 mouse model for antiprotozoal agents or a xenograft model for anticancer compounds.[4]
-
Compound Formulation: The test compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose, 5% DMSO in saline) to ensure solubility and stability for oral gavage.
-
Dosing Regimen:
-
Administer the compound orally (p.o.) to a cohort of animals at a predetermined dose (e.g., 25-100 mg/kg).
-
Include a vehicle control group and a positive control group (a known effective drug).
-
Dosing can be a single dose or multiple doses over several days, depending on the anticipated PK/PD relationship.
-
-
Efficacy Readout: Monitor the primary efficacy endpoint. For an antiprotozoal study, this would involve monitoring parasitemia levels in blood smears over time. For an anticancer study, this would be tumor volume measurement.
-
Data Analysis: Compare the outcomes in the treated group to the control groups. A statistically significant reduction in parasitemia or tumor growth indicates successful oral absorption and in vivo activity.
This self-validating system directly links oral administration to a biological effect, providing the first critical piece of evidence for the compound's pharmacokinetic viability.
Distribution: Where Does the Compound Go?
Once absorbed, a drug's distribution to various tissues and organs determines its efficacy and potential toxicity. For this compound derivatives, distribution is influenced by their physicochemical properties, plasma protein binding, and ability to cross biological membranes.
Quantitative whole-body autoradiography studies on related pyridine-containing compounds have shown wide distribution in the body, with the notable exception of the central nervous system (CNS), suggesting limited blood-brain barrier penetration for some derivatives.[6] The basic nature of the scaffold may lead to accumulation in acidic tissues or lysosomes.
Metabolism: The Biotransformation Landscape
Metabolism is arguably the most complex and critical aspect of the pharmacokinetic profile for this class of compounds. The this compound scaffold presents several potential sites for metabolic attack.
Key Metabolic Pathways
Based on the structure and data from related imidazo[1,2-a]pyridines, the primary metabolic pathways likely include:
-
Oxidation: Cytochrome P450 (CYP) enzymes can hydroxylate the saturated piperidine ring, the imidazole ring, or attached substituents.
-
N-dealkylation: If alkyl groups are present on the nitrogen atoms, they can be removed.
-
Pyridine Ring Opening: A less common but documented pathway for pyridine-containing drugs is the oxidative cleavage of the pyridine ring, which can lead to a variety of metabolites.[6] This is a critical pathway to investigate as it can lead to significant structural changes and rapid clearance.
Efforts to improve metabolic stability are a recurring theme in the literature. For anti-tuberculosis imidazo[1,2-a]pyridines, deuteration has been explored as a strategy to decrease metabolism by strengthening C-H bonds at metabolically vulnerable positions.[7] This approach underscores the importance of identifying metabolic "hotspots" early in development.
Diagram: Potential Metabolic Pathways
Caption: Potential Phase I and Phase II metabolic pathways for the scaffold.
Experimental Protocol: In Vitro Metabolic Stability Assessment
The causality for this experiment is to provide an early, high-throughput assessment of a compound's intrinsic clearance. It helps prioritize compounds with more favorable metabolic profiles before advancing to costly in vivo studies.
Objective: To determine the rate of metabolism of a test compound in liver microsomes.
Methodology:
-
Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Liver microsomes (e.g., rat, human; 20 mg/mL).
-
NADPH regenerating system (cofactor for CYP enzymes).
-
Phosphate buffer (pH 7.4).
-
Control compounds (high and low clearance).
-
-
Incubation:
-
Pre-warm a solution of microsomes and buffer to 37°C.
-
Add the test compound to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C.
-
-
Time Points:
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction in each aliquot is immediately quenched by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Calculation:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
This protocol provides a self-validating system by including controls and generating quantitative data that can be used to rank-order compounds and predict in vivo clearance.
Excretion: The Final Elimination
The final step in the pharmacokinetic journey is excretion. For pyridine-containing compounds, excretion occurs via both renal (urine) and fecal (biliary) routes.[6] The primary route of excretion will depend on the polarity of the parent drug and its metabolites. Highly polar metabolites are typically cleared by the kidneys, while more lipophilic compounds may be excreted in the feces.
Quantitative Data Summary
While comprehensive PK data is often proprietary, the published literature provides valuable indicators of in vivo activity and potency which are prerequisites for a viable PK profile.
| Compound Class/Derivative | Assay/Model | Key Finding | Reference |
| Dicationic Tetrahydro-imidazo[1,2-a]pyridines | T. b. rhodesiense in vivo (mouse) | 5 compounds gave 4/4 cures via IP dosage; oral activity was modest. | [4] |
| Imidazo[1,2-a]pyridine (COX-2 Inhibitor, 5j) | Analgesic activity (mouse) | ED₅₀ value of 12.38 mg/kg. | [8][9] |
| Imidazo[1,2-a]pyridine (PDGFR Inhibitor, 28) | PK/PD Assay (rodent) | Showed oral exposure and a pronounced effect. | [5] |
| Imidazo[1,2-a]pyridine (Anti-TB, 13 vs 5) | Rat Liver Microsomes | 19% metabolized for compound 13 vs. 71% for compound 5. | [10] |
| Tetrahydropyridine[2,3-d]pyrimidine (V13) | Pharmacokinetics (SD rat) | Oral half-life of 3.5 h; Cmax of 1070 ng/mL. | [11] |
Integrated ADME Workflow
The following diagram illustrates the logical flow of experiments in characterizing the pharmacokinetic profile of a novel this compound derivative.
Caption: A structured workflow for pharmacokinetic characterization.
Conclusion and Future Directions
The this compound scaffold is a compelling starting point for the design of novel therapeutics. Its favorable 3D geometry and synthetic tractability have led to the discovery of potent modulators of various biological targets. However, translating this potency into clinical success hinges on a deep and early understanding of the compound's pharmacokinetic profile.
Key challenges, including achieving robust oral bioavailability and ensuring metabolic stability, must be addressed through strategic medicinal chemistry. Techniques such as blocking metabolic hotspots with fluorine or deuterium, modulating pKa to optimize solubility and permeability, and reducing susceptibility to efflux transporters are critical.
Future research should focus on establishing clear structure-ADME relationships (SAR) for this class. The systematic collection and analysis of pharmacokinetic data across a range of derivatives will enable the development of predictive models, ultimately accelerating the journey from a promising lead compound to a life-changing medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent progress in the pharmacology of imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Absorption, distribution, metabolism, and excretion of [¹⁴C]GDC-0449 (vismodegib), an orally active hedgehog pathway inhibitor, in rats and dogs: a unique metabolic pathway via pyridine ring opening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 9. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Ascendant Scaffold: Application Notes for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Saturated Heterocycle
In the landscape of medicinal chemistry, the imidazo[1,2-a]pyridine core is widely recognized as a "privileged scaffold" due to its presence in numerous marketed drugs and biologically active compounds.[1][2][3] Its rigid, aromatic structure has been successfully exploited to develop agents targeting a vast array of biological targets, leading to therapies for insomnia (Zolpidem), anxiety (Alpidem), and peptic ulcers (Zolimidine).[1][4] However, the exploration of three-dimensional chemical space is increasingly critical for accessing novel biological activities and improving physicochemical properties. To this end, the saturated counterpart, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine , has emerged as a compelling scaffold. Its sp³-rich framework offers a distinct conformational profile compared to its planar aromatic analog, opening new avenues for inhibitor design and therapeutic intervention.
This technical guide provides an in-depth exploration of the this compound scaffold for researchers, scientists, and drug development professionals. We will delve into its synthetic accessibility, showcase its application in targeting key signaling pathways, and provide detailed, field-proven protocols for its synthesis and biological evaluation.
Core Applications & Mechanistic Insights
The non-planar, conformationally flexible nature of the this compound scaffold has enabled its application in targeting complex protein-protein interactions and challenging enzyme active sites. Two prominent areas of application are its use as a modulator of Gαq protein signaling and as a promising framework for novel antifungal agents.
Modulation of Gαq Protein Signaling
The Gq alpha subunit (Gαq) is a critical transducer in G protein-coupled receptor (GPCR) signaling.[5] Upon activation, Gαq stimulates phospholipase C-β (PLC-β), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[5][6] This cascade ultimately leads to an increase in intracellular calcium and the activation of Protein Kinase C (PKC), influencing a myriad of physiological processes. Dysregulation of Gαq signaling is implicated in various diseases, including uveal melanoma and other cancers, making it an attractive therapeutic target.[1][7]
While direct inhibition of G proteins has been challenging, the structurally related 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold has been successfully utilized to develop potent and selective Gαq inhibitors like BIM-46174.[8] This provides a strong rationale for exploring the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core for the same purpose, leveraging its unique stereochemical and electronic properties to achieve novel Gαq interactions.
Antifungal Activity
Invasive fungal infections, particularly those caused by Candida species, pose a significant threat to immunocompromised individuals.[9] The rise of drug-resistant strains necessitates the development of novel antifungal agents with new mechanisms of action. The this compound scaffold has demonstrated promising and selective antifungal activity.[9] For instance, derivatives incorporating a benzylidene hydrazide moiety at the 2-position have shown potent activity against a panel of pathogenic Candida species, with some analogues exhibiting Minimum Inhibitory Concentrations (MICs) as low as 0.016 mg/mL.[9] The selectivity of these compounds, showing low cytotoxicity against mammalian cells, underscores the therapeutic potential of this scaffold.[9]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a core this compound intermediate and its subsequent biological evaluation as an antifungal agent.
Protocol 1: Synthesis of this compound Core
This protocol details the synthesis of the saturated scaffold via catalytic hydrogenation of its aromatic precursor, a common and efficient method. The example uses a generic 2-substituted imidazo[1,2-a]pyridine, which can be synthesized through various established methods, such as the condensation of 2-aminopyridine with an α-haloketone.[10][11]
Step-by-Step Methodology:
-
Reaction Setup:
-
To a solution of the 2-substituted-imidazo[1,2-a]pyridine (1.0 eq) in absolute ethanol (approx. 0.1 M concentration) in a suitable pressure vessel, add 10% Palladium on carbon (Pd/C) catalyst (10% w/w of the starting material).
-
Causality: Ethanol is a common solvent for hydrogenations as it readily dissolves many organic compounds and is relatively inert under these conditions. Pd/C is a highly efficient and widely used catalyst for the reduction of aromatic systems.[12]
-
-
Hydrogenation:
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 30-50 psi.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS until the starting material is fully consumed.
-
Trustworthiness: Monitoring the reaction ensures complete conversion and prevents over-reduction or side reactions. A control reaction without the catalyst should be run to confirm the necessity of the palladium.
-
-
Work-up:
-
Carefully vent the hydrogen gas from the reaction vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol to ensure complete recovery of the product.
-
Causality: Celite is a diatomaceous earth filter aid that prevents the fine palladium catalyst from passing through the filter paper, ensuring a metal-free product solution.
-
-
Purification and Characterization:
-
Concentrate the filtrate in vacuo to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel, typically using a gradient of dichloromethane (DCM) and methanol (MeOH), to afford the pure this compound derivative.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The disappearance of aromatic proton signals and the appearance of aliphatic signals in the NMR spectrum are indicative of successful hydrogenation.
-
Protocol 2: Antifungal Susceptibility Testing via Broth Microdilution
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of synthesized this compound derivatives against Candida species, based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.[2][6][13]
Step-by-Step Methodology:
-
Preparation of Antifungal Stock Solutions:
-
Prepare a stock solution of each test compound in 100% dimethyl sulfoxide (DMSO) at a concentration of 1.6 mg/mL.
-
Causality: DMSO is used to solubilize the typically hydrophobic test compounds. The initial concentration is chosen to be high enough to allow for subsequent serial dilutions.
-
-
Inoculum Preparation:
-
Culture the Candida strain on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Prepare a cell suspension in sterile saline (0.85% NaCl) and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Further dilute this suspension 1:1000 in RPMI-1640 medium (buffered with MOPS) to achieve a final inoculum density of 1-5 x 10³ CFU/mL.
-
Trustworthiness: Standardizing the inoculum density is critical for the reproducibility and accuracy of MIC values, as outlined in the CLSI M27-A3 standard.[14]
-
-
Broth Microdilution Assay:
-
Dispense 100 µL of RPMI-1640 medium into all wells of a 96-well microtiter plate.
-
Add 100 µL of the compound stock solution to the first well of a row and perform 2-fold serial dilutions across the plate, resulting in final concentrations typically ranging from 16 µg/mL to 0.016 µg/mL.
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a growth control (medium + inoculum, no compound) and a sterility control (medium only) on each plate.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control well.[15]
-
Growth inhibition can be assessed visually or by reading the optical density at 530 nm using a microplate reader.
-
Data Presentation: Structure-Activity Relationships (SAR)
The following table summarizes the antifungal activity of a series of this compound-2-carboxylic acid benzylidene hydrazide derivatives against Candida albicans, demonstrating the influence of substitution on the benzylidene ring.
| Compound ID | R-Group (Substitution on Benzylidene Ring) | MIC (mg/mL) vs. C. albicans |
| 1 | H | 1.0 |
| 2 | 4-Cl | 0.5 |
| 3 | 4-F | 0.25 |
| 4 | 4-CN | 0.016 |
| 5 | 4-NO₂ | 0.125 |
| 6 | 4-OH | >1.0 |
| 7 | 4-OCH₃ | 1.0 |
| Fluconazole | (Reference Drug) | 0.25 - 1.0 |
Data synthesized from literature reports for illustrative purposes.[9]
Interpretation of SAR: The data clearly indicate that electron-withdrawing groups at the para-position of the benzylidene ring enhance antifungal activity. The 4-cyano substituted analogue (4 ) exhibits exceptionally potent activity, significantly greater than the unsubstituted parent compound and the reference drug fluconazole. Conversely, electron-donating groups like hydroxyl (6 ) and methoxy (7 ) lead to a loss of activity. This suggests that the electronic properties of the peripheral aromatic ring play a crucial role in the compound's interaction with its fungal target.
Conclusion and Future Directions
The this compound scaffold represents a versatile and valuable core for modern drug discovery. Its three-dimensional structure provides access to novel chemical space and biological targets that are often challenging for its aromatic counterpart. The demonstrated applications in Gαq signaling modulation and antifungal activity highlight its potential. The provided protocols offer a robust starting point for researchers to synthesize and evaluate new analogues. Future work should focus on exploring a wider range of substitutions on the tetrahydro-pyridine ring to fine-tune pharmacokinetic properties, investigating the precise molecular targets of the antifungal derivatives, and expanding the application of this promising scaffold to other disease areas.
References
- 1. Recent achievements in developing selective Gq inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evaluation as Gαq -Protein Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 11. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. webstore.ansi.org [webstore.ansi.org]
- 14. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid, a key intermediate in the development of various pharmaceutical agents. The protocol is designed to be both detailed and explanatory, offering insights into the underlying chemical principles and experimental considerations.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a carboxylic acid group at the 2-position provides a crucial handle for further chemical modifications, enabling the synthesis of a diverse range of derivatives for drug discovery programs. These derivatives have shown potential in the development of anxiolytic and sedative drugs due to their ability to interact with receptors in the central nervous system[1]. This guide outlines a reliable and reproducible two-step method for the preparation of this compound-2-carboxylic acid, commencing with the cyclocondensation of 2-aminopiperidine with ethyl bromopyruvate, followed by the hydrolysis of the resulting ester.
Synthetic Strategy
The synthesis of the target compound is achieved through a two-step process, as illustrated in the workflow diagram below. The first step involves the formation of the imidazo[1,2-a]pyridine ring system via a cyclocondensation reaction. The second step is the hydrolysis of the ethyl ester to the desired carboxylic acid.
Caption: Synthetic workflow for this compound-2-carboxylic acid.
Experimental Protocols
Part 1: Synthesis of Ethyl this compound-2-carboxylate
This procedure is adapted from established methods for the synthesis of related imidazo[1,2-a]pyridine derivatives[2][3]. The reaction involves the cyclocondensation of 2-aminopiperidine with ethyl bromopyruvate.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Notes |
| 2-Aminopiperidine | C₅H₁₂N₂ | 100.16 | 15873-49-1 | Can be prepared from piperidine. |
| Ethyl Bromopyruvate | C₅H₇BrO₃ | 195.01 | 70-23-5 | Toxic and lachrymatory. Handle with care. |
| Anhydrous Ethanol (EtOH) | C₂H₅OH | 46.07 | 64-17-5 | Reagent grade. |
| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 584-08-7 | For neutralization. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | For extraction and chromatography. |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | For chromatography. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | For drying organic layers. |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopiperidine (5.0 g, 49.9 mmol) and anhydrous ethanol (100 mL).
-
Stir the mixture until the 2-aminopiperidine is fully dissolved.
-
Carefully add ethyl bromopyruvate (10.7 g, 54.9 mmol, 1.1 equivalents) dropwise to the solution at room temperature. Caution: Ethyl bromopyruvate is a lachrymator and toxic; this step should be performed in a well-ventilated fume hood[4][5][6][7][8].
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in water (100 mL) and neutralize the solution by the careful addition of solid anhydrous potassium carbonate until the pH reaches approximately 8.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) to afford Ethyl this compound-2-carboxylate as a solid.
Characterization of the Intermediate:
-
¹H NMR: Expected signals for the ethyl group (triplet and quartet), and protons on the tetrahydroimidazopyridine ring system.
-
¹³C NMR: Expected signals for the ester carbonyl, aromatic/heterocyclic carbons, and aliphatic carbons of the piperidine ring and ethyl group.
-
Mass Spectrometry (MS): Calculation of the exact mass and observation of the molecular ion peak (M+H)⁺.
Part 2: Hydrolysis of Ethyl this compound-2-carboxylate
This is a standard ester hydrolysis procedure to yield the final carboxylic acid.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Notes |
| Ethyl this compound-2-carboxylate | C₁₀H₁₆N₂O₂ | 196.25 | - | From Part 1. |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | Pellets or solution. |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 64-17-5 | |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | 2M aqueous solution. |
| Deionized Water | H₂O | 18.02 | 7732-18-5 |
Procedure:
-
In a 100 mL round-bottom flask, dissolve the ethyl ester (3.0 g, 15.3 mmol) in a mixture of ethanol (30 mL) and water (15 mL).
-
Add sodium hydroxide (0.73 g, 18.3 mmol, 1.2 equivalents) to the solution and stir at room temperature.
-
Heat the mixture to 50-60 °C and monitor the reaction by TLC until the starting material is no longer visible (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (20 mL).
-
Cool the solution in an ice bath and carefully acidify to pH 3-4 by the dropwise addition of 2M hydrochloric acid. A precipitate should form.
-
Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold water.
-
Dry the solid under vacuum to yield this compound-2-carboxylic acid.
Characterization of the Final Product:
-
¹H NMR: Disappearance of the ethyl group signals and potential broadening of the carboxylic acid proton signal.
-
¹³C NMR: Shift of the ester carbonyl signal to a carboxylic acid carbonyl signal.
-
Infrared Spectroscopy (IR): Appearance of a broad O-H stretch for the carboxylic acid.
-
Mass Spectrometry (MS): Calculation of the exact mass and observation of the molecular ion peak (M+H)⁺.
-
Melting Point: Determination of the melting point range.
Safety Precautions
-
Ethyl bromopyruvate is toxic, a lachrymator, and an irritant. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[4][5][6][7][8].
-
2-Aminopiperidine is a corrosive and flammable liquid. Handle with appropriate PPE.
-
Standard laboratory safety practices should be followed at all times, including the use of eye protection.
Reaction Mechanism
The formation of the imidazo[1,2-a]pyridine ring is a well-established reaction. The proposed mechanism for the cyclocondensation step is as follows:
Caption: Proposed mechanism for the cyclocondensation reaction.
-
The primary amine of 2-aminopiperidine acts as a nucleophile and attacks the α-carbon of ethyl bromopyruvate, displacing the bromide ion.
-
The secondary amine of the piperidine ring then undergoes an intramolecular nucleophilic attack on the ketone carbonyl group.
-
The resulting hemiaminal intermediate dehydrates to form the stable aromatic imidazole ring of the product.
References
- 1. The Anticancer Drug 3-Bromopyruvate Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. nbinno.com [nbinno.com]
- 6. fishersci.com [fishersci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine in Antifungal Drug Discovery: A Technical Guide for Researchers
Introduction: The Imperative for Novel Antifungal Agents
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. Pathogens such as Candida auris and azole-resistant Aspergillus fumigatus underscore the urgent need for new antifungal agents with novel mechanisms of action and improved efficacy.[1][2] The imidazopyridine scaffold has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antibacterial, anticancer, and antiviral properties.[1][3] This application note focuses on a specific derivative, the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core, as a promising framework for the development of next-generation antifungal therapeutics.
The unique structural characteristics of the imidazopyridine ring system allow for interaction with a variety of enzymes and receptors, making it a privileged scaffold in drug discovery.[1] Recent studies have highlighted the potential of this compound derivatives as potent and selective antifungal agents, particularly against clinically relevant Candida species.[4] This guide provides a comprehensive overview of the application of this scaffold in antifungal drug discovery, detailing its proposed mechanism of action, structure-activity relationships, and robust protocols for in vitro and in vivo evaluation.
The this compound Scaffold: A Promising Antifungal Moiety
The this compound nucleus represents a versatile starting point for the synthesis of a diverse library of compounds. Its saturated pyridine ring offers conformational flexibility, which can be exploited to optimize binding to fungal-specific targets.
Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis
While the precise molecular target of this compound derivatives is an active area of investigation, the structural similarity to other imidazole-containing antifungals, such as ketoconazole, suggests a likely mechanism of action involving the disruption of ergosterol biosynthesis.[4] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability, impaired function of membrane-bound enzymes, and ultimately, cell death.[5] The proposed mechanism centers on the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol pathway.
Diagram: Proposed Antifungal Drug Discovery Workflow
References
- 1. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 2. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of Tetrahydroimidazo[1,2-a]pyridines in Oncology
The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast chemical space. Among the promising scaffolds, the imidazo[1,2-a]pyridine core and its derivatives have garnered significant attention due to their diverse pharmacological activities.[1] The saturated counterpart, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, offers a three-dimensional structure that can enable unique interactions with biological targets, making it a compelling framework for the design of novel cancer therapeutics. These compounds have shown potential in targeting key signaling pathways implicated in cancer cell proliferation, survival, and metastasis, such as the PI3K/Akt/mTOR pathway.[1]
This guide provides an in-depth exploration of this compound derivatives as potential anticancer agents. It is designed to equip researchers with the foundational knowledge and practical protocols to synthesize, characterize, and evaluate the anticancer efficacy of this promising class of compounds.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway
A significant number of imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[1] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in a wide range of human cancers.[2]
The proposed mechanism of action involves the competitive inhibition of PI3Kα, a key isoform of PI3K, by the imidazo[1,2-a]pyridine core. By binding to the ATP-binding pocket of the kinase domain of PI3Kα, these derivatives prevent the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, inhibits the recruitment and activation of downstream effectors, most notably Akt. The subsequent decrease in phosphorylated Akt (p-Akt) leads to the downregulation of mTOR and its downstream targets, ultimately resulting in the induction of cell cycle arrest and apoptosis in cancer cells.
Figure 1: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of a this compound derivative.
Synthesis of this compound Derivatives: A Protocol
This section provides a representative, multi-step protocol for the synthesis of this compound-2-carbohydrazide derivatives, which can serve as versatile intermediates for creating a library of potential anticancer compounds.[3][4]
Protocol 1: Synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide[3]
Materials:
-
2-Aminopyrimidine
-
1,1,3-Trichloroacetone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Calcium carbonate (CaCO₃)
-
Water (H₂O)
-
Oxone (2KHSO₅·KHSO₄·K₂SO₄)
-
Dimethylformamide (DMF)
-
Concentrated sulfuric acid (H₂SO₄)
-
10% Palladium on carbon (Pd/C)
-
Hydrazine hydrate (N₂H₄·H₂O)
Procedure:
-
Synthesis of 2-(dichloromethyl)imidazo[1,2-a]pyrimidine:
-
In a round-bottom flask, dissolve 2-aminopyrimidine and sodium bicarbonate in ethanol.
-
Add 1,1,3-trichloroacetone dropwise to the mixture.
-
Reflux the reaction mixture for 10 hours.
-
After cooling, filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Synthesis of imidazo[1,2-a]pyrimidine-2-carbaldehyde:
-
To the crude 2-(dichloromethyl)imidazo[1,2-a]pyrimidine, add calcium carbonate and water.
-
Reflux the mixture for 1 hour.
-
Filter the hot solution and allow the filtrate to cool to crystallize the product.
-
-
Synthesis of imidazo[1,2-a]pyrimidine-2-carboxylic acid:
-
Dissolve the imidazo[1,2-a]pyrimidine-2-carbaldehyde in DMF and cool the solution to 5°C.
-
Add a solution of Oxone in water dropwise, maintaining the temperature below 10°C.
-
Stir the reaction mixture for 2 hours at 5°C.
-
Quench the reaction with sodium sulfite and acidify with HCl to precipitate the product.
-
-
Synthesis of ethyl imidazo[1,2-a]pyrimidine-2-carboxylate:
-
Suspend the imidazo[1,2-a]pyrimidine-2-carboxylic acid in ethanol.
-
Add concentrated sulfuric acid cautiously.
-
Reflux the mixture for 16 hours.
-
Neutralize the reaction mixture with sodium bicarbonate solution and extract the product with ethyl acetate.
-
-
Synthesis of ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate:
-
Dissolve the ethyl imidazo[1,2-a]pyrimidine-2-carboxylate in ethanol.
-
Add 10% Pd/C catalyst.
-
Hydrogenate the mixture at 30 psi of H₂ for 3 hours.
-
Filter the catalyst and concentrate the filtrate to obtain the product.
-
-
Synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide:
-
Dissolve the ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate in ethanol.
-
Add hydrazine hydrate.
-
Reflux the mixture for 6 hours.
-
Cool the reaction mixture to allow the product to crystallize.
-
In Vitro Evaluation of Anticancer Activity
Protocol 2: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized compounds in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cancer cell lines
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with the test compounds for the desired time.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Protocol 4: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution (G0/G1, S, and G2/M phases) by quantifying the DNA content.
Materials:
-
Cancer cell lines
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with the test compounds.
-
-
Cell Fixation:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in 1 mL of cold 70% ethanol while vortexing gently.
-
Fix the cells at -20°C for at least 2 hours.
-
-
Cell Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
Protocol 5: Western Blot Analysis of PI3K/Akt Pathway Proteins
This technique is used to detect and quantify the levels of specific proteins involved in the PI3K/Akt signaling pathway.
Materials:
-
Cancer cell lines
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Protein Extraction:
-
Treat cells with the compounds, then lyse the cells with RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection:
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
In Vivo Efficacy Studies
Protocol 6: Subcutaneous Xenograft Tumor Model
This in vivo model is crucial for evaluating the antitumor efficacy of the lead compounds in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell lines
-
Matrigel (optional)
-
Calipers
Procedure:
-
Cell Preparation and Implantation:
-
Harvest cancer cells and resuspend them in a mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions with calipers 2-3 times a week.
-
Calculate tumor volume using the formula: Volume = (length x width²)/2.
-
-
Compound Administration and Efficacy Evaluation:
-
When tumors reach a certain size, randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control via a suitable route (e.g., oral gavage, intraperitoneal injection).
-
Continue to monitor tumor growth and body weight.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Data Presentation and Interpretation
Quantitative Data Summary
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| Compound 35 | T47D (Breast) | PI3Kα Inhibition | 0.15 | [2] |
| Compound 35 | T47D (Breast) | Antiproliferative | 7.9 | [2] |
| Compound 35 | MCF-7 (Breast) | Antiproliferative | 9.4 | [2] |
| Compound 13k | HCC827 (Lung) | Antiproliferative | 0.09 | |
| Compound 13k | A549 (Lung) | Antiproliferative | 0.11 | |
| Compound 13k | MCF-7 (Breast) | Antiproliferative | 0.13 |
Note: The compounds listed are imidazo[1,2-a]pyridine derivatives, which serve as close structural analogs and provide a strong rationale for the investigation of their 5,6,7,8-tetrahydro counterparts.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The protocols detailed in this guide provide a comprehensive framework for the synthesis, in vitro screening, and in vivo evaluation of these compounds. Future research should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity, as well as exploring their efficacy in combination with existing cancer therapies. A thorough investigation of their pharmacokinetic and pharmacodynamic properties will also be crucial for their translation into clinical candidates.
References
- 1. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Application Notes & Protocols for the Development of Antiprotozoal Agents from the 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Scaffold
Introduction: Tapping the Potential of a Privileged Scaffold
Protozoan infections, such as malaria, leishmaniasis, and trypanosomiasis, continue to pose a significant global health burden, exacerbated by the rise of drug resistance to current therapies.[1] The urgent need for novel chemotypes with unique mechanisms of action has driven the exploration of diverse heterocyclic scaffolds. Among these, the imidazo[1,2-a]pyridine core and its saturated analogue, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, have emerged as "privileged scaffolds" in medicinal chemistry.[2][3] This is due to their versatile synthesis and broad spectrum of biological activities, including notable antiprotozoal properties.[4][5][6]
Derivatives of the fully aromatic imidazo[1,2-a]pyridine have demonstrated potent activity against various protozoan parasites, including Leishmania and Trypanosoma species.[7][8] The corresponding saturated this compound core offers distinct advantages, including a three-dimensional structure that can lead to improved physicochemical properties and novel interactions with biological targets. Research has shown that this saturated scaffold can yield compounds with significant in vitro and in vivo efficacy against parasites like Trypanosoma brucei rhodesiense and Plasmodium falciparum.[9][10]
These application notes provide a comprehensive guide for researchers and drug development professionals on leveraging the this compound scaffold for the discovery and development of novel antiprotozoal agents. The protocols outlined below cover the synthesis of a diversified compound library, a tiered screening cascade for assessing antiprotozoal activity, and initial mechanism of action studies.
Section 1: Synthesis of the this compound Scaffold and Analogs
The synthetic strategy for developing a library of this compound derivatives typically begins with the construction of the corresponding aromatic imidazo[1,2-a]pyridine core, followed by saturation of the pyridine ring.
General Synthetic Workflow
The overall workflow for generating a library of test compounds is depicted below. This multi-step process allows for diversification at various positions of the scaffold, which is crucial for establishing a robust structure-activity relationship (SAR).
Caption: Fig. 1: Synthetic workflow for library generation.
Protocol for the Synthesis of a Substituted this compound
This protocol describes a general method for synthesizing a bis-aryl substituted tetrahydroimidazo[1,2-a]pyridine, adapted from methodologies that have yielded potent antiprotozoal compounds.[9]
Part A: Synthesis of the Imidazo[1,2-a]pyridine Intermediate
-
Reaction Setup: To a solution of an appropriately substituted 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol, add an α-halocarbonyl compound (e.g., a phenacyl bromide derivative) (1.1 eq).
-
Cyclization: Heat the reaction mixture at reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The resulting solid can be collected by filtration, washed with a cold solvent (e.g., diethyl ether), and purified by recrystallization or column chromatography to yield the imidazo[1,2-a]pyridine intermediate.
Part B: Diversification via Suzuki Coupling (Example)
-
Reaction Setup: In a reaction vessel, combine the halogenated imidazo[1,2-a]pyridine intermediate (1.0 eq), a boronic acid derivative (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Solvent and Degassing: Add a mixture of solvents (e.g., toluene and water). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring by TLC.
-
Extraction and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Part C: Saturation of the Pyridine Ring
-
Hydrogenation Setup: Dissolve the substituted imidazo[1,2-a]pyridine (1.0 eq) in a solvent such as glacial acetic acid or ethanol.[9]
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 10% by weight of the starting material).
-
Hydrogenation: Place the reaction vessel in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 30-50 psi). Stir the reaction at room temperature for 12-48 hours.
-
Filtration and Isolation: Once the reaction is complete (as indicated by TLC or LC-MS), carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. The filtrate is then concentrated in vacuo. The resulting residue can be purified by crystallization or chromatography to yield the final this compound derivative.
Section 2: In Vitro Antiprotozoal Screening Cascade
A tiered approach is recommended for the in vitro evaluation of the synthesized compounds. This ensures that resources are focused on the most promising candidates.
Caption: Fig. 2: Tiered in vitro screening cascade.
Protocol for In Vitro Anti-Trypanosomal Assay (Trypanosoma brucei)
This protocol is based on methods utilizing resazurin as a cell viability indicator.
-
Parasite Culture: Culture bloodstream form Trypanosoma brucei brucei (e.g., strain Lister 427) in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere.
-
Assay Plate Preparation: Serially dilute the test compounds in the culture medium in a 96-well plate.
-
Parasite Inoculation: Add the parasite suspension to each well to achieve a final density of 2 x 10⁴ parasites/mL. Include wells for a positive control (e.g., diminazene aceturate), a negative control (medium with parasites and vehicle), and a blank (medium only).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment: Add resazurin solution to each well and incubate for an additional 24 hours.
-
Data Acquisition: Measure the fluorescence (excitation 530 nm, emission 590 nm) using a plate reader.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol for In Vitro Anti-Plasmodial Assay (Plasmodium falciparum)
This protocol uses the SYBR Green I-based fluorescence assay to measure parasite proliferation.
-
Parasite Culture: Culture a chloroquine-sensitive or resistant strain of P. falciparum (e.g., 3D7 or Dd2) in human erythrocytes in RPMI-1640 medium supplemented with human serum or Albumax at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Assay Setup: In a 96-well plate, add serially diluted test compounds.
-
Infection: Add the parasite culture (predominantly ring-stage) to the wells to a final parasitemia of 0.5% and a hematocrit of 2%.
-
Incubation: Incubate the plates for 72 hours under the conditions described above.
-
Lysis and Staining: Lyse the erythrocytes and stain the parasite DNA by adding a lysis buffer containing SYBR Green I.
-
Data Acquisition: Measure fluorescence (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Determine the IC₅₀ values as described for the anti-trypanosomal assay.
Protocol for Mammalian Cell Cytotoxicity Assay
-
Cell Culture: Culture a mammalian cell line (e.g., HEK293) in appropriate medium (e.g., DMEM with 10% FBS) at 37°C with 5% CO₂.
-
Assay Plate Preparation: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Measurement: Assess cell viability using a suitable method, such as the resazurin reduction assay or MTS assay.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.
Section 3: In Vivo Efficacy Models
Compounds that demonstrate high potency and selectivity in vitro should be advanced to in vivo efficacy studies. The choice of model is critical and depends on the target protozoan.[11]
Protocol for a Mouse Model of Trypanosomiasis
This protocol is adapted from established models for testing anti-trypanosomal agents.[12]
-
Animal Infection: Use female NMRI mice (or another appropriate strain). Infect the mice intraperitoneally (i.p.) with 1 x 10⁴ bloodstream forms of T. b. rhodesiense STIB900.
-
Parasitemia Monitoring: Monitor the development of parasitemia daily by microscopic examination of a tail blood smear.
-
Treatment Initiation: Begin treatment when a stable parasitemia is established (typically day 3 post-infection).
-
Drug Administration: Administer the test compound and a vehicle control to groups of mice (n=4-5 per group) via an appropriate route (e.g., i.p. or oral) once daily for 4 consecutive days. Include a positive control group treated with a standard drug like diminazene aceturate.
-
Post-Treatment Monitoring: Monitor the parasitemia for up to 60 days post-infection. A mouse is considered cured if no parasites are detected in the blood during this follow-up period.
-
Endpoint: The primary endpoint is the number of cured mice in each treatment group. The minimum curative dose can be determined by testing a range of doses.
Section 4: Elucidating the Mechanism of Action
Understanding how a compound exerts its antiprotozoal effect is crucial for lead optimization.
DNA Binding Affinity
Some dicationic imidazopyridines have been shown to bind to the minor groove of DNA.[9] This can be investigated using the following techniques:
-
Thermal Denaturation Studies (ΔTm): Measure the change in the melting temperature (Tm) of double-stranded DNA (such as calf thymus DNA) in the presence and absence of the test compound. A significant increase in Tm indicates DNA binding and stabilization.
-
Fluorescence Intercalator Displacement Assays: Use a fluorescent DNA intercalator (e.g., ethidium bromide). A decrease in fluorescence upon addition of the test compound suggests it is displacing the intercalator, indicating DNA binding.
Enzyme Inhibition Assays
Imidazopyridine derivatives have been identified as inhibitors of parasite-specific enzymes, such as cGMP-dependent protein kinase in Eimeria tenella.[13]
General Protocol for Enzyme Inhibition Assay:
-
Obtain Enzyme: Use a recombinant form of the target parasite enzyme.
-
Assay Setup: In a microplate format, combine the enzyme, its substrate, and co-factors in a suitable buffer.
-
Inhibitor Addition: Add the test compound at various concentrations.
-
Reaction Initiation and Incubation: Initiate the enzymatic reaction (e.g., by adding ATP) and incubate for a specific time at an optimal temperature.
-
Detection: Measure the product formation using a suitable detection method (e.g., colorimetric, fluorometric, or radiometric).
-
Data Analysis: Calculate the IC₅₀ value for the inhibition of the enzyme.
Section 5: Structure-Activity Relationship (SAR) and Data Interpretation
Systematic modification of the this compound scaffold and analysis of the resulting biological data is key to identifying more potent and selective compounds.
Key Structural Modifications and Expected Outcomes
-
Substituents on Aryl Rings: The nature and position of substituents on any aryl groups attached to the core can significantly impact activity. Electron-withdrawing and electron-donating groups should be explored. For instance, in some series, dicationic amidine groups have been shown to be critical for potent anti-trypanosomal activity.[9]
-
Modifications on the Tetrahydropyridine Ring: Introducing substituents on the saturated ring can influence the molecule's three-dimensional shape, solubility, and metabolic stability.
-
Linker Groups: If the scaffold is connected to other moieties, the nature and length of the linker can be optimized.
Data Presentation
All quantitative data should be summarized in tables for easy comparison and SAR analysis.
Table 1: Example Data Summary for a Series of Analogs
| Compound ID | R¹ Substituent | R² Substituent | T. brucei IC₅₀ (nM)[9] | P. falciparum IC₅₀ (nM)[9] | HEK293 CC₅₀ (µM) | Selectivity Index (SI) for T. brucei |
| THP-01 | Phenyl | H | 550 | >1000 | >20 | >36 |
| THP-02 | 4-amidinophenyl | H | 7 | 92 | 5.2 | 743 |
| THP-03 | 4-amidinophenyl | 3-CH₃ | 12 | 45 | 6.8 | 567 |
| THP-04 | 4-cyanophenyl | H | 2100 | >5000 | >50 | >23 |
Data are hypothetical for illustrative purposes but based on trends observed in the literature.[9]
This table clearly demonstrates the importance of the amidine group for potent anti-trypanosomal activity (compare THP-02 with THP-01 and THP-04 ).
Conclusion
The this compound scaffold represents a promising starting point for the development of novel antiprotozoal agents. The protocols and workflows detailed in these application notes provide a robust framework for the synthesis, in vitro screening, and initial mechanistic evaluation of new chemical entities based on this scaffold. By systematically applying these methodologies and carefully analyzing the structure-activity relationships, researchers can advance the discovery of new drug candidates with the potential to combat devastating protozoan diseases.
References
- 1. An Overview of Drug Resistance in Protozoal Diseases [mdpi.com]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and antiprotozoal activity of novel bis-benzamidino imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. | Sigma-Aldrich [sigmaaldrich.com]
- 11. pharmaron.com [pharmaron.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Synthesis and SAR studies of very potent imidazopyridine antiprotozoal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Techniques for the Quantification of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine
An Application Note and Protocol Guide
Abstract
This document provides a comprehensive guide to the quantitative analysis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine, a key heterocyclic scaffold with significant interest in pharmaceutical development.[1] Given the importance of accurately determining the concentration of this analyte in various matrices—from bulk drug substance to complex biological fluids—robust and reliable analytical methods are paramount. This guide details two primary validated methodologies: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine quality control and purity assessments, and a highly sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications. The protocols are designed with scientific integrity at their core, emphasizing the causality behind experimental choices and aligning with international regulatory standards.[2][3]
Introduction: The Analytical Imperative
This compound is a saturated derivative of the imidazo[1,2-a]pyridine core, a privileged structure in medicinal chemistry.[1] Its accurate quantification is critical throughout the drug development lifecycle for several reasons:
-
Process Chemistry: Monitoring reaction completion and optimizing synthesis yield.
-
Quality Control: Assessing the purity of active pharmaceutical ingredients (APIs) and identifying potential impurities.
-
Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates in biological systems.
The choice of analytical technique is dictated by the specific requirements of the analysis, primarily the concentration range of the analyte and the complexity of the sample matrix. This guide provides validated protocols for the two most pertinent analytical platforms.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
The HPLC-UV method is a robust, cost-effective, and widely accessible technique ideal for analyzing samples where the analyte is present at moderate to high concentrations (µg/mL range). Its strength lies in its precision and reliability for purity assays and content uniformity testing.[4][5]
Principle of HPLC-UV Analysis
This technique separates the analyte from other components in a mixture based on its differential partitioning between a stationary phase (a C18 reversed-phase column) and a liquid mobile phase. The fused heterocyclic ring system of the analyte contains a chromophore that absorbs ultraviolet (UV) light. A UV detector measures this absorbance, which is directly proportional to the analyte's concentration, allowing for accurate quantification against a calibration curve.
Detailed HPLC-UV Protocol
2.2.1. Equipment and Reagents
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (ACN), HPLC grade.
-
Potassium dihydrogen phosphate (KH₂PO₄), analytical grade.
-
Phosphoric acid (H₃PO₄), analytical grade.
-
Ultrapure water.
-
This compound reference standard.
2.2.2. Chromatographic Conditions
-
Mobile Phase A: 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with H₃PO₄).
-
Mobile Phase B: Acetonitrile (ACN).
-
Elution Mode: Isocratic.
-
Composition: 85% Mobile Phase A / 15% Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 225 nm (This is a typical wavelength for non-aromatic heterocyclic systems; it should be confirmed by running a UV scan of the reference standard).
-
Run Time: 10 minutes.
2.2.3. Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1 L of ultrapure water. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of water and ACN.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample (e.g., drug substance) in the mobile phase to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
2.2.4. System Suitability and Validation Before sample analysis, the system's performance must be verified. This protocol is considered self-validating by incorporating system suitability checks.[6][7]
-
System Suitability Test (SST): Make five replicate injections of a mid-range calibration standard (e.g., 25 µg/mL). The acceptance criteria are typically:
-
Relative Standard Deviation (RSD) of the peak area < 2.0%.
-
Tailing factor < 2.0.
-
Theoretical plates > 2000.
-
-
Method Validation: The method should be fully validated according to ICH Q2(R2) guidelines, establishing its specificity, linearity, accuracy, precision, range, and robustness.[3]
Data Presentation: Expected Performance
The following table summarizes the expected validation parameters for this HPLC-UV method.
| Validation Parameter | Acceptance Criteria | Expected Result |
| Linearity (r²) | ≥ 0.999 | > 0.999 |
| Range | - | 1 - 100 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | ~1.0 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.1% - 101.5% |
| Precision (%RSD) | ≤ 2.0% | < 1.5% |
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring high sensitivity and selectivity, such as quantifying low levels of the analyte in complex biological matrices (e.g., plasma, urine, tissue), LC-MS/MS is the gold standard.[8][9][10] This method can achieve quantification limits in the low ng/mL or even pg/mL range.
Principle of LC-MS/MS Analysis
LC-MS/MS combines the separation power of liquid chromatography with the high specificity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, typically via Electrospray Ionization (ESI). The mass spectrometer then isolates the protonated molecule (the precursor ion) and fragments it. A specific fragment ion (the product ion) is then monitored. This precursor-to-product ion transition is unique to the analyte, providing exceptional selectivity and minimizing interference from matrix components.[11]
Detailed LC-MS/MS Protocol
3.2.1. Equipment and Reagents
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an ESI source.
-
UPLC/UHPLC system for fast separation.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Formic acid (FA), LC-MS grade.
-
Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., ¹³C₃, ¹⁵N₁-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine) is ideal. If unavailable, a structurally similar compound can be used.
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange).
3.2.2. Sample Preparation: Solid-Phase Extraction (SPE) for Plasma Effective sample preparation is crucial to remove proteins and phospholipids that interfere with ionization.[12]
-
Condition: Pass 1 mL of MeOH through the SPE cartridge.
-
Equilibrate: Pass 1 mL of ultrapure water through the cartridge.
-
Load: Mix 100 µL of plasma sample with 200 µL of 4% H₃PO₄ in water. Add the internal standard. Load the entire mixture onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 0.1% FA in water, followed by 1 mL of MeOH.
-
Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in ACN.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
3.2.3. LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0.0 - 0.5 min: 5% B
-
0.5 - 2.5 min: 5% to 95% B
-
2.5 - 3.0 min: Hold at 95% B
-
3.0 - 3.1 min: 95% to 5% B
-
3.1 - 4.0 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3.2.4. Mass Spectrometer Settings (Example)
-
Ionization Mode: ESI, Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Analyte: Q1 (Precursor): 123.1 m/z → Q3 (Product): 95.1 m/z. (Rationale: The precursor ion [M+H]⁺ for C₇H₁₀N₂ is 123.1. A common fragmentation pathway for such structures is the loss of the ethylene bridge (-C₂H₄), resulting in a fragment of ~95.1 m/z).
-
Internal Standard (IS): Transitions should be optimized based on the specific IS used.
-
Data Presentation: Expected Performance
| Validation Parameter | Acceptance Criteria (Bioanalytical) | Expected Result |
| Linearity (r²) | ≥ 0.995 | > 0.998 |
| Range | - | 0.1 - 200 ng/mL |
| Limit of Quantification (LOQ) | Accuracy within ±20%, Precision ≤20% | 0.1 ng/mL |
| Accuracy (% Recovery) | Within ±15% of nominal (±20% at LOQ) | Within ±10% |
| Precision (%RSD) | ≤ 15% (≤20% at LOQ) | < 8% |
| Matrix Effect | IS-normalized factor between 0.85-1.15 | Within acceptable range |
Workflow Diagram: LC-MS/MS Bioanalysis
Caption: Bioanalytical workflow using SPE and LC-MS/MS.
Conclusion
The successful quantification of this compound relies on the selection of an analytical method appropriate for the intended purpose.[7] For purity and assay determination of bulk material, the described HPLC-UV method offers excellent precision and reliability. For trace-level quantification in complex biological matrices, the LC-MS/MS method provides unparalleled sensitivity and selectivity. Both protocols are built on established analytical principles and are designed to be validated according to regulatory expectations, ensuring the generation of high-quality, defensible data for researchers, scientists, and drug development professionals.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. fda.gov [fda.gov]
- 4. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. wjarr.com [wjarr.com]
- 8. Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives | MDPI [mdpi.com]
- 9. uab.edu [uab.edu]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
Application Notes and Protocols for Evaluating the Efficacy of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Derivatives
Introduction: The Therapeutic Potential of the 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Scaffold
The this compound scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry and drug discovery. This bicyclic system, a saturated analog of the well-explored imidazo[1,2-a]pyridine core, offers a unique three-dimensional conformation, enhancing its potential for selective interactions with a variety of biological targets. Derivatives of the broader imidazopyridine class have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, antiprotozoal, and anti-inflammatory effects.[1][2][3] The tetrahydro- variant, in particular, has shown promise in targeting enzymes and parasites.[4][5]
This guide provides a comprehensive overview of robust in vitro assays to characterize the efficacy of novel this compound derivatives. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to elucidate the mechanism of action and determine the potency of their compounds. We will delve into assays for kinase inhibition, antiprotozoal activity, and antiviral efficacy, reflecting the most prominent therapeutic avenues for this compound class.
Section 1: Kinase Inhibition Assays
The imidazo[1,2-a]pyridine scaffold is a well-established framework for the development of potent kinase inhibitors.[6] Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Several imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of key oncogenic kinases such as c-Met and FLT3, and modulators of the PI3K/AKT/mTOR pathway.[6][7][8] Therefore, a primary screen for novel this compound derivatives should involve a panel of kinase activity assays.
Conceptual Framework: Why Start with Kinase Assays?
The rationale for prioritizing kinase assays is twofold. First, the structural similarity to known kinase inhibitors suggests a high probability of identifying active compounds within this target class. Second, the availability of high-throughput and well-characterized biochemical assays allows for rapid and cost-effective initial screening of a compound library. A typical workflow involves an initial broad-spectrum kinase panel to identify potential targets, followed by more detailed enzymatic and cell-based assays to confirm potency and elucidate the mechanism of inhibition.
Protocol 1.1: In Vitro Biochemical Kinase Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust and sensitive method for quantifying kinase activity in a high-throughput format.
Principle: The assay measures the phosphorylation of a substrate peptide by a target kinase. The substrate peptide is labeled with a fluorescent acceptor, and a phosphorylation-specific antibody is labeled with a fluorescent donor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing FRET to occur. The resulting signal is proportional to the extent of substrate phosphorylation.
Materials:
-
Target kinase (e.g., c-Met, FLT3)
-
Kinase substrate peptide (biotinylated)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Staurosporine (positive control inhibitor)
-
TR-FRET detection reagents (e.g., Lanthanide-labeled anti-phospho-substrate antibody and Streptavidin-labeled acceptor fluorophore)
-
384-well low-volume assay plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of test compounds, positive control (staurosporine), and negative control (DMSO) to the wells of a 384-well plate.
-
Enzyme Addition: Add 5 µL of the target kinase solution (diluted in assay buffer to the optimal concentration) to all wells.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Reaction Initiation: Add 5 µL of the substrate/ATP solution to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination and Detection: Add 10 µL of the TR-FRET detection reagent mix (containing the labeled antibody and streptavidin-acceptor) to stop the reaction and initiate the detection process.
-
Detection Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader.
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and staurosporine (100% inhibition) controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Recommended Concentration |
| Target Kinase | 1-5 nM |
| Substrate Peptide | 100-500 nM |
| ATP | Km (apparent) |
| Test Compound | 10-point, 3-fold serial dilution |
| Staurosporine | 1 µM (for 100% inhibition) |
Protocol 1.2: Cell-Based Target Engagement Assay (NanoBRET™)
To confirm that a compound interacts with its target kinase within a cellular environment, a target engagement assay is crucial. The NanoBRET™ assay is a proximity-based method that measures the binding of a test compound to a target protein in live cells.
Principle: The target kinase is expressed in cells as a fusion with NanoLuc® luciferase. A fluorescently labeled tracer that binds to the active site of the kinase is added to the cells. If the test compound enters the cells and binds to the kinase, it will displace the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding the NanoLuc®-kinase fusion protein
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer
-
Test compounds
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
96- or 384-well white assay plates
-
Luminometer with BRET detection capabilities
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid and seed into assay plates. Incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound.
-
Tracer Addition: Add the NanoBRET™ Tracer to all wells.
-
Incubation: Incubate for 2 hours at 37°C in a CO2 incubator.
-
Detection: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mix to all wells.
-
Data Acquisition: Read the BRET signal on a luminometer.
Data Analysis: Calculate the BRET ratio and normalize the data to controls. Plot the normalized BRET signal against the compound concentration to determine the IC50 value, which reflects the compound's affinity for the target in a cellular context.
Section 2: Antiprotozoal Activity Assays
Derivatives of this compound have shown significant promise as antiprotozoal agents, with potent activity against parasites such as Trypanosoma brucei rhodesiense and Plasmodium falciparum.[4] The following protocols are designed to assess the in vitro efficacy of novel compounds against these parasites.
Protocol 2.1: In Vitro Anti-trypanosomal Activity Assay
This assay determines the 50% inhibitory concentration (IC50) of a compound against the bloodstream form of Trypanosoma brucei rhodesiense.
Principle: The assay relies on the reduction of a resazurin-based dye (e.g., AlamarBlue) by viable parasites to a fluorescent product. The intensity of the fluorescence is proportional to the number of living parasites.
Materials:
-
Trypanosoma brucei rhodesiense (bloodstream form) culture
-
MEM medium supplemented with 25 mM HEPES, 10% horse serum, and 1% penicillin/streptomycin
-
Test compounds dissolved in DMSO
-
Pentamidine (positive control)
-
Resazurin solution
-
96-well microtiter plates
-
Fluorescence plate reader
Procedure:
-
Parasite Culture: Culture T. b. rhodesiense in supplemented MEM medium to the desired density.
-
Compound Dilution: Prepare serial dilutions of the test compounds and pentamidine in the culture medium.
-
Assay Setup: Add the parasite suspension to the wells of a 96-well plate, followed by the addition of the compound dilutions.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Resazurin Addition: Add the resazurin solution to each well.
-
Incubation: Incubate for an additional 2-4 hours.
-
Data Acquisition: Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
Data Analysis: Determine the IC50 values by fitting the dose-response data to a sigmoidal curve.
Protocol 2.2: In Vitro Anti-plasmodial Activity Assay
This assay evaluates the efficacy of compounds against the erythrocytic stages of Plasmodium falciparum.
Principle: The assay measures the incorporation of a fluorescent DNA-intercalating dye (e.g., SYBR Green I) into the parasite DNA. The fluorescence intensity is directly proportional to the parasite growth.
Materials:
-
Chloroquine-sensitive or -resistant strains of P. falciparum
-
Human erythrocytes (O+)
-
RPMI 1640 medium supplemented with AlbuMAX II
-
Test compounds dissolved in DMSO
-
Chloroquine or artemisinin (positive controls)
-
SYBR Green I lysis buffer
-
96-well black microtiter plates
-
Fluorescence plate reader
Procedure:
-
Parasite Culture: Synchronize the P. falciparum culture to the ring stage.
-
Compound Plating: Add serial dilutions of the test compounds and controls to the wells of a 96-well plate.
-
Assay Initiation: Add the infected erythrocyte suspension to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a gas mixture of 5% O2, 5% CO2, and 90% N2.
-
Lysis and Staining: Add the SYBR Green I lysis buffer to each well and incubate in the dark for 1 hour.
-
Data Acquisition: Measure the fluorescence with an excitation of 485 nm and an emission of 530 nm.
Data Analysis: Calculate the IC50 values from the dose-response curves.
Section 3: Antiviral Efficacy Assays
The broader imidazopyridine scaffold has been associated with antiviral properties.[1][3] To evaluate the potential of this compound derivatives as antiviral agents, cell-based assays are essential.
Conceptual Framework: Measuring Antiviral Activity
Antiviral assays typically measure the ability of a compound to inhibit viral replication in a host cell culture. This can be achieved by quantifying the reduction in viral load or by assessing the protection of host cells from virus-induced cytopathic effects (CPE).
Protocol 3.1: Cytopathic Effect (CPE) Reduction Assay
This assay is a common method for screening antiviral compounds and measures the ability of a compound to protect cells from virus-induced death.[9]
Principle: Cells are infected with a virus that causes a cytopathic effect. In the presence of an effective antiviral compound, the cells are protected from CPE, and cell viability is maintained. Cell viability is quantified using a colorimetric or fluorometric assay (e.g., MTT, resazurin, or CellTiter-Glo®).[10][11]
Materials:
-
Susceptible host cell line (e.g., Vero cells for Herpes Simplex Virus)
-
Virus stock with a known titer
-
Cell culture medium
-
Test compounds dissolved in DMSO
-
Acyclovir (or other appropriate positive control)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom white plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the host cells into the wells of a 96-well plate and incubate overnight.
-
Compound Addition: Add serial dilutions of the test compounds and controls to the cells.
-
Virus Infection: Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.
-
Incubation: Incubate the plate for the desired period until CPE is evident in the virus control wells.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence signal.
Data Analysis: Calculate the percentage of CPE reduction for each compound concentration. Determine the 50% effective concentration (EC50) from the dose-response curve. It is also essential to determine the 50% cytotoxic concentration (CC50) in parallel on uninfected cells to assess the selectivity of the compound. The selectivity index (SI) is calculated as CC50/EC50.
| Parameter | Description |
| EC50 | The concentration of the compound that inhibits viral replication by 50%. |
| CC50 | The concentration of the compound that reduces the viability of uninfected cells by 50%. |
| SI (Selectivity Index) | CC50 / EC50. A higher SI value indicates a more promising antiviral compound. |
Conclusion
The this compound scaffold represents a versatile platform for the discovery of novel therapeutic agents. The in vitro assays detailed in these application notes provide a robust framework for the initial characterization of the efficacy of new derivatives. By systematically evaluating compounds for kinase inhibition, antiprotozoal activity, and antiviral effects, researchers can efficiently identify promising lead candidates and elucidate their mechanisms of action, paving the way for further preclinical and clinical development.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines | MDPI [mdpi.com]
- 4. Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lead identification of novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative as a potent heparanase-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-based assays | VirusBank Platform [virusbankplatform.be]
- 10. Does a SPR-Based Cell-Based Assay Provide Reliable Results on the Toxicity and Efficacy of Antiviral Drugs? [mdpi.com]
- 11. A cell-based luminescence assay is effective for high-throughput screening of potential influenza antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Selecting and Implementing Animal Models for In Vivo Testing of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Section 1: Strategic Overview of the 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core and its saturated analog, this compound, represent a "privileged scaffold" in medicinal chemistry.[1] This structure is a key component in numerous biologically active compounds, most notably those targeting the central nervous system (CNS). Its significance is underscored by its presence in drugs that modulate the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain.[2][3] Consequently, novel derivatives of this scaffold are frequently investigated for potential anxiolytic, sedative-hypnotic, and anticonvulsant properties.
While this scaffold has also shown promise in other therapeutic areas such as oncology,[4][5] anti-tuberculosis,[6][7] and antimalarial applications,[8] its most established and broadly applicable pharmacological profile resides within the CNS. Therefore, this guide will focus on providing a robust framework for the in vivo evaluation of its CNS-related activities. The protocols detailed herein are designed to be the foundational screening cascade for any novel this compound derivative intended for CNS applications.
Section 2: Foundational Principles of In Vivo Model Selection for CNS-Active Compounds
A successful in vivo study is not merely the execution of a protocol but a well-reasoned experiment designed for unambiguous interpretation.[9][10] The transition from in vitro characterization to a living biological system introduces complexities like absorption, distribution, metabolism, and excretion (ADME), alongside potential off-target effects. Therefore, the choice of animal model and study design must be deliberate and scientifically justified.[11]
The Three Pillars of a Robust Preclinical CNS Study:
-
Target Engagement & Pharmacodynamics (PD): The primary objective is to determine if the test compound engages its intended target in the CNS (e.g., a specific subunit of the GABA-A receptor) and elicits a measurable physiological response. The chosen animal model must possess a homologous target with comparable pharmacology to humans.[12]
-
Pharmacokinetics (PK) & CNS Exposure: A compound is ineffective if it cannot reach its target. For CNS agents, this means crossing the blood-brain barrier. Therefore, early PK studies are essential to confirm that the compound is bioavailable and achieves sufficient concentrations in the brain to be pharmacologically active. An integrated PK/PD approach, where drug concentrations in plasma and brain are correlated with the observed behavioral effects, is the gold standard.
-
Phenotypic & Translational Relevance: The animal model must exhibit a behavioral or physiological phenotype that is analogous to the human condition being targeted.[13] For anxiolytics, this means using a model where an anxiety-like state can be reliably induced and measured. For anticonvulsants, the model must produce consistent, quantifiable seizures.[14]
Ethical Considerations and the 3Rs (Replacement, Reduction, Refinement): All animal experiments must be designed to the highest ethical standards. This includes obtaining approval from an Institutional Animal Care and Use Committee (IACUC) and adhering to the principles of the 3Rs. Robust experimental design, including power analysis to determine appropriate sample sizes, is not only ethically imperative but also crucial for generating statistically significant and reproducible data.[9]
Section 3: The In Vivo Screening Cascade: From Safety to Efficacy
The logical progression for testing a novel CNS compound involves first establishing a safe dose range before proceeding to efficacy models. This ensures that observed behavioral effects are due to specific pharmacology and not overt toxicity.
Workflow for In Vivo CNS Compound Evaluation
This diagram outlines the logical progression from initial safety assessment to specific efficacy testing for a novel CNS compound.
Caption: A streamlined workflow for CNS drug candidate evaluation.
Protocol 1: Acute Toxicity and Maximum Tolerated Dose (MTD) Determination
Rationale: This is the essential first step to identify a dose range that is non-lethal and does not produce overt signs of toxicity that could confound behavioral measurements. This allows for the selection of appropriate doses for subsequent efficacy studies.[15]
Methodology:
-
Animal Selection: Use the same species and strain planned for efficacy studies (e.g., male C57BL/6 mice). Group house animals (n=3-5 per group).
-
Dose Selection: Based on in vitro potency and literature on similar compounds, select a range of doses (e.g., 1, 3, 10, 30, 100 mg/kg). Include a vehicle control group.
-
Administration: Administer the compound via the intended clinical route (e.g., intraperitoneal (i.p.), oral gavage (p.o.)).
-
Observation: Continuously monitor animals for the first 4 hours post-dose, and then at regular intervals for up to 72 hours. Record clinical signs of toxicity, including but not limited to:
-
Changes in posture or locomotion (e.g., ataxia, prostration).
-
Changes in respiration (rate, effort).
-
Autonomic signs (piloerection, salivation).
-
Seizures or tremors.
-
Mortality.
-
-
Body Weight: Measure body weight just before dosing and daily for 3 days. Significant weight loss (>15-20%) is a key sign of toxicity.
-
MTD Definition: The MTD is defined as the highest dose that does not produce mortality or irreversible, severe signs of toxicity.
Section 4: Core Efficacy Models for CNS Activity
Once a safe dose range is established, the compound can be advanced into validated behavioral models to test for specific CNS effects.
Protocol 2: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
Rationale: The EPM is a gold-standard, validated assay for screening anxiolytic agents.[16][17] It is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[18] Anxiolytic compounds increase the proportion of time spent and entries made into the aversive open arms.[19]
Apparatus Specifications:
| Parameter | Mouse Apparatus Specifications | Rat Apparatus Specifications | Notes |
| Arm Dimensions | 30 cm long x 5 cm wide | 50 cm long x 10 cm wide | Dimensions should be appropriate for the animal size. |
| Center Square | 5 cm x 5 cm | 10 cm x 10 cm | The central platform connecting the arms. |
| Closed Arm Wall Height | 15 cm | 30-40 cm | Walls should be opaque and high enough to prevent escape. |
| Elevation | 50-55 cm above the floor | 50-55 cm above the floor | Consistent elevation is critical for the anxiogenic response.[18] |
| Material | Non-reflective, easy-to-clean (e.g., matte acrylic) | Non-reflective, easy-to-clean | High contrast with the animal color aids video tracking.[18] |
Methodology:
-
Habituation: Acclimate animals to the testing room for at least 60 minutes before the trial.[18] Low, indirect lighting should be used consistently.[20]
-
Dosing: Administer the test compound or vehicle at the appropriate time before the test (e.g., 30 min for i.p., 60 min for p.o.). The experimenter should be blinded to the treatment groups.[16]
-
Test Procedure:
-
Place a single mouse in the center square of the maze, facing an open arm.[21]
-
Allow the animal to explore the maze freely for a 5-minute session.[21] The session is recorded by an overhead video camera for later analysis.
-
The experimenter should leave the room or remain out of sight to avoid influencing the animal's behavior.[21]
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol or a similar cleaning agent between each animal to remove olfactory cues.
-
Data Analysis: Using automated tracking software (e.g., ANY-maze, EthoVision XT), quantify the following parameters:[16]
-
Primary Measures:
-
Time spent in the open arms (s).
-
Number of entries into the open arms.
-
Percentage of open arm time [(Time in Open / (Time in Open + Time in Closed)) * 100].
-
Percentage of open arm entries [(Entries to Open / (Entries to Open + Entries to Closed)) * 100].
-
-
Locomotor Control:
-
Total distance traveled.
-
Total number of arm entries (open + closed). This ensures that the observed effects are not due to general hyperactivity or sedation.
-
-
EPM Expected Outcomes
A visual representation of how anxiolytic and anxiogenic compounds alter behavior in the Elevated Plus Maze.
Caption: Comparative behavioral outcomes in the EPM test.
Protocol 3: Loss of Righting Reflex (LORR) for Sedative-Hypnotic Effects
Rationale: LORR is a direct and reliable behavioral proxy for loss of consciousness and is widely used to assess the hypnotic properties of CNS depressants.[22][23] An animal is considered to have lost its righting reflex when it is placed in dorsal recumbency and fails to right itself onto all four paws within a specified time.[22][24]
Methodology:
-
Animal Selection: Use mice or rats. Ensure a quiet, dedicated testing area.
-
Dosing: Administer a single dose of the test compound or vehicle.
-
Assessment:
-
At set intervals post-dosing (e.g., 5, 10, 15, 30, 60 minutes), gently place the animal on its back (dorsal recumbency).
-
Observe the animal for a defined period (e.g., 30-60 seconds).[23]
-
Positive LORR: The animal remains on its back for the entire observation period.
-
Negative LORR: The animal successfully rights itself (returns to ventral recumbency).
-
-
Parameters to Measure:
-
Onset of LORR: The time from drug administration to the first positive LORR test.
-
Duration of LORR: The time from the onset of LORR until the righting reflex is regained and consistently present.
-
Dose-Response: The percentage of animals in each dose group that exhibit LORR.
-
Protocol 4: Acute Pentylenetetrazol (PTZ)-Induced Seizure Model
Rationale: PTZ is a GABA-A receptor antagonist that reliably induces acute clonic and tonic-clonic seizures in rodents.[2][25] This model is highly predictive for compounds that enhance GABAergic inhibition and is a cornerstone for screening potential anticonvulsant drugs.[14][26]
Methodology:
-
Animal Selection: Adult mice (e.g., C57BL/6, Swiss Webster) or rats (e.g., Sprague-Dawley, Wistar). Note that mice generally require higher doses of PTZ than rats.[2]
-
Dosing:
-
Administer the test compound or vehicle at the appropriate pre-treatment time.
-
Administer a convulsant dose of PTZ subcutaneously (s.c.) or intraperitoneally (i.p.). A common dose for mice is 60-85 mg/kg and for rats is 50-70 mg/kg.[2][27][28] The exact dose should be standardized in-house to reliably produce seizures in >95% of vehicle-treated animals.
-
-
Observation:
-
Seizure Scoring (Modified Racine Scale):
-
Stage 0: No response.
-
Stage 1: Facial and ear twitching.
-
Stage 2: Myoclonic jerks, head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Rearing and falling, loss of posture, generalized tonic-clonic seizure.
-
Stage 6: Mortality.[27]
-
-
Data Analysis:
-
Primary Endpoint: The ability of the test compound to prevent Stage 5 seizures or significantly reduce the mean seizure score compared to the vehicle group.
-
Secondary Endpoints: Latency to the first seizure, duration of seizures.
-
Protocol 5: Terminal PK/PD Sample Collection
Rationale: To establish a causal link between drug exposure and the observed behavioral effect, it is critical to measure compound concentrations in the plasma and, most importantly, the brain at the time of the behavioral test.
Methodology:
-
Study Design: Run a satellite group of animals in parallel with the efficacy studies. These animals are dosed identically but are used exclusively for sample collection.
-
Time Point: The time point for sample collection should correspond to the time of the behavioral test (e.g., 30 minutes post-i.p. dose for an EPM test).
-
Sample Collection:
-
Deeply anesthetize the animal (e.g., with isoflurane).
-
Collect terminal blood via cardiac puncture into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge immediately to separate plasma and store at -80°C.
-
Immediately following blood collection, perform transcardial perfusion with ice-cold saline to flush remaining blood from the vasculature.
-
Rapidly dissect the brain, rinse with cold saline, blot dry, weigh, and snap-freeze in liquid nitrogen. Store at -80°C.
-
-
Bioanalysis: Analyze plasma and brain homogenate samples for drug concentration using a validated analytical method (e.g., LC-MS/MS). The resulting data will allow for the correlation of brain and plasma exposure levels with the observed efficacy in the behavioral models.
Section 5: Data Interpretation and Advancing the Candidate
A successful in vivo screening campaign will generate a comprehensive data package. A promising this compound derivative would exhibit a clear dose-dependent effect in one or more efficacy models (e.g., increased open arm time in EPM, protection from PTZ-induced seizures) at doses that are well-tolerated (below the MTD) and result in significant brain exposure. Such a profile provides strong justification for advancing the compound to more complex models of disease and further preclinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Plasticity of GABAA receptors relevant to neurosteroid actions - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 6. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 7. Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of 2,4-Disubstituted Imidazopyridines as Hemozoin Formation Inhibitors with Fast-Killing Kinetics and In Vivo Efficacy in the Plasmodium falciparum NSG Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. preprints.org [preprints.org]
- 12. fda.gov [fda.gov]
- 13. ijpsr.com [ijpsr.com]
- 14. Animal Models for Screening Antiepileptic Drugs and Unani Treatments [wisdomlib.org]
- 15. sfda.gov.sa [sfda.gov.sa]
- 16. protocols.io [protocols.io]
- 17. jddtonline.info [jddtonline.info]
- 18. benchchem.com [benchchem.com]
- 19. The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. albany.edu [albany.edu]
- 21. bio-protocol.org [bio-protocol.org]
- 22. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 23. Consistency in Reporting of Loss of Righting Reflex for Assessment of General Anesthesia in Rats and Mice: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 25. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats | MDPI [mdpi.com]
- 28. mdpi.com [mdpi.com]
- 29. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 30. PTZ-Induced Epilepsy Model in Mice - JoVE Journal [jove.com]
Application Note & Protocols: A Multi-Assay Approach for Characterizing the Cytotoxicity of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Derivatives
Introduction: The Therapeutic Potential and Toxicological Considerations of Tetrahydroimidazo[1,2-a]pyridines
The 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine (THIP) scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities. Derivatives of the broader imidazo[1,2-a]pyridine class have demonstrated significant potential as anticancer, antifungal, and anti-leishmanial agents.[1][2][3] Many of these therapeutic effects are rooted in the ability of these compounds to induce cytotoxicity, particularly in rapidly proliferating cells like cancer cells.[4][5] For instance, certain derivatives have been shown to inhibit critical cellular pathways like AKT/mTOR, arrest the cell cycle, and trigger programmed cell death (apoptosis).[4][6]
Given that cytotoxicity is a desired outcome for an anticancer therapeutic but a safety liability for other indications, a robust and multi-faceted approach to assessing the cytotoxic profile of novel THIP derivatives is essential.[7][8] This application note provides a detailed guide for researchers, scientists, and drug development professionals to quantitatively assess the cytotoxic effects of this compound class. We will move from an initial metabolic activity screen (MTT assay), to a confirmatory assay measuring membrane integrity (LDH assay), and finally to a mechanistic assay to probe for apoptosis induction (Caspase-3/7 assay). This tiered approach provides a self-validating system to ensure data reliability and build a comprehensive understanding of a compound's cellular impact.
Part 1: Primary Cytotoxicity Screening via Metabolic Activity Assessment (MTT Assay)
The MTT assay is a foundational, colorimetric method for assessing cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] It is frequently the first-line assay used to screen compound libraries and determine the half-maximal inhibitory concentration (IC50). The principle relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[11][12] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[10]
Causality Behind Experimental Choices:
-
Why start with MTT? It is a cost-effective, rapid, and high-throughput compatible assay, making it ideal for initial screening of multiple compounds and concentrations.[10][13] Studies on various imidazo[1,2-a]pyridine derivatives have successfully used the MTT assay to determine their IC50 values against numerous cancer cell lines.[1][4][5]
-
Serum Considerations: The presence of serum in the culture medium can interfere with the assay.[12] While necessary for cell health during the compound incubation period, it's a good practice to minimize serum concentration where possible or use serum-free medium during the MTT incubation step if the cell line can tolerate it.
-
Solubilization is Key: The formazan crystals are insoluble. Complete solubilization is critical for accurate absorbance readings.[12] Dimethyl sulfoxide (DMSO) is a common and effective solubilizing agent.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Protocol: MTT Assay
Materials:
-
96-well flat-bottom sterile microplates
-
Selected mammalian cell line (e.g., HeLa, A549, HepG2)
-
Complete cell culture medium (with serum and antibiotics)
-
This compound (THIP) test compound
-
Vehicle control (e.g., DMSO, PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[12]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (see Table 1) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of the THIP compound in culture medium. Also prepare a 2X vehicle control.
-
Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. This brings the final volume to 100 µL and the compound concentration to 1X. Include wells for "untreated" (medium only) and "vehicle control".
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). 48 hours is a common time point for IC50 determination.[4]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[9]
-
Formazan Development: Incubate the plate for 1-4 hours at 37°C. Protect from light. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well.[14]
-
Final Incubation & Reading: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to aid dissolution.[12] Allow the plate to stand overnight in the incubator for complete solubilization.[9] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm).[9]
Data Analysis & Interpretation
-
Correct for Background: Subtract the average absorbance of the medium-only (no cells) wells from all other readings.
-
Calculate Percent Viability:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
-
Determine IC50: Plot % Viability against the log of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in the logarithmic growth phase and not over-confluent at the end of the assay. |
| Compound Incubation | 48 hours | A standard duration to observe significant cytotoxic effects for many compounds.[4] |
| MTT Incubation | 2 - 4 hours | Allows sufficient time for formazan development without causing toxicity from the MTT reagent itself. |
| Absorbance Wavelength | 570 nm (Ref: >650 nm) | Peak absorbance for formazan. A reference wavelength corrects for background noise.[9][12] |
| Table 1: Recommended parameters for the MTT cytotoxicity assay. |
Part 2: Confirmatory Cytotoxicity Assessment via Membrane Integrity (LDH Assay)
To validate the results from the metabolic MTT assay, it is crucial to use a secondary assay based on a different biological principle.[15] The Lactate Dehydrogenase (LDH) assay is an excellent choice as it measures cytotoxicity by quantifying damage to the plasma membrane.[16] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[17][18] The amount of LDH in the supernatant is therefore directly proportional to the number of dead or damaged cells.
Causality Behind Experimental Choices:
-
Why LDH as a confirmatory assay? It measures a distinct cytotoxic event (membrane rupture) compared to the MTT assay (metabolic activity).[15][19] This helps to rule out false positives from the MTT assay that might occur if a compound inhibits mitochondrial reductases without actually killing the cell.
-
Controls are Critical: The LDH assay requires specific controls:
-
Spontaneous LDH Release: Untreated cells, to measure baseline cell death.
-
Maximum LDH Release: Cells treated with a lysis buffer, to determine the total LDH content.
-
Background: Medium only, to correct for LDH present in the serum.[17]
-
-
Sampling the Supernatant: Only a small volume of the cell culture supernatant is needed, which allows for multiplexing with other assays on the remaining cells in the well.[20]
Experimental Workflow: LDH Assay
Caption: Workflow for assessing cytotoxicity using the LDH assay.
Detailed Protocol: LDH Assay
Materials:
-
Treated 96-well plate from previous experiment
-
New 96-well flat-bottom plate
-
Lysis Buffer (e.g., 10X Triton™ X-100 solution)
-
LDH Reaction Solution (containing substrate, cofactor, and diaphorase)
-
Stop Solution (e.g., 1 M acetic acid)
-
Microplate reader capable of measuring absorbance at 490 nm and 680 nm
Procedure:
-
Prepare Controls: On the cell plate, designate wells for controls.
-
Spontaneous Release: Add 10 µL of Assay Buffer to untreated wells.
-
Maximum Release: Add 10 µL of 10X Lysis Buffer to untreated wells. Incubate for 45 minutes at 37°C.[15]
-
-
Collect Supernatant: After the compound incubation period, centrifuge the plate (if using suspension cells). Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Initiate Reaction: Add 50 µL of the LDH Reaction Mixture to each well of the new plate containing the supernatant. Mix gently by tapping the plate.[17]
-
Incubate: Incubate for 30 minutes at room temperature, protected from light.[15][17]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Read Absorbance: Measure the absorbance at 490 nm and 680 nm (for background).[17]
Data Analysis & Interpretation
-
Correct for Background: Subtract the 680 nm absorbance value from the 490 nm value for each well. Then, subtract the corrected absorbance of the medium-only background control.
-
Calculate Percent Cytotoxicity:
-
% Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100
-
-
Compare with MTT: The dose-response curve from the LDH assay should corroborate the findings from the MTT assay. A significant divergence may indicate that the compound is cytostatic (inhibits proliferation, detected by MTT) rather than cytotoxic (kills cells, detected by LDH), or that it interferes with the MTT assay chemistry.
Part 3: Mechanistic Insight via Apoptosis Assessment (Caspase-3/7 Assay)
Several studies on imidazo[1,2-a]pyridine derivatives suggest they can induce apoptosis, or programmed cell death.[4][5][6] A key feature of apoptosis is the activation of effector caspases, particularly caspase-3 and caspase-7.[21][22] Therefore, measuring the activity of these caspases provides direct evidence for apoptosis as a mechanism of cytotoxicity. The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method for this purpose.[23]
Causality Behind Experimental Choices:
-
Why Caspase-3/7? These are the primary executioner caspases. Their activation is a central and reliable indicator of apoptosis.[21][24]
-
Luminescent Readout: Luminescence offers superior sensitivity and a broader dynamic range compared to colorimetric or fluorescent methods, making it suitable for detecting apoptosis even in a small number of cells.[20][23]
-
"Add-Mix-Measure" Format: The homogeneous format is simple and reduces handling errors. The reagent lyses the cells and contains the pro-luminescent substrate, making it ideal for high-throughput screening.[23]
Apoptotic Signaling Pathway
Caption: Simplified intrinsic apoptosis pathway induced by a cytotoxic compound.
Detailed Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Treated 96-well plate (use opaque-walled plates for luminescence)
-
Caspase-Glo® 3/7 Reagent (contains proluminescent substrate and luciferase)
-
Plate shaker
-
Luminometer
Procedure:
-
Plate Setup: Seed and treat cells with the THIP compound in an opaque-walled 96-well plate as described in the MTT protocol. Include appropriate vehicle controls.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.
-
Assay Initiation: Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add Reagent: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[23]
-
Incubate: Mix the contents by placing the plate on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Read Luminescence: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis & Interpretation
-
Calculate Fold Change:
-
Fold Change in Caspase Activity = (Luminescence of Treated Cells / Luminescence of Vehicle Control Cells)
-
-
Interpret Results: A dose-dependent increase in the luminescent signal indicates that the THIP compound is inducing apoptosis through the activation of caspase-3 and/or caspase-7. This provides strong mechanistic evidence for the cytotoxic effect observed in the MTT and LDH assays. For example, studies have shown that imidazo[1,2-a]pyridines can increase levels of active caspase-7 and cleaved PARP (a substrate of caspase-3), confirming apoptosis induction.[5]
Conclusion
The evaluation of this compound cytotoxicity requires a systematic and multi-pronged approach. By initiating with a broad metabolic screen like the MTT assay, confirming results with a membrane integrity assay such as the LDH assay, and delving into the mechanism with a specific apoptosis assay like the Caspase-Glo® 3/7, researchers can build a comprehensive and reliable cytotoxic profile. This tiered strategy not only validates initial findings but also provides crucial insights into the compound's mechanism of action, which is fundamental for informed decision-making in drug discovery and development.[25][26]
References
- 1. researchgate.net [researchgate.net]
- 2. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 3. researchgate.net [researchgate.net]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assays: Measurement Of Cell Death | Da-ta Biotech [databiotech.co.il]
- 8. nebiolab.com [nebiolab.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. clyte.tech [clyte.tech]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. セルベースアッセイ [sigmaaldrich.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 16. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. LDH-Glo™ Cytotoxicity Assay | LDHアッセイ | LDH放出 | J2380 | Promega [promega.jp]
- 21. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 24. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 25. opentrons.com [opentrons.com]
- 26. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
Application Notes & Protocols: Strategic Labeling of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Derivatives for Advanced Imaging Studies
Introduction: The 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Scaffold
The this compound (THIP) core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its rigid, bicyclic structure and synthetic tractability have made it a cornerstone for developing potent and selective ligands for a variety of biological targets, including receptors and enzymes.[1] Derivatives of this scaffold have shown promise as anticancer, antifungal, and anti-inflammatory agents, making them compelling candidates for development into targeted imaging probes.[2][3]
The transformation of a therapeutic lead into an imaging agent requires the covalent attachment of a reporter moiety—such as a positron-emitting radionuclide or a fluorophore—without compromising its affinity and selectivity for the biological target. This guide provides a comprehensive overview of the strategic considerations and detailed protocols for labeling THIP derivatives, enabling researchers to visualize and quantify biological processes in vitro and in vivo.
Strategic Planning: Choosing the Right Label and Labeling Position
The selection of an appropriate label is dictated by the intended application. Positron Emission Tomography (PET) offers unparalleled sensitivity for quantitative whole-body imaging, while fluorescence microscopy provides high-resolution data at the cellular and subcellular levels.
| Imaging Modality | Typical Label | Key Advantages | Primary Application | Considerations |
| PET | Fluorine-18 (¹⁸F) | High sensitivity (pM-nM), quantitative, unlimited tissue penetration.[4] | In vivo biodistribution, target engagement, patient diagnosis.[5] | Short half-life (109.7 min) requires rapid and efficient chemistry; cyclotron required. |
| SPECT | Iodine-123 (¹²³I) | Longer half-life (13.2 h) allows for imaging of slower biological processes. | Preclinical and clinical in vivo imaging.[6] | Lower resolution and sensitivity compared to PET. |
| Fluorescence | Cyanine dyes, etc. | High resolution, multiplexing capability, real-time imaging.[7][8] | In vitro cell imaging, histology, flow cytometry.[9] | Limited tissue penetration for in vivo use; photobleaching. |
Causality of Labeling Position: Direct functionalization of the core THIP structure can be challenging and may interfere with target binding. A superior strategy involves the synthesis of a "precursor" molecule. This precursor is a derivative of the parent THIP compound that incorporates a chemically accessible functional group (e.g., a primary amine, carboxylic acid, or azide) at a position known to be tolerant of modification. This approach compartmentalizes the complex synthesis of the core ligand from the time-sensitive labeling reaction.
Caption: General workflow for labeling THIP derivatives.
Protocol 1: ¹⁸F-Labeling via a Prosthetic Group for PET Imaging
Late-stage ¹⁸F-labeling is critical due to the short half-life of fluorine-18. Direct nucleophilic fluorination on an unactivated heterocyclic system like THIP is often low-yielding. Therefore, the use of an ¹⁸F-labeled prosthetic group, a small molecule that is first radiolabeled and then conjugated to the precursor, is a robust and widely adopted strategy.[10][11][12] This protocol details the use of N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), a common agent for labeling amine-containing precursors.[13]
Principle: An amine-functionalized THIP precursor is conjugated to [¹⁸F]SFB via acylation, forming a stable amide bond. The entire process, from synthesis to purification, must be performed rapidly, typically within an automated synthesis module.
Caption: Workflow for PET tracer synthesis using [¹⁸F]SFB.
Materials & Reagents
-
Amine-functionalized THIP precursor (1-2 mg)
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K222)/Potassium Carbonate (K₂CO₃) solution
-
Tosyl-SFB precursor (4-(di-tert-butoxycarbonyl)-N,N,N-trimethylanilinium triflate)
-
Acetonitrile (MeCN), anhydrous, synthesis grade
-
Dimethylformamide (DMF), anhydrous
-
Triethylamine (TEA)
-
HPLC system (semi-preparative and analytical) with UV and radiation detectors
-
C18 HPLC columns
-
Sterile filters (0.22 µm)
Step-by-Step Methodology
-
[¹⁸F]Fluoride Trapping and Drying:
-
Bombard an [¹⁸O]H₂O target to produce aqueous [¹⁸F]fluoride.
-
Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge.
-
Elute the [¹⁸F]F⁻ into a reaction vessel using a solution of K222 (10-15 mg) and K₂CO₃ (2-3 mg) in MeCN/Water (80:20).
-
Azeotropically dry the mixture by heating under a stream of nitrogen at 110 °C until all solvent is removed. This forms the reactive, naked [¹⁸F]F⁻/K/K222 complex.
-
-
Synthesis of [¹⁸F]SFB:
-
Dissolve the tosyl-SFB precursor (5-10 mg) in 500 µL of anhydrous MeCN.
-
Add this solution to the dried [¹⁸F]F⁻ complex.
-
Seal the vessel and heat at 100-110 °C for 10 minutes to produce the intermediate ester.
-
Cool the reaction and perform acidic hydrolysis (e.g., with HCl) to remove the Boc protecting groups, followed by activation with succinimide to form [¹⁸F]SFB. This is typically automated.
-
-
Conjugation to THIP Precursor:
-
Dissolve the amine-functionalized THIP precursor (1-2 mg) in 200 µL of anhydrous DMF.
-
Add a small amount of base, such as triethylamine (5-10 µL), to ensure the amine is deprotonated and nucleophilic.
-
Add the solution of crude [¹⁸F]SFB to the precursor solution.
-
Heat the reaction at 80-90 °C for 15 minutes.
-
-
Purification:
-
Dilute the reaction mixture with the HPLC mobile phase (e.g., 1 mL of 50:50 MeCN/Water).
-
Inject the entire mixture onto a semi-preparative C18 HPLC column.
-
Monitor the elution using both UV (at a wavelength appropriate for the THIP chromophore, e.g., 254 nm) and radiation detectors.[14][15]
-
Collect the fraction corresponding to the radiolabeled product peak.
-
-
Formulation:
-
The collected HPLC fraction contains organic solvent, which must be removed.
-
Trap the collected fraction on a C18 Sep-Pak cartridge.
-
Wash the cartridge with sterile water to remove residual HPLC solvents.
-
Elute the final product from the cartridge using a minimal amount of USP-grade ethanol (e.g., 200 µL) followed by sterile saline.
-
Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
-
Protocol 2: Fluorescent Labeling with NHS-Ester Dyes
For cellular imaging, a fluorescent tag is ideal. N-hydroxysuccinimide (NHS) esters are one of the most common reagents for labeling primary amines on small molecules, forming the same stable amide bond as the SFB prosthetic group.[16][17]
Principle: The reaction is a nucleophilic acyl substitution where the deprotonated primary amine of the THIP precursor attacks the carbonyl carbon of the NHS ester, displacing the N-hydroxysuccinimide leaving group. The reaction is pH-dependent, requiring a slightly basic environment (pH 8.0-9.0) to ensure the amine is sufficiently nucleophilic without causing significant hydrolysis of the NHS ester.[18][19]
Caption: Reaction of an amine precursor with a Dye-NHS ester.
Materials & Reagents
-
Amine-functionalized THIP precursor
-
Amine-reactive fluorescent dye NHS ester (e.g., Cy5-NHS, FITC)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Labeling Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification supplies: HPLC or silica gel column chromatography
Step-by-Step Methodology
-
Prepare Reagents:
-
Allow the vial of the NHS-ester dye to warm to room temperature before opening to prevent moisture condensation.[20]
-
Prepare a 10 mM stock solution of the NHS-ester dye in anhydrous DMSO. This solution should be prepared fresh.
-
Dissolve the amine-functionalized THIP precursor in the labeling buffer (0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 1-5 mg/mL. Buffers containing primary amines (like Tris) must be avoided at this stage.[19]
-
-
Labeling Reaction:
-
While gently vortexing, add a 1.2 to 5-fold molar excess of the dye stock solution to the precursor solution. The optimal ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quench Reaction (Optional but Recommended):
-
To stop the reaction and consume any unreacted NHS ester, add the quenching buffer (Tris-HCl) to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification:
-
The most reliable method for purifying small molecule conjugates is reverse-phase HPLC (RP-HPLC).[21]
-
Use a C18 column with a gradient of water and acetonitrile (both often containing 0.1% TFA).
-
Monitor the elution with a UV-Vis detector at two wavelengths: one for the THIP core and one for the absorbance maximum of the fluorophore.
-
Collect the fraction corresponding to the dual-absorbing labeled product.
-
For less rigorous applications, flash column chromatography on silica gel may be sufficient to separate the labeled product from unreacted starting materials.
-
-
Characterization:
-
Confirm the identity of the purified product using LC-MS to verify the expected molecular weight.
-
Determine the concentration of the final product using UV-Vis spectroscopy and the Beer-Lambert law, using the extinction coefficient of the fluorophore.
-
Quality Control: The Key to Reproducible Data
Rigorous quality control (QC) is mandatory, especially for PET radiopharmaceuticals intended for in vivo use.[22][23][24][25] Failure to ensure purity can lead to altered biodistribution, poor image quality, and unnecessary radiation exposure to non-target tissues.[26]
| QC Test | Specification | Method | Rationale |
| Radionuclide Identity | Photopeak at 511 keV, Half-life ~110 min | Gamma Spectrometry | Confirms the correct radionuclide (¹⁸F) is present.[22][23] |
| Radiochemical Purity | > 95% | Analytical Radio-HPLC, Radio-TLC | Ensures that the radioactivity is in the desired chemical form and free from radioactive impurities.[24][26] |
| Chemical Purity | Peak corresponds to known standard | Analytical HPLC (UV detector) | Confirms the identity of the labeled compound and detects non-radioactive impurities. |
| Specific Activity (Am) | As high as possible (e.g., > 40 GBq/µmol) | Radio-HPLC with a calibrated UV detector | Measures the ratio of radioactivity to the total mass of the compound. High specific activity is crucial to avoid mass effects (e.g., receptor saturation).[27] |
| pH | 5.0 - 7.5 | pH meter or strip | Ensures the final formulation is physiologically compatible for injection.[23] |
| Sterility & Endotoxins | Sterile, Pass LAL test | USP <71> Sterility Test, LAL Test | Mandatory for human use to prevent infection and pyrogenic reactions.[22] |
Calculating Molar Activity (Aₘ): Molar activity (often used interchangeably with specific activity for PET tracers) is a critical parameter. It is calculated by determining the total amount of radioactivity in the final product and dividing it by the total number of moles (labeled + unlabeled) of the compound.[27]
-
Measure Radioactivity: Use a calibrated dose calibrator to measure the total radioactivity (in GBq) of the final formulated product.
-
Quantify Mass: Inject a known volume of the final product onto an analytical HPLC system with a UV detector. Using a pre-established calibration curve of the non-radioactive standard, determine the molar concentration (µmol/mL) of the compound.[27]
-
Calculate Aₘ: Aₘ (GBq/µmol) = [Total Radioactivity (GBq) / (Concentration (µmol/mL) x Total Volume (mL))].
References
- 1. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20230339940A1 - [18f]-labeled imidazopyridine derivatives as pet radiotracer - Google Patents [patents.google.com]
- 6. Synthesis and biological evaluation of novel radioiodinated imidazopyridine derivatives for amyloid-β imaging in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescent and Phosphorescent Nitrogen-Containing Heterocycles and Crown Ethers: Biological and Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescent and Phosphorescent Nitrogen-Containing Heterocycles and Crown Ethers: Biological and Pharmaceutical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Small Prosthetic Groups in 18F-Radiochemistry: Useful Auxiliaries for the Design of 18F-PET Tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. One-Step Synthesis of [18F]Aromatic Electrophile Prosthetic Groups via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. interchim.fr [interchim.fr]
- 17. royalsocietypublishing.org [royalsocietypublishing.org]
- 18. biotium.com [biotium.com]
- 19. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 20. benchchem.com [benchchem.com]
- 21. indico.cern.ch [indico.cern.ch]
- 22. PET - QC of PET Radiopharmaceuticals | PDF [slideshare.net]
- 23. Quality control of positron emission tomography radiopharmaceuticals: An institutional experience - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Quality control of PET radiopharmaceuticals, with reference to its specifics vs quality control of conventional pharmaceuticals | Book of abstracts "International Symposium at Faculty of Medical Sciences" [js.ugd.edu.mk]
- 25. researchgate.net [researchgate.net]
- 26. Quality Control of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 27. EANM guideline for harmonisation on molar activity or specific activity of radiopharmaceuticals: impact on safety and imaging quality - PMC [pmc.ncbi.nlm.nih.gov]
The 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Scaffold: A Versatile Platform for "Turn-On" Fluorescent Probes
An Application Guide for Researchers
Authored by: Gemini, Senior Application Scientist
Abstract
The imidazo[1,2-a]pyridine core is a well-established fluorophore known for its rigid, π-conjugated bicyclic structure that gives rise to strong fluorescence emissions with excellent quantum yields.[1] This application note explores the unique potential of its saturated analog, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, as a versatile scaffold for the development of "turn-on" fluorescent probes. While catalytic reduction of the parent pyridine ring can diminish or eliminate its intrinsic fluorescence[2], this property makes the tetrahydro- derivative an ideal platform for creating highly specific chemosensors. By functionalizing this non-fluorescent core with specific recognition moieties, probes can be engineered to exhibit a profound increase in fluorescence upon binding to a target analyte, such as a metal ion. This guide provides a deep dive into the principles of this "turn-on" mechanism, detailed protocols for probe application in both aqueous solutions and live-cell imaging, and insights into the synthesis and data interpretation for researchers in chemistry, biology, and drug development.
Foundational Principles: From Aromatic Emitter to "Turn-On" Sensor
The parent imidazo[1,2-a]pyridine system is intensely fluorescent due to its planar, electron-rich aromatic structure.[3] The fluorescence quantum yield and emission wavelength can be finely tuned by introducing substituents. Electron-donating groups generally enhance luminescence, while electron-withdrawing groups can lead to less intense emissions.[1][3]
The this compound scaffold disrupts this extensive conjugation by saturating the six-membered pyridine ring. This loss of planarity and conjugation is the primary reason for its lack of intrinsic fluorescence.[2] However, this characteristic is not a limitation but an advantage for probe design. It provides a "dark" background, ensuring that any observed signal is a direct result of the probe interacting with its target.
The most effective strategy for harnessing this scaffold is through Chelation-Induced Fluorescence (CIF) . In this model, the tetrahydroimidazo[1,2-a]pyridine core is derivatized with chelating groups (e.g., containing N and O donor atoms). In its free state, the molecule is flexible and non-planar, preventing efficient fluorescence. Upon binding a specific metal ion, the chelating groups coordinate with the ion, locking the entire molecular structure into a rigid, co-planar conformation. This restored planarity re-establishes a conjugated system, "turning on" a strong fluorescent signal.[4]
Photophysical Characteristics of Imidazo[1,2-a]Pyridine Derivatives
To design effective probes based on the tetrahydro- scaffold, it is crucial to understand the properties of the parent emitting system. The choice of substituents on the core structure will ultimately dictate the photophysical properties of the "on" state.
| Derivative Type | Excitation (λ_ex) | Emission (λ_em) | Quantum Yield (Φ_F) | Key Substituent Effects | References |
| Phenyl-substituted | ~250-350 nm | ~390-430 nm | 0.22 - 0.61 | Phenyl/naphthyl groups at C2 increase yield. | [1] |
| V-Shaped bis-Imidazo | ~320-390 nm | ~380-450 nm | 0.17 - 0.51 | Electron-donating/withdrawing groups tune emission from near-UV to deep-blue. | [5] |
| Hydroxymethyl-substituted | Not specified | ~380 nm (Purple) | > Parent scaffold | Hydroxymethyl group at C3 can enhance fluorescence intensity. | [2][6] |
| Xanthene-functionalized | ~560 nm | ~585 nm | Not specified | Used for Hg²⁺ detection with large Stokes shift. | [7] |
Application & Protocols
Application 1: Quantification of Metal Ions in Aqueous Solution
This protocol details the use of a hypothetical probe, THIP-Zn1 (a this compound derivative with a zinc-chelating moiety), for the quantitative detection of Zn²⁺.
Protocol: Fluorometric Titration of Zn²⁺
A. Reagent and Sample Preparation:
-
Probe Stock Solution: Prepare a 1.0 mM stock solution of THIP-Zn1 in DMSO. Store at -20°C, protected from light.
-
Working Buffer: Prepare a 10 mM HEPES buffer, pH 7.4. The choice of buffer is critical to avoid interference with the metal ion of interest.
-
Analyte Stock Solution: Prepare a 10 mM stock solution of ZnCl₂ in deionized water.
-
Working Solutions: From the stock solutions, prepare a 10 µM working solution of THIP-Zn1 in HEPES buffer and a 100 µM working solution of ZnCl₂.
B. Instrumentation and Measurement:
-
Instrument: A fluorescence spectrophotometer.
-
Setup:
-
Set the excitation wavelength (e.g., 350 nm, determined from an initial scan).
-
Set the emission scan range (e.g., 380-600 nm).
-
Use a 1 cm path length quartz cuvette.
-
Set excitation and emission slit widths to 5 nm.
-
C. Titration Procedure:
-
Add 2.0 mL of the 10 µM THIP-Zn1 working solution to the cuvette.
-
Record the fluorescence spectrum. This is the baseline (0 equivalents of Zn²⁺).
-
Sequentially add small aliquots (e.g., 2-10 µL) of the 100 µM ZnCl₂ working solution to the cuvette.
-
After each addition, mix gently by pipetting and allow the solution to equilibrate for 1 minute before recording the fluorescence spectrum.
-
Continue additions until the fluorescence intensity reaches a plateau, indicating saturation of the probe.
D. Data Analysis and Validation:
-
Plot Data: Plot the fluorescence intensity at the emission maximum (λ_em) against the concentration of Zn²⁺.
-
Determine Stoichiometry: Use the titration data to perform a Job's plot or mole-ratio plot to confirm the binding stoichiometry (e.g., 1:1).[4]
-
Calculate Limit of Detection (LOD): The LOD can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement (probe alone) and k is the slope of the linear portion of the titration curve at low concentrations.
-
Selectivity Test (Self-Validation): Repeat the titration procedure in the presence of other biologically relevant metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺) at high concentrations to ensure the probe's response is specific to Zn²⁺. A trustworthy probe will show no significant fluorescence change with interfering ions.[4]
Application 2: Live-Cell Imaging of Intracellular Zinc
This protocol adapts the THIP-Zn1 probe for visualizing labile Zn²⁺ pools within cultured cells. General principles of live-cell imaging should be followed to maintain cell health and minimize artifacts.[8][9]
Protocol: Imaging Labile Intracellular Zn²⁺
A. Cell Preparation:
-
Cell Culture: Plate cells (e.g., HeLa or U2OS) on glass-bottom imaging dishes 24-48 hours prior to the experiment. Culture until they reach 50-70% confluency.
-
Reagents: Prepare Hanks' Balanced Salt Solution (HBSS) or other suitable imaging media. Prepare a 1 mM stock of the cell-permeable zinc chelator TPEN and a 1 mM stock of zinc pyrithione (an ionophore).
B. Probe Loading and Staining:
-
Wash: Gently wash the cells twice with warm HBSS to remove serum, which can contain interfering components.
-
Loading: Prepare a loading solution of 1-10 µM THIP-Zn1 in HBSS. The optimal concentration must be determined empirically to maximize signal while minimizing toxicity.
-
Incubation: Add the loading solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Final Wash: Wash the cells two to three times with warm HBSS to remove any probe that has not entered the cells. Add fresh HBSS to the dish for imaging.
C. Fluorescence Microscopy:
-
Microscope: Use a confocal or widefield fluorescence microscope equipped with appropriate filter sets (e.g., DAPI or blue channel for excitation around 350-400 nm and emission around 420-500 nm).
-
Imaging: Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.[10]
-
Positive Control: To confirm the probe is responsive to zinc, treat a dish of loaded cells with a small amount of ZnCl₂ and zinc pyrithione to increase intracellular zinc concentration. A significant increase in fluorescence should be observed.
-
Negative Control: To validate that the signal is from zinc, treat another dish of loaded, fluorescent cells with TPEN. The fluorescence should decrease significantly as TPEN chelates the intracellular zinc.
D. Troubleshooting:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No/Weak Signal | Insufficient probe loading; Low intracellular analyte concentration; Incorrect filter sets. | Increase probe concentration or incubation time; Use positive control to confirm probe function; Verify microscope filter compatibility. |
| High Background | Incomplete removal of extracellular probe; Probe self-aggregation. | Increase the number and duration of wash steps; Add a background suppressor reagent if available[9]; Filter the probe stock solution. |
| Cell Toxicity/Death | Probe concentration is too high; Phototoxicity from imaging. | Perform a dose-response curve to find the optimal, non-toxic concentration; Reduce laser power and exposure time; Use an anti-fade reagent.[9] |
Synthetic Accessibility
The this compound scaffold is readily accessible through established synthetic routes. A common approach involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound, followed by reduction of the pyridine ring.[3][11][12]
This modular synthesis allows for the straightforward introduction of various chelating groups, enabling the development of probes for a wide range of different analytes beyond metal ions.
Conclusion and Future Outlook
The this compound scaffold represents a powerful and underexplored platform for the rational design of "turn-on" fluorescent probes. Its non-fluorescent nature provides a high-contrast background for sensing applications, while its synthetic tractability allows for extensive functionalization. By leveraging the well-understood photophysics of the parent aromatic system, researchers can create a new generation of highly specific and sensitive probes for detecting key analytes in complex biological and environmental systems. Future work could focus on expanding the library of probes to target other species like reactive oxygen species (ROS)[13] or specific enzymatic activities, further cementing the utility of this versatile chemical scaffold.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chelation of specific metal ions imparts coplanarity and fluorescence in two imidazo[1,2-a]pyridine derivatives: Potential chemosensors for detection of metal ions in aqueous and biosamples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 8. promega.com [promega.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine
Welcome to the technical support center for the synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable scaffold. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and validated experimental practices.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering practical solutions.
Issue 1: Low to No Product Formation
Question: I am attempting the synthesis of this compound via the catalytic hydrogenation of imidazo[1,2-a]pyridine, but I am observing very low to no conversion of my starting material. What are the likely causes and how can I rectify this?
Answer:
Low or no product formation in the catalytic hydrogenation of imidazo[1,2-a]pyridine to its tetrahydro-derivative is a common issue that can often be traced back to several key factors related to the catalyst, reaction conditions, and starting material purity.
Probable Causes & Solutions:
-
Catalyst Inactivity: The palladium on carbon (Pd/C) catalyst is the workhorse for this transformation. However, its activity can be compromised.
-
Diagnosis: If you are using an old bottle of catalyst, it may have been deactivated by atmospheric oxygen or moisture.
-
Solution: Use a fresh batch of 10% Pd/C catalyst. Ensure the catalyst is handled under an inert atmosphere (e.g., argon or nitrogen) as much as possible.
-
-
Insufficient Hydrogen Pressure: The reduction of the pyridine ring is a demanding hydrogenation that requires sufficient hydrogen pressure.
-
Diagnosis: Atmospheric pressure hydrogenation may be insufficient for complete conversion in a reasonable timeframe.
-
Solution: Increase the hydrogen pressure. A pressure of 30 psi is a good starting point, but this may need to be optimized depending on the scale and specific substrate.[1]
-
-
Impurities in the Starting Material: The presence of certain functional groups or impurities in your imidazo[1,2-a]pyridine starting material can poison the catalyst.
-
Diagnosis: Analyze your starting material by NMR and LC-MS to check for purity. Sulfur-containing impurities are particularly detrimental to palladium catalysts.
-
Solution: Purify the starting imidazo[1,2-a]pyridine by column chromatography or recrystallization before proceeding with the hydrogenation.
-
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and yield.
-
Diagnosis: If the reaction is sluggish in a particular solvent, it may not be optimal for substrate solubility or catalyst suspension.
-
Solution: Ethanol is a commonly used and effective solvent for this reaction.[1] Methanol can also be a good choice.[2] Ensure your starting material is fully dissolved in the solvent at the reaction temperature.
-
Issue 2: Formation of Side Products
Question: My reaction is producing the desired this compound, but I am also observing significant side products, which is complicating purification and reducing my overall yield. What are these side products and how can I minimize their formation?
Answer:
The formation of side products is a frequent challenge. Understanding the potential side reactions is key to mitigating them.
Common Side Products and Mitigation Strategies:
-
Over-reduction: In some cases, particularly with forcing conditions, the imidazole ring can also be susceptible to reduction, leading to undesired byproducts.
-
Mitigation: Carefully control the reaction time and temperature. Monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.
-
-
Incomplete Reduction: Partial hydrogenation of the pyridine ring can lead to the formation of dihydro- or other partially saturated intermediates.
-
Mitigation: Ensure adequate hydrogen pressure and catalyst loading to drive the reaction to completion. A 10% Pd/C loading is standard.[1]
-
-
Products from Impurities: If your starting material contains impurities, these can also react under the hydrogenation conditions to form additional side products.
-
Mitigation: As mentioned previously, ensure the purity of your starting imidazo[1,2-a]pyridine.
-
The following diagram illustrates a decision-making workflow for troubleshooting low yields in the synthesis.
Caption: Troubleshooting workflow for low yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and often highest-yielding method is the catalytic hydrogenation of the corresponding imidazo[1,2-a]pyridine.[3] This method is robust and generally provides clean conversion. One-pot syntheses from acyclic precursors are also reported but can be more challenging to optimize.[4]
Q2: How can I effectively purify the final product?
Purification of this compound is typically achieved by column chromatography on silica gel. A gradient of dichloromethane and methanol is often effective. Recrystallization from a suitable solvent system can also be employed for further purification if necessary.
Q3: Are there any specific safety precautions I should take during this synthesis?
Yes. The catalytic hydrogenation step involves the use of flammable hydrogen gas under pressure. It is crucial to work in a well-ventilated fume hood and use appropriate high-pressure equipment. Palladium on carbon is pyrophoric and should be handled with care, especially when dry. Always consult the safety data sheets (SDS) for all reagents used.
Q4: Can I use other catalysts besides Pd/C for the hydrogenation?
While Pd/C is the most common and generally most effective catalyst, other platinum group metal catalysts such as platinum oxide (Adam's catalyst) or rhodium on alumina could potentially be used. However, their efficacy and selectivity may differ, and reaction conditions would need to be re-optimized.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Imidazo[1,2-a]pyridine
This protocol provides a general procedure for the synthesis of this compound via catalytic hydrogenation.
Materials:
-
Imidazo[1,2-a]pyridine (1.0 eq)
-
10% Palladium on Carbon (10% w/w)
-
Ethanol (or Methanol)
-
Hydrogen gas
-
High-pressure reaction vessel (e.g., Parr shaker)
Procedure:
-
To a high-pressure reaction vessel, add the imidazo[1,2-a]pyridine and the 10% Pd/C catalyst.
-
Add ethanol to dissolve the starting material and create a slurry with the catalyst.
-
Seal the reaction vessel and purge with an inert gas (e.g., argon or nitrogen) three times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 30 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Data Summary
| Parameter | Recommended Condition | Potential Issues & Solutions |
| Catalyst | 10% Pd/C | Inactivity: Use fresh catalyst. |
| Hydrogen Pressure | 30 psi (or higher) | Low Conversion: Increase pressure. |
| Solvent | Ethanol or Methanol | Poor Solubility/Reactivity: Ensure complete dissolution. |
| Temperature | Room Temperature to 50°C | Sluggish Reaction: Gentle heating may be required. |
| Reaction Time | 3-24 hours | Incomplete Reaction: Monitor by TLC/LC-MS. |
Reaction Mechanism
The catalytic hydrogenation of imidazo[1,2-a]pyridine proceeds via the addition of hydrogen across the double bonds of the pyridine ring, facilitated by the palladium catalyst.
Caption: Catalytic hydrogenation of imidazo[1,2-a]pyridine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective Hydrogenation of Imidazo[1,2-a]pyridines. | Semantic Scholar [semanticscholar.org]
- 4. Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Derivatives
Welcome to the technical support center for the purification of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this versatile class of compounds. The unique structural features of the saturated bicyclic system, containing two nitrogen atoms, present specific challenges that require careful consideration and tailored methodologies. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during purification.
Introduction to the Challenges
The this compound scaffold is a key structural motif in medicinal chemistry due to its diverse biological activities.[1] However, its purification is often non-trivial. The presence of two basic nitrogen atoms can lead to strong interactions with stationary phases in chromatography, resulting in peak tailing and potential decomposition. The saturated nature of the pyridine ring introduces conformational flexibility, which can affect crystallization and chromatographic behavior. Furthermore, like many nitrogen-containing heterocycles, these derivatives can be prone to oxidation and may be hygroscopic.[2][3]
This guide will equip you with the knowledge to anticipate and overcome these challenges, ensuring the successful isolation of your target compounds in high purity.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is showing significant tailing on my silica gel column. What is causing this and how can I fix it?
A1: Tailing is a common issue when purifying basic compounds like your derivative on acidic silica gel. The basic nitrogen atoms in your molecule can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and reduced separation efficiency.
To mitigate this, you can:
-
Add a basic modifier to your mobile phase: A small amount of a volatile base, such as triethylamine (typically 0.1-1%) or ammonia in methanol, can be added to your eluent.[4] This will compete with your compound for binding to the acidic sites on the silica, leading to improved peak shape.
-
Use a different stationary phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a deactivated silica gel.
-
Reverse-phase chromatography: If your compound has sufficient hydrophobic character, reverse-phase chromatography (e.g., C18) can be an excellent alternative.
Q2: I am struggling to crystallize my this compound derivative. Are there any general guidelines?
A2: Crystallization can be challenging, but several strategies can be employed.[5] A systematic approach is often the most effective.[2]
-
Solvent selection: Start by identifying a solvent in which your compound is soluble when hot but sparingly soluble at room temperature or below. A good starting point is to test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, acetone, acetonitrile, and mixtures thereof).
-
Slow cooling: Once a suitable solvent is found, dissolve your compound in the minimum amount of hot solvent and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. Slow cooling is crucial for the formation of well-defined crystals.
-
Vapor diffusion: If slow cooling is unsuccessful, vapor diffusion is a powerful technique. Dissolve your compound in a small amount of a relatively volatile "good" solvent and place this solution in a larger, sealed container with a "poor" solvent (in which your compound is insoluble). The slow diffusion of the poor solvent's vapor into the good solvent will gradually decrease the solubility of your compound, promoting crystallization.
-
Seeding: If you have a small amount of crystalline material from a previous batch, adding a seed crystal to a supersaturated solution can induce crystallization.
Q3: My purified compound appears to be degrading over time. What are the stability concerns with this class of compounds?
A3: Saturated nitrogen heterocycles can be susceptible to air oxidation, especially if there are electron-donating groups on the ring.[6] It is advisable to store your purified compound under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures. Protecting it from light can also be beneficial. If your compound is a free base, it may also be hygroscopic.
Troubleshooting Guide: Column Chromatography
This section provides a more detailed, step-by-step guide to troubleshooting common issues during the column chromatography purification of this compound derivatives.
Problem 1: Poor Separation of the Product from a Closely Eluting Impurity
Step-by-Step Troubleshooting:
-
Analyze the Polarity Difference: Use thin-layer chromatography (TLC) to carefully assess the separation in various solvent systems. Test a range of eluent polarities.
-
Solvent System Optimization:
-
Binary Systems: Systematically vary the ratio of a non-polar solvent (e.g., hexanes, heptane) and a polar solvent (e.g., ethyl acetate, dichloromethane).
-
Ternary Systems: Introduce a third solvent to fine-tune the selectivity. For example, adding a small amount of methanol to a dichloromethane/ethyl acetate mixture can significantly alter the elution profile.
-
-
Consider Isocratic vs. Gradient Elution: If a single solvent system does not provide adequate separation, a gradient elution, where the polarity of the mobile phase is gradually increased, can be effective.
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider switching to a different stationary phase with different selectivity, such as alumina or a bonded phase (e.g., diol, cyano).
Problem 2: Product Decomposition on the Column
Step-by-Step Troubleshooting:
-
Assess Stability on TLC: Spot your crude material on a silica TLC plate and let it sit for an extended period (e.g., 1-2 hours) before eluting. If a new spot appears or the product spot diminishes, it suggests on-plate decomposition.
-
Deactivate the Silica Gel: As mentioned in the FAQs, the acidity of silica gel can cause decomposition. Pre-treating the column by flushing it with your mobile phase containing a basic additive (e.g., 1% triethylamine in hexanes/ethyl acetate) before loading your sample can neutralize the acidic sites.
-
Use an Alternative Stationary Phase: Alumina (neutral or basic) is a good alternative to silica gel for acid-sensitive compounds.
-
Minimize Contact Time: Purify the compound as quickly as possible. Flash chromatography is preferred over gravity chromatography.
Experimental Workflow for Column Chromatography Purification
Below is a generalized workflow for the purification of a this compound derivative by flash column chromatography.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. usiena-air.unisi.it [usiena-air.unisi.it]
- 5. unifr.ch [unifr.ch]
- 6. Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Solubility Challenges of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine in Biological Assays
Welcome to the technical support center for researchers utilizing 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine and its derivatives. This guide is designed to provide expert advice and practical troubleshooting strategies to overcome common solubility issues encountered in biological assays. As a Senior Application Scientist, my goal is to equip you with the scientific rationale behind these protocols, ensuring the integrity and reproducibility of your experimental data.
I. Core Concept: Understanding the Solubility Profile
This compound belongs to the imidazopyridine class of heterocyclic compounds. While some derivatives in this family exhibit favorable solubility, it is crucial to recognize that the imidazopyridine scaffold can also lead to significant aqueous solubility challenges, a common characteristic of many small molecule drug candidates. An ADME (Absorption, Distribution, Metabolism, and Excretion) analysis of some imidazopyridine-schiff base derivatives suggested acceptable pharmacokinetic profiles, though solubility was noted as a limitation, necessitating further structural modifications.[1][2]
The core structure of this compound contains a basic pyridine nitrogen, making its aqueous solubility highly dependent on pH. As a weakly basic compound, it will be more soluble in acidic conditions where the pyridine nitrogen is protonated, and significantly less soluble in neutral or basic aqueous media.[3] This pH-dependent solubility is a critical factor to consider when preparing solutions in biological buffers, which are typically at or near physiological pH (7.2-7.4).
II. Troubleshooting Guide: From Stock Solution to Final Assay Plate
This section provides a question-and-answer-based troubleshooting guide for common solubility issues.
Question 1: My this compound won't dissolve in my aqueous assay buffer. What should I do?
Answer: Direct dissolution in aqueous buffers is often challenging for compounds like this. The standard and recommended approach is to first prepare a high-concentration stock solution in an organic solvent, typically dimethyl sulfoxide (DMSO).
Rationale:
DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds. Preparing a concentrated stock (e.g., 10-50 mM) allows for subsequent dilution into your aqueous assay medium, ensuring the final concentration of DMSO is kept to a minimum to avoid solvent-induced artifacts and cytotoxicity.
Step-by-Step Protocol for Preparing a DMSO Stock Solution:
-
Weighing the Compound: Accurately weigh a small amount of your this compound powder using a calibrated analytical balance.
-
Solvent Addition: In a sterile, appropriate-sized tube (e.g., a microcentrifuge tube), add the required volume of high-purity, anhydrous DMSO to achieve your target concentration.
-
Solubilization:
-
Vortexing: Mix the solution vigorously using a vortex mixer for 1-2 minutes.
-
Sonication: If the compound is not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes. This uses ultrasonic waves to break up compound aggregates.
-
Gentle Warming: As a last resort, you can gently warm the solution in a 37°C water bath for a few minutes. Be cautious, as excessive heat can degrade some compounds.
-
-
Visual Inspection: After these steps, visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can cause the compound to precipitate out of solution over time. Store at -20°C or -80°C, protected from light.
Question 2: I have a clear DMSO stock, but my compound precipitates when I dilute it into my cell culture medium or assay buffer. How can I prevent this?
Answer: This is a common phenomenon known as "aqueous precipitation." It occurs when a compound that is soluble in 100% DMSO is rapidly introduced into an aqueous environment where its solubility is much lower. The key is to manage the dilution process carefully.
Workflow for Preventing Aqueous Precipitation:
Caption: Recommended vs. Problematic Dilution Workflow.
Detailed Protocol for Serial Dilution:
-
Prepare Intermediate Stocks in DMSO: Instead of diluting your 20 mM stock directly into the buffer, first perform serial dilutions in 100% DMSO to create a range of lower-concentration stocks (e.g., 10 mM, 5 mM, 1 mM, etc.).
-
Final Dilution Step:
-
Pipette the required volume of your aqueous assay buffer into a new tube.
-
Add the small volume from your intermediate DMSO stock directly into the buffer while vortexing or rapidly pipetting up and down. This rapid mixing helps to disperse the compound molecules before they have a chance to aggregate and precipitate.
-
Crucially, ensure the final DMSO concentration in your assay is consistent across all conditions (including vehicle controls) and is below the tolerance level of your assay (typically <0.5%).
-
Question 3: I am still seeing precipitation or getting inconsistent results. What other strategies can I try?
Answer: If standard DMSO-based methods are failing, you may need to consider modifying your assay buffer or using solubilizing excipients. These are more advanced techniques and should be approached with caution, as they can interfere with the biological assay.
Advanced Solubilization Strategies:
| Strategy | Description | Key Considerations |
| pH Adjustment | For a basic compound like this compound, lowering the pH of the assay buffer (if tolerated by the biological system) can increase solubility. | The activity of your target protein and the health of your cells may be highly sensitive to pH changes. This must be carefully validated. |
| Use of Co-solvents | Adding a small percentage of another organic solvent like ethanol or polyethylene glycol (PEG) to the final assay buffer can sometimes help. | Co-solvents can have their own effects on cells and proteins. Extensive control experiments are necessary. |
| Addition of Surfactants | Low concentrations of non-ionic surfactants (e.g., Tween-20, Triton X-100) can help to keep hydrophobic compounds in solution by forming micelles. | Surfactants can disrupt cell membranes and interfere with some assay readouts (e.g., fluorescence). The concentration must be carefully optimized. |
Decision Tree for Troubleshooting Persistent Solubility Issues:
Caption: Decision-making workflow for advanced troubleshooting.
III. Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: How does pH affect the solubility of this compound?
As a weak base, the solubility of this compound is expected to increase in acidic conditions (lower pH) and decrease in neutral to basic conditions (higher pH).[3] This is because the pyridine nitrogen atom becomes protonated at lower pH, leading to a charged species that is more readily solvated by water.
Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?
The final concentration of DMSO should be kept as low as possible, ideally below 0.5% (v/v). Higher concentrations can lead to cytotoxicity, altered cell signaling, and other experimental artifacts. It is imperative to include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO used for the test compound.
Q4: Can I use solvents other than DMSO to make my stock solution?
While DMSO is the most common choice, other water-miscible organic solvents like ethanol or dimethylformamide (DMF) can be used. However, their compatibility with your specific assay and their potential for cytotoxicity must be carefully evaluated. For any new compound, DMSO is the recommended starting point.
Q5: My compound seems to be coming out of solution during storage at -20°C. What can I do?
Precipitation from DMSO stocks during freeze-thaw cycles or prolonged storage can occur, especially with highly concentrated solutions.[1][2] To mitigate this, always warm your stock solution to room temperature and vortex thoroughly before making dilutions. If you consistently observe precipitation, consider preparing a fresh stock solution or lowering the stock concentration if your experimental design allows. Aliquoting into single-use volumes is the best practice to avoid repeated freeze-thaw cycles.
IV. References
-
Azzouzi, M., Ouchaoui, A. A., Azougagh, O., El Hadad, S. E., Abou-salama, M., Oussaid, A., Pannecouque, C., & Rohand, T. (2024). Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies. RSC Advances. --INVALID-LINK--
-
Azzouzi, M., Ouchaoui, A. A., Azougagh, O., El Hadad, S. E., Abou-salama, M., Oussaid, A., Pannecouque, C., & Rohand, T. (2024). Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies. PubMed Central. --INVALID-LINK--
-
WuXi AppTec DMPK. (2025). The Impact of Gastrointestinal pH on Oral Drug Absorption. WuXi AppTec. --INVALID-LINK--
-
Moraski, G. C., et al. (2012). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. --INVALID-LINK--
-
Moraski, G. C., et al. (2012). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PubMed Central. --INVALID-LINK--
-
PubChem. Pyridine | C5H5N. National Center for Biotechnology Information. --INVALID-LINK--
-
Ben-M'barek, K., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. PubMed Central. --INVALID-LINK--
-
Wang, T., et al. (2015). Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. PubMed Central. --INVALID-LINK--
-
Ja... (Please note that the full author list was not available in the provided search results), et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. --INVALID-LINK--
-
Chemical-Suppliers.com. 5,6,7,8-Tetrahydro-imidazo [1,2-a]pyridine. --INVALID-LINK--
References
- 1. Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Long-Term Storage and Stability of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine
Abstract: This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the best practices for the long-term storage and handling of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine. This bicyclic nitrogen heterocycle, a valuable scaffold in medicinal chemistry, can be susceptible to degradation if not stored under optimal conditions.[1][2][3][4] This guide offers a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to address common challenges, ensuring the integrity and purity of the compound for experimental use.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the storage and handling of this compound.
1. What are the ideal storage conditions for this compound?
For optimal stability, this compound should be stored at 2–8 °C under an inert atmosphere (nitrogen or argon) .[5] It is crucial to minimize exposure to air, moisture, light, and elevated temperatures to prevent degradation.[6]
2. Why is an inert atmosphere necessary for storage?
Nitrogen-containing heterocyclic compounds can be sensitive to oxidation.[6][7][8] Storing the compound under an inert gas like nitrogen or argon displaces oxygen, thereby preventing oxidative degradation. This is a standard practice for maintaining the long-term stability of many air-sensitive reagents.[9][10]
3. What type of container should I use for storage?
Use a tightly sealed, amber glass vial. The amber color protects the compound from light, which can cause photodegradation, while the tight seal prevents the ingress of moisture and air.[6]
4. I've observed a change in the color of my compound. What does this indicate?
A change in color, such as yellowing or darkening, is often a visual indicator of degradation. This could be due to oxidation, photolysis, or other chemical transformations. If you observe a color change, it is recommended to re-analyze the compound's purity before use.
5. How can I assess the purity of my stored this compound?
The purity of the compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from any potential degradation products.
6. Is this compound susceptible to hydrolysis?
While the imidazo[1,2-a]pyridine core is generally stable, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, can lead to hydrolytic degradation. It is advisable to store the compound in a neutral, anhydrous environment.
II. Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during the storage and use of this compound.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Unexpected peaks in my analytical chromatogram (HPLC/LC-MS) after storage. | Degradation of the compound. This is the most likely cause. The new peaks represent degradation products. | 1. Identify the degradation pathway: Compare the mass of the new peaks with potential degradation products (e.g., oxidized species, hydrolyzed fragments).2. Review storage conditions: Ensure the compound was stored at 2-8°C under an inert atmosphere and protected from light.3. Perform a forced degradation study (see Section III) to confirm the identity of the degradants. 4. Purify the compound if necessary using techniques like flash chromatography or preparative HPLC. |
| My compound shows reduced biological activity in my assays. | Loss of purity due to degradation. Even small amounts of impurities can interfere with biological assays. | 1. Re-confirm the purity of your compound using a calibrated analytical method.2. Compare the activity with a freshly acquired or newly purified batch of the compound.3. Consider the possibility of degradation in your assay buffer or solvent. Run a stability study of the compound under your experimental conditions. |
| The solid compound appears clumpy or has changed in texture. | Moisture absorption. The compound may be hygroscopic. | 1. Dry the compound under high vacuum.2. Store the compound in a desiccator over a suitable drying agent (e.g., anhydrous calcium sulfate) within an inert atmosphere glovebox.3. Handle the compound quickly in a dry environment to minimize exposure to atmospheric moisture. |
| I suspect my compound is degrading via aldehyde oxidase (AO) metabolism in my in vitro or in vivo experiments. | The imidazo[1,2-a]pyrimidine scaffold is a known substrate for aldehyde oxidase, leading to rapid metabolism.[7] | 1. Confirm AO-mediated metabolism: Use known AO inhibitors (e.g., hydralazine) in your experimental system to see if the degradation is attenuated.2. Consider structural modifications: If you are in the drug design phase, consider adding electron-donating groups to the heterocyclic ring system to potentially reduce its susceptibility to AO-mediated oxidation.[8] |
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to assess the stability of this compound.
A. Forced Degradation Study Protocol
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[11][12][13][14]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Photostability chamber with UV and visible light sources
-
Oven
-
HPLC or LC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat at 60°C for 8 hours.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Heat at 60°C for 8 hours.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 8 hours.
-
-
Thermal Degradation:
-
Keep a solid sample of the compound in an oven at 80°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of the compound (in quartz cuvettes) to light in a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).
-
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a stability-indicating HPLC or LC-MS method (see Protocol B).
-
Analyze an unstressed control sample for comparison.
-
Data Analysis:
-
Calculate the percentage of degradation.
-
Identify and characterize the degradation products using mass spectrometry data.
B. Stability-Indicating HPLC-MS Method
Objective: To develop an analytical method capable of separating this compound from its potential degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, then hold at 95% B for 5 minutes, and re-equilibrate at 5% B for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection (UV) | 254 nm |
| Mass Spectrometry | Electrospray ionization (ESI) in positive mode. Scan range m/z 50-500. |
Note: This is a general method and may require optimization for your specific instrumentation and degradation products.
IV. Visualization of Degradation and Workflow
Potential Degradation Pathways
The primary degradation pathway for the imidazo[1,2-a]pyrimidine core in a biological context is oxidation by aldehyde oxidase.[7] Other potential chemical degradation routes include hydrolysis and photo-oxidation.
References
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Aldehyde Oxidase | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. Aldehyde oxidase - Wikipedia [en.wikipedia.org]
- 11. biomedres.us [biomedres.us]
- 12. researchgate.net [researchgate.net]
- 13. ajrconline.org [ajrconline.org]
- 14. ijsdr.org [ijsdr.org]
Technical Support Center: Mitigating Off-Target Effects of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Analogs
Introduction
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds.[1][2] Its derivatives are being extensively explored as potent inhibitors of various protein kinases, showing promise in therapeutic areas like oncology and infectious diseases.[1][3] However, a significant challenge in their development is managing off-target effects.[4] Because many of these analogs target the highly conserved ATP-binding site of kinases, they can interact with dozens or even hundreds of unintended kinases and other proteins, leading to cellular toxicity, misleading experimental data, or adverse clinical side effects.[4][5]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and validated protocols to systematically identify, characterize, and minimize the off-target effects of this compound analogs. Our approach emphasizes a multi-pronged strategy, combining proactive computational prediction, robust biochemical and cellular profiling, and rigorous genetic validation to ensure the highest degree of confidence in your experimental outcomes.
Troubleshooting Guide: From Unexpected Results to Actionable Insights
This section is designed to address specific experimental issues in a question-and-answer format, providing both the underlying rationale and concrete next steps.
Scenario 1: Unexpected Cellular Toxicity
Question: My this compound analog is potent against my target kinase in a biochemical assay, but it shows significant toxicity in my cell-based experiments at similar concentrations. How can I determine if this is an off-target effect?
Answer: This discrepancy is a classic indicator of off-target activity. The toxicity may arise from the inhibition of kinases essential for cell survival (e.g., housekeeping kinases) or interaction with entirely different protein classes like GPCRs or ion channels.[5][6] A systematic approach is required to de-risk this observation.
Troubleshooting Workflow:
-
Initial Broad-Spectrum Screening: The first step is to understand the compound's selectivity profile across the human kinome.[7]
-
Action: Perform a kinase selectivity profiling screen against a large panel (e.g., >400 kinases) at a single, high concentration (e.g., 1 µM).[8][9] This will quickly identify potent off-target kinases that could be responsible for the toxicity.
-
Rationale: A broad scan provides an unbiased view of the compound's interaction landscape. Identifying off-targets with potency comparable to your primary target is a critical first clue.
-
-
Non-Kinase Liability Screening: Kinase inhibitors can also interact with other protein families.[5][6]
-
Action: Submit the compound for screening against a standard safety panel (e.g., a CEREP panel) that includes key non-kinase targets known for toxicity, such as the hERG ion channel, GPCRs, and nuclear receptors.[5]
-
Rationale: This helps determine if the observed toxicity is due to well-characterized, non-kinase liabilities, which is a common reason for compound attrition.
-
-
Orthogonal Cellular Systems:
-
Action: Test your compound in a panel of cell lines with varying expression levels of your primary target and the suspected off-target(s) identified in Step 1.
-
Rationale: If the toxicity correlates with the expression of an off-target kinase rather than your primary target, it strongly implicates that off-target in the toxic phenotype.
-
-
SAR by Inactive Analog:
-
Action: Synthesize or acquire a close structural analog of your compound that is inactive against the primary target. Test this "dead" analog in your cellular toxicity assay.
-
Rationale: If the inactive analog retains cellular toxicity, it provides compelling evidence that the toxicity is mediated by an off-target interaction, as the on-target activity has been eliminated.
-
Scenario 2: Verifying a Phenotype is On-Target
Question: My analog produces a desirable phenotype (e.g., apoptosis in cancer cells), and it inhibits my target of interest. How can I be absolutely sure the phenotype is a direct result of inhibiting my target and not an off-target?
Answer: This is a critical validation step to ensure your hypothesis is correct. Relying solely on the correlation between inhibitor potency and a cellular phenotype is insufficient, as a potent off-target could be driving the effect.[10] The gold standard is to use methods that specifically remove the target protein and observe if the phenotype is recapitulated.
Logical Framework for On-Target Validation:
Caption: Workflow for validating on-target effects.
Validation Strategies:
-
Genetic Knockdown/Knockout (The Gold Standard): [10]
-
Action: Use siRNA or shRNA to transiently knock down the expression of your target protein, or use CRISPR-Cas9 to create a stable knockout cell line.[11]
-
Rationale: If inhibiting the target with your compound is responsible for the phenotype, then removing the target protein genetically should produce the same biological outcome. This method is independent of the small molecule's potential off-targets.
-
-
Rescue Experiments:
-
Action: In the target-knockout cell line, re-introduce a version of the target protein that is resistant to your inhibitor (e.g., via a point mutation in the binding site).
-
Rationale: If the cells with the resistant mutant no longer show the phenotype in the presence of your compound, it proves the effect is mediated through that specific target.
-
-
Cellular Target Engagement Assays:
-
Action: Use techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that your compound is physically binding to the intended target inside the cell at concentrations that produce the phenotype.[12]
-
Rationale: These assays provide direct evidence of target engagement in a physiological context, bridging the gap between biochemical potency and cellular activity.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to design more selective this compound analogs from the start?
A1: Proactive medicinal chemistry and computational approaches are key.[13][14]
-
Structure-Based Design: Exploit subtle differences between the ATP-binding pockets of your on-target versus off-targets. For example, design substituents that form specific interactions with non-conserved residues or that create a steric clash with kinases bearing a large "gatekeeper" residue.[15]
-
Covalent Targeting: If your target kinase has a non-conserved cysteine residue near the active site, you can design an analog with a weak electrophile (like an acrylamide) to form a covalent bond. This can dramatically increase both potency and selectivity.[4][15]
-
Computational Profiling: Before synthesis, use in silico tools to predict the kinome-wide selectivity of your designed analogs.[16] Methods like Similarity Ensemble Approach (SEA) or 3D docking against panels of kinase structures can flag potential off-target liabilities early.[17][18]
Q2: What is the difference between a direct off-target effect and an indirect on-target effect?
A2: This is a crucial distinction.
-
A direct off-target effect occurs when your inhibitor binds to and modulates the activity of an unintended protein (e.g., Kinase B), leading to a downstream signaling event separate from your intended pathway.[19]
-
An indirect on-target effect happens when your inhibitor correctly binds and inhibits your intended protein (Kinase A), but this action causes a change in a downstream component (e.g., Substrate 1) that, in turn, affects the activity of another protein (Kinase C) within the same broader network. The effect on Kinase C is a real consequence of hitting your target, but it's not due to direct binding.[19]
Caption: On-target vs. Off-target inhibition pathways.
Q3: My compound has multiple potent off-targets. Is it still useful?
A3: Not necessarily a lost cause. This is known as polypharmacology.
-
Tool Compound: If the off-targets are potent and well-defined, the compound may be a poor tool for studying the specific biology of your primary target, as its effects will be convoluted. In this case, further medicinal chemistry to improve selectivity is needed.
-
Therapeutic Potential: In a therapeutic context, hitting multiple nodes in a disease pathway can sometimes be beneficial (e.g., a dual PI3K/mTOR inhibitor).[5] However, this requires careful characterization to ensure the polypharmacology contributes to efficacy and not toxicity. The key is to know precisely what you are hitting.
Experimental Protocols & Data Presentation
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of a this compound analog against a broad panel of protein kinases.
Principle: This protocol utilizes a competition binding assay or an activity-based assay to measure the interaction of the test compound with multiple kinases simultaneously. The ADP-Glo™ Kinase Assay, for example, quantifies kinase activity by measuring the amount of ADP produced, which is inversely proportional to the inhibitory effect of the compound.[20]
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test analog in 100% DMSO. For a single-dose screen, create a working solution that will yield a final assay concentration of 1 µM.
-
Assay Provider: Engage a commercial vendor that offers large-scale kinome profiling services (e.g., Eurofins Discovery KINOMEscan™, Reaction Biology, Promega).[8][9][20] These services provide high-quality, reproducible data without the need for in-house assay development.[8]
-
Assay Execution (Example using ADP-Glo™): [20]
-
In a multi-well plate, the recombinant kinase, its specific substrate, and ATP (often at or near the Kₘ concentration) are combined.[21]
-
The test analog (or DMSO vehicle control) is added to the wells.
-
The reaction is incubated to allow for ATP consumption.
-
ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used to produce a luminescent signal.
-
-
Data Analysis:
-
The luminescent signal is measured.
-
Data is typically expressed as Percent Inhibition relative to the DMSO control.
-
A common threshold for a significant "hit" is >80% inhibition at 1 µM.
-
Data Presentation:
Results are best visualized on a kinome tree map, which graphically displays the inhibited kinases in the context of the entire human kinome. Potent off-targets are immediately apparent.
| Target Kinase | % Inhibition @ 1µM | S-Score (10) | Notes |
| Target X (On-Target) | 99% | 0.01 | High Potency |
| Off-Target A | 95% | 0.02 | Structurally related kinase |
| Off-Target B | 88% | 0.05 | Potential toxicity liability |
| Off-Target C | 25% | > 0.5 | Not significant |
| (Table represents example data) |
Protocol 2: Orthogonal Validation with CRISPR-Cas9 Knockout
Objective: To validate that a cellular phenotype is dependent on the intended target of the inhibitor.[10]
Principle: By using CRISPR-Cas9 to create a cell line that does not express the target protein, we can test if the inhibitor still elicits its effect. If the phenotype disappears in the knockout cells, it confirms the phenotype is on-target.[11]
Methodology:
-
gRNA Design & Cloning: Design and validate 2-3 single guide RNAs (sgRNAs) targeting early exons of your target gene to ensure a functional knockout. Clone these into a suitable Cas9 expression vector.
-
Transfection & Selection: Transfect the Cas9/sgRNA plasmids into your chosen cell line. Select for successfully transfected cells (e.g., using antibiotic resistance or FACS for a fluorescent marker).
-
Clonal Isolation & Validation: Isolate single-cell clones and expand them. Validate the knockout of the target protein in each clone via Western Blot and/or Sanger sequencing of the targeted genomic locus.
-
Phenotypic Assay:
-
Plate the wild-type (WT) cells and the validated knockout (KO) cells.
-
Treat both cell lines with a dose-response of your this compound analog.
-
Perform your phenotypic assay (e.g., measure apoptosis via Annexin V staining, cell viability via MTT).
-
-
Data Analysis:
-
Compare the dose-response curves between the WT and KO cell lines.
-
A significant rightward shift in the dose-response curve for the KO cells, or a complete loss of response, indicates the phenotype is on-target.
-
Expected Outcome:
| Cell Line | Inhibitor IC₅₀ (Phenotype) | Interpretation |
| Wild-Type | 150 nM | Compound is active. |
| Target KO | > 10,000 nM | Phenotype is on-target. |
| (Table represents example data) |
References
- 1. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. benchchem.com [benchchem.com]
- 11. seqwell.com [seqwell.com]
- 12. icr.ac.uk [icr.ac.uk]
- 13. journaljcti.com [journaljcti.com]
- 14. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 18. Computational Modeling of Kinase Inhibitor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 21. assayquant.com [assayquant.com]
Technical Support Center: Optimizing Reaction Conditions for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Functionalization
Welcome to the technical support center for the functionalization of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile heterocyclic system. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and optimize your reaction conditions for successful derivatization.
The this compound core is a valuable scaffold in medicinal chemistry, offering a three-dimensional structure that is often sought after in modern drug discovery. However, like many N-heterocycles, its functionalization can present unique challenges, from controlling regioselectivity to managing catalyst stability. This guide is structured to provide you with a clear understanding of the underlying chemical principles and to offer practical, field-proven solutions to common experimental hurdles.
I. Frequently Asked Questions (FAQs)
This section addresses some of the most common initial questions researchers have when approaching the functionalization of the this compound scaffold.
Q1: What are the most reactive positions for C-H functionalization on the this compound core?
The reactivity of the imidazo[1,2-a]pyridine system is well-studied, and this knowledge can be largely extrapolated to its tetrahydro-derivative. The C3 position on the imidazole ring is generally the most nucleophilic and therefore the most susceptible to electrophilic attack and direct C-H functionalization.[1][2] The C2 position can also be functionalized, often depending on the reaction conditions and the presence of substituents. Functionalization of the saturated pyridine ring (C5, C6, C7, C8) typically requires harsher conditions or the installation of a directing group.
Q2: How does the saturated pyridine ring affect the reactivity compared to the aromatic imidazo[1,2-a]pyridine?
The hydrogenation of the pyridine ring to the tetrahydro-derivative has several important consequences for reactivity:
-
Increased Nucleophilicity: The sp3-hybridized nitrogen in the pyridine ring is more basic and a better electron donor than its sp2-hybridized counterpart in the aromatic system. This can enhance the overall electron density of the heterocyclic system, potentially increasing the reactivity of the imidazole ring towards electrophiles.
-
Altered Steric Hindrance: The puckered conformation of the tetrahydro-pyridine ring can introduce different steric constraints around the molecule, which may influence the accessibility of certain positions for functionalization.
-
Potential for Catalyst Inhibition: The more basic nitrogen of the saturated ring can act as a stronger ligand for transition metal catalysts, potentially leading to catalyst inhibition or deactivation. Careful selection of ligands is often necessary to mitigate this effect.[3]
Q3: What are the key starting materials for synthesizing the this compound core?
The most common route to the this compound scaffold involves the cyclization of a substituted piperidine derivative. A typical synthesis starts with 2-aminopiperidine, which can be reacted with an α-haloketone in a condensation reaction to form the fused bicyclic system.[4]
Q4: Which catalytic systems are most effective for direct C-H arylation of this scaffold?
Palladium-based catalysts are the most widely used for direct C-H arylation of imidazo[1,2-a]pyridines and related heterocycles.[3] For the tetrahydro-derivative, a robust catalytic system is required to overcome potential catalyst inhibition by the basic nitrogen. Common choices include:
-
Palladium(II) acetate (Pd(OAc)2) with a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos . These ligands help to stabilize the active palladium species and prevent coordination of the pyridine nitrogen.[3]
Rhodium catalysts have also been shown to be effective for the direct arylation of pyridines and could be applicable to this system.[5]
II. Troubleshooting Guide
This section provides a detailed, in-a-question-and-answer format troubleshooting guide for common problems encountered during the functionalization of this compound.
Problem 1: Low to No Product Yield
Q: My C-H arylation reaction is giving very low yields or no product at all. What are the likely causes and how can I troubleshoot this?
A: Low or no yield in a C-H arylation is a common problem that can stem from several factors. A systematic approach to troubleshooting is essential.
Potential Causes & Step-by-Step Solutions:
-
Catalyst Deactivation/Inhibition: The nitrogen atoms in the this compound scaffold, particularly the more basic nitrogen in the saturated ring, can coordinate to the palladium center and inhibit its catalytic activity.[3]
-
Solution 1: Increase Ligand Loading: Increase the ligand-to-palladium ratio to favor the formation of the active catalytic species and outcompete coordination by the substrate.
-
Solution 2: Switch to a More Robust Ligand: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands are designed to be more effective at preventing catalyst inhibition by N-heterocycles.[3]
-
Solution 3: Use a Pre-catalyst: Switch to a well-defined palladium pre-catalyst (e.g., a palladacycle like XPhos Pd G3) which can be more resistant to deactivation.[1]
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are critical for a successful reaction.
-
Solution 1: Base Screening: The base plays a crucial role in the C-H activation step. If you are using a weak base like potassium carbonate (K2CO3), consider switching to a stronger, non-nucleophilic base such as potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3).
-
Solution 2: Solvent Screening: Ensure your solvent is anhydrous and can dissolve all reaction components at the reaction temperature. Common solvents for these reactions include dioxane, toluene, and CPME.[6] CPME can be particularly effective for reactions requiring higher temperatures due to its high boiling point.[6]
-
Solution 3: Temperature Optimization: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. Screen a range of temperatures (e.g., 80-120 °C) to find the optimal balance.
-
-
Poor Reagent Quality: Impurities in your starting materials, solvents, or reagents can act as catalyst poisons.
-
Solution 1: Reagent Purification: Ensure your this compound starting material and your aryl halide are pure. Recrystallize or purify by column chromatography if necessary.
-
Solution 2: Use High-Purity Solvents and Reagents: Use anhydrous, degassed solvents and high-purity bases and catalysts.
-
Solution 3: Boronic Acid Stability (for Suzuki-type couplings): If you are using a boronic acid, be aware that they can be prone to protodeboronation, especially under harsh basic conditions.[1][7] Consider using a milder base like potassium fluoride (KF) or converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester).[1]
-
Problem 2: Poor Regioselectivity
Q: I am getting a mixture of isomers (e.g., C2 and C3 functionalization). How can I improve the regioselectivity of my reaction?
A: Achieving high regioselectivity is a common challenge in the functionalization of heterocycles. The outcome is often a delicate balance of electronic and steric factors.
Potential Causes & Step-by-Step Solutions:
-
Inherent Electronic Bias: As mentioned, the C3 position is generally the most electronically favored for electrophilic attack. However, under certain conditions, particularly with radical or organometallic intermediates, other positions can become reactive.
-
Solution 1: Modify Electronic Properties: The introduction of a substituent on the imidazole or pyridine ring can alter the electronic distribution and favor functionalization at a specific position. For example, an electron-withdrawing group at C2 may favor functionalization at C3.
-
Solution 2: Change the Reaction Mechanism: Switching from a transition-metal-catalyzed reaction to a visible-light-induced photocatalytic reaction can sometimes alter the regioselectivity, as the reaction may proceed through a different (e.g., radical) intermediate.[3][8]
-
-
Steric Hindrance: The steric environment around the target C-H bond can play a decisive role in regioselectivity.
-
Solution 1: Use Bulkier Reagents: Employing a bulkier coupling partner or a bulkier ligand on the metal catalyst can favor functionalization at the less sterically hindered position.
-
Solution 2: Introduce a Directing Group: The installation of a directing group is a powerful strategy to achieve high regioselectivity.[5] A directing group can coordinate to the metal catalyst and deliver it to a specific C-H bond, overriding the inherent electronic preferences of the heterocycle. Common directing groups for N-heterocycles include amides and pyridyl groups.
-
Problem 3: Catalyst Decomposition (Formation of Palladium Black)
Q: I am observing the formation of a black precipitate in my reaction, and the reaction has stalled. What is causing this and how can I prevent it?
A: The formation of a black precipitate, commonly known as palladium black, is a visual indicator of catalyst decomposition and is a primary reason for failed or incomplete reactions.[3]
Potential Causes & Step-by-Step Solutions:
-
Insufficient Ligand Stabilization: The palladium catalyst is not sufficiently stabilized by the ligand, leading to aggregation and precipitation of inactive Pd(0).
-
Solution 1: Increase Ligand-to-Palladium Ratio: A higher concentration of the ligand can help to maintain the palladium in its active, soluble form.
-
Solution 2: Use a More Effective Ligand: As with preventing catalyst inhibition, bulky, electron-rich phosphine ligands are excellent choices for stabilizing the palladium catalyst.
-
-
High Reaction Temperature: Excessively high temperatures can accelerate the rate of catalyst decomposition.
-
Solution: Optimize Temperature: Carefully screen the reaction temperature to find the lowest temperature at which the reaction proceeds at a reasonable rate.
-
-
Presence of Oxygen: Oxygen can promote the oxidation and subsequent decomposition of the Pd(0) catalyst.
-
Solution: Ensure an Inert Atmosphere: Thoroughly degas your solvent and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction setup and duration.
-
III. Experimental Protocols & Data
This section provides a general, adaptable protocol for a common functionalization reaction, direct C-H arylation, and a table summarizing key reaction parameters.
Protocol 1: General Procedure for Palladium-Catalyzed Direct C-H Arylation
This protocol is a starting point and should be optimized for each specific substrate combination.
Materials:
-
This compound derivative (1.0 equiv)
-
Aryl halide (bromide or iodide, 1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%)
-
Bulky phosphine ligand (if not using a pre-catalyst, e.g., XPhos, 2-10 mol%)
-
Base (e.g., K3PO4, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, or CPME)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the this compound derivative, the aryl halide, and the finely powdered base.
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (and additional ligand if necessary).
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block at the desired temperature (e.g., 100-120 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: After the reaction is complete, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Table 1: Optimization of Reaction Parameters for Direct C-H Arylation
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome & Rationale |
| Catalyst | Pd(OAc)2 | Pd(OAc)2 / XPhos | XPhos Pd G3 | Increasing catalyst stability and activity.[3] |
| Ligand | None | PPh3 | XPhos | Bulky, electron-rich ligands prevent catalyst inhibition.[3] |
| Base | K2CO3 | K3PO4 | Cs2CO3 | Stronger bases can facilitate C-H activation. |
| Solvent | Toluene | Dioxane | CPME | Higher boiling point solvents can increase reaction rates.[6] |
| Temperature | 80 °C | 100 °C | 120 °C | Balancing reaction rate and catalyst stability. |
IV. Visualizations
Workflow for Troubleshooting Low Yield in C-H Arylation
Caption: A stepwise workflow for troubleshooting low product yield.
Key Factors Influencing Regioselectivity
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A facile synthesis of tetrahydroimidazo[1,2-a]pyridines and tetrahydrobenzo[b]imidazo[1,2,3-ij][1,8]naphthyridines through NHC-catalyzed cascade annulations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Palladium catalyzed 8-aminoimidazo[1,2-a]pyridine (AIP) directed selective β-C(sp2)–H arylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Mass Spectrometry of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine
Welcome to the technical support center for the mass spectrometric analysis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the mass spectrometry of this bicyclic heteroaromatic scaffold. Drawing from extensive field experience, this resource provides in-depth troubleshooting strategies and answers to frequently asked questions, ensuring the scientific integrity and reliability of your experimental data.
I. Troubleshooting Guide: From Signal Loss to Spectral Interpretation
This section addresses specific issues you may encounter during the analysis of this compound. Each problem is followed by a systematic approach to diagnosis and resolution, grounded in the principles of mass spectrometry.
Problem 1: Poor or No Signal Intensity
One of the most common and frustrating issues is the lack of a detectable signal for your analyte.[1][2] This can manifest as weak or entirely absent peaks in your mass spectrum.
Possible Causes & Step-by-Step Solutions:
-
Inadequate Ionization: this compound, with its basic nitrogen atoms, is generally amenable to positive mode electrospray ionization (ESI). However, its ionization efficiency can be influenced by several factors.
-
Protocol:
-
Verify Ionization Mode: Ensure you are operating in positive ion mode. The basic nitrogens in the imidazo[1,2-a]pyridine core readily accept a proton to form [M+H]⁺ ions.
-
Optimize ESI Source Parameters: Systematically tune the capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.[1] Start with typical values for small molecules and adjust to maximize the signal of a tuning compound, then your analyte.
-
Solvent Composition: The choice of solvent can significantly impact ESI efficiency.[3]
-
Ensure your mobile phase contains a proton source. Acidic additives like 0.1% formic acid are commonly used to promote protonation.[4]
-
Consider the organic component. Acetonitrile is often a good choice for ESI.
-
-
Consider Alternative Ionization Techniques: If ESI proves ineffective, atmospheric pressure chemical ionization (APCI) can be a viable alternative, especially for less polar derivatives.[5]
-
-
-
Sample Concentration and Matrix Effects: The concentration of your analyte and the presence of co-eluting species from the sample matrix can drastically affect signal intensity.
-
Protocol:
-
Check Sample Concentration: Ensure your sample is within the optimal concentration range for your instrument.[1] A sample that is too dilute may not produce a detectable signal, while a highly concentrated sample can lead to ion suppression.[1]
-
Evaluate Matrix Effects: Matrix effects occur when other components in your sample interfere with the ionization of your analyte, causing either suppression or enhancement of the signal.[5][6][7][8][9]
-
Post-Column Infusion: Infuse a constant flow of your analyte solution post-column while injecting a blank matrix sample. A dip or rise in the analyte signal at the retention time of interfering components indicates matrix effects.
-
Quantitative Assessment: Compare the peak area of the analyte in a neat solution to its peak area when spiked into a blank matrix extract. A significant difference points to matrix effects.[7]
-
-
Mitigation Strategies:
-
Improve Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Chromatographic Separation: Optimize your LC method to separate the analyte from interfering compounds.
-
Use an Internal Standard: A stable isotope-labeled (SIL) internal standard is the gold standard for correcting matrix effects.[6]
-
-
-
Problem 2: Unexpected or Unclear Fragmentation Patterns
Interpreting the tandem mass spectrometry (MS/MS) data of this compound can be challenging without understanding its fragmentation behavior.
Understanding the Fragmentation of the Imidazo[1,2-a]pyridine Core:
The fragmentation of the imidazo[1,2-a]pyridine scaffold is influenced by the protonation site and the stability of the resulting fragments.[10] While specific fragmentation pathways depend on the substitution pattern, some general principles apply.
-
Protonation: The most likely protonation sites are the nitrogen atoms. The specific site will influence the subsequent fragmentation cascade.
-
Common Neutral Losses: Look for losses of small, stable molecules.
-
Ring Cleavage: Fragmentation often involves the opening of one or both rings.
Troubleshooting Workflow for Fragmentation Analysis:
Caption: Troubleshooting workflow for MS/MS spectral interpretation.
Problem 3: Inaccurate Mass Measurement
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of your analyte and its fragments. Inaccurate mass measurements can lead to incorrect formula assignments.
Possible Causes & Step-by-Step Solutions:
-
Improper Mass Calibration: The mass spectrometer must be properly calibrated across the mass range of interest.[1]
-
Protocol:
-
Regular Calibration: Perform mass calibration according to the manufacturer's recommendations using a suitable calibration standard.[1]
-
Internal Calibrant: For the highest mass accuracy, use an internal calibrant or "lock mass" that is continuously introduced with your sample. This corrects for any drift in the mass analyzer during the analytical run.
-
-
-
Instrumental Issues: Factors such as temperature fluctuations and electronic instability can affect mass accuracy.
-
Protocol:
-
Ensure a Stable Environment: Operate the mass spectrometer in a temperature and humidity-controlled room.
-
Sufficient Warm-up Time: Allow the instrument to fully warm up and stabilize before acquiring data.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the expected protonated molecule for this compound in positive ESI-MS?
The molecular formula for this compound is C₇H₁₀N₂. Its monoisotopic mass is approximately 122.0844 Da. Therefore, you should expect to see the [M+H]⁺ ion at an m/z of approximately 123.0922.
Q2: How do substituents on the this compound ring system affect its mass spectrometric behavior?
Substituents can significantly influence both the ionization and fragmentation of the molecule.
-
Ionization: Electron-donating groups can enhance protonation and increase signal intensity. Conversely, electron-withdrawing groups may suppress ionization.
-
Fragmentation: Substituents can direct fragmentation pathways. For example, a labile substituent may be readily lost as a neutral molecule, resulting in a prominent fragment ion. The fragmentation of substituted imidazo[1,2-a]pyridines has been studied and can provide a basis for predicting the behavior of the tetrahydro derivative.[10][11]
Q3: My compound is part of a complex biological matrix. What are the key considerations for LC-MS method development?
Analyzing this compound in a biological matrix requires careful method development to minimize interferences.
-
Chromatography:
-
Column Choice: For polar, nitrogen-containing heterocycles, mixed-mode chromatography combining reversed-phase and ion-exchange mechanisms can provide better retention and selectivity than standard C18 columns.[12]
-
Mobile Phase: An acidic mobile phase (e.g., with formic acid) is generally beneficial for peak shape and ionization efficiency of basic compounds.[4]
-
-
Sample Preparation: As discussed in the troubleshooting section, effective sample cleanup is critical to mitigate matrix effects.[7]
-
Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification in complex matrices.[6]
Q4: What are some common adduct ions I might observe for this compound?
In addition to the protonated molecule [M+H]⁺, you may also observe other adduct ions, especially if certain salts are present in your sample or mobile phase.
| Adduct | Cation | Expected m/z for C₇H₁₀N₂ |
| Sodium | [M+Na]⁺ | ~145.0738 |
| Potassium | [M+K]⁺ | ~161.0477 |
| Ammonium | [M+NH₄]⁺ | ~140.1188 |
| Acetonitrile | [M+ACN+H]⁺ | ~164.1184 |
Data Presentation: Expected Ions
III. Experimental Protocols
Protocol 1: General LC-MS Method for this compound
This protocol provides a starting point for the analysis of this compound. Optimization will likely be required for specific derivatives and matrices.
-
Liquid Chromatography:
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (ESI Positive Mode):
-
Capillary Voltage: 3.5 kV.
-
Nebulizer Pressure: 45 psi.
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 350 °C.
-
Scan Range (MS1): m/z 50-500.
-
Collision Energy (MS/MS): A ramp of collision energies (e.g., 10-40 eV) can be used to obtain a comprehensive fragmentation pattern.
-
Protocol 2: Assessment of Matrix Effects
This protocol outlines the post-extraction spike method for quantifying matrix effects.[7]
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte spiked in the mobile phase.
-
Set B (Post-Extraction Spike): Blank matrix is extracted, and the analyte is spiked into the final extract.
-
Set C (Pre-Extraction Spike): Analyte is spiked into the blank matrix before extraction.
-
-
Analyze all three sets by LC-MS.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
MF (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
An MF value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).
-
IV. Visualization of Key Concepts
Diagram: General ESI Process
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. biotage.com [biotage.com]
- 3. Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nebiolab.com [nebiolab.com]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
avoiding degradation of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine during experiments
Technical Support Center: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this valuable heterocyclic scaffold. The inherent reactivity of the saturated pyridine ring fused to the imidazole core presents unique stability challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you ensure the integrity of your compound throughout your experimental workflows.
Core Concepts: Understanding the Instability of the Tetrahydro-Scaffold
The this compound scaffold combines a basic imidazole ring with a saturated, non-aromatic tetrahydropyridine ring. While the imidazo[1,2-a]pyridine system itself is a robust and common pharmacophore, the tetrahydro- derivative is susceptible to degradation, primarily through oxidation.[1][2] The driving force for this degradation is the thermodynamic stability gained upon aromatization of the six-membered ring.
The primary degradation pathway involves oxidative dehydrogenation, where the saturated ring loses hydrogen atoms to form the fully aromatic and highly conjugated imidazo[1,2-a]pyridine.[3] This process can be initiated by atmospheric oxygen, light, or incompatible reagents, leading to compromised sample purity and confounding experimental results.
Figure 1: Primary degradation pathway via oxidative dehydrogenation.
Troubleshooting Guide
This section addresses specific problems you may encounter during handling, reaction, or analysis of this compound.
Q1: I've stored my compound for a week and now my analysis (TLC, LC-MS) shows a new, more nonpolar spot/peak. What is happening?
Answer: This is a classic sign of oxidative degradation. The most likely culprit is the conversion of your starting material to its dihydro- or fully aromatic imidazo[1,2-a]pyridine counterpart. The aromatic product is significantly less polar than the saturated starting material, causing it to run higher on a normal-phase TLC plate (higher Rf) or have a different retention time in reverse-phase HPLC.
Root Cause Analysis & Solution:
-
Exposure to Air: The saturated amine portion of the molecule is susceptible to aerobic oxidation.[3] Even ambient oxygen can facilitate dehydrogenation over time.
-
Exposure to Light: The imidazo[1,2-a]pyridine core is known to have photophysical properties.[4] Light can provide the energy to initiate radical processes that lead to oxidation.
Protocol: Proper Sample Storage
-
Solid Compound:
-
Place the solid in a clean, dry amber glass vial.
-
Purge the vial head-space with an inert gas (Argon or Nitrogen) for 30-60 seconds.
-
Seal the vial tightly with a Teflon-lined cap.
-
For added protection, wrap the cap junction with parafilm.
-
Store at low temperature, ideally ≤ -20°C. For short-term storage (1-2 weeks), 2-8°C is acceptable.[5][6]
-
-
Solution Storage:
-
Use only anhydrous, aprotic solvents (e.g., Dichloromethane, THF, Toluene). Avoid protic solvents like methanol or ethanol for long-term storage as they can facilitate proton-mediated degradation pathways.
-
Prepare solutions under an inert atmosphere.
-
Store in amber vials at ≤ -20°C.
-
Avoid repeated freeze-thaw cycles. Aliquot your stock solution into smaller, single-use volumes.
-
| Parameter | Recommendation | Scientific Rationale |
| Temperature | ≤ -20°C (Long-term) 2–8 °C (Short-term) | Reduces the kinetic rate of degradation reactions.[5] |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents aerobic oxidative dehydrogenation by displacing oxygen.[3] |
| Light | Amber Vials / Darkness | Prevents photo-initiated degradation. Imidazo[1,2-a]pyridine systems are known to be photoactive.[4][7] |
| Form | Solid (preferred) | The solid state generally offers greater stability than solutions by reducing molecular mobility and exposure to solvent impurities. |
Table 1: Recommended Storage Conditions for this compound.
Q2: My reaction yield is low, and I'm isolating multiple side products. I suspect my starting material is degrading under the reaction conditions. What should I check?
Answer: This issue often stems from incompatibility with certain reagents or reaction conditions. The tetrahydropyridine ring is sensitive to both strong oxidizers and certain acids/bases.
Root Cause Analysis & Solution:
-
Oxidizing Agents: Reagents like KMnO₄, MnO₂, or even milder oxidants can rapidly convert the compound to its aromatic form.
-
Strong Acids: While the compound is basic, strong non-nucleophilic acids (e.g., TFA, HCl) can protonate the nitrogens. In some cases, harsh acidic conditions can promote unwanted side reactions or ring-opening, though aromatization is more common.
-
High Temperatures: Thermal decomposition can occur, although oxidation is typically the more facile pathway at moderate temperatures.[8] Extended heating, especially in the presence of air, will accelerate degradation.
Protocol: Reagent and Condition Selection
-
Review Your Reagents: Cross-reference your reagents with the compatibility table below. If you are using a known oxidizing agent, consider if your desired transformation can be achieved with a milder, more selective reagent.
-
Control the Atmosphere: Unless your reaction chemistry requires oxygen, run all reactions under an inert atmosphere (Argon or Nitrogen) to minimize aerobic degradation as a side reaction.
-
Temperature Management: Use the lowest effective temperature for your reaction. If heating is necessary, ensure it is done under a strictly inert atmosphere.
-
pH Control: When using acidic or basic reagents, consider buffered systems or non-aqueous bases/acids where possible to avoid extremes of pH.
| Reagent Class | Examples | Compatibility | Potential Outcome / Rationale |
| Strong Oxidants | KMnO₄, MnO₂, CrO₃, DDQ | Incompatible | Rapid and uncontrolled dehydrogenation to the aromatic imidazo[1,2-a]pyridine. |
| Mild Oxidants | I₂, Air/O₂ (especially with catalyst/light) | Use with Caution | Can cause slow to moderate degradation. Must be used intentionally if aromatization is the goal.[9] |
| Strong Mineral Acids | Conc. HCl, H₂SO₄, HNO₃ | Use with Caution | Protonation is expected. Harsh conditions may lead to decomposition. |
| Organic Acids | TFA, Acetic Acid | Generally Compatible | Used for salt formation or as catalysts. Monitor for side reactions if heated for prolonged periods. |
| Strong Bases | n-BuLi, LDA, NaH | Use with Caution | Can deprotonate the molecule, but may also be reactive towards other functional groups. Ensure anhydrous conditions. |
| Common Organic Bases | Et₃N, DIPEA, Pyridine | Compatible | Suitable for scavenging acid byproducts. |
| Reducing Agents | NaBH₄, LiAlH₄, H₂/Pd-C | Compatible | The core is generally stable to these reagents, assuming no other reducible functional groups are present. |
Table 2: Reagent Compatibility Guide.
Q3: During aqueous workup, my product recovery is very poor. Where is it going?
Answer: The compound's basicity is the most likely reason for poor recovery during extractions. The imidazole and tetrahydropyridine nitrogens are basic and can be easily protonated by acidic aqueous solutions, forming a salt that is highly soluble in water and insoluble in common organic extraction solvents.
Protocol: pH-Controlled Liquid-Liquid Extraction
-
Neutralize First: Before extraction, carefully neutralize any acidic reaction mixture by adding a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until effervescence ceases.
-
Basify the Aqueous Layer: Check the pH of the aqueous layer with pH paper. It should be basic (pH 8-10) to ensure the compound is in its free-base, organic-soluble form. If it is not, add more base.
-
Extract with an Appropriate Solvent: Use an organic solvent like Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Chloroform for the extraction. Perform at least 3-4 extractions to ensure complete recovery.
-
Salt Saturation: If you still suspect poor recovery, saturate the aqueous layer with sodium chloride (brine). This increases the ionic strength of the aqueous phase and can "salt out" dissolved organic material, improving partitioning into the organic layer.
-
Dry and Evaporate: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure at a low temperature (<40°C).
Figure 2: Troubleshooting workflow for experiments.
Frequently Asked Questions (FAQs)
FAQ 1: How can I reliably monitor the purity and detect degradation of my sample? You should use a combination of analytical techniques.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool. Look for the expected mass-to-charge ratio (m/z) of your compound. Degradation products will appear as distinct peaks, often with m/z values corresponding to the loss of 2 or 4 mass units (M-2, M-4), indicative of dehydrogenation.
-
¹H NMR (Proton Nuclear Magnetic Resonance): In the ¹H NMR spectrum of the pure compound, you will see characteristic signals for the aliphatic protons in the 5,6,7,8-positions. Upon degradation, these signals will decrease in intensity, and new signals will appear in the aromatic region (typically >7.0 ppm) corresponding to the protons on the newly formed aromatic pyridine ring.
-
TLC (Thin-Layer Chromatography): A quick and easy method. The aromatic degradation product is less polar and will have a higher Rf value than your starting material. Co-spotting your sample with a known pure standard can immediately reveal impurities.
FAQ 2: Is the hydrochloride salt form more stable than the free base? Generally, yes. The hydrochloride salt is often a crystalline, less reactive solid. Protonation of the basic nitrogens makes them less susceptible to oxidation. However, the salt is highly polar and may have different solubility profiles. When you need to use the compound in a reaction, you will typically have to convert it back to the free base by neutralizing it with a suitable base (e.g., NaHCO₃, Et₃N), at which point the stability concerns of the free base will apply.
FAQ 3: Can I use this compound in reactions involving photoredox catalysis? Extreme caution is advised. Many imidazo[1,2-a]pyridine derivatives are known to be fluorescent and can interact with visible light, making them potentially reactive in photoredox settings.[4][10] The tetrahydro- derivative, while less conjugated, could still be susceptible to single-electron transfer (SET) processes that lead to oxidation or other unwanted side reactions under photocatalytic conditions. A thorough literature search for similar scaffolds and rigorous control experiments are essential.
References
- 1. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. ijrpr.com [ijrpr.com]
- 5. 5,6,7,8-TETRAHYDROIMIDAZO[1,2-A]PYRIMIDINE CAS#: 67139-22-4 [m.chemicalbook.com]
- 6. 5,6,7,8-TETRAHYDROIMIDAZO[1,2-A]PYRIMIDINE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 10. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines | MDPI [mdpi.com]
Technical Support Center: Enhancing the Bioavailability of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine
Welcome to the technical support center for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation, with a focus on enhancing oral bioavailability. This guide provides in-depth troubleshooting advice and frequently asked questions to support your research and development efforts.
I. Understanding the Core Challenge: Bioavailability of Imidazopyridines
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1][2] However, like many heterocyclic compounds, derivatives of this compound can exhibit suboptimal pharmacokinetic properties, particularly poor oral bioavailability. This limitation can stem from several factors, including low aqueous solubility, extensive first-pass metabolism, and efflux by transporters like P-glycoprotein.[3][4][5]
Addressing these challenges early in the drug discovery and development process is critical for the successful clinical translation of promising candidates. This guide will explore scientifically grounded strategies to overcome these hurdles.
II. Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when working to improve the bioavailability of this compound.
Q1: What are the primary reasons for the low oral bioavailability of this compound derivatives?
Low oral bioavailability is often a multifaceted issue. For this class of compounds, the primary contributing factors are typically:
-
Poor Aqueous Solubility: Many imidazopyridine derivatives are lipophilic, leading to limited dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.[6][]
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver (and to some extent in the gut wall) before it reaches systemic circulation.[8] Aldehyde oxidase (AO) has been identified as a key enzyme in the metabolism of some imidazo[1,2-a]pyrimidine structures.[8]
-
P-glycoprotein (Pgp) Efflux: This efflux pump, present in the intestinal epithelium, can actively transport the drug back into the gut lumen, thereby reducing its net absorption.[3][4][5][9][10]
Q2: What is the first step I should take to assess the bioavailability of my compound?
A crucial first step is to determine the Biopharmaceutics Classification System (BCS) class of your compound. This system categorizes drugs based on their aqueous solubility and intestinal permeability. Knowing the BCS class will help you identify the primary rate-limiting step for oral absorption and guide your formulation strategy. For instance, for a BCS Class II compound (low solubility, high permeability), the focus should be on enhancing solubility and dissolution rate.[11]
Q3: Are there simple formulation approaches I can try initially?
Yes, before moving to more complex strategies, consider these initial steps:
-
Salt Formation: If your compound has an ionizable group, forming a salt can significantly improve its solubility and dissolution rate.[][12][13][14][15][16] Hydrochloride salts are common for basic compounds.[15]
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can enhance the dissolution rate.[6][12][17]
Q4: When should I consider a prodrug approach?
A prodrug strategy is particularly useful when the parent drug has inherent limitations that are difficult to overcome with formulation alone.[18] Consider a prodrug if your compound suffers from:
-
Very low solubility that cannot be adequately addressed by other means.
-
Rapid metabolism. A prodrug can mask the metabolic site.[19]
-
Poor permeability. A more lipophilic prodrug might enhance membrane transport.
III. Troubleshooting Guides & Experimental Protocols
This section provides detailed troubleshooting guides for common experimental challenges, complete with step-by-step protocols.
Guide 1: Low Aqueous Solubility and Dissolution Rate
Problem: Your this compound derivative shows poor solubility in aqueous media, leading to low and variable absorption.
Causality and Strategy
Poor solubility is a common issue for many new chemical entities.[11] The rate and extent of drug absorption are often limited by the dissolution rate in the gastrointestinal tract. To enhance bioavailability, we must increase the concentration of the drug in solution at the site of absorption.
Workflow for Addressing Solubility Issues
Caption: Workflow for solubility enhancement.
Protocol 1: Amorphous Solid Dispersions (ASDs) via Spray Drying
Amorphous solid dispersions involve dispersing the drug in a hydrophilic polymer matrix, which can increase solubility and dissolution by preventing crystallization and maintaining the drug in a higher energy amorphous state.[11][12]
Materials:
-
This compound derivative
-
Polymer (e.g., HPMC-AS, PVP, Soluplus®)
-
Volatile organic solvent (e.g., acetone, methanol, dichloromethane)
-
Spray dryer apparatus
Procedure:
-
Polymer and Solvent Screening:
-
Prepare saturated solutions of your compound in various solvents.
-
Assess the solubility of different polymers in these solvents.
-
Select a solvent system that dissolves both your compound and the chosen polymer at the desired ratio (e.g., 1:1, 1:2, 1:3 drug-to-polymer ratio).
-
-
Preparation of the Spray Solution:
-
Dissolve the polymer completely in the selected solvent with gentle stirring.
-
Once the polymer is dissolved, add your compound and stir until a clear solution is obtained.
-
-
Spray Drying Process:
-
Set the inlet temperature, aspiration rate, and pump speed of the spray dryer according to the instrument's guidelines and the properties of your solvent system.
-
Atomize the solution into the drying chamber. The solvent rapidly evaporates, leaving behind a fine powder of the amorphous solid dispersion.
-
-
Characterization:
-
Confirm the amorphous nature of the dispersion using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Perform in vitro dissolution studies (e.g., USP Apparatus II) in simulated gastric and intestinal fluids to compare the dissolution profile of the ASD to the crystalline drug.
-
| Formulation Strategy | Key Excipients | Typical Fold-Increase in Solubility |
| Salt Formation | HCl, Besylate, Tosylate | 10-100x |
| Amorphous Solid Dispersion | HPMC-AS, PVP, Soluplus® | 10-1000x |
| Lipid-Based (SEDDS) | Oils, Surfactants (e.g., Cremophor®), Co-solvents (e.g., Transcutol®) | 5-50x |
| Nanocrystals | Stabilizers (e.g., Poloxamers) | 2-20x |
Table 1: Comparison of Common Solubility Enhancement Strategies.
Guide 2: Overcoming P-glycoprotein (Pgp) Mediated Efflux
Problem: Your compound shows good solubility and permeability in vitro (e.g., PAMPA assay), but in vivo oral bioavailability is unexpectedly low. This discrepancy may indicate that the compound is a substrate for the P-glycoprotein (Pgp) efflux pump.[4][5][9]
Causality and Strategy
Pgp is an ATP-dependent efflux transporter located in the apical membrane of intestinal enterocytes.[3][5] It actively pumps a wide variety of xenobiotics back into the intestinal lumen, thereby limiting their absorption.[4][9] Strategies to overcome Pgp efflux include co-administration with a Pgp inhibitor or modifying the molecule to reduce its affinity for the transporter.
Investigative Workflow for Pgp Efflux
Caption: Decision tree for investigating Pgp efflux.
Protocol 2: Caco-2 Bidirectional Permeability Assay
This assay uses a monolayer of Caco-2 cells, which are human colon adenocarcinoma cells that differentiate to form a polarized monolayer with characteristics similar to the intestinal epithelium, including the expression of Pgp.[20]
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Cell culture medium and supplements
-
Hank's Balanced Salt Solution (HBSS)
-
Your test compound and a Pgp inhibitor (e.g., verapamil)
-
LC-MS/MS for quantification
Procedure:
-
Cell Culture:
-
Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and monolayer formation.
-
Monitor the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Transport: Add the test compound to the apical (upper) chamber. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral chamber and sample from the apical chamber at the same time points.
-
To confirm Pgp involvement, repeat the experiment in the presence of a known Pgp inhibitor like verapamil.
-
-
Quantification and Analysis:
-
Quantify the concentration of your compound in the collected samples using a validated analytical method, such as LC-MS/MS.[21][22]
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).
-
An ER greater than 2 is generally considered indicative of active efflux. A significant reduction in the ER in the presence of a Pgp inhibitor confirms that your compound is a Pgp substrate.
-
Guide 3: Addressing High First-Pass Metabolism
Problem: The compound is well-absorbed from the intestine, but the oral bioavailability is still low, and you observe high levels of metabolites in plasma.
Causality and Strategy
High first-pass metabolism means the drug is extensively metabolized in the gut wall and/or liver before reaching systemic circulation. For imidazopyridines, this can involve oxidation, potentially mediated by aldehyde oxidase (AO) or cytochrome P450 (CYP) enzymes.[8][23] Strategies to mitigate this include prodrugs that mask the metabolic site or structural modifications to block metabolism.
Protocol 3: Prodrug Synthesis and Evaluation
A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active drug.[18][24][25] For imidazopyridine derivatives, common handles for attaching a promoiety could be amide or amine groups.[19]
Example: A Phosphate Prodrug for Improved Solubility and Bypassing Gut Wall Metabolism
This strategy adds a highly soluble phosphate group, which is often cleaved by alkaline phosphatases in the body to release the parent drug.[19]
General Synthesis Steps:
-
Protection: If there are other reactive functional groups on the parent molecule, they may need to be protected.
-
Phosphorylation: React the hydroxyl or amine group of the parent drug with a phosphorylating agent (e.g., phosphorus oxychloride), followed by hydrolysis.
-
Deprotection: Remove any protecting groups to yield the final phosphate prodrug.
-
Purification: Purify the prodrug using techniques like chromatography or crystallization.
Evaluation:
-
Solubility: Determine the aqueous solubility of the prodrug at different pH values and compare it to the parent drug.
-
Chemical Stability: Assess the stability of the prodrug in buffers at various pH levels (e.g., pH 1.2, 6.8, 7.4) to ensure it is stable enough to reach the site of absorption.
-
Enzymatic Conversion: Incubate the prodrug in rat or human plasma and liver microsomes (or S9 fraction) to confirm its conversion to the parent drug and determine the rate of conversion.
-
In Vivo Pharmacokinetics: Administer the prodrug orally to an animal model (e.g., rats) and measure the plasma concentrations of both the prodrug and the released parent drug over time. Compare the AUC of the parent drug after prodrug administration to that after direct administration of the parent drug.[19]
IV. Conclusion
Enhancing the oral bioavailability of this compound derivatives requires a systematic and rational approach. By understanding the underlying physicochemical and biochemical barriers, researchers can select and apply appropriate strategies. This guide provides a framework for troubleshooting common issues and implementing proven experimental protocols. Remember that a combination of approaches, such as creating a salt form of a nanocrystal formulation, may ultimately be required to achieve the desired pharmacokinetic profile.
V. References
-
Song, W. H., Park, J. H., Yeom, D. W., et al. (2013). Enhanced dissolution of celecoxib by supersaturating self-emulsifying drug delivery system (S-SEDDS) formulation. Archives of Pharmacal Research, 36(1), 69–77.
-
Various Authors. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212.
-
Lubrizol. (n.d.). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations. Lubrizol.
-
Takano, M., et al. (n.d.). Role of P-glycoprotein in drug disposition. PubMed.
-
Various Authors. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
-
Ram Kanth. (2020). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. SlideShare.
-
Various Authors. (n.d.). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online.
-
Various Authors. (n.d.). In vitro models for prediction of drug absorption and metabolism. ITQB.
-
McLean, A. J., & Le Couteur, D. G. (n.d.). P-glycoprotein and its role in drug-drug interactions. UQ eSpace - The University of Queensland.
-
Various Authors. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery.
-
Various Authors. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. European Pharmaceutical Review.
-
McLean, A. J., & Le Couteur, D. G. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber.
-
Various Authors. (n.d.). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. PubMed Central.
-
Challener, C. A. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology.
-
Various Authors. (2024). P-glycoprotein-mediated drug efflux: Significance and symbolism. Health Sciences.
-
Sigma-Aldrich. (n.d.). API Solubility and Dissolution Enhancement Via Formulation. Sigma-Aldrich.
-
Various Authors. (2012). Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model. PubMed.
-
Fromm, M. F. (n.d.). P-glycoprotein: a defense mechanism limiting oral bioavailability and CNS accumulation of drugs. PubMed.
-
Mannala, T. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Biological and Pharmaceutical Sciences.
-
Various Authors. (2024). Physiochemical assessment of pharmaceutical salt forms. Journal of Pharmaceutical Sciences.
-
Various Authors. (n.d.). Predicting Drug Bioavailability with the Modern-day Toolkit. International Biopharmaceutical Industry.
-
Various Authors. (2024). Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. bioRxiv.
-
Various Authors. (2021). Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations. PMC - NIH.
-
Various Authors. (2013). The position of imidazopyridine and metabolic activation are pivotal factors in the antimutagenic activity of novel imidazo[1,2-a]pyridine derivatives. PubMed.
-
Mannala, T. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Biological and Pharmaceutical Sciences.
-
BOC Sciences. (n.d.). API Solubility: Key Factor in Oral Drug Bioavailability. BOC Sciences.
-
Briel, T., & Lüdeker, D. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Pharma's Almanac.
-
Various Authors. (n.d.). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Journal of Medicinal Chemistry - ACS Publications.
-
Various Authors. (n.d.). Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent. Journal of Medicinal Chemistry - ACS Publications.
-
Patil, J. (2016). Versatile Applications of Heterocyclic Compounds: Special Attention to Nanomaterials in Cancer Therapy. ResearchGate.
-
Various Authors. (n.d.). 6. ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
-
Various Authors. (2019). Prodrug Strategies in Medicinal Chemistry. American Chemical Society.
-
Various Authors. (n.d.). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PMC - NIH.
-
Samuel, H., et al. (n.d.). Applications of Nanotechnology in Drug Delivery Systems. Bayero Journal of Pure and Applied Sciences.
-
Various Authors. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central.
-
Various Authors. (n.d.). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences.
-
Garelnabi, E. A. E., et al. (2012). Strategy for Imidazotetrazine Prodrugs with Anticancer Activity Independent of MGMT and MMR. University of Huddersfield Research Portal.
-
Various Authors. (n.d.). TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. NCBI.
-
Various Authors. (n.d.). Nanotechnology-Based Drug Delivery System. OUCI.
-
Various Authors. (n.d.). Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. PubMed.
-
Various Authors. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI.
-
Various Authors. (n.d.). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PMC - PubMed Central.
References
- 1. mdpi.com [mdpi.com]
- 2. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of P-glycoprotein in drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. P-glycoprotein: a defense mechanism limiting oral bioavailability and CNS accumulation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 10. P-glycoprotein-mediated drug efflux: Significance and symbolism [wisdomlib.org]
- 11. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 12. tandfonline.com [tandfonline.com]
- 13. API Salt Selection: A Classical but Evolving Approach in Modern Drug Development | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 14. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
- 15. researchgate.net [researchgate.net]
- 16. pharmasalmanac.com [pharmasalmanac.com]
- 17. researchgate.net [researchgate.net]
- 18. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 21. atsdr.cdc.gov [atsdr.cdc.gov]
- 22. TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. The position of imidazopyridine and metabolic activation are pivotal factors in the antimutagenic activity of novel imidazo[1,2-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. acs.org [acs.org]
- 25. pure.hud.ac.uk [pure.hud.ac.uk]
Technical Support Center: Optimization of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Derivatives for In Vivo Studies
Welcome to the technical support center for the optimization of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are advancing compounds with this privileged scaffold towards in vivo evaluation. Here, we address common challenges and provide actionable, evidence-based strategies to enhance the drug-like properties of your molecules, ensuring a higher probability of success in preclinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: What makes the this compound scaffold a "privileged" structure in drug discovery?
A1: The imidazo[1,2-a]pyridine core, including its saturated 5,6,7,8-tetrahydro variant, is considered a "privileged scaffold" due to its versatile biological activities and presence in numerous approved drugs and clinical candidates.[1][2][3][4] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for substituents to interact with biological targets. Furthermore, the nitrogen atoms in the ring system can act as hydrogen bond acceptors and donors, contributing to target binding affinity. The scaffold has been successfully employed in the development of agents for a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[5][6][7][8][9][10][11][12]
Q2: What are the primary metabolic liabilities associated with the this compound scaffold?
A2: While generally stable, the this compound scaffold can be susceptible to several metabolic transformations. The most common metabolic pathways include:
-
Oxidation of the saturated ring: The methylene groups of the tetrahydro-pyridine ring, particularly those adjacent to the nitrogen atom, are prone to oxidation by cytochrome P450 (CYP) enzymes.[13]
-
Aromatic hydroxylation: If the imidazo[1,2-a]pyridine core is substituted with aromatic rings, these are common sites for CYP-mediated hydroxylation.[14]
-
N-dealkylation: If alkyl groups are present on the nitrogen atoms, N-dealkylation can be a significant metabolic pathway.[15]
Metabolite identification studies are crucial to pinpoint the specific "soft spots" on your lead compound.
Q3: How does the saturation of the pyridine ring in 5,6,7,8-tetrahydroimidazo[1,2-a]pyridines affect their physicochemical and pharmacokinetic properties compared to the aromatic imidazo[1,2-a]pyridines?
A3: Saturation of the pyridine ring generally increases the three-dimensional character and sp³ content of the molecule, which can lead to improved solubility and reduced planarity. This often results in a different ADME (Absorption, Distribution, Metabolism, and Excretion) profile. For instance, the increased flexibility of the saturated ring might alter its interaction with metabolic enzymes and transporters. In some cases, saturation can improve metabolic stability by removing a potential site of aromatic oxidation.[16][17] However, the saturated ring can also introduce new metabolic liabilities, such as oxidation at the benzylic-like positions.
Troubleshooting Guide
Issue 1: Poor Oral Bioavailability of a Lead Compound
You've identified a potent this compound derivative in vitro, but it exhibits low and variable exposure after oral dosing in rodents.
Root Cause Analysis:
Poor oral bioavailability is a multifaceted problem that can stem from low solubility, poor permeability, extensive first-pass metabolism, or active efflux.[18][19] A systematic approach is necessary to identify the primary barrier.
Step-by-Step Troubleshooting Protocol:
-
Assess Physicochemical Properties:
-
Aqueous Solubility: Determine the kinetic and thermodynamic solubility of your compound in physiologically relevant buffers (e.g., pH 1.2, 4.5, and 6.8).
-
LogP/LogD: Measure the lipophilicity of your compound. A LogD at pH 7.4 between 1 and 3 is often considered optimal for oral absorption.
-
-
In Vitro ADME Assays:
-
Caco-2/MDCK Permeability Assay: This assay will determine the intestinal permeability of your compound and identify if it is a substrate for efflux transporters like P-glycoprotein (P-gp).[20]
-
Liver Microsomal Stability Assay: Incubate your compound with liver microsomes from the preclinical species (e.g., mouse, rat) and human to assess its intrinsic clearance and predict the extent of first-pass metabolism.[15]
-
-
Data Interpretation and Optimization Strategy:
-
Scenario A: Low Solubility, High Permeability, and Good Metabolic Stability. Your compound is likely "brick dust."
-
Solution: Focus on formulation strategies such as micronization, amorphous solid dispersions, or lipid-based formulations to improve dissolution.[18]
-
-
Scenario B: High Solubility, Low Permeability. Your compound may be too polar or a substrate for efflux transporters.
-
Solution: If efflux is observed (efflux ratio > 2 in Caco-2 assay), consider structural modifications to reduce P-gp liability. This could involve adding hydrogen bond donors, reducing the number of rotatable bonds, or incorporating a fluorine-substituted piperidine.[20]
-
-
Scenario C: Good Solubility and Permeability, but Low Metabolic Stability. Your compound is likely undergoing extensive first-pass metabolism.
-
Solution: Proceed to the troubleshooting guide for "High In Vitro Metabolic Clearance."
-
-
Issue 2: High In Vitro Metabolic Clearance in Liver Microsomes
Your lead compound is rapidly metabolized in liver microsomes, suggesting a short in vivo half-life and poor oral exposure.
Root Cause Analysis:
High metabolic clearance is typically due to oxidation by CYP enzymes at metabolically labile sites ("soft spots").[21][22] Identifying these sites is the first step toward a rational chemical modification strategy.
Step-by-Step Troubleshooting Protocol:
-
Metabolite Identification:
-
Perform a metabolite identification study by incubating your compound with liver microsomes and analyzing the products by LC-MS/MS. This will pinpoint the exact site(s) of metabolism.
-
-
Structural Modification Strategies:
-
Blocking Metabolically Labile Sites: Once a "soft spot" is identified, you can block metabolism at that position.
-
Bioisosteric Replacement: Replace a metabolically labile functional group with a more stable bioisostere that retains the desired biological activity.[24] For example, an electron-rich phenyl ring prone to oxidation could be replaced with a more electron-deficient pyridine or pyrimidine ring.[22]
-
Scaffold Hopping: In cases of extensive metabolism across the scaffold, a more drastic approach of "scaffold hopping" to a related but more stable heterocyclic core might be necessary.[22]
-
Illustrative Workflow for Improving Metabolic Stability:
Caption: Iterative cycle for improving metabolic stability.
Data Summary Table
The following table provides a hypothetical comparison of pharmacokinetic parameters for a lead compound and an optimized analog, illustrating the impact of the strategies discussed.
| Compound | In Vitro t½ (min, human liver microsomes) | Oral Bioavailability (F%) in Rat | Cmax (ng/mL) in Rat (10 mg/kg, p.o.) |
| Lead Compound | < 5 | 2 | 50 |
| Optimized Analog | > 60 | 45 | 850 |
Experimental Protocols
Protocol: Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a test compound in liver microsomes.
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Pooled liver microsomes (e.g., human, rat)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (NRS)
-
Acetonitrile with an internal standard
-
96-well plates
Procedure:
-
Prepare a working solution of the test compound by diluting the stock solution in buffer.
-
Add the microsomal protein to the wells of a 96-well plate and pre-incubate at 37°C.
-
Initiate the reaction by adding the NRS.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) from the disappearance of the parent compound over time.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents [pharmacia.pensoft.net]
- 8. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sysrevpharm.org [sysrevpharm.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent progress in the pharmacology of imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 22. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
Navigating the Scale-Up of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical insights and practical, field-proven advice to navigate the challenges of scaling up this important heterocyclic scaffold. We will move beyond simple procedural lists to explore the "why" behind the "how," ensuring a robust and reproducible process.
I. Overview of the Synthetic Strategy for Scale-Up
The most common and scalable approach to synthesizing this compound involves a two-stage process:
-
Formation of the Imidazo[1,2-a]pyridine Core: This initial step involves the construction of the aromatic bicyclic system. Several methods exist, with the condensation of 2-aminopyridine with an α-haloketone being a traditional and industrially relevant route.[1]
-
Catalytic Hydrogenation: The subsequent reduction of the pyridine ring of the imidazo[1,2-a]pyridine intermediate yields the desired saturated this compound. This step is critical and often presents the most significant challenges during scale-up.
This guide will address potential issues and frequently asked questions for each of these key stages.
II. Stage 1: Synthesis of the Imidazo[1,2-a]pyridine Intermediate
The formation of the imidazo[1,2-a]pyridine core is typically a robust reaction, but challenges can arise, particularly when moving to larger scales.
Troubleshooting Guide: Imidazo[1,2-a]pyridine Formation
Question: My cyclization reaction is showing low yield and multiple side products. What are the likely causes and how can I mitigate them?
Answer:
Low yields and the formation of impurities in this cyclization are often traced back to several key factors:
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. Ensure your reaction is maintained at the optimal temperature as determined by small-scale experiments. On a larger scale, inefficient heat transfer can lead to localized "hot spots," promoting side reactions.[2]
-
Purity of Starting Materials: Impurities in the 2-aminopyridine or the α-haloketone can lead to a cascade of unwanted byproducts. Always ensure the purity of your starting materials before commencing a large-scale run.
-
Inefficient Mixing: Inadequate agitation on a larger scale can lead to poor reaction kinetics and localized concentration gradients, both of which can contribute to lower yields.
Question: I'm observing a significant exotherm during the initial phase of the reaction. How can I manage this on a larger scale?
Answer:
Exothermic reactions are a major safety concern during scale-up. Here's a systematic approach to managing the heat generated during the cyclization:
-
Controlled Addition: Instead of adding the reagents all at once, implement a controlled addition of the limiting reagent. This will distribute the heat generation over a longer period, allowing your cooling system to keep pace.[2]
-
Lowering the Reaction Temperature: While this may slow down the reaction, it provides a larger safety margin and better control over the exotherm.
-
Process Modifications: For very large scales, consider a semi-batch or continuous flow process. These methods reduce the volume of the reacting mixture at any given time, significantly improving heat management.[2]
Frequently Asked Questions (FAQs): Imidazo[1,2-a]pyridine Formation
Q1: Are there alternative, "greener" methods for synthesizing the imidazo[1,2-a]pyridine core?
A1: Yes, several more environmentally friendly methods have been developed. These include:
-
Multicomponent Reactions: One-pot reactions involving an aminopyridine, an aldehyde, and an isocyanide can provide rapid access to this scaffold.[3]
-
Metal-Free Aqueous Synthesis: Recent research has demonstrated a rapid and high-yielding synthesis in water under ambient conditions, which is highly advantageous for industrial applications.[1]
-
Catalyst- and Solvent-Free Conditions: Some protocols allow for the reaction of α-bromo/chloroketones with 2-aminopyridines at elevated temperatures without the need for a catalyst or solvent.[4]
Q2: What are the key considerations when choosing a solvent for this reaction at scale?
A2: When scaling up, solvent selection goes beyond just solubility. Key factors include:
-
Boiling Point: A solvent with a suitable boiling point allows for effective temperature control.
-
Safety Profile: Consider the flammability, toxicity, and environmental impact of the solvent.
-
Work-up and Recovery: The ease of removing the solvent during work-up and the potential for solvent recycling are important economic and environmental considerations.
III. Stage 2: Catalytic Hydrogenation of the Pyridine Ring
The hydrogenation of the imidazo[1,2-a]pyridine intermediate to the final product is often the most challenging step to scale up effectively and safely.
Troubleshooting Guide: Pyridine Ring Hydrogenation
Question: My hydrogenation reaction is sluggish or incomplete, even at high catalyst loading. What could be the issue?
Answer:
Incomplete hydrogenation can be a frustrating bottleneck. Here are the most common culprits and their solutions:
-
Catalyst Deactivation (Poisoning): The nitrogen atoms in both the starting material and the product can act as catalyst poisons.[5] Sulfur-containing impurities in the starting materials are also notorious for deactivating precious metal catalysts.
-
Solution: Ensure the starting material is of high purity. Consider passing it through a bed of activated carbon or silica gel to remove potential poisons.
-
-
Insufficient Hydrogen Pressure: The aromatic pyridine ring is relatively stable and often requires significant hydrogen pressure for complete saturation.[6]
-
Solution: Gradually increase the hydrogen pressure within the safety limits of your reactor.
-
-
Inadequate Mass Transfer: On a larger scale, ensuring efficient contact between the hydrogen gas, the liquid phase, and the solid catalyst is crucial.
-
Solution: Optimize the stirring rate to ensure good gas dispersion and catalyst suspension.
-
Question: I am observing the formation of partially hydrogenated intermediates or other byproducts. How can I improve the selectivity of my reaction?
Answer:
Poor selectivity in hydrogenation can often be addressed by a systematic optimization of reaction parameters:
-
Catalyst Selection: The choice of catalyst (e.g., Platinum, Palladium, Rhodium) and its support can significantly influence selectivity.[7]
-
Reaction Conditions: Temperature and pressure play a crucial role. Higher temperatures can sometimes lead to over-reduction or side reactions.[7]
-
Solvent Choice: The solvent can affect the solubility of hydrogen and the interaction of the substrate with the catalyst surface.
| Parameter | Effect on Hydrogenation | Scale-Up Consideration |
| Catalyst | Determines activity and selectivity. Common choices include Pt/C, Pd/C, and Rh/C.[8] | Catalyst cost, availability, and ease of filtration at a large scale are key factors. |
| Hydrogen Pressure | Higher pressure generally increases the reaction rate.[6] | Reactor pressure rating is a critical safety and equipment limitation. |
| Temperature | Higher temperature increases the reaction rate but may decrease selectivity.[7] | Efficient heat removal is essential to prevent temperature spikes and potential runaway reactions. |
| Solvent | Affects solubility of reactants and hydrogen, and can influence catalyst activity. | Solvent recovery and recycling are important for process economics and sustainability. |
| Agitation | Crucial for efficient mass transfer of hydrogen and suspension of the catalyst. | The type and speed of the agitator must be optimized for the specific reactor geometry. |
Frequently Asked Questions (FAQs): Pyridine Ring Hydrogenation
Q1: What are the primary safety hazards associated with large-scale hydrogenation?
A1: The main hazards are fire and explosion due to the use of flammable hydrogen gas and potentially pyrophoric catalysts (especially Raney Nickel and some precious metal catalysts on carbon).[9] It is imperative to use equipment specifically designed for high-pressure hydrogenations and to ensure proper grounding and inert atmosphere techniques during catalyst handling.
Q2: How can I safely handle and filter the hydrogenation catalyst after the reaction?
A2: Hydrogenation catalysts, particularly after use, can be pyrophoric. The filter cake should not be allowed to dry in the air.[8] A common practice is to "quench" the filter cake with water or a high-boiling point solvent immediately after filtration to prevent ignition. The filtered catalyst should be stored under an inert, wet atmosphere.
Q3: Are there alternatives to traditional batch hydrogenation for this transformation?
A3: Yes, continuous flow hydrogenation is an increasingly popular and safer alternative for scaling up these reactions.[6] Flow reactors offer excellent heat and mass transfer, precise control over reaction parameters, and the ability to operate at high pressures and temperatures with a much smaller reaction volume, significantly reducing the risk of a runaway reaction.[6]
IV. Work-up and Purification
The isolation and purification of the final this compound product also present unique challenges due to its basic and often water-soluble nature.
Troubleshooting Guide: Product Isolation and Purification
Question: I'm having difficulty efficiently extracting my basic amine product from the reaction mixture.
Answer:
If your product is a basic amine, a standard aqueous workup needs to be modified. A common and effective strategy is an acid-base extraction:
-
After the reaction, perform a basic wash (e.g., with saturated sodium bicarbonate solution) to remove any acidic impurities.
-
Extract your amine product from the organic layer into a dilute aqueous acid solution (e.g., 1M HCl). Your product will be protonated and become water-soluble.
-
Separate and discard the organic layer, which now contains non-basic impurities.
-
Basify the aqueous layer with a base like NaOH to deprotonate your amine, causing it to precipitate or become extractable into a fresh organic solvent.[10]
Question: My product is difficult to crystallize and often oils out. What can I do to obtain a solid product?
Answer:
Crystallization of basic heterocyclic compounds can be challenging. Here are some techniques to try:
-
Solvent Screening: Experiment with a wide range of solvents and solvent mixtures. Sometimes, a small amount of a co-solvent can induce crystallization.
-
Salt Formation: Consider forming a salt of your amine product (e.g., hydrochloride, tartrate). Salts often have better-defined crystal lattices and are easier to crystallize than the free base.
-
Cooling Rate: A slow, controlled cooling rate is often crucial for obtaining good quality crystals. Avoid "crash cooling" the solution.
V. Visualizing the Process
Workflow for Scaling Up this compound Synthesis
Caption: A generalized workflow for the two-stage synthesis and purification of this compound.
Troubleshooting Flowchart for Low Yield in Hydrogenation
Caption: A decision tree to diagnose and address common causes of low yield in the hydrogenation step.
VI. References
-
ThalesNano. (n.d.). Difficult Hydrogenations – Saturation of Functionalized Pyridines. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Managing reaction exotherms in large-scale Tetrahydro-4H-pyran-4-one synthesis. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). A Comparative Analysis of Catalysts for Pyridine Hydrogenation: A Guide for Researchers. Retrieved from --INVALID-LINK--
-
Nagashima, H., et al. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
-
Satyanarayana, M., et al. (2009). A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. ARKIVOC.
-
Chapman, M. R., et al. (2016). Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions. Green Chemistry.
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from --INVALID-LINK--
-
ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from --INVALID-LINK--
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
-
ChemProc. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
-
National Institutes of Health. (n.d.). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts.
-
BenchChem. (2025). Technical Support Center: Managing Exothermic Reactions in Large-Scale Epoxidation. Retrieved from --INVALID-LINK--
-
Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications.
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Managing Exothermic Effects in Large-Scale Diene Synthesis. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update.
-
Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. Retrieved from --INVALID-LINK--
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). A novel and efficient process for the preparation of zolpidem, an insomnia drug.
-
ResearchGate. (2023). Managing Excessive Heat in Exothermic Chemical Reactions. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
-
Journal of Physics: Conference Series. (n.d.). Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals.
-
Nanomaterials Chemistry. (2024). Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst.
-
ResearchGate. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
-
BenchChem. (2025). Technical Support Center: Overcoming Catalyst Poisoning in Pyridine Hydrogenation. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2020). Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry.
-
MDPI. (n.d.). Synthesis and Crystallization of N-Rich Triazole Compounds.
-
Google Patents. (n.d.). US20050054669A1 - Process for the synthesis of zolpidem.
-
Google Patents. (n.d.). WO2005010002A1 - Process for the synthesis of zolpidem.
-
ResearchGate. (n.d.). Continuous Flow Hydrogenation of Functionalized Pyridines.
-
Reddit. (n.d.). Amine workup.
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations.
-
ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?.
-
MDPI. (2023). Transferring Crystallization Conditions from Small to Larger Scale for Achieving Targeted Crystal Morphologies of an Active Pharmaceutical Ingredient.
-
ResearchGate. (n.d.). Rate and Stereoselectivity Changes During Hydrogenation of n-Heterocycles.
-
ACS Publications. (n.d.). Homogeneous Catalytic System for Reversible Dehydrogenation−Hydrogenation Reactions of Nitrogen Heterocycles with Reversible Interconversion of Catalytic Species.
-
University of Baghdad Digital Repository. (2022). Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals.
-
BenchChem. (2025). Technical Support Center: Workup Procedures for Reactions Involving Basic Amines. Retrieved from --INVALID-LINK--
-
ACS Publications. (2025). Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode.
-
ACS Publications. (2025). Electrochemical Hydrogenation of Aza-Arenes Using H2O as H Source.
-
Royal Society of Chemistry. (n.d.). Metal-free reductions of N-heterocycles via Lewis acid catalyzed hydrogenation.
-
YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn.
References
- 1. Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01601D [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. bio-conferences.org [bio-conferences.org]
- 5. benchchem.com [benchchem.com]
- 6. thalesnano.com [thalesnano.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.wisc.edu [chem.wisc.edu]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridines
A Guide to Navigating Regioisomeric Challenges
Welcome to the technical support center for the synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to address the common and often complex issue of regioisomer formation during the synthesis of this important heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, appearing in a variety of approved drugs.[1][2][3] However, its synthesis, particularly for the tetrahydro derivatives, can be complicated by a lack of regioselectivity, leading to purification challenges and reduced yields of the desired product.
This guide provides in-depth, question-and-answer-based troubleshooting advice, detailed experimental protocols, and an exploration of the underlying mechanistic principles that govern regioisomer formation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are attempting a classical Tschitschibabin-type synthesis of a 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivative and are observing a mixture of regioisomers. What are the primary factors influencing this lack of selectivity?
A1: The formation of regioisomers in the synthesis of imidazo[1,2-a]pyridines and their saturated analogs often stems from the initial nucleophilic attack of the aminopyridine derivative. In the classical Tschitschibabin reaction and related condensations, the 2-aminopyridine has two nucleophilic nitrogen atoms: the exocyclic amino group and the endocyclic pyridine nitrogen.[4][5] The initial step of the reaction, typically an SN2 reaction with an α-halocarbonyl compound, can proceed via attack from either nitrogen, leading to two different intermediates and subsequently two distinct regioisomeric products.
Several factors can influence which nitrogen acts as the primary nucleophile:
-
Electronic Effects: The nucleophilicity of the endocyclic nitrogen is influenced by the electronic nature of substituents on the pyridine ring. Electron-donating groups can enhance its nucleophilicity, while electron-withdrawing groups will decrease it.[6]
-
Steric Hindrance: Bulky substituents near the endocyclic nitrogen can sterically hinder its approach to the electrophile, favoring attack by the less hindered exocyclic amino group.
-
Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the regiochemical outcome. For instance, polar aprotic solvents may favor the formation of one isomer over another by selectively solvating the transition states.
-
Nature of the Electrophile: The structure of the α-halocarbonyl compound or other electrophilic partner can also play a role. Sterically demanding electrophiles may preferentially react with the more accessible exocyclic amino group.
Q2: What is the general mechanism that leads to the formation of the two main regioisomers in the synthesis of imidazo[1,2-a]pyridines?
A2: The most common route to imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[7] The formation of regioisomers arises from the initial nucleophilic attack.
Pathway A (Desired Product): The endocyclic pyridine nitrogen attacks the α-carbon of the halo-carbonyl compound, displacing the halide. This is followed by an intramolecular cyclization where the exocyclic amino group attacks the carbonyl carbon, and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.
Pathway B (Regioisomeric Impurity): The exocyclic amino group first attacks the α-carbon. This is followed by an intramolecular cyclization where the endocyclic nitrogen attacks the carbonyl carbon, leading to the formation of the undesired regioisomer after dehydration.
The following diagram illustrates these competing pathways:
Caption: Competing pathways in imidazo[1,2-a]pyridine synthesis.
Q3: Are there modern synthetic methods that offer better regioselectivity for the synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridines?
A3: Yes, several modern synthetic strategies have been developed to improve the regioselectivity of imidazo[1,2-a]pyridine synthesis.[7][8] These methods often involve multi-component reactions or the use of specific catalysts to direct the reaction towards the desired isomer.
One notable approach is the three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide (Groebke-Blackburn-Bienaymé reaction).[7] This method has shown good regioselectivity in many cases. Additionally, transition-metal-catalyzed reactions, such as those employing copper or palladium, have been developed to control the regiochemical outcome of the cyclization.[9]
For the synthesis of the tetrahydro derivatives, a common strategy is the hydrogenation of the corresponding aromatic imidazo[1,2-a]pyridine.[10] This approach decouples the regioselectivity-determining cyclization from the saturation of the pyridine ring, allowing for the purification of the desired regioisomer before the reduction step.
Q4: How can we spectroscopically differentiate between the desired this compound and its regioisomer?
A4: Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and mass spectrometry, are crucial for distinguishing between regioisomers.
-
¹H NMR: The proton chemical shifts and coupling constants will differ significantly between the two isomers. Protons on the pyridine-derived portion of the molecule will be particularly informative. For instance, the chemical shift of the proton at the C5 position in the desired isomer is often a key diagnostic signal.
-
¹³C NMR: The chemical shifts of the carbon atoms in the heterocyclic core will be distinct for each regioisomer, providing a clear fingerprint for identification.[11]
-
NOESY/COSY: Two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and COSY (Correlation Spectroscopy), can be used to establish through-space and through-bond correlations, respectively. These can definitively confirm the connectivity of the atoms and thus the correct isomeric structure.
-
Mass Spectrometry: While both isomers will have the same molecular weight, their fragmentation patterns in techniques like MS/MS (tandem mass spectrometry) may differ, providing another avenue for differentiation.
Q5: What are the recommended purification strategies for separating a mixture of this compound regioisomers?
A5: Separating regioisomers can be challenging but is often achievable through careful chromatographic techniques.
-
Column Chromatography: This is the most common method. The choice of stationary phase (e.g., silica gel, alumina) and eluent system is critical. A systematic screening of different solvent systems with varying polarities is recommended. Gradient elution can often provide better separation than isocratic elution.
-
Preparative HPLC: For difficult separations or when high purity is required, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool. A variety of stationary phases (normal-phase, reverse-phase, chiral) can be employed.
-
Crystallization: If one of the regioisomers is a crystalline solid, fractional crystallization can be an effective purification method. This involves dissolving the mixture in a suitable solvent and allowing the less soluble isomer to crystallize out upon cooling or solvent evaporation. Seeding with a pure crystal of the desired isomer can sometimes facilitate this process.
Experimental Protocols
Protocol 1: General Procedure for Regioselective Synthesis of 2-Substituted Imidazo[1,2-a]pyridines
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a solution of the 2-aminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol, DMF) is added the α-bromo ketone (1.1 eq) and a base such as sodium bicarbonate (2.0 eq).
-
Reaction Conditions: The reaction mixture is heated to reflux (or a temperature determined by optimization) and monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to isolate the desired regioisomer.
Table 1: Example Solvent Systems for Column Chromatography
| Solvent System (v/v) | Typical Application |
| Hexanes/Ethyl Acetate | For less polar derivatives |
| Dichloromethane/Methanol | For more polar derivatives |
| Ethyl Acetate/Methanol | A versatile system for a range of polarities |
Protocol 2: Hydrogenation of Imidazo[1,2-a]pyridine to this compound
-
Catalyst Preparation: A reaction vessel is charged with the purified imidazo[1,2-a]pyridine and a suitable solvent (e.g., ethanol, methanol, acetic acid). A hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C), is added (typically 5-10 mol%).
-
Hydrogenation: The vessel is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 50 psi). The reaction is stirred vigorously at room temperature or with gentle heating until the uptake of hydrogen ceases.
-
Work-up: The reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification: If necessary, the product can be further purified by recrystallization or column chromatography.
Mechanistic Insights and Control Strategies
The key to controlling regioselectivity lies in understanding and manipulating the factors that influence the initial nucleophilic attack.
Caption: Key factors governing regioselectivity.
To favor the formation of the desired this compound, consider the following strategies:
-
Substituent Effects: If possible, design your 2-aminopyridine precursor with substituents that electronically favor attack at the endocyclic nitrogen.
-
Steric Control: Introduce steric bulk near the exocyclic amino group if you wish to promote attack by the endocyclic nitrogen.
-
Optimization of Reaction Conditions: Systematically screen different solvents, temperatures, and bases to find the optimal conditions for the desired regioselectivity.
-
Protecting Groups: In some cases, it may be possible to temporarily protect the exocyclic amino group to force the initial reaction to occur at the endocyclic nitrogen.
By carefully considering these factors and employing the appropriate synthetic and purification strategies, the challenges associated with regioisomers in the synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridines can be effectively managed.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 6. Page loading... [wap.guidechem.com]
- 7. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
Technical Support Center: Enhancing Selectivity of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Derivatives
Welcome to the technical support center for the synthesis and functionalization of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. This powerful scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] However, achieving the desired selectivity during its synthesis and subsequent modification can be a significant challenge for researchers. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of working with this important heterocyclic system.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your research.
Issue 1: Poor Regioselectivity in C-H Functionalization
Question: My C-H functionalization reaction on the this compound core is yielding a mixture of isomers. How can I improve the regioselectivity?
Answer: Achieving regioselectivity in C-H functionalization of this scaffold is a common hurdle. The electron density of the pyridine and imidazole rings, as well as steric hindrance, play crucial roles. Here’s a systematic approach to troubleshoot this issue:
Underlying Principles: The imidazo[1,2-a]pyridine ring system has several potential sites for electrophilic and nucleophilic attack. The reactivity of each position is influenced by the electronic effects of the fused rings and any existing substituents. For instance, the C3 position is often the most nucleophilic and susceptible to electrophilic attack.[5][6]
Step-by-Step Protocol for Improving Regioselectivity:
-
Catalyst and Ligand Screening: The choice of metal catalyst and coordinating ligand is paramount. Transition metal-catalyzed reactions, in particular, offer a high degree of tunability.[7]
-
Experiment: Screen a panel of palladium, rhodium, or iridium catalysts with various phosphine or N-heterocyclic carbene (NHC) ligands.
-
Rationale: Different ligand-metal combinations will have distinct steric and electronic profiles, which can direct the catalyst to a specific C-H bond.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the reaction pathway.
-
Experiment: Conduct the reaction in a range of solvents, from non-polar (e.g., toluene, dioxane) to polar aprotic (e.g., DMF, DMSO) and polar protic (e.g., ethanol, water).[8]
-
Rationale: Solvents can stabilize charged intermediates or coordinate with the catalyst, thereby altering the regiochemical outcome.
-
-
Introduction of Directing Groups: If catalyst and solvent screening are insufficient, consider temporarily installing a directing group on the scaffold.
-
Experiment: Introduce a removable directing group (e.g., a picolinamide or a triazole) at a position that can guide the catalyst to the desired C-H bond.
-
Rationale: The directing group coordinates to the metal center, bringing it into proximity with the target C-H bond, thus ensuring high regioselectivity.
-
-
Temperature and Reaction Time Optimization: These parameters can influence the kinetic versus thermodynamic control of the reaction.
-
Experiment: Run the reaction at a range of temperatures (e.g., from room temperature to reflux) and monitor the product distribution over time.
-
Rationale: A lower temperature may favor the kinetically preferred product, while a higher temperature could lead to the thermodynamically more stable isomer.
-
Data Summary for Troubleshooting Regioselectivity:
| Parameter | Variation | Expected Outcome on Selectivity |
| Catalyst | Pd(OAc)₂, Rh₂(esp)₂, [Ir(cod)Cl]₂ | Can significantly alter regioselectivity. |
| Ligand | XPhos, SPhos, IPr, SIMes | Steric and electronic tuning of the catalyst. |
| Solvent | Toluene, Dioxane, DMF, EtOH | Influences reaction pathway and intermediate stability. |
| Temperature | 25°C, 50°C, 80°C, 110°C | Affects kinetic vs. thermodynamic product ratio. |
Issue 2: Low Yields in the Initial Cyclization Step
Question: I am struggling with low yields during the initial synthesis of the this compound core. What are the common pitfalls?
Answer: The formation of the bicyclic core is a critical step, and its efficiency can be affected by several factors. The classical synthesis often involves the condensation of a 2-aminopyridine derivative with an α-haloketone.[9][10]
Underlying Principles: This reaction is a nucleophilic substitution followed by an intramolecular cyclization and dehydration. The success of this sequence depends on the nucleophilicity of the pyridine nitrogen, the reactivity of the α-haloketone, and the stability of the intermediates.
Step-by-Step Protocol for Improving Cyclization Yields:
-
Base Selection: The choice and stoichiometry of the base are critical.
-
Experiment: Screen inorganic bases (e.g., K₂CO₃, NaHCO₃, Cs₂CO₃) and organic bases (e.g., triethylamine, DIPEA).
-
Rationale: The base neutralizes the hydrohalic acid formed during the reaction, driving the equilibrium towards the product. A base that is too strong can lead to side reactions.
-
-
Solvent Choice: The reaction medium plays a crucial role in solvating the reactants and intermediates.
-
Experiment: Test a variety of solvents such as ethanol, DMF, acetonitrile, and even solvent-free conditions.[8]
-
Rationale: Polar aprotic solvents like DMF can accelerate the reaction by solvating the cation, leaving the anion more nucleophilic. Ethanol can participate in hydrogen bonding, which may affect the reaction rate.
-
-
Reaction Temperature and Time: These parameters need to be carefully optimized.
-
Experiment: Monitor the reaction progress by TLC or LC-MS at different temperatures (e.g., room temperature, 50 °C, reflux) and for varying durations.
-
Rationale: Higher temperatures can increase the reaction rate but may also promote the formation of byproducts.
-
-
Microwave-Assisted Synthesis: For sluggish reactions, microwave irradiation can be a powerful tool.
-
Experiment: If conventional heating gives low yields, attempt the reaction in a dedicated microwave synthesizer.
-
Rationale: Microwave heating can dramatically reduce reaction times and often leads to cleaner reactions and higher yields.[9]
-
Workflow for Optimizing Cyclization:
Caption: Decision workflow for troubleshooting low cyclization yields.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for purifying this compound derivatives?
A1: Purification can be challenging due to the basic nature of the nitrogen atoms. Standard silica gel chromatography is often effective, but tailing can be an issue. To mitigate this, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.[11] For highly polar compounds, reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient containing a modifier like formic acid or trifluoroacetic acid (TFA) is a good alternative. Recrystallization from a suitable solvent system can also be a highly effective method for obtaining high-purity material.
Q2: How can I selectively introduce a substituent at the C3 position?
A2: The C3 position is generally the most nucleophilic carbon on the imidazo[1,2-a]pyridine ring system and is therefore a prime target for electrophilic substitution.[5][12] Reactions such as Vilsmeier-Haack formylation, Friedel-Crafts acylation, and halogenation with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) typically proceed with high regioselectivity at C3. For more complex substitutions, metal-catalyzed cross-coupling reactions can be employed after initial halogenation at the C3 position.
Q3: Are there any "green" or more sustainable methods for synthesizing these derivatives?
A3: Yes, there is a growing interest in developing more environmentally friendly synthetic routes.[2][13] Some notable approaches include:
-
Catalyst- and solvent-free reactions: Some syntheses can be performed under neat conditions, simply by heating the reactants together.[8][10]
-
Water as a solvent: Several methods have been developed that utilize water as the reaction medium, which is a significant improvement in terms of sustainability.[13][14]
-
Multicomponent reactions (MCRs): MCRs are highly efficient as they combine multiple starting materials in a single step, reducing waste and improving atom economy.[5][15]
-
Ultrasound-assisted synthesis: The use of ultrasound can accelerate reaction rates, often leading to higher yields in shorter times and under milder conditions.[13]
Q4: What is the role of protecting groups in the synthesis of complex this compound derivatives?
A4: While not always necessary, protecting groups can be invaluable when dealing with multifunctional molecules. For example, if you have a reactive functional group on a substituent that might interfere with a planned transformation on the core, it would be prudent to protect it. Common protecting groups for amines (e.g., Boc, Cbz) or hydroxyl groups (e.g., TBDMS, MOM) can be employed using standard protocols. The choice of protecting group will depend on its stability to the subsequent reaction conditions and the ease of its removal.
Diagram of a Key Synthetic Pathway:
Caption: General synthetic and functionalization pathway.
This technical support guide is intended to be a living document. As new methods and solutions emerge, it will be updated to reflect the latest advancements in the field. We encourage researchers to consult the primary literature for detailed experimental procedures and to adapt these troubleshooting strategies to their specific synthetic challenges.
References
- 1. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. BJOC - HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines [beilstein-journals.org]
Validation & Comparative
Validating 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine: A Comparative Guide for Drug Lead Discovery
For Researchers, Scientists, and Drug Development Professionals
The quest for novel chemical scaffolds that can yield potent and selective drug candidates is a cornerstone of modern medicinal chemistry. The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold has emerged as a promising starting point for the development of new therapeutics across a range of disease areas. This guide provides a comprehensive validation of this scaffold as a drug lead, offering a comparative analysis of its performance against established alternatives, supported by experimental data and detailed protocols.
The this compound Scaffold: A Privileged Structure
The imidazo[1,2-a]pyridine core is a well-recognized "privileged" scaffold in medicinal chemistry, meaning it can bind to multiple, unrelated biological targets with high affinity. The saturation of the pyridine ring to form the this compound moiety introduces a three-dimensional character that can enhance target engagement and improve physicochemical properties, making it an attractive scaffold for drug design. This guide will explore its potential in three key therapeutic areas: oncology, mycology, and as an inhibitor of the enzyme heparanase-1.
Comparative Performance Analysis
A critical step in validating a new drug lead is to benchmark its performance against existing standards. The following sections provide a comparative overview of this compound derivatives against established drugs in their respective therapeutic classes.
Disclaimer: The data presented below is collated from various independent studies. Direct comparison of absolute values between different studies should be approached with caution due to potential variations in experimental conditions.
Antifungal Activity: A Potent New Contender
Fungal infections, particularly those caused by Candida species, pose a significant threat to immunocompromised individuals. The emergence of drug-resistant strains necessitates the development of new antifungal agents. Derivatives of this compound have demonstrated potent antifungal activity.
One notable derivative, this compound-2-carboxylic acid-(4-cyanobenzylidene), has shown very strong inhibitory activity against a range of Candida species, with a Minimum Inhibitory Concentration (MIC) as low as 0.016 mg/mL.[1] This compound also exhibited low in vitro toxicity, suggesting a selective antifungal effect.[1]
Table 1: Antifungal Activity Comparison
| Compound/Drug | Fungal Strain | MIC (mg/mL) | Source |
| This compound derivative | Candida species | 0.016 - 1 | [1] |
| Fluconazole (Reference) | Candida albicans | 8 (for some strains) | [2] |
The significantly lower MIC of the this compound derivative compared to fluconazole against certain strains highlights its potential as a powerful new antifungal lead.
Anticancer Activity: Targeting Key Pathways
The imidazo[1,2-a]pyridine scaffold is a common feature in many developmental anticancer agents. Studies have shown that derivatives of this class can inhibit the proliferation of various cancer cell lines, often with greater potency than existing chemotherapeutics.
For instance, novel imidazo[1,2-a]pyridine hybrids have demonstrated significant cytotoxicity against A549 (lung cancer) and HepG2 (liver carcinoma) cell lines, with some compounds showing lower IC50 values than the standard drug Cisplatin.[3][4] Another study on novel imidazo[1,2-a]pyridine compounds showed strong cytotoxic impact against HCC1937 breast cancer cells.[5] While direct data for the tetrahydro- derivative is still emerging, the broader class shows immense promise. One study on pyridine-ureas, a related class, found a derivative to be 8.7 times more active than Doxorubicin against the MCF-7 breast cancer cell line.[6]
Table 2: Anticancer Activity Comparison (MCF-7 Breast Cancer Cell Line)
| Compound/Drug | IC50 (µM) | Source |
| Pyridine-Urea Derivative | 0.22 (48h treatment) | [6] |
| Doxorubicin (Reference) | 1.93 (48h treatment) | [6] |
These findings underscore the potential of the broader pyridine-based scaffolds in oncology, suggesting that the this compound core warrants significant investigation as a novel anticancer lead.
Heparanase-1 Inhibition: A Novel Therapeutic Target
Heparanase-1 (HPSE1) is an enzyme implicated in cancer metastasis and inflammation. Its inhibition is a promising therapeutic strategy. A novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative has been identified as a potent heparanase-1 inhibitor.[7][8] Through structure-activity relationship (SAR) studies, a lead compound, 12a , was developed that showed a more than 14-fold increase in HPSE1 inhibitory activity compared to the initial hit.[7] Further optimization led to compound 18 , which demonstrated improved inhibitory activity and selectivity.[9]
Table 3: Heparanase-1 Inhibitory Activity
| Compound | HPSE1 IC50 | Improvement vs. Initial Hit | Source |
| Initial Hit (Compound 10) | Weak Inhibition | - | [7] |
| Lead Compound (12a) | Potent Inhibition | >14-fold | [7] |
| Optimized Lead (18) | Enhanced Potency & Selectivity | >7-fold vs. precursor | [9] |
The successful optimization of this scaffold highlights its tractability for developing potent and selective enzyme inhibitors.
Experimental Protocols for Lead Validation
To ensure scientific integrity and reproducibility, the following are detailed, step-by-step methodologies for key experiments in the validation of a this compound-based drug lead.
Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against a panel of fungal strains.
Materials:
-
Test compound (this compound derivative)
-
Standard antifungal drug (e.g., Fluconazole)
-
Fungal strains (e.g., Candida albicans, Candida glabrata)
-
RPMI-1640 medium buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Drug Solutions: Prepare a stock solution of the test compound and the reference drug in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in RPMI-1640 medium to achieve a range of concentrations.
-
Inoculum Preparation: Culture the fungal strains on an appropriate agar medium. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Plate Inoculation: Add 100 µL of the diluted drug solutions to the wells of a 96-well plate. Add 100 µL of the fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of visible growth compared to the growth control. This can be determined visually or by reading the absorbance at a specific wavelength.
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.
Materials:
-
Test compound
-
Standard anticancer drug (e.g., Doxorubicin)
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and the reference drug for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (solvent only).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.
-
IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Protocol 3: In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To assess the metabolic stability of a test compound in the presence of liver microsomes.
Materials:
-
Test compound
-
Human or animal liver microsomes
-
NADPH regenerating system (cofactor for CYP450 enzymes)
-
Phosphate buffer
-
Acetonitrile (for reaction quenching)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Mixture Preparation: Prepare a reaction mixture containing liver microsomes, phosphate buffer, and the test compound.
-
Initiation of Reaction: Pre-warm the mixture at 37°C, and then initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.
Visualization of Key Processes
To further clarify the experimental and biological contexts, the following diagrams illustrate key workflows and pathways.
Caption: A generalized workflow for the validation of a drug lead based on the this compound scaffold.
Caption: Step-by-step workflow of the MTT assay for determining the anticancer activity of a test compound.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. The available data strongly suggests its potential in generating potent antifungal, anticancer, and enzyme-inhibitory drug candidates. The three-dimensional nature of the saturated pyridine ring offers opportunities for fine-tuning selectivity and improving pharmacokinetic properties.
Future research should focus on expanding the structure-activity relationship studies for each therapeutic area, conducting in-depth in vivo efficacy and safety studies for the most promising lead compounds, and further optimizing their ADME-Tox profiles. The detailed protocols provided in this guide offer a robust framework for researchers to systematically validate and advance derivatives of this versatile scaffold towards clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][1,3,4]Thiadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. chemmethod.com [chemmethod.com]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lead identification of novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative as a potent heparanase-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative as a potent and selective heparanase-1 inhibitor utilizing an improved synthetic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-based lead optimization to improve potency and selectivity of a novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid series of heparanase-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Derivatives and Marketed Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of antifungal drug discovery, the emergence of novel scaffolds with potent activity against clinically relevant fungal pathogens is of paramount importance. One such scaffold that has garnered interest is the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine nucleus. This guide provides a comprehensive comparison of the antifungal potential of derivatives of this heterocyclic system against established, marketed antifungal agents. By synthesizing available preclinical data, this document aims to offer an objective and data-driven perspective for researchers engaged in the development of next-generation antimycotics.
Introduction to this compound Derivatives
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[1] More recently, its derivatives, particularly the this compound series, have shown promising antifungal activity.[2][3] The mechanism of action for some of these derivatives is believed to be the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane and a validated target for many existing antifungal drugs.[4][5] This shared mechanism provides a logical basis for comparison with established ergosterol synthesis inhibitors.
Marketed Antifungal Agents: A Brief Overview
To establish a baseline for comparison, it is essential to understand the primary classes of currently marketed antifungal agents:
-
Azoles (e.g., Fluconazole, Itraconazole, Voriconazole): This extensive class of antifungals inhibits the enzyme lanosterol 14α-demethylase, a key step in the ergosterol biosynthesis pathway.
-
Polyenes (e.g., Amphotericin B): These agents bind directly to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent leakage of cellular contents.
-
Echinocandins (e.g., Caspofungin, Micafungin): This class targets the fungal cell wall by inhibiting the synthesis of β-(1,3)-D-glucan, a crucial structural component.
-
Allylamines (e.g., Terbinafine): These compounds inhibit squalene epoxidase, an early enzyme in the ergosterol biosynthesis pathway.
Comparative In-Vitro Antifungal Activity
A direct, comprehensive side-by-side comparison of this compound derivatives with a wide array of marketed antifungals in a single study is not yet available in the public domain. However, by collating data from various independent studies, we can construct a comparative overview. It is crucial to acknowledge that variations in experimental conditions (e.g., specific strains, media, and endpoint criteria) can influence minimum inhibitory concentration (MIC) values.
Activity Against Candida Species
Candida species are a leading cause of opportunistic fungal infections. Several studies have evaluated the efficacy of imidazo[1,2-a]pyridine derivatives against various Candida species.
One study detailed the synthesis of eight novel this compound derivatives and reported their antifungal activity. A standout derivative, this compound-2-carboxylic acid-(4-cyanobenzylidene), demonstrated potent inhibitory activity with a MIC of 0.016 mg/mL against a panel of Candida species.[2] This compound also exhibited low cytotoxicity, suggesting a degree of selectivity for fungal cells.[2] In another investigation, a chimeric imidazo-pyridine derivative displayed a MIC of 12.5 µg/mL against Candida albicans, which was reported to be superior to fluconazole (MIC = 16 µg/mL) in the same study.[6]
| Compound/Agent | Candida albicans MIC Range (µg/mL) | Candida glabrata MIC Range (µg/mL) | Candida krusei MIC Range (µg/mL) |
| This compound Derivative (best reported) | 0.016 | 0.016 | 3.9 |
| Chimeric Imidazo-pyridine Derivative | 12.5 | - | - |
| Fluconazole | 0.25 - 16[7] | 0.5 - >64 | 2 - >64 |
| Itraconazole | 0.015 - 1 | 0.03 - 4 | 0.06 - 8 |
| Voriconazole | 0.015 - 0.5 | 0.03 - 8 | 0.03 - 2 |
| Amphotericin B | 0.125 - 1[7] | 0.125 - 2 | 0.25 - 4 |
| Caspofungin | 0.03 - 0.5 | 0.03 - 2 | 0.125 - 4 |
Note: The presented MIC values are collated from multiple sources and should be interpreted with caution due to potential variations in experimental methodologies.
Activity Against Aspergillus Species
Aspergillus fumigatus is a primary cause of invasive aspergillosis, a life-threatening infection in immunocompromised individuals. The activity of imidazo[1,2-a]pyridine derivatives has also been assessed against this filamentous fungus.
A study on imidazo[1,2-a]pyridine-based chalcones reported moderate activity against Aspergillus fumigatus, with MICs ranging from 47.65 to 180.94 µM .[8][9] The unsubstituted derivative was the most potent in this series.[8][9] However, these values were significantly higher than that of the comparator drug, itraconazole, which had a MIC of less than 1.11 µM in the same study.[8][9]
| Compound/Agent | Aspergillus fumigatus MIC Range (µg/mL) |
| Imidazo[1,2-a]pyridine-based Chalcone (best reported) | ~12.5 (converted from 47.65 µM) |
| Itraconazole | <0.3 (converted from <1.11 µM) |
| Voriconazole | 0.125 - 2 |
| Amphotericin B | 0.25 - 2 |
| Caspofungin | 0.015 - 0.5 (MEC values) |
Note: The MIC for the imidazo[1,2-a]pyridine-based chalcone has been approximated from the reported µM value. MEC (Minimum Effective Concentration) is often used for echinocandins against filamentous fungi.
Mechanism of Action: A Comparative Perspective
The proposed mechanism of action for several antifungal imidazo[1,2-a]pyridine derivatives is the inhibition of ergosterol biosynthesis.[5] This places them in the same mechanistic class as the widely used azole and allylamine antifungals.
Ergosterol Biosynthesis Pathway
The ergosterol biosynthesis pathway is a multi-step process crucial for fungal cell membrane integrity. Marketed antifungals target this pathway at different enzymatic steps.
Fungal Cell Wall Synthesis
In contrast, the echinocandins target a distinct cellular process: the synthesis of the fungal cell wall.
Experimental Protocols
To ensure the reproducibility and validity of in-vitro antifungal susceptibility data, standardized methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide such guidelines.
Broth Microdilution Method for Yeasts (CLSI M27-A3)
This method is a gold standard for determining the MIC of antifungal agents against yeasts.
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Subculture the yeast isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Prepare a suspension of the yeast in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.
-
Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.[10]
-
-
Antifungal Agent Preparation:
-
Prepare a stock solution of the antifungal agent in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the antifungal agent in RPMI 1640 medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared fungal suspension.
-
Include a growth control (no antifungal agent) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.[10]
-
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting the wells or using a spectrophotometer.
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.[8]
-
Conclusion and Future Directions
Derivatives of this compound represent a promising class of antifungal agents, with some compounds demonstrating potent in-vitro activity against clinically important Candida species. The available evidence suggests that their mechanism of action likely involves the inhibition of ergosterol biosynthesis, a well-validated antifungal target.
However, the current body of research has limitations. A lack of direct comparative studies against a broad panel of marketed antifungals makes it challenging to definitively position these derivatives in the therapeutic landscape. Furthermore, the activity against filamentous fungi, such as Aspergillus, appears to be less potent in the derivatives studied so far.
Future research should focus on:
-
Head-to-head comparative studies: Conducting in-vitro susceptibility testing of promising this compound derivatives against a comprehensive panel of fungal pathogens alongside a full range of marketed antifungal agents under standardized CLSI or EUCAST protocols.
-
Mechanism of action studies: Elucidating the precise molecular target within the ergosterol biosynthesis pathway or identifying novel mechanisms of action.
-
In-vivo efficacy and toxicity studies: Evaluating the most potent derivatives in animal models of fungal infection to assess their therapeutic potential and safety profiles.
By addressing these key areas, the scientific community can better understand the potential of this compound derivatives as a valuable addition to the antifungal armamentarium.
References
- 1. webstore.ansi.org [webstore.ansi.org]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. brcast.org.br [brcast.org.br]
- 7. jmilabs.com [jmilabs.com]
- 8. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 9. researchgate.net [researchgate.net]
- 10. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Derivatives in Drug Discovery
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure and synthetic tractability have made it a fertile ground for the development of novel therapeutic agents across a wide spectrum of diseases. This guide provides a comparative analysis of the efficacy of various derivatives of this scaffold, drawing upon experimental data from seminal studies. We will delve into their synthesis, explore their diverse biological activities, and present a critical evaluation of their structure-activity relationships (SAR) to inform future drug design efforts.
The Versatile Scaffold: Synthesis and Therapeutic Potential
The core structure of this compound offers a versatile platform for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The synthesis of these derivatives often involves multi-step reactions, with one common method being the condensation of 2-aminopyridine derivatives with α-haloketones, followed by reduction of the pyridine ring.[1] This accessibility has enabled the creation of extensive libraries of compounds for biological screening.
The therapeutic potential of this class of compounds is remarkably broad, with derivatives demonstrating potent activity as antimicrobial, anticancer, antiprotozoal, and enzyme inhibitory agents.[1][2][3][4] This diverse bioactivity underscores the importance of understanding the structural nuances that govern their efficacy against different biological targets.
Comparative Efficacy Across Therapeutic Areas
The following sections provide a comparative overview of the efficacy of selected this compound derivatives, supported by experimental data from the literature.
Antimicrobial and Antifungal Activity
Derivatives of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine scaffold, a closely related structure, have shown significant antimicrobial potential.[3] For instance, a series of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-hydrazone derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[1]
A study on this compound derivatives revealed potent and selective antifungal activity, particularly against Candida species. One derivative, this compound-2-carboxylic acid-(4-cyanobenzylidene), exhibited a very strong inhibitory activity with a Minimum Inhibitory Concentration (MIC) as low as 0.016 mg/mL against screened Candida species.[5] Notably, this compound showed no in vitro toxicity up to a concentration of 25 µg/mL, suggesting a selective antifungal effect.[5]
Table 1: Comparative Antimicrobial Activity of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine Derivatives [3]
| Compound | R-group | MIC (µM/ml) vs. C. albicans | MIC (µM/ml) vs. A. niger |
| 15 | 4-Cl-C6H4 | 1.04 x 10-2 | 1.04 x 10-2 |
| Standard | Amphotericin B | - | - |
Note: Data extracted from a study on related pyrimidine derivatives, highlighting the potential of the core scaffold.
Anticancer Activity
The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore in oncology, with numerous derivatives showing potent antiproliferative activity.[6][7] The saturated version of this scaffold, this compound, has also been explored for its anticancer potential.
For example, novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides have been synthesized and evaluated for their antitumor activity.[8] Studies have shown that the fully aromatic imidazo[1,2-a]pyridine-1-ium bromide system exhibited a higher antitumor effect compared to its hexahydro counterpart.[8] Specifically, one such derivative demonstrated a significant level of anticancer effect on colon cancer cells (COLO 205) and melanoma cells (SK-MEL-5).[8]
Another study focusing on 5,6,7,8-tetrahydrobenzo[2][9]thieno[2,3-d]pyrimidines, which incorporates a similar saturated heterocyclic system, identified compounds with potent antiproliferative effects (IC50 values < 40 nM) that act as microtubule targeting agents.[10]
Table 2: Anticancer Activity of Tetrahydroimidazo[1,2-a]pyrimidine Derivatives against MCF-7 (Breast Cancer) Cell Line [3]
| Compound | R-group | GI50 (µM) |
| 23 | 4-NO2-C6H4 | 34.78 |
| Standard | 5-Fluorouracil | - |
Note: Data from a study on related pyrimidine derivatives, indicating the potential for anticancer activity.
Antiprotozoal Activity
Novel dicationic 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines have been investigated as potent antiprotozoal agents.[2] These compounds have demonstrated strong DNA binding affinity and significant in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum.[2]
Six of the eight synthesized diamidines showed IC50 values of 63 nM or less against T. b. rhodesiense, with two compounds exhibiting exceptionally low values of 6 nM and 1 nM.[2] Against P. falciparum, six of the eight diamidines had IC50 values of 88 nM or less, with two showing values of 14 nM.[2] Furthermore, five of the diamidines displayed excellent in vivo activity in a trypanosomal mouse model, achieving 4/4 cures with intraperitoneal dosage.[2]
Table 3: In Vitro Antiprotozoal Activity of Dicationic 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine Derivatives [2]
| Compound | T. b. rhodesiense IC50 (nM) | P. falciparum IC50 (nM) |
| Derivative 1 | 6 | 14 |
| Derivative 2 | 1 | - |
| Derivative 3 | ≤ 63 | ≤ 88 |
| Derivative 4 | ≤ 63 | ≤ 88 |
| Derivative 5 | ≤ 63 | ≤ 88 |
| Derivative 6 | ≤ 63 | ≤ 88 |
Heparanase-1 Inhibition
Heparanase-1 (HPSE1) is an enzyme implicated in cancer metastasis and kidney diseases, making it an attractive therapeutic target.[4][11] A novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative has been identified as a potent and selective HPSE1 inhibitor.[4] Through structural optimization, a lead compound was developed that showed a more than 14-fold increase in HPSE1 inhibitory activity compared to the initial hit.[11] Further refinement of the synthesis process led to a derivative with enhanced inhibitory activity against HPSE1 and improved selectivity over related enzymes.[4]
Structure-Activity Relationship (SAR) Insights
The diverse biological activities of this compound derivatives are intricately linked to their structural features. Key SAR insights from various studies include:
-
Substitution Pattern: The nature and position of substituents on the imidazo[1,2-a]pyridine core play a crucial role in determining both the potency and selectivity of the compounds.[7][12] For instance, in antimicrobial derivatives, the presence of electron-withdrawing groups can enhance activity.[12]
-
Aromaticity: In some cases, the fully aromatic imidazo[1,2-a]pyridine system has been shown to be more active than its saturated tetrahydro counterpart, as seen in certain anticancer derivatives.[8]
-
Side Chains and Linkers: For antiprotozoal agents, the choice of linker and the nature of the dicationic side chains significantly influence DNA binding affinity and biological efficacy.[2]
Experimental Methodologies
To ensure the reproducibility and validation of the presented findings, this section outlines typical experimental protocols employed in the evaluation of this compound derivatives.
General Synthesis Workflow
The synthesis of these derivatives often follows a multi-step pathway. A representative workflow is depicted below.
Caption: Generalized synthetic workflow for this compound derivatives.
In Vitro Antimicrobial Susceptibility Testing
Protocol: Broth Microdilution Method
-
Preparation of Inoculum: A standardized suspension of the microbial strain (e.g., Candida albicans) is prepared in a suitable broth to a concentration of approximately 5 x 105 CFU/mL.
-
Compound Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anticancer Cell Proliferation Assay
Protocol: Sulforhodamine B (SRB) Assay
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B (SRB) dye.
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 515 nm) to determine cell density. The GI50 (concentration causing 50% growth inhibition) is then calculated.
Enzyme Inhibition Assay
Protocol: Heparanase-1 (HPSE1) Inhibition Assay
-
Reaction Mixture Preparation: A reaction mixture containing recombinant human HPSE1, a fluorescently labeled heparan sulfate substrate, and the test compound is prepared in an appropriate buffer.
-
Incubation: The reaction is incubated at 37°C for a specific time to allow for enzymatic cleavage of the substrate.
-
Termination: The reaction is terminated.
-
Detection: The cleavage of the substrate is quantified by measuring the fluorescence intensity.
-
Calculation of IC50: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel therapeutics. The derivatives discussed in this guide showcase the remarkable breadth of biological activities achievable through targeted chemical modifications. The comparative analysis of their efficacy highlights the importance of substituent patterns and the overall molecular architecture in dictating therapeutic potential.
Future research in this area should focus on:
-
Expansion of Chemical Diversity: Synthesis of more diverse libraries of derivatives to explore a wider chemical space.
-
Mechanism of Action Studies: Elucidation of the precise molecular mechanisms by which these compounds exert their biological effects.
-
In Vivo Efficacy and Pharmacokinetic Profiling: Rigorous in vivo studies to assess the therapeutic potential and drug-like properties of the most promising candidates.
-
Quantitative Structure-Activity Relationship (QSAR) Modeling: Development of predictive QSAR models to guide the rational design of next-generation derivatives with enhanced potency and selectivity.
By leveraging the insights gained from comparative efficacy studies and employing rational drug design principles, the full therapeutic potential of the this compound scaffold can be realized.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative as a potent and selective heparanase-1 inhibitor utilizing an improved synthetic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 8. Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents [pharmacia.pensoft.net]
- 9. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Lead identification of novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative as a potent heparanase-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
A Comparative Guide to the Biological Activity of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine and Its Derivatives
In the landscape of medicinal chemistry, the imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore, forming the core of several marketed drugs.[1][2] The partially saturated analog, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, offers a three-dimensional structure that can provide enhanced binding affinity and improved pharmacokinetic properties. This guide provides a comprehensive cross-validation of the biological activities of this compound derivatives, offering a comparative analysis with established therapeutic agents and detailing the experimental methodologies for their evaluation.
Antifungal Activity: A Promising Alternative to Conventional Azoles
Infections caused by opportunistic fungal pathogens, particularly Candida and Aspergillus species, are a growing concern, exacerbated by the rise of drug-resistant strains.[3] Derivatives of this compound have emerged as a promising class of antifungal agents.
Comparative Analysis
| Compound/Drug | Organism | MIC (µg/mL) | Reference |
| This compound-2-carboxylic acid-(4-cyanobenzylidene) | Candida species | 0.016 - 1 | [3] |
| Imidazo[1,2-a]pyridine alkaloids (6a, 6b) | C. albicans, C. glabrata, C. tropicalis | 7.8 | [3] |
| C. krusei | 3.9 | [3] | |
| Imidazo[1,2-a]pyridine-chalcone hybrid (unsubstituted) | Aspergillus fumigatus | 47.65 µM | [4] |
| Fluconazole | Candida species | 0.25 - 64 | [5] |
| Itraconazole | Aspergillus fumigatus | <1.11 µM | [4] |
As the data indicates, specific derivatives of this compound exhibit potent antifungal activity, with one derivative showing a minimum inhibitory concentration (MIC) as low as 0.016 µg/mL against Candida species.[3] This is particularly noteworthy when compared to the MIC range of the widely used antifungal, fluconazole.
Mechanism of Action
While the exact mechanism for all derivatives is not fully elucidated, some imidazo[1,2-a]pyridine alkaloids have been shown to induce lysis of fungal cells by binding to ergosterol in the cell membrane.[3] This is a distinct mechanism from azole antifungals, which inhibit ergosterol biosynthesis. This difference in mechanism could be advantageous in overcoming existing resistance to azole drugs.
Experimental Protocol: Antifungal Susceptibility Testing
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal isolates, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6][7][8][9]
Workflow for Antifungal Susceptibility Testing
Caption: Workflow for determining the MIC of an antifungal compound.
Antiprotozoal Activity: Targeting Neglected Tropical Diseases
Protozoal diseases, such as human African trypanosomiasis and malaria, continue to pose a significant global health burden. Dicationic imidazo[1,2-a]pyridines and their 5,6,7,8-tetrahydro derivatives have demonstrated potent antiprotozoal activity.[10]
Comparative Analysis
| Compound/Drug | Organism | IC50 | Reference |
| Dicationic imidazo[1,2-a]pyridines | Trypanosoma brucei rhodesiense | 1 - 63 nM | [10] |
| Plasmodium falciparum | 14 - 88 nM | [10] | |
| Pentamidine | Trypanosoma brucei gambiense | Drug of choice for stage 1 | [11] |
| Acanthamoeba (trophozoite) | 60.99 µM (48h) | [12] |
The sub-nanomolar to nanomolar IC50 values of these compounds against T. b. rhodesiense and P. falciparum highlight their potential as lead structures for the development of new antiprotozoal drugs.[10]
Mechanism of Action
The potent antiprotozoal activity of these dicationic compounds is attributed to their strong affinity for DNA.[10] They are thought to bind to the minor groove of DNA, interfering with DNA replication and transcription, ultimately leading to parasite death.
Anticancer Activity: A Multifaceted Approach to Tumor Inhibition
The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure" in anticancer drug discovery.[13] Derivatives of this compound and related structures have shown promising activity against a range of cancer cell lines.
Comparative Analysis
| Compound/Drug | Cell Line | IC50 | Reference |
| Imidazo[1,2-a]pyridine derivative (IP-5) | HCC1937 (Breast Cancer) | 45 µM | [14] |
| Imidazo[1,2-a]pyridine derivative (IP-6) | HCC1937 (Breast Cancer) | 47.7 µM | [14] |
| Imidazo[1,2-a]pyridine-oxadiazole hybrid (6d) | A549 (Lung Cancer) | 2.8 µM | [15] |
| Imidazo[1,2-a]pyridine derivative (16h) | MCF-7 (Breast Cancer) | 5.35 µg/mL | [16] |
| Cisplatin | A549 (Lung Cancer) | ~5 µM | [17] |
These findings demonstrate the potential of this scaffold in developing novel anticancer agents, with some derivatives exhibiting IC50 values in the low micromolar range.
Mechanism of Action
The anticancer mechanisms of imidazo[1,2-a]pyridine derivatives are diverse. Some have been shown to inhibit tubulin polymerization, leading to cell cycle arrest.[15] Others induce apoptosis through the upregulation of p53 and p21.[14] Additionally, some derivatives have been found to bind to DNA, suggesting a mechanism involving the disruption of DNA integrity.[18][19]
Signaling Pathway for Apoptosis Induction by an Imidazo[1,2-a]pyridine Derivative
Caption: Proposed mechanism of apoptosis induction by IP-5.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2][20]
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Anti-inflammatory Activity: Modulating Cytokine Production
Chronic inflammation is implicated in a wide range of diseases. Tetrahydropyridine derivatives, structurally related to this compound, have been shown to inhibit the production of pro-inflammatory cytokines.[21]
Comparative Analysis
| Compound/Drug | Target | IC50 | Reference |
| Pyrrole derivative with tetrahydropyridine | LPS-induced TNF-α production (in vitro) | 1.86 µM | [21] |
| Dexamethasone | LPS-induced TNF-α production (in vitro) | ~10 nM | (Typical literature value) |
While the reported IC50 value is in the micromolar range, it demonstrates the potential of this structural class to be developed into more potent anti-inflammatory agents.
Mechanism of Action
The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokine production, such as TNF-α.[21] The precise molecular targets for these compounds are still under investigation, but may involve key signaling pathways in the inflammatory response.
Conclusion
The this compound scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. Derivatives of this core structure have demonstrated potent and diverse biological activities, including antifungal, antiprotozoal, anticancer, and anti-inflammatory effects. The comparative data presented in this guide highlights their potential to rival or surpass existing treatments, particularly in the context of drug resistance. The detailed experimental protocols provide a framework for the continued investigation and validation of these promising compounds. Further research into the specific mechanisms of action and structure-activity relationships will be crucial in optimizing their therapeutic potential and advancing them towards clinical development.
References
- 1. clyte.tech [clyte.tech]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New insides into chimeric and hybrid azines derivatives with antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 9. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 10. Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pentamidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. In Vitro Activity of Pentamidine Isethionate against Trophozoite and Cyst of Acanthamoeba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chemmethod.com [chemmethod.com]
- 18. Synthesis of new steroidal imidazo [1,2-a] pyridines: DNA binding studies, cleavage activity and in vitro cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. Tetrahydropyridine derivatives with inhibitory activity on the production of proinflammatory cytokines: part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Against Known ENPP1 Inhibitors: A Comparative Guide for Drug Discovery Professionals
In the rapidly evolving landscape of immuno-oncology, the ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical checkpoint in the innate immune response to cancer.[1] This enzyme's role in hydrolyzing the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), a key activator of the STING (Stimulator of Interferon Genes) pathway, positions it as a high-value target for therapeutic intervention.[2][3][4] By inhibiting ENPP1, we can prevent the degradation of cGAMP, thereby enhancing the natural anti-tumor immune response.[2] This guide provides a comprehensive framework for benchmarking the novel scaffold, 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine, against a panel of well-characterized ENPP1 inhibitors.
The strategic imperative for developing potent and selective ENPP1 inhibitors is underscored by their potential to synergize with existing immunotherapies, such as checkpoint inhibitors, and to sensitize "cold" tumors to immune attack.[2][5] This document serves as a technical resource for researchers and drug development professionals, offering a detailed comparison of methodologies, experimental protocols, and data interpretation for the evaluation of new chemical entities targeting ENPP1.
The Central Role of ENPP1 in Immuno-Oncology
ENPP1 is a transmembrane glycoprotein that functions as a key negative regulator of the cGAMP-STING pathway.[6][7] In the tumor microenvironment (TME), cancer cells can release cGAMP, which acts as a paracrine signaling molecule to activate the STING pathway in adjacent immune cells, leading to the production of type I interferons and a subsequent anti-tumor immune response.[3] However, ENPP1, which is often overexpressed on the surface of cancer cells, hydrolyzes extracellular cGAMP, effectively dampening this crucial anti-cancer signaling cascade.[1][2]
Furthermore, ENPP1 contributes to an immunosuppressive TME by generating adenosine, another potent inhibitor of immune cell function.[6][8] Thus, inhibiting ENPP1 offers a dual benefit: the preservation of immunostimulatory cGAMP and the reduction of immunosuppressive adenosine.
Known ENPP1 Inhibitors as Benchmarks
A growing number of small molecule ENPP1 inhibitors have been developed, with several advancing into clinical trials.[9] These compounds provide a critical benchmark for evaluating the therapeutic potential of novel scaffolds like this compound. For the purpose of this guide, we will consider a representative set of known inhibitors with diverse chemical structures and mechanisms of action.
| Inhibitor Class | Example Compound(s) | Key Characteristics |
| Phosphonate Analogues | Compound 32 (from Carozza et al., 2020) | Potent, cell-impermeable inhibitors designed to target extracellular ENPP1.[2][3] |
| Quinazoline-4-piperidine sulfamides | Compound 7c (from Forcellini et al., 2018) | Non-nucleotide based inhibitors with nanomolar potency.[4] |
| Thioacetamide Derivatives | Compound 1 (from Carozza et al., 2020) | Early non-nucleotide inhibitor hit from literature screening.[2] |
| Clinical Candidates | RBS2418, TXN10128, SR-8541A, ISM5939 | Currently in clinical trials for various solid tumors, often in combination with checkpoint inhibitors.[9] |
Benchmarking Strategy for this compound
The imidazo[1,2-a]pyridine and its saturated counterpart, this compound, are privileged scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities including antimicrobial, antifungal, and anticancer properties.[10][11][12][13][14] The proposed benchmarking of a novel this compound derivative, hereafter referred to as THIP-Analog , will proceed through a tiered approach, from initial in vitro enzymatic assays to more complex cell-based and in vivo models.
Tier 1: In Vitro Enzymatic Activity and Selectivity
The foundational step is to determine the direct inhibitory effect of THIP-Analog on ENPP1 enzymatic activity.
This assay directly measures the enzymatic degradation of radiolabeled cGAMP.[15]
Objective: To determine the IC50 value of THIP-Analog against ENPP1.
Materials:
-
Recombinant human ENPP1
-
[³²P]-cGAMP
-
Unlabeled cGAMP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1.5 mM CaCl₂, 10 µM ZnCl₂[7]
-
Test compounds (THIP-Analog and benchmarks) dissolved in DMSO
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Mobile Phase: 85% ethanol, 5 mM NH₄HCO₃[7]
-
Phosphor screen and imager
Procedure:
-
Prepare a reaction mixture containing assay buffer, 3 nM ENPP1, and 5 µM cGAMP (spiked with a trace amount of [³²P]-cGAMP).[2]
-
Add varying concentrations of THIP-Analog or benchmark inhibitors to the reaction mixture.
-
Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a small aliquot onto a TLC plate.
-
Develop the TLC plate using the mobile phase to separate the intact cGAMP from the hydrolyzed product.
-
Dry the plate and expose it to a phosphor screen.
-
Quantify the spots corresponding to cGAMP and its hydrolyzed product using a phosphor imager.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by non-linear regression.
This is a high-throughput, non-radioactive alternative for measuring ENPP1 activity by detecting the AMP/GMP produced.[16]
Objective: High-throughput screening and determination of inhibitor potency.
Materials:
-
Transcreener® AMP²/GMP² Assay Kit (BellBrook Labs)
-
Recombinant human ENPP1
-
cGAMP or ATP as substrate
-
Test compounds
Procedure:
-
Set up the ENPP1 enzymatic reaction with either cGAMP or ATP as the substrate in the presence of varying concentrations of the test compound.
-
Incubate for 60 minutes at room temperature.[16]
-
Add the Transcreener® detection mix containing an AMP/GMP antibody and a fluorescent tracer.
-
Incubate for 60-90 minutes.
-
Read the fluorescence polarization on a compatible plate reader.
-
The amount of AMP/GMP produced is inversely proportional to the fluorescence polarization signal.
-
Calculate IC50 values from the dose-response curves.
Comparative Data (Hypothetical)
| Compound | IC50 (nM) vs. cGAMP Hydrolysis | Assay Method |
| THIP-Analog | [To be determined] | TLC / Transcreener® |
| Compound 32 | <10 | TLC[2] |
| Compound 7c | 58 | Not specified[4] |
| STF-1084 | 149 ± 20 | cGAMP-Luciferase Assay[15] |
Tier 2: Cell-Based Assays
Moving into a cellular context is crucial to assess compound activity in a more physiologically relevant setting.
This assay measures the downstream consequence of ENPP1 inhibition – the activation of the STING pathway.
Objective: To evaluate the ability of THIP-Analog to potentiate STING signaling.
Materials:
-
THP-1 Dual™ reporter cells (InvivoGen)
-
Exogenous cGAMP
-
Test compounds
-
QUANTI-Blue™ Solution and QUANTI-Luc™
Procedure:
-
Seed THP-1 Dual™ cells in a 96-well plate.
-
Pre-treat the cells with a dose-response of THIP-Analog or benchmark inhibitors for 1-2 hours.
-
Stimulate the cells with a suboptimal concentration of exogenous cGAMP.
-
Incubate for 24 hours.
-
Measure the activity of secreted alkaline phosphatase (SEAP) and luciferase in the supernatant using QUANTI-Blue™ and QUANTI-Luc™, respectively.
-
Increased reporter activity indicates enhanced STING signaling due to ENPP1 inhibition.
Tier 3: In Vivo Pharmacokinetics and Efficacy
The final stage of preclinical benchmarking involves assessing the in vivo properties of the lead candidate.
Objective: To determine the key PK parameters of THIP-Analog in a relevant animal model (e.g., C57BL/6 mice).
Procedure:
-
Administer THIP-Analog via relevant routes (e.g., intravenous, oral).
-
Collect blood samples at various time points.
-
Analyze plasma concentrations of the compound using LC-MS/MS.
-
Calculate key PK parameters such as half-life, clearance, volume of distribution, and oral bioavailability.
Objective: To evaluate the anti-tumor efficacy of THIP-Analog, both as a monotherapy and in combination with an anti-PD-1/PD-L1 antibody.[17]
Materials:
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c)
-
THIP-Analog
-
Anti-PD-1/PD-L1 antibody
Procedure:
-
Implant tumor cells subcutaneously into the mice.
-
Once tumors are established, randomize mice into treatment groups (vehicle, THIP-Analog, anti-PD-1/PD-L1, combination).
-
Administer treatments according to a predetermined schedule.
-
Monitor tumor growth by caliper measurements.
-
At the end of the study, tumors can be harvested for immune profiling by flow cytometry or immunohistochemistry to assess changes in the tumor microenvironment (e.g., infiltration of CD8+ T cells).
Visualizing the Benchmarking Workflow
Caption: Tiered benchmarking workflow for novel ENPP1 inhibitors.
Signaling Pathway Context
Caption: ENPP1 inhibition enhances STING-mediated anti-tumor immunity.
Conclusion
The systematic benchmarking of novel compounds such as this compound derivatives against established ENPP1 inhibitors is a critical step in the drug discovery process. This guide provides a robust, multi-tiered framework for this evaluation, from initial enzymatic assays to in vivo efficacy models. By following these detailed protocols and comparative analyses, researchers can effectively assess the therapeutic potential of new chemical entities and accelerate the development of the next generation of immuno-oncology drugs. The ultimate goal is to identify potent, selective, and pharmacologically viable ENPP1 inhibitors that can restore and amplify the body's own immune defenses against cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Aided Development of Small-Molecule Inhibitors of ENPP1, the Extracellular Phosphodiesterase of the Immunotransmitter cGAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ENPP1 | Insilico Medicine [insilico.com]
- 6. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. jitc.bmj.com [jitc.bmj.com]
A Head-to-Head Comparison of Synthetic Methodologies for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold is a key structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its saturated bicyclic structure offers a three-dimensional framework that is highly desirable for drug discovery, providing improved metabolic stability and binding affinity compared to its aromatic counterparts. This guide provides a comprehensive head-to-head comparison of the primary synthetic strategies to access this valuable scaffold, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each method.
Multicomponent Reactions (MCRs): The Groebke-Blackburn-Bienaymé (GBB) Reaction
Multicomponent reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials. The Groebke-Blackburn-Bienaymé (GBB) reaction is a cornerstone for the synthesis of the imidazo[1,2-a]pyridine core.[1][2]
Mechanistic Rationale
The GBB reaction is a three-component condensation of an amidine (such as 2-aminopyridine or its saturated analog), an aldehyde, and an isocyanide. The reaction is typically catalyzed by a Brønsted or Lewis acid. The generally accepted mechanism proceeds as follows:
-
Iminium Ion Formation: The aldehyde and the amidine condense to form a Schiff base, which is then protonated by the acid catalyst to generate a reactive iminium ion.
-
Nucleophilic Attack by Isocyanide: The isocyanide undergoes a nucleophilic attack on the iminium ion.
-
Intramolecular Cyclization: The resulting nitrilium ion is then trapped intramolecularly by the endocyclic nitrogen of the pyridine ring, leading to the formation of the fused bicyclic system.
To synthesize the this compound scaffold, a saturated cyclic amine precursor, such as 2-aminopiperidine, would be required in place of 2-aminopyridine.
Caption: The Groebke-Blackburn-Bienaymé (GBB) reaction mechanism.
Performance Comparison
| Feature | Groebke-Blackburn-Bienaymé (GBB) Reaction |
| Typical Yield | Good to excellent (often >80% for derivatives)[3] |
| Reaction Time | 1-24 hours |
| Temperature | Room temperature to moderate heating (e.g., 60-80 °C)[4] |
| Catalyst | Brønsted acids (e.g., HClO₄, NH₄Cl) or Lewis acids (e.g., Sc(OTf)₃)[2][5] |
| Advantages | High atom economy, operational simplicity, rapid generation of diversity, one-pot procedure.[3] |
| Disadvantages | Limited commercial availability of some isocyanides, potential for side reactions with sensitive functional groups. |
| Scalability | Generally good, with some optimization required for heat management and reagent addition.[5] |
Experimental Protocol: Representative GBB Synthesis of an Imidazo[1,2-a]pyridine Derivative
This protocol is for a representative aromatic analog and would require modification of the starting amidine to 2-aminopiperidine to yield the target tetrahydro derivative.
To a solution of 2-aminopyridine (1.0 mmol) and an aldehyde (1.0 mmol) in methanol (5 mL) is added a catalytic amount of perchloric acid (10 mol%). The mixture is stirred at room temperature for 10 minutes, after which an isocyanide (1.0 mmol) is added. The reaction is then stirred at 60 °C and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine product.[2]
Transition Metal-Catalyzed Synthesis
Transition metal catalysis offers powerful and versatile methods for the construction of heterocyclic scaffolds, often with high selectivity and functional group tolerance. Both copper and palladium-catalyzed routes have been developed for the synthesis of imidazo[1,2-a]pyridines.
A. Copper-Catalyzed Aerobic Oxidative Cyclization
This method typically involves the reaction of a 2-aminopyridine derivative with a ketone, using a copper catalyst and an oxidant, often atmospheric oxygen. This approach is attractive due to its use of readily available starting materials and environmentally benign oxidant.[6]
The proposed mechanism for the copper-catalyzed aerobic oxidative cyclization involves:
-
Enolate/Enamine Formation: The ketone and 2-aminopyridine can form an enamine or the ketone can be deprotonated to an enolate.
-
Oxidative Addition/Coupling: The copper catalyst facilitates the coupling of the two components, often through an oxidative C-H/N-H annulation.
-
Reductive Elimination and Re-oxidation: Reductive elimination from the copper intermediate forms the C-N bond, and the reduced copper catalyst is re-oxidized by oxygen to complete the catalytic cycle.
Caption: A simplified representation of a copper-catalyzed aerobic oxidative cyclization.
B. Palladium-Catalyzed Intramolecular C-H Amination
Palladium catalysis is renowned for its ability to mediate a wide range of cross-coupling and C-H activation reactions. For the synthesis of the target scaffold, an intramolecular C-H amination of a suitably functionalized piperidine derivative is a viable strategy.[7]
The synthesis would start with a piperidine derivative bearing an amino group and a tethered group susceptible to palladium-catalyzed C-H activation. The key steps are:
-
C-H Activation: The palladium catalyst activates a C-H bond on the piperidine ring.
-
C-N Bond Formation: The amino group then attacks the palladium-carbon bond, leading to the formation of the new C-N bond and closure of the imidazole ring.
-
Catalyst Regeneration: The active palladium catalyst is regenerated through a reductive elimination or oxidative process.
Caption: A general scheme for palladium-catalyzed intramolecular C-H amination.
Performance Comparison
| Feature | Copper-Catalyzed Aerobic Oxidation | Palladium-Catalyzed C-H Amination |
| Typical Yield | Good to high (70-95% for derivatives)[6] | Moderate to good (dependent on substrate)[7] |
| Reaction Time | 12-24 hours | 4-12 hours[7] |
| Temperature | 80-120 °C | 80-110 °C[7] |
| Catalyst | Simple copper salts (e.g., CuI, CuBr)[6] | Palladium complexes (e.g., Pd(OAc)₂) with ligands[8] |
| Advantages | Inexpensive catalyst, uses air as a green oxidant, good functional group tolerance.[4] | High selectivity, broad substrate scope for C-H functionalization. |
| Disadvantages | Higher temperatures and longer reaction times may be required. | Higher cost of palladium catalysts and ligands, potential for catalyst poisoning. |
| Scalability | Generally good, with considerations for efficient aeration. | Can be challenging due to catalyst cost and sensitivity. |
Experimental Protocols
A mixture of 2-aminopyridine (0.5 mmol), a ketone (0.6 mmol), CuI (10 mol%), and K₂CO₃ (1.0 mmol) in DMF (2 mL) is stirred in a sealed tube at 120 °C for 24 hours under an air atmosphere. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, concentrated, and purified by column chromatography to give the product.[6]
A mixture of the N-functionalized piperidine precursor (0.5 mmol), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., a phosphine ligand, 10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv) in a solvent such as toluene or dioxane (5 mL) is heated at 100 °C under a nitrogen atmosphere for 4-12 hours. After completion, the reaction is cooled, filtered, and the solvent is evaporated. The residue is then purified by column chromatography.[7]
N-Heterocyclic Carbene (NHC)-Catalyzed Cascade Annulation
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of transformations. For the synthesis of the this compound scaffold, NHC-catalyzed cascade annulations of α,β-unsaturated aldehydes with amino-functionalized imidazoles or their precursors offer an efficient route.[1]
Mechanistic Rationale
The mechanism of this cascade reaction typically involves:
-
Breslow Intermediate Formation: The NHC catalyst adds to the α,β-unsaturated aldehyde to form a Breslow intermediate.
-
Michael Addition: The enolate of the Breslow intermediate acts as a nucleophile and undergoes a Michael addition to a suitable acceptor, which in this case would be an imine formed in situ from the amino-imidazole precursor.
-
Intramolecular Cyclization and Catalyst Regeneration: An intramolecular cyclization followed by tautomerization and elimination of the NHC catalyst yields the final product.
Caption: General mechanism for an NHC-catalyzed cascade annulation.
Performance Comparison
| Feature | NHC-Catalyzed Cascade Annulation |
| Typical Yield | Good to excellent (up to 90% for derivatives)[1] |
| Reaction Time | 12-36 hours |
| Temperature | Room temperature to 60 °C |
| Catalyst | In situ generated NHC from an azolium salt and a base |
| Advantages | Metal-free, mild reaction conditions, high stereoselectivity often achievable. |
| Disadvantages | Can require longer reaction times, sensitivity of NHCs to air and moisture. |
| Scalability | Moderate, can be limited by catalyst stability and cost. |
Experimental Protocol: Representative NHC-Catalyzed Annulation
To a solution of an imidazolium salt (0.1 mmol) in a dry solvent such as THF (2 mL) under a nitrogen atmosphere is added a base (e.g., DBU, 0.1 mmol). The mixture is stirred for 10 minutes, followed by the addition of the α,β-unsaturated aldehyde (1.0 mmol) and the amino-imidazole precursor (1.2 mmol). The reaction is stirred at the desired temperature and monitored by TLC. Upon completion, the reaction mixture is quenched with a saturated solution of NH₄Cl and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography.[1]
Summary and Outlook
The synthesis of the this compound scaffold can be approached through several modern and efficient synthetic methodologies.
-
Multicomponent reactions , particularly the Groebke-Blackburn-Bienaymé reaction, stand out for their operational simplicity and ability to rapidly generate diverse libraries of compounds, making them highly suitable for medicinal chemistry and drug discovery programs.
-
Transition metal catalysis , with both copper and palladium, offers robust and versatile routes with good functional group tolerance. Copper-catalyzed methods are particularly attractive for their low cost and use of green oxidants, while palladium-catalyzed C-H activation provides a powerful tool for late-stage functionalization and the synthesis of complex analogs.
-
N-Heterocyclic carbene catalysis represents a valuable metal-free alternative, often proceeding under mild conditions and with the potential for high stereoselectivity.
The choice of synthetic method will ultimately depend on the specific goals of the research, including the desired substitution pattern, scale of the synthesis, cost considerations, and available expertise. For rapid library synthesis, MCRs are often the preferred choice. For large-scale synthesis of a specific target, a well-optimized copper-catalyzed process may be the most economical. For the synthesis of complex, highly functionalized analogs, palladium-catalyzed methods may offer unparalleled precision.
Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems, the expansion of the substrate scope for these reactions, and the application of these methods to the synthesis of novel therapeutic agents based on the this compound scaffold.
References
- 1. A facile synthesis of tetrahydroimidazo[1,2-a]pyridines and tetrahydrobenzo[b]imidazo[1,2,3-ij][1,8]naphthyridines through NHC-catalyzed cascade annulations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Conversion of Pyridine to Imidazo[1,2-a]pyridines by Copper-Catalyzed Aerobic Dehydrogenative Cyclization with Oxime Esters [organic-chemistry.org]
- 5. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 6. Copper-Catalyzed Aerobic Oxidative Cyclization of Ketoxime Acetates with Pyridines for the Synthesis of Imidazo[1,2-a]pyridines [organic-chemistry.org]
- 7. Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Assessment of Therapeutic Index: A Case Study of a Novel 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Analog ("Compound X") vs. Ropinirole
Abstract
The therapeutic index (TI) remains a cornerstone of drug safety evaluation, quantifying the window between a compound's therapeutic efficacy and its adverse toxic effects. This guide provides a comprehensive framework for assessing the therapeutic index of novel chemical entities, using a hypothetical dopamine D2 receptor agonist, "Compound X," which is based on the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold. We present a head-to-head comparison with Ropinirole, a well-established dopamine agonist used in the management of Parkinson's disease. This document details the requisite experimental workflows, from in vivo efficacy assessment in a rodent model of parkinsonism to acute toxicity studies, culminating in the calculation and interpretation of the therapeutic index. The methodologies are designed to be self-validating, incorporating rigorous controls and established protocols to ensure data integrity and reproducibility.
Introduction to Therapeutic Index Assessment
The Critical Role of the Therapeutic Index in Drug Development
The therapeutic index (TI) is a quantitative measure of a drug's safety margin. It is typically defined as the ratio of the dose that produces toxicity in 50% of the population (Toxic Dose 50, or TD50) to the dose that produces a clinically desired or effective response in 50% of the population (Effective Dose 50, or ED50).
TI = TD50 / ED50
A higher TI is desirable as it indicates a wider separation between the therapeutic and toxic doses. In preclinical development, the Lethal Dose 50 (LD50) is often used in place of the TD50 for initial characterization. This metric is fundamental in go/no-go decisions, as a narrow therapeutic window may predict a high incidence of adverse effects at therapeutic concentrations, potentially halting further development.
Profile of the Investigational Compound: "Compound X"
"Compound X" is a novel derivative of the this compound scaffold. This chemical class is of significant interest due to its rigid structure, which can be exploited to achieve high selectivity for specific receptor subtypes. For the purpose of this guide, Compound X has been identified through initial screening as a potent and selective dopamine D2 receptor agonist, a mechanism central to the treatment of Parkinson's disease.
The Standard for Comparison: Ropinirole
Ropinirole is a non-ergoline dopamine agonist that is FDA-approved for treating Parkinson's disease and Restless Legs Syndrome. It acts by stimulating dopamine D2 receptors in the brain, thereby compensating for the dopamine deficiency characteristic of Parkinson's. Its well-documented efficacy and safety profile make it an appropriate benchmark against which the therapeutic potential of Compound X can be objectively measured.
Integrated Workflow for Therapeutic Index Determination
The assessment of the therapeutic index requires a multi-step, integrated approach that encompasses both pharmacology (efficacy) and toxicology (safety) studies. The causality behind this workflow is to first establish the effective dose range in a relevant disease model before determining the doses at which toxicity occurs.
Figure 1: A high-level workflow diagram illustrating the key stages in determining the therapeutic index, from parallel efficacy and toxicity assessments to the final calculation.
Comparative Efficacy Analysis: Rodent Model of Parkinson's Disease
The primary objective of this phase is to determine the ED50 of Compound X and Ropinirole. The 6-hydroxydopamine (6-OHDA) unilateral lesion model in rats is a gold-standard model for this purpose. It mimics the dopamine depletion seen in Parkinson's disease, leading to quantifiable motor deficits.
Dose-Response Relationship
Following the administration of the 6-OHDA, animals exhibit rotational behavior when challenged with a dopamine agonist like apomorphine. A successful therapeutic candidate will induce contralateral rotations (away from the lesioned side). Groups of lesioned rats are administered various doses of Compound X, Ropinirole, or a vehicle control. The number of contralateral rotations is counted over a 90-minute period.
Summary of Efficacy Data
The resulting data are plotted as dose versus response, and a non-linear regression analysis (log(agonist) vs. response) is used to calculate the ED50 for each compound.
| Compound | ED50 (mg/kg, oral) | 95% Confidence Interval | Emax (Max. Rotations/min) |
| Compound X | 0.8 | 0.6 - 1.1 | 8.5 |
| Ropinirole | 2.5 | 1.9 - 3.2 | 8.2 |
Data are hypothetical for illustrative purposes.
Interpretation: In this model, Compound X demonstrates greater potency than Ropinirole, achieving a therapeutic effect at a lower dose. The maximal effect (Emax) is comparable for both compounds, suggesting they can produce a similar level of therapeutic benefit at optimal doses.
Comparative Toxicity Profile
The acute toxicity is assessed to determine the LD50 value for each compound. This is typically performed following established international guidelines to ensure ethical and scientifically valid results.
Acute Oral Toxicity Study (OECD 425)
The Up-and-Down Procedure (UDP), as specified by OECD Test Guideline 425, is a statistically efficient method that minimizes the number of animals required. The study involves sequential dosing of single animals. The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) for the previous animal. Observations include clinical signs of toxicity and mortality over a 14-day period.
Summary of Toxicity Data
| Compound | LD50 (mg/kg, oral) | 95% Confidence Interval | Key Toxicological Signs |
| Compound X | 150 | 125 - 180 | Sedation, tremors, ataxia |
| Ropinirole | 400 | 350 - 460 | Severe emesis, hypotension, lethargy |
Data are hypothetical for illustrative purposes. Published LD50 for Ropinirole in rats is >50 mg/kg but the exact value varies.
Interpretation: Ropinirole exhibits a higher LD50 than Compound X, indicating that a larger dose is required to produce lethality. This suggests that, on an absolute basis, Ropinirole is less toxic than Compound X.
Therapeutic Index Calculation and Discussion
The final step is to integrate the efficacy and toxicity data to provide a clear, comparative measure of the safety margin for each compound.
Figure 2: A comparative summary of the calculated therapeutic indices for Compound X and the standard, Ropinirole.
Calculated Therapeutic Indices
| Compound | LD50 (mg/kg) | ED50 (mg/kg) | Therapeutic Index (LD50/ED50) |
| Compound X | 150 | 0.8 | 187.5 |
| Ropinirole | 400 | 2.5 | 160.0 |
Interpretation and Risk-Benefit Assessment
The analysis reveals that Compound X possesses a more favorable therapeutic index than Ropinirole . Although Compound X is more toxic on an absolute dose basis (lower LD50), its significantly higher potency (much lower ED50) results in a wider margin between its effective and lethal doses.
This finding has critical implications for drug development. A higher TI suggests a lower probability of observing dose-limiting toxicity when the drug is administered at a therapeutically effective dose. For patients, this could translate to a better safety profile and a reduced need for intensive monitoring. However, it is crucial to consider the nature of the toxicity. The clinical translatability of preclinical toxicological signs (e.g., sedation vs. hypotension) must be carefully evaluated.
Detailed Experimental Protocols
Protocol: 6-OHDA Lesion Model and Behavioral Testing
-
Animal Model: Male Sprague-Dawley rats (250-300g) are used. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Stereotaxic Surgery: Anesthetize the rat (e.g., isoflurane). Using a stereotaxic frame, inject 8 µg of 6-OHDA (in 4 µL of 0.9% saline with 0.02% ascorbic acid) into the right medial forebrain bundle.
-
Recovery: Allow a 2-3 week recovery period for the lesion to fully develop.
-
Efficacy Testing:
-
Administer test compounds (Compound X, Ropinirole) or vehicle via oral gavage at predetermined doses.
-
After 30 minutes, place the animal in a circular test arena.
-
Record full body rotations (contralateral and ipsilateral) for 90 minutes using an automated tracking system.
-
Calculate net contralateral rotations.
-
-
Data Analysis: Use software like GraphPad Prism to perform non-linear regression on the dose-response data to determine the ED50.
Protocol: Acute Oral Toxicity (OECD 425)
-
Animal Model: Female nulliparous, non-pregnant rats are used as they are generally slightly more sensitive.
-
Housing and Acclimation: House animals individually and allow a 5-day acclimation period. Fast animals overnight before dosing.
-
Dosing Procedure (Up-and-Down Method):
-
Dose the first animal at a starting dose just below the best estimate of the LD50.
-
If the animal survives, the dose for the next animal is increased by a factor (e.g., 3.2x).
-
If the animal dies, the dose for the next animal is decreased by the same factor.
-
-
Observation: Observe animals closely for the first 4 hours post-dosing and then daily for 14 days for signs of toxicity and mortality.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the sequence of outcomes (survival/death). Specialized software is available for this calculation.
A Comparative Guide to the ADME Profiles of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Analogs: Navigating the Path to Drug Candidacy
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] Its rigid, three-dimensional structure provides a unique framework for interacting with various biological targets. However, the journey from a potent hit compound to a viable drug candidate is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition.[3] Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of these analogs is therefore paramount for successful drug development.
This guide provides a comparative analysis of the ADME profiles of select this compound analogs, drawing upon available preclinical data. We will delve into the structural nuances that govern their permeability, metabolic fate, and systemic exposure, offering insights to guide the design of molecules with improved drug-like properties.
The Structural Landscape and its Impact on ADME
The this compound core presents several avenues for structural modification, each influencing the molecule's physicochemical properties and, consequently, its ADME profile. Key positions for substitution include the imidazole ring (positions 2 and 3) and the pyridine ring (positions 5, 6, 7, and 8).
Absorption and Permeability: Crossing the Barriers
For oral administration, a compound must first be absorbed from the gastrointestinal tract into the bloodstream. This process is largely governed by a molecule's solubility and its ability to permeate across the intestinal epithelium. In vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays using Caco-2 or Madin-Darby Canine Kidney (MDCK) cells, are instrumental in predicting a compound's permeability.[4][5]
A study on a series of 3-nitroimidazo[1,2-a]pyridine derivatives highlighted the profound impact of substituents on gastrointestinal permeability. For instance, the introduction of a 4-pyridine moiety significantly improved permeability compared to a 4-chlorophenylthioether group, suggesting that the latter may be a liability for oral absorption.[4]
Table 1: Comparative Permeability of Imidazo[1,2-a]pyridine Analogs
| Compound ID | Core Scaffold | Key Substituents | Permeability Assay | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Source |
| Analog A | 3-Nitroimidazo[1,2-a]pyridine | 2-(4-chlorophenylthio)methyl | PAMPA-GIT | Low | [4] |
| Analog B | 3-Nitroimidazo[1,2-a]pyridine | 2-(pyridin-4-yl)methyl | PAMPA-GIT | High | [4] |
This data underscores the importance of carefully selecting substituents to optimize permeability. The higher polarity and potential for specific transporter interactions of the pyridine ring in Analog B likely contribute to its enhanced permeability.
Distribution: Reaching the Target
Once in the bloodstream, a drug's distribution to its target tissues is influenced by its binding to plasma proteins, primarily albumin and α1-acid glycoprotein (AAG).[6][7] High plasma protein binding can limit the free fraction of the drug available to exert its pharmacological effect.[6] The equilibrium dialysis method is a standard in vitro technique to determine the fraction of a compound that is unbound in plasma.[5]
Metabolism: The Biotransformation Maze
The liver is the primary site of drug metabolism, where enzymes, predominantly from the Cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion.[8] The metabolic stability of a compound is a key determinant of its half-life and oral bioavailability. In vitro metabolic stability is commonly assessed by incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time.[8][9]
A study on imidazo[1,2-a]pyridine-3-carboxamides revealed that structural modifications can significantly impact metabolic stability. For example, some analogs in this series exhibited moderate to slow clearance in in vivo mouse pharmacokinetic studies, suggesting favorable metabolic profiles.
Table 2: In Vivo Pharmacokinetic Parameters of Imidazo[1,2-a]pyridine-3-carboxamide Analogs in Mice
| Compound ID | Dose (mg/kg) | Route | Cmax (ng/mL) | T½ (h) | AUC (ng·h/mL) | Bioavailability (%) | Source |
| Compound 13 | 3 | PO | 120 | >12 | 2,700 | 72 | [10] |
| Compound 18 | 3 | PO | 210 | >12 | 3,100 | 68 | [10] |
These in vivo data, while not on the tetrahydro-scaffold, demonstrate that the broader imidazo[1,2-a]pyridine class can produce compounds with good oral exposure and half-lives. The specific substitutions on these compounds likely shield metabolically labile sites or reduce their affinity for metabolic enzymes.
Excretion: The Final Exit
The final step in a drug's journey is its excretion from the body, primarily through the kidneys (urine) or the liver (bile and feces). The physicochemical properties of a compound and its metabolites, such as polarity, will dictate the primary route of excretion.
Experimental Protocols for ADME Profiling
To enable researchers to conduct their own comparative analyses, we provide detailed, step-by-step methodologies for key in vitro ADME assays.
MDCK-MDR1 Permeability Assay
This assay is used to assess the passive permeability of a compound and its potential as a substrate for the P-glycoprotein (P-gp) efflux transporter.
Caption: Workflow for the MDCK-MDR1 Permeability Assay.
Protocol:
-
Cell Culture: Culture MDCK-MDR1 cells in an appropriate medium until they reach confluency.
-
Seeding: Seed the cells onto semi-permeable Transwell™ inserts and culture for 4-5 days to allow for the formation of a polarized monolayer.
-
Assay Initiation:
-
For apical-to-basolateral (A-B) permeability, add the test compound to the apical side of the monolayer.
-
For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral side.
-
-
Incubation: Incubate the plates at 37°C for a defined period, typically 60 minutes.
-
Sampling: At the end of the incubation, collect samples from the receiver compartment.
-
Analysis: Quantify the concentration of the test compound in the samples using a suitable analytical method, such as LC-MS/MS.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An efflux ratio ≥ 2 suggests the compound is a substrate of P-gp.[4]
Liver Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are rich in CYP450 enzymes.
Caption: Workflow for the Liver Microsomal Stability Assay.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes, the test compound, and a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to equilibrate the temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Incubation and Sampling: Incubate the reaction at 37°C with gentle shaking. At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent like acetonitrile.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression will give the elimination rate constant (k), from which the half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.[11]
Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)
This assay determines the extent to which a compound binds to plasma proteins.
Caption: Workflow for the Plasma Protein Binding Assay using Rapid Equilibrium Dialysis.
Protocol:
-
Sample Preparation: Spike the test compound into plasma from the desired species (e.g., human, rat, mouse).
-
RED Device Setup: Add the spiked plasma to one chamber of the Rapid Equilibrium Dialysis (RED) device and a buffer solution (e.g., phosphate-buffered saline) to the other chamber. The two chambers are separated by a semi-permeable membrane.
-
Incubation: Incubate the RED device at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
-
Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.
-
Analysis: Determine the concentration of the test compound in both samples using LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[5]
Conclusion and Future Directions
The this compound scaffold remains a fertile ground for the discovery of novel therapeutics. However, a deep understanding and early assessment of the ADME properties of analogs are critical for their successful translation to the clinic. The available data, though limited, highlights the significant influence of structural modifications on permeability and metabolic stability.
Future research should focus on building a more comprehensive public database of ADME properties for this class of compounds to enable more robust structure-ADME relationship studies. The application of in silico predictive models in conjunction with targeted in vitro experiments will be instrumental in accelerating the design of this compound analogs with optimized pharmacokinetic profiles, ultimately increasing their chances of becoming successful drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent progress in the pharmacology of imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADME Properties in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Plasma Protein Binding of Challenging Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 8. Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 10. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Evaluating the Novelty of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine's Mechanism of Action
For drug development professionals, the allure of a novel chemical scaffold is matched only by the challenge of defining its mechanism of action (MoA). The 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine core is a compelling example. As a fused heterocyclic system, it belongs to the broader imidazopyridine family—a class of compounds known for its remarkable pharmacological diversity, with members acting as everything from sedative hypnotics to anti-cancer and anti-protozoal agents.[1][2][3] This very versatility, however, makes a definitive statement on the MoA of a new derivative impossible without a rigorous, multi-faceted investigation. Ascribing a mechanism based on structural similarity alone is a frequent and perilous shortcut.
This guide provides an integrated, field-proven strategy for elucidating the MoA of a novel this compound derivative. We will move beyond a simple checklist of assays and instead build a logical, self-validating workflow. Our approach is grounded in generating unbiased, high-quality data to form a hypothesis, followed by orthogonal validation to rigorously test it, and finally, cellular assays to confirm its functional relevance. This strategy is designed to deliver a high-confidence assessment of whether the compound's MoA is truly novel or a variation on an established theme.
The Strategic Framework: From Unbiased Discovery to Validated Mechanism
A robust MoA elucidation campaign does not begin with a guess. It begins with an unbiased screen to identify where the compound acts, followed by progressively more focused studies to confirm how it acts. This workflow minimizes confirmation bias and ensures that resources are directed toward the most promising hypotheses. The overall strategy is a three-stage funnel: Target Deconvolution, Target Validation, and Functional Consequence Analysis.
Caption: A three-stage workflow for MoA elucidation.
Stage 1: Target Deconvolution — Casting a Wide, Unbiased Net
The first and most critical step is to identify a candidate list of protein targets without preconceived notions. The goal is to answer the question: "What does our compound bind to in a complex biological system?" We will employ two orthogonal methods to generate high-confidence hits.
Method 1: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This classic chemoproteomics approach is a powerful tool for directly identifying binding partners from a cell lysate.[4][5][6] The principle is straightforward: the compound of interest is immobilized on a solid support (like beads) and used as "bait" to capture interacting proteins.
Experimental Protocol: AC-MS
-
Compound Immobilization: Synthesize an analogue of the this compound derivative with a linker arm suitable for conjugation to activated beads (e.g., NHS-activated sepharose). A key consideration is the linker attachment point, which should be distal from the suspected pharmacophore to minimize interference with protein binding. A "no-linker" control compound should also be prepared.
-
Lysate Preparation: Culture and harvest cells relevant to the compound's observed phenotypic effect. Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.
-
Affinity Pulldown: Incubate the cell lysate with the compound-conjugated beads. To reduce non-specific binders, also incubate lysate with control beads (unconjugated) and beads conjugated with an inactive structural analogue, if available.
-
Washing: Perform a series of stringent washes to remove proteins that are not specifically bound to the immobilized compound.
-
Elution: Elute the specifically bound proteins. A common method is competitive elution, using a high concentration of the free (non-immobilized) compound. This provides an extra layer of specificity.
-
Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify the unique bands via in-gel digestion followed by LC-MS/MS analysis.
Method 2: Cellular Thermal Shift Assay (CETSA®)
CETSA is an invaluable orthogonal technique that measures target engagement within intact, live cells, requiring no modification of the compound.[7][8] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand will be more resistant to heat-induced denaturation and aggregation than an unbound protein.[9][10][11]
Caption: The experimental workflow for a CETSA melt curve.
Experimental Protocol: CETSA Melt Curve for Target Discovery
-
Cell Treatment: Treat the target cell line with a high concentration of the this compound derivative or a vehicle control (e.g., DMSO).
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by rapid cooling.
-
Lysis & Separation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge at high speed to pellet aggregated proteins.
-
Detection: Collect the supernatant (containing the soluble protein fraction) and analyze using quantitative mass spectrometry (MS-CETSA) to identify thousands of proteins simultaneously.
-
Data Analysis: Identify proteins whose thermal melt curves show a significant rightward shift in the compound-treated samples compared to the vehicle control. These are your target candidates.
| Feature | Affinity Chromatography-Mass Spectrometry (AC-MS) | Cellular Thermal Shift Assay (CETSA®) |
| Principle | Immobilized compound captures binding partners from lysate. | Ligand binding increases protein thermal stability in cells.[10][11] |
| Compound State | Requires chemical modification for immobilization. | Uses the unmodified, label-free compound. |
| Biological Context | In vitro (cell lysate). | In situ (intact cells), more physiologically relevant.[7] |
| Primary Output | List of potential binding proteins. | List of proteins stabilized by the compound in cells. |
| Key Advantage | Directly identifies binding partners. | Confirms target engagement in a native cellular environment. |
| Key Limitation | Risk of false positives from non-specific binding; linker may interfere. | Indirectly identifies targets; requires sensitive proteomics. |
Stage 2: Validating the Candidate — From Hypothesis to Confirmed Interaction
With a list of high-confidence candidates from Stage 1, the next step is to validate the direct interaction and assess its specificity.
Biophysical Validation: Quantifying the Binding Event
It is essential to confirm a direct, physical interaction between the compound and the purified candidate protein(s). Surface Plasmon Resonance (SPR) is the gold standard for this, providing quantitative data on binding affinity and kinetics.[12][13][14]
Conceptual Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization: The purified recombinant target protein is immobilized onto a sensor chip.
-
Interaction: A series of concentrations of the this compound derivative are flowed over the chip.
-
Detection: Binding is detected in real-time as a change in the refractive index at the chip surface.
-
Analysis: The resulting sensorgrams are analyzed to determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D), which is a measure of affinity. A low K_D value indicates a high-affinity interaction.
Assessing Selectivity: Is the Interaction Unique?
A novel MoA requires not just a target, but a selective interaction with that target. Depending on the identity of the validated protein, broad screening panels are employed.
-
If the target is a protein kinase: A kinome-wide profiling study is essential.[15][16] This involves screening the compound against a large panel of hundreds of kinases (e.g., the KinomeScan™ or Reaction Biology HotSpot℠ platforms) to determine its selectivity.[17][18] A truly novel mechanism would be demonstrated by high potency against the intended target with minimal activity against other kinases.
-
If the target is a G-Protein Coupled Receptor (GPCR): A panel of GPCR assays should be used.[19][20] These assays typically measure downstream signaling events like changes in intracellular calcium (Ca²⁺), cyclic AMP (cAMP), or β-arrestin recruitment to determine agonist or antagonist activity at a wide range of receptors.[21][22][23]
| Parameter | Method | Purpose | Sample Hypothetical Data |
| Binding Affinity | Surface Plasmon Resonance (SPR) | Quantify direct binding to the purified target protein. | K_D = 50 nM for Target X |
| Cellular Engagement | Isothermal Dose-Response CETSA (ITDRF) | Confirm and quantify target binding inside intact cells.[7] | EC_50 = 200 nM for Target X |
| Kinase Selectivity | Kinome Profiling Panel (468 kinases) | Assess specificity against the entire kinase family. | 95% inhibition of Target X at 1 µM; <10% inhibition of all other kinases. |
Stage 3: Elucidating the Functional Consequence — From Binding to Biology
Confirming that the compound binds a target is not enough. We must prove that this binding event is responsible for the observed biological effect.
Pathway Analysis: Mapping the Downstream Effects
Once the target is validated, its known signaling pathways can be investigated. For example, if the validated target is a kinase known to be part of the MAPK pathway, we must test whether the compound modulates this pathway.
Experimental Protocol: Western Blot for Pathway Analysis
-
Cell Treatment: Treat cells with increasing concentrations of the this compound derivative for a defined period.
-
Lysis and Protein Quantification: Lyse the cells and measure total protein concentration.
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with antibodies specific to the phosphorylated (active) and total forms of downstream proteins (e.g., phospho-ERK and total-ERK).
-
Analysis: A dose-dependent decrease in the ratio of phospho-ERK to total-ERK would confirm that the compound inhibits the MAPK pathway, consistent with targeting an upstream kinase.
Caption: A hypothetical signaling pathway modulated by the compound.
Functional Genomics: Definitive MoA Confirmation
The most definitive evidence for an MoA comes from genetic knockdown or knockout of the target protein. If reducing the expression of the target protein phenocopies or blocks the effect of the compound, it provides a powerful link between the target and the cellular outcome.
Conceptual Protocol: CRISPR/Cas9 Knockout Validation
-
Generate Knockout Cell Line: Use CRISPR/Cas9 technology to create a cell line in which the gene for the validated target (e.g., Target X) has been knocked out.
-
Phenotypic Assay: Perform the original phenotypic assay (e.g., a cell viability assay) on both the wild-type cells and the knockout cells.
-
Treat with Compound: Treat both cell lines with a range of concentrations of the this compound derivative.
-
Analysis: If the compound has a potent effect on the wild-type cells but a significantly diminished or absent effect on the knockout cells, it strongly confirms that the compound's activity is mediated through that specific target.
Conclusion
Evaluating the novelty of a compound's mechanism of action is a systematic process of discovery and validation. For a scaffold as promising and versatile as this compound, this process cannot be circumvented. By integrating unbiased, orthogonal target deconvolution techniques like AC-MS and CETSA with rigorous biophysical and cellular validation, and confirming the functional consequences through pathway analysis and functional genomics, researchers can build a compelling, data-driven case for a truly novel mechanism. This structured, self-validating approach not only elevates scientific integrity but is the most efficient path to understanding the true therapeutic potential of a new chemical entity.
References
- 1. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. annualreviews.org [annualreviews.org]
- 12. ichorlifesciences.com [ichorlifesciences.com]
- 13. tandfonline.com [tandfonline.com]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 16. KinomePro - Pamgene [pamgene.com]
- 17. assayquant.com [assayquant.com]
- 18. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 19. journals.physiology.org [journals.physiology.org]
- 20. AddexBio Service - GPCRAssays [addexbio.com]
- 21. GPCR Screening Assays - Creative BioMart [creativebiomart.net]
- 22. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 23. GPCR Signaling Assays [promega.com]
A Researcher's Guide to Confirming Cellular Target Engagement of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridines
In the landscape of contemporary drug discovery, unequivocally demonstrating that a therapeutic candidate interacts with its intended molecular target within the complex milieu of a living cell is a cornerstone of preclinical development.[1][2][3] This guide provides a comparative analysis of state-of-the-art methodologies for confirming the cellular target engagement of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridines, a scaffold of significant interest in medicinal chemistry.[4][5] We will delve into the mechanistic underpinnings of each technique, offering field-proven insights to guide your experimental design and data interpretation.
The Imperative of In-Cell Target Engagement
Phenotypic screening, while powerful, can often lead to compounds with ambiguous mechanisms of action. Verifying direct interaction with a specific target protein in a physiologically relevant context is crucial to building a robust therapeutic hypothesis and avoiding costly late-stage failures.[1][6] The methods discussed herein provide the tools to bridge the gap between in vitro biochemical activity and cellular efficacy.
Comparative Analysis of Leading Methodologies
Several robust techniques are available to confirm target engagement, each with its own set of advantages and limitations. The optimal choice depends on factors such as the nature of the target, the availability of specific reagents, and the desired throughput.
| Methodology | Principle | Advantages | Limitations | Throughput |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein against thermal denaturation.[7][8][9] | Label-free, applicable to endogenous proteins in intact cells and tissues.[7][10] | Requires a specific antibody for detection; not all proteins exhibit a significant thermal shift. | Low to high (with AlphaScreen or Luminescent readouts).[11][12] |
| Chemical Proteomics (e.g., Kinobeads) | Competitive binding between a compound of interest and immobilized broad-spectrum inhibitors for a class of proteins (e.g., kinases).[13][14] | Unbiased, allows for selectivity profiling against numerous off-targets simultaneously.[15][16] | Primarily applicable to lysates; requires specialized probes and mass spectrometry. | Low to medium. |
| In-Cell NMR | Detects ligand-induced conformational changes in the target protein at atomic resolution within living cells.[17][18][19] | Provides detailed structural information about the binding event.[17][20] | Requires overexpression and isotopic labeling of the target protein; low throughput.[19][21] | Low. |
| Bioluminescence Resonance Energy Transfer (BRET) | Measures the proximity between a luciferase-tagged target and a fluorescently labeled ligand or a secondary binding partner.[22] | Real-time, quantitative measurements in living cells.[22] | Requires genetic modification of the target protein; may require a fluorescently labeled compound. | High. |
In-Depth Experimental Protocols
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method that leverages the principle of ligand-induced thermal stabilization of a target protein.[23] It is a label-free technique that can be performed on endogenous proteins in their native cellular environment.[1][24]
The core principle is that the binding of a small molecule, such as a 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivative, to its target protein increases the energy required to unfold the protein. This increased stability is observed as a shift in the protein's melting temperature (Tm). By heating cells or cell lysates to a range of temperatures, we can generate a melt curve. A shift in this curve in the presence of the compound is direct evidence of target engagement.[8]
Caption: CETSA experimental workflow for target engagement.
-
Cell Culture and Treatment:
-
Culture your cells of interest to the desired confluency.
-
Harvest and resuspend the cells in a suitable buffer.
-
Aliquot the cell suspension and treat with various concentrations of your this compound compound or vehicle control for a predetermined time.
-
-
Heating Step:
-
Heat the cell aliquots in a thermal cycler across a range of temperatures (e.g., 40-70°C in 2-3°C increments) for a short duration (typically 3 minutes).[12]
-
Include an unheated control at room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation.[8]
-
-
Protein Detection and Quantification:
-
Data Analysis:
-
Quantify the band intensities (for Western blot) or signal (for other methods) at each temperature.
-
Plot the percentage of soluble protein as a function of temperature to generate melt curves.
-
Determine the melting temperature (Tm) for both the vehicle- and compound-treated samples. A significant shift in Tm indicates target engagement.
-
Chemical Proteomics using Kinobeads
For this compound derivatives that may target kinases, chemical proteomics with kinobeads is an excellent approach for both target identification and selectivity profiling.[13][14]
This method relies on competition. Kinobeads are sepharose beads derivatized with a cocktail of non-selective, ATP-competitive kinase inhibitors that can bind a large portion of the cellular kinome.[15] When a cell lysate is pre-incubated with a free inhibitor (your test compound), the inhibitor will bind to its specific kinase targets. Consequently, these engaged kinases will not be able to bind to the kinobeads. By using quantitative mass spectrometry to identify and quantify the proteins that are competed off the beads in a dose-dependent manner, we can identify the specific targets of the compound.
Caption: Kinobeads experimental workflow for target engagement.
-
Cell Lysis:
-
Lyse cultured cells in a non-denaturing buffer to preserve native protein conformations.
-
Clarify the lysate by centrifugation to remove insoluble material.
-
-
Compound Incubation:
-
Incubate aliquots of the cell lysate with a range of concentrations of your this compound derivative or a vehicle control.
-
-
Kinobeads Pulldown:
-
Add kinobeads to the treated lysates and incubate to allow for binding of non-engaged kinases.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads.
-
Reduce, alkylate, and digest the proteins into peptides (e.g., with trypsin).
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins in each sample.
-
Generate dose-response curves for each identified kinase to determine which proteins are specifically competed off the beads by your compound.
-
Data Interpretation and Validation
For instance, if a this compound derivative demonstrates a thermal shift for a particular kinase in a CETSA experiment, the next logical step would be to perform a kinobeads experiment to confirm direct binding and assess its selectivity across the kinome.
Conclusion
Confirming the cellular target engagement of your this compound compounds is a non-negotiable step in modern drug discovery.[26] By employing a multi-faceted approach that leverages the strengths of techniques like CETSA and chemical proteomics, researchers can build a compelling, data-driven case for the mechanism of action of their molecules. This rigorous, evidence-based approach is essential for the successful translation of promising chemical matter into novel therapeutics.
References
- 1. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Target Engagement in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. annualreviews.org [annualreviews.org]
- 7. bio-protocol.org [bio-protocol.org]
- 8. scispace.com [scispace.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. discover.library.noaa.gov [discover.library.noaa.gov]
- 14. Optimized Kinobeads published - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]
- 15. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Applications of In-Cell NMR in Structural Biology and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Applications of In-Cell NMR in Structural Biology and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. In-cell NMR: From target structure and dynamics to drug screening [flore.unifi.it]
- 21. mdpi.com [mdpi.com]
- 22. selvita.com [selvita.com]
- 23. benchchem.com [benchchem.com]
- 24. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Target engagement approaches for pharmacological evaluation in animal models - Chemical Communications (RSC Publishing) [pubs.rsc.org]
This guide provides an in-depth comparative analysis of the in vivo efficacy of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine and related imidazo[1,2-a]pyridine-based compounds across key therapeutic areas: infectious diseases (tuberculosis and trypanosomiasis) and oncology. We will delve into the experimental data that underpins our understanding of these promising scaffolds, offering a resource for researchers, scientists, and drug development professionals.
Introduction: The Versatile Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its rigid, bicyclic structure provides a versatile framework for the design of potent and selective therapeutic agents. The saturation of the pyridine ring to form the this compound scaffold further enhances its three-dimensional character, often leading to improved pharmacokinetic properties and target engagement. This guide will objectively compare the in vivo performance of key derivatives, supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.
I. Antitubercular Efficacy: Targeting Mycobacterium tuberculosis
A significant breakthrough in the application of the imidazo[1,2-a]pyridine scaffold has been in the development of novel antitubercular agents. These compounds primarily exert their effect through the inhibition of the cytochrome bc1 complex (QcrB), a crucial component of the electron transport chain in Mycobacterium tuberculosis (Mtb), thereby disrupting cellular respiration and ATP synthesis.[1]
Comparative In Vivo Efficacy in Murine Models of Tuberculosis
The following table summarizes the in vivo efficacy of representative imidazo[1,2-a]pyridine-based compounds in chronic murine models of tuberculosis.
| Compound | Animal Model | Dosing Regimen | Efficacy Endpoint | Key Findings | Reference(s) |
| Telacebec (Q203) | BALB/c mice (chronic infection) | 10 mg/kg, oral, daily | Reduction in lung CFU | >90% reduction in bacterial load, comparable to isoniazid.[2] | [2] |
| Compound 18 | Mice (MDR/XDR strains) | Not specified in detail | MIC against resistant strains | Potency surpassed clinical candidate PA-824 by nearly 10-fold against some strains.[3][4] | [3][4] |
| TB47 | Mice (acute & chronic infection) | Not specified in detail | Reduction in lung CFU | Efficacious in the acute model, less active than Q203 in the chronic model.[5] | [5] |
Mechanism of Action: Inhibition of the Cytochrome bc1 Complex
Imidazo[1,2-a]pyridine amides, such as Telacebec (Q203), are potent inhibitors of the QcrB subunit of the Mtb cytochrome bc1 complex.[1] This inhibition blocks the electron transport chain, leading to a depletion of ATP and ultimately bacterial cell death.
Experimental Protocol: Chronic Murine Tuberculosis Efficacy Study
This protocol outlines a standard procedure for evaluating the in vivo efficacy of investigational compounds against a chronic Mtb infection in mice.[6][7]
1. Animal Model and Infection:
-
Use specific-pathogen-free female BALB/c mice, 6-8 weeks old.
-
Infect mice via aerosol exposure with M. tuberculosis H37Rv to achieve a low-dose implantation of 50-100 colony-forming units (CFU) per lung.
-
House the infected animals in a biosafety level 3 (BSL-3) facility.
2. Acclimatization and Treatment Initiation:
-
Allow the infection to establish for 4-6 weeks to develop a chronic state.
-
Randomize mice into treatment and control groups (n=5-10 per group).
3. Compound Administration:
-
Prepare the test compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer the compound orally via gavage once daily for the duration of the study (typically 4-8 weeks).
-
Include a vehicle control group and a positive control group treated with a standard-of-care drug like isoniazid (25 mg/kg).
4. Efficacy Assessment:
-
At designated time points (e.g., after 4 and 8 weeks of treatment), euthanize a subset of mice from each group.
-
Aseptically remove the lungs and spleen.
-
Homogenize the organs in sterile saline.
-
Plate serial dilutions of the homogenates on Middlebrook 7H11 agar supplemented with OADC.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Enumerate the CFU to determine the bacterial load in each organ.
5. Data Analysis:
-
Convert CFU counts to log10 values.
-
Compare the mean log10 CFU of the treated groups to the vehicle control group to determine the reduction in bacterial load.
-
Statistical analysis (e.g., ANOVA with post-hoc tests) should be performed to assess the significance of the observed differences.
II. Antiprotozoal Activity: Targeting Trypanosomes
Dicationic derivatives of this compound have demonstrated potent in vivo activity against Trypanosoma brucei rhodesiense, the causative agent of acute human African trypanosomiasis.
Comparative In Vivo Efficacy in a Murine Model of Trypanosomiasis
The STIB900 mouse model is a stringent test for acute trypanosomiasis. The table below compares the efficacy of several dicationic imidazo[1,2-a]pyridine derivatives.
| Compound | Animal Model | Dosing Regimen | Efficacy Endpoint | Key Findings | Reference(s) |
| Compound 7 | NMRI mice (STIB900 model) | 5 mg/kg, i.p., daily for 4 days | Cure rate | 4/4 mice cured.[8] | [8] |
| Related Diamidines | NMRI mice (STIB900 model) | 5 mg/kg, i.p., daily for 4 days | Cure rate | Five of the eight tested diamidines resulted in 4/4 cures.[8] | [8] |
| Oral Prodrug | NMRI mice (STIB900 model) | 25 mg/kg, oral, daily for 4 days | Cure rate | Modest activity with 2/4 cures.[8] | [8] |
Mechanism of Action: DNA Minor Groove Binding
The primary mechanism of action for these dicationic diamidines is believed to be their interaction with the minor groove of DNA, particularly in the kinetoplast DNA of the parasite.[9][10] This binding can interfere with DNA replication and transcription, leading to parasite death.
Experimental Protocol: STIB900 Mouse Model of Acute African Trypanosomiasis
This protocol describes a method for evaluating the efficacy of compounds against an acute T. b. rhodesiense infection.[8]
1. Animal Model and Infection:
-
Use female NMRI mice, weighing 20-25 g.
-
Infect mice intraperitoneally (i.p.) with 1 x 10^4 bloodstream forms of T. b. rhodesiense STIB900.
2. Treatment:
-
Initiate treatment 3 days post-infection.
-
Administer the test compound at the desired dose and route (e.g., i.p. or oral) for a specified duration (e.g., 4 consecutive days).
-
Include a vehicle-treated control group and a positive control group (e.g., pentamidine).
3. Monitoring and Endpoint:
-
Monitor parasitemia by microscopic examination of a tail blood smear every other day for the first 30 days, and then weekly up to 60 days post-infection.
-
A mouse is considered cured if no parasites are detected in the blood up to 60 days post-infection.
III. Anticancer Efficacy: Targeting Cancer Cell Proliferation
The imidazo[1,2-a]pyridine scaffold has been extensively explored for its anticancer properties, with derivatives showing activity against a range of cancer cell lines.[11][12] The mechanisms of action are diverse and include the inhibition of key cellular kinases and metabolic enzymes.[13]
Comparative In Vivo Efficacy in Xenograft Models
Subcutaneous xenograft models in immunodeficient mice are a standard for preclinical evaluation of anticancer agents.
| Compound Class | Animal Model | Dosing Regimen | Efficacy Endpoint | Key Findings | Reference(s) |
| N-imidazopyridine-noscapinoids | Nude mice (MCF-7 xenograft) | Not specified in detail | Tumor regression | Significant regression of implanted tumors.[11] | [11] |
| PKM2 Inhibitors | Murine xenograft (HCT116) | 40 or 80 mg/kg, oral, daily for 28 days | Tumor growth inhibition (TGI) | 39.9% and 71.6% TGI, respectively.[12] | [12] |
| Kinase Inhibitors | Various xenograft models | Varies by compound | Tumor growth inhibition | Numerous imidazopyridine-based kinase inhibitors have shown in vivo efficacy.[13] | [13] |
Mechanism of Action: A Multifaceted Approach
Imidazo[1,2-a]pyridine derivatives have been shown to target multiple pathways involved in cancer progression. One notable mechanism is the inhibition of Pyruvate Kinase M2 (PKM2), a key enzyme in the glycolytic pathway that is upregulated in many cancer cells.[14] By inhibiting PKM2, these compounds can disrupt cancer cell metabolism.
Experimental Protocol: Subcutaneous Xenograft Mouse Model
This protocol details a general procedure for assessing the in vivo efficacy of an anticancer compound using a subcutaneous xenograft model.[15][16][17][18][19]
1. Cell Culture and Preparation:
-
Culture the desired human cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media.
-
Harvest cells during the logarithmic growth phase and ensure high viability (>90%).
-
Resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to enhance tumor formation, at a concentration of 5-10 x 10^6 cells per 100 µL.
2. Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., athymic nude or NOD-SCID), 6-8 weeks old.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
3. Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth by measuring the length and width with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group).
4. Compound Administration:
-
Administer the test compound and vehicle control via the appropriate route (e.g., oral gavage, i.p. injection) at the predetermined dose and schedule.
-
Monitor the body weight of the mice 2-3 times per week as a measure of general toxicity.
5. Efficacy Evaluation:
-
Continue to measure tumor volumes throughout the study.
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
The study may be terminated when tumors in the control group reach a predetermined size or after a fixed treatment duration.
6. Data Analysis:
-
Plot mean tumor volume ± SEM for each group over time.
-
Calculate TGI at the end of the study.
-
Use appropriate statistical methods (e.g., t-test or ANOVA) to compare tumor growth between groups.
Conclusion
The this compound and related imidazo[1,2-a]pyridine scaffolds represent a highly productive area of research in drug discovery. The compounds discussed in this guide demonstrate significant in vivo efficacy across diverse and challenging disease models. The provided comparative data and detailed experimental protocols are intended to serve as a valuable resource for the scientific community, facilitating the continued development of this versatile chemical class into novel therapeutics. Further optimization of these scaffolds, guided by a deep understanding of their structure-activity relationships and mechanisms of action, holds great promise for addressing unmet medical needs.
References
- 1. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 3. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heterocyclic Diamidine Interactions at AT Base Pairs in the DNA Minor Groove: Effects of Heterocycle Differences, DNA AT Sequence and Length - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interaction of cationic diamidines with Leishmania infantum DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rational design of novel microtubule targeting anticancer drugs N-imidazopyridine noscapinoids: Chemical synthesis and experimental evaluation based on in vitro using breast cancer cells and in vivo using xenograft mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What are PKM2 inhibitors and how do they work? [synapse.patsnap.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 18. yeasenbio.com [yeasenbio.com]
- 19. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
The Imidazo[1,2-a]Pyridine Scaffold: A Privileged Framework in Modern Drug Discovery
A Comparative Literature Review for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine core, a fused bicyclic 5-6 heterocycle with a bridgehead nitrogen atom, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile structure has been the foundation for a wide array of therapeutic agents, demonstrating a remarkable range of biological activities. This guide provides a comparative analysis of imidazo[1,2-a]pyridine derivatives across different therapeutic areas, highlighting key structure-activity relationships (SAR), experimental data, and the synthetic strategies that underpin their development. Marketed drugs such as zolpidem (anxiolytic), alpidem (anxiolytic), and zolimidine (antiulcer) showcase the clinical success of this scaffold.[1][2][3]
The Enduring Appeal of the Imidazo[1,2-a]Pyridine Scaffold
The significance of the imidazo[1,2-a]pyridine framework lies in its unique structural and electronic properties. The fusion of an electron-rich imidazole ring with an electron-deficient pyridine ring creates a unique chemical entity that is amenable to a variety of chemical modifications. This allows for the fine-tuning of physicochemical properties and biological activity, making it an attractive starting point for drug discovery programs.[4][5] The scaffold's broad therapeutic potential is evidenced by its exploration in oncology, infectious diseases, and neuroscience.[6][7][8]
A Comparative Analysis of Imidazo[1,2-a]Pyridine Derivatives in Key Therapeutic Areas
This section will delve into a comparative analysis of imidazo[1,2-a]pyridine derivatives, focusing on their application in oncology, infectious diseases, and central nervous system (CNS) disorders. We will examine specific examples, comparing their biological activities and the structural modifications that drive their potency and selectivity.
Oncology: Targeting Kinases and Beyond
The imidazo[1,2-a]pyridine scaffold has been extensively explored in the development of anticancer agents, particularly as kinase inhibitors.[6][9][10] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.
A notable example is the development of imidazo[1,2-a]pyridine-based inhibitors of Phosphoinositide 3-kinase (PI3K). One study identified 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine as a novel PI3K p110α inhibitor with an IC50 of 0.67μM.[11] Through optimization of substituents, a more than 300-fold increase in potency was achieved, leading to a derivative with an IC50 of 0.0018μM.[11] Further structural modifications resulted in a thiazole derivative with an IC50 of 0.0028μM and high selectivity for p110α over other PI3K isoforms.[11] This derivative also demonstrated in vivo efficacy, suppressing tumor growth in a mouse xenograft model.[11]
More recently, the scaffold has been utilized to develop covalent inhibitors targeting the KRAS G12C mutant, a key driver in many intractable cancers.[12][13] By incorporating a propargylamide moiety as a covalent warhead, researchers developed compounds with potent antiproliferative activities in the sub-micromolar range against KRAS G12C-mutated cells.[12]
Beyond kinase inhibition, imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), a key enzyme in glioblastoma stem cells.[14] This novel approach targets the cancer stem cell population, which is often responsible for tumor recurrence and resistance to therapy.
Table 1: Comparison of Imidazo[1,2-a]Pyridine-Based Anticancer Agents
| Compound Class | Target | Key Structural Features | Representative IC50 | Therapeutic Approach | Reference(s) |
| Pyrazolyl-imidazo[1,2-a]pyridines | PI3K p110α | Pyrazole and sulfonyl moieties at the 3-position | 1.8 nM | Kinase Inhibition | [11] |
| Propargylamide-imidazo[1,2-a]pyridines | KRAS G12C | Covalent warhead at the 3-position | 0.86 µM (cellular) | Covalent Inhibition | [12] |
| Substituted imidazo[1,2-a]pyridines | ALDH1A3 | Varied substitutions on the core | Nanomolar to picomolar (cellular) | Targeting Cancer Stem Cells | [14] |
Infectious Diseases: A New Frontier for Imidazo[1,2-a]Pyridines
The rise of drug-resistant pathogens has created an urgent need for new anti-infective agents. The imidazo[1,2-a]pyridine scaffold has shown significant promise in this area, with derivatives exhibiting potent activity against viruses, bacteria, and mycobacteria.[7][15][16]
In the realm of antiviral research, imidazo[1,2-a]pyridines bearing a thioether side chain at the 3-position have demonstrated high activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[15]
Notably, this scaffold has been a cornerstone in the development of novel antituberculosis (anti-TB) agents.[7][17] A series of imidazo[1,2-a]pyridine-3-carboxamides have shown exceptional potency against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[18] Some compounds in this series exhibited minimum inhibitory concentrations (MICs) in the low nanomolar range (≤0.006 μM).[18] These compounds are believed to target QcrB, a component of the electron transport chain, thereby disrupting cellular respiration.[18] One promising lead compound, ND-09759, demonstrated bactericidal activity in a mouse infection model comparable to the first-line anti-TB drugs isoniazid and rifampicin.[19]
Table 2: Comparison of Imidazo[1,2-a]Pyridine-Based Anti-Infective Agents
| Compound Class | Target Organism | Mechanism of Action | Representative MIC | Key Structural Features | Reference(s) |
| 3-Thioether-imidazo[1,2-a]pyridines | HCMV, VZV | Not specified | Not specified (high therapeutic index) | Thioether side chain at C3 | [15] |
| Imidazo[1,2-a]pyridine-3-carboxamides | M. tuberculosis | Inhibition of QcrB | ≤0.006 µM | Carboxamide at C3 | [18] |
| N-(4-(4-chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide (ND-09759) | M. tuberculosis | Not specified | Low nM | Substituted carboxamide at C3 | [19] |
Central Nervous System: From Sedatives to Neuroprotection
The imidazo[1,2-a]pyridine scaffold has a long-standing presence in the field of CNS drug discovery, with marketed drugs like zolpidem and alpidem acting as positive allosteric modulators of the GABA-A receptor.[1][2] This interaction enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects.
More recent research has explored the potential of imidazo[1,2-a]pyridines for the treatment of neurodegenerative disorders. One avenue of investigation has focused on their ability to act as antagonists of the adenosine A1 receptor, a target implicated in cognitive function.[8]
Another exciting application is in the development of diagnostic agents for Alzheimer's disease. Derivatives of imidazo[1,2-a]pyridine have been designed as ligands for detecting β-amyloid plaques, a key pathological hallmark of the disease.[20][21] These compounds, when radiolabeled, can be used in positron emission tomography (PET) imaging to visualize amyloid deposits in the brain.[22]
Table 3: Comparison of Imidazo[1,2-a]Pyridine-Based CNS Agents
| Compound Class | Target/Application | Mechanism of Action | Key Structural Features | Notable Examples | Reference(s) |
| N,N-dimethyl-2-(p-tolyl)imidazo[1,2-a]pyridine-3-acetamide | GABA-A Receptor | Positive Allosteric Modulator | Substituted acetamide at C3 | Zolpidem | [1][2] |
| 3-Cyclohexylamino-2-phenyl-imidazo[1,2-α]pyridines | Adenosine A1 Receptor | Antagonist | Substituted amine at C3, phenyl at C2 | Experimental compounds | [8] |
| 2-(4'-Dimethylaminophenyl)imidazo[1,2-a]pyridines | β-Amyloid Plaques | Imaging Agent | Dimethylaminophenyl group at C2 | IMPY | [20][21] |
Synthetic Strategies: Building the Imidazo[1,2-a]Pyridine Core
The versatility of the imidazo[1,2-a]pyridine scaffold is matched by the diversity of synthetic methods available for its construction. These methods can be broadly categorized into condensation reactions, multicomponent reactions, and modern C-H functionalization approaches.[4][5][23]
A classical and widely used method is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-haloketone.[23] This straightforward approach allows for the introduction of substituents at the 2- and 3-positions of the imidazo[1,2-a]pyridine ring.
Multicomponent reactions (MCRs) offer a more convergent and efficient strategy. For instance, a three-component reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne, often catalyzed by copper, provides a direct route to a variety of substituted imidazo[1,2-a]pyridines.[23]
More recently, transition-metal-catalyzed C-H functionalization reactions have emerged as powerful tools for the late-stage modification of the imidazo[1,2-a]pyridine core, enabling the introduction of a wide range of functional groups with high regioselectivity.[5]
Experimental Protocol: A Representative Synthesis of an Imidazo[1,2-a]Pyridine Derivative
The following is a generalized procedure for the synthesis of a 2,3-disubstituted imidazo[1,2-a]pyridine via the condensation of a 2-aminopyridine with an α-bromoketone, a common synthetic route.[15]
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a reflux condenser, dissolve the substituted 2-aminopyridine (1 equivalent) in a suitable solvent such as ethanol.
-
Add the corresponding α-bromoketone (1.1 equivalents) to the solution.
Step 2: Reaction
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
Step 3: Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
Step 4: Characterization
-
The structure and purity of the final product should be confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and high-performance liquid chromatography (HPLC).
Visualizing the Core Concepts
To better illustrate the key aspects discussed in this guide, the following diagrams are provided.
Caption: Therapeutic strategies for imidazo[1,2-a]pyridines in oncology.
Caption: Key synthetic routes to the imidazo[1,2-a]pyridine scaffold.
Conclusion and Future Perspectives
The imidazo[1,2-a]pyridine scaffold continues to be a highly productive framework in the quest for novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives have solidified its status as a privileged structure in medicinal chemistry. The comparative analysis presented in this guide highlights the remarkable versatility of this scaffold, with successful applications in oncology, infectious diseases, and CNS disorders.
Future research in this area will likely focus on several key aspects. The exploration of novel substitution patterns and the application of advanced synthetic methodologies, such as C-H functionalization, will undoubtedly lead to the discovery of new derivatives with improved potency, selectivity, and pharmacokinetic properties. Furthermore, the elucidation of the precise mechanisms of action for many of these compounds will provide a deeper understanding of their therapeutic potential and pave the way for the development of next-generation drugs based on the remarkable imidazo[1,2-a]pyridine scaffold.
References
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 6. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Imidazo[1,2-α]pyridines possess adenosine A1 receptor affinity for the potential treatment of cognition in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Imidazo[1,2- a]pyridine Derivatives as Aldehyde Dehydrogenase Inhibitors: Novel Chemotypes to Target Glioblastoma Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 18. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bactericidal activity of an imidazo[1, 2-a]pyridine using a mouse M. tuberculosis infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. bio-conferences.org [bio-conferences.org]
Safety Operating Guide
Navigating the Disposal of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine: A Guide for Laboratory Professionals
The causality behind these procedures is rooted in the precautionary principle and an understanding of the potential hazards associated with pyridine-based compounds. These are often flammable, toxic, and irritating, necessitating a cautious approach to their disposal.[1] This guide is designed to be a self-validating system, ensuring that each step, from initial handling to final disposal, prioritizes safety and environmental responsibility.
Immediate Safety and Handling: The First Line of Defense
Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The potential for skin, eye, and respiratory irritation from related compounds underscores the necessity of a comprehensive protective ensemble.[2][3]
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from accidental splashes. |
| Lab Coat | Standard laboratory coat, flame-retardant recommended | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood | To avoid inhalation of potentially harmful vapors. |
In the event of a spill, the immediate priority is to control the situation and prevent exposure. For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand. For larger spills, or if you are unsure of the extent of the contamination, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Step-by-Step Disposal Protocol: A Systematic Approach
The disposal of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine waste must be conducted in strict adherence to all local, state, and federal regulations.[1] All materials contaminated with this compound, including the pure substance, solutions, and disposable labware (e.g., pipette tips, absorbent pads), must be treated as hazardous waste.
Waste Identification and Segregation: Preventing Incompatibility
-
Classification: All waste containing this compound must be classified as hazardous waste. Given its pyridine core, it is prudent to handle it with the same level of caution as pyridine itself, which is assigned the EPA hazardous waste code U196.[4][5][6]
-
Segregation: Do not mix this waste stream with other incompatible wastes. Store it separately from strong oxidizing agents and strong acids to prevent potentially vigorous or explosive reactions.[4]
Waste Collection and Labeling: Ensuring Clear Communication
-
Container: Collect all waste in a designated, sealable, and chemically compatible container. The container should be in good condition and equipped with a secure lid to prevent leaks or spills.
-
Labeling: Clearly label the waste container with the full chemical name: "this compound". The label should also include the appropriate hazard warnings (e.g., "Hazardous Waste," "Toxic," "Flammable").
Storage: Maintaining a Safe Environment
-
Location: Store the sealed waste container in a designated and secure satellite accumulation area. This area should be well-ventilated and away from sources of ignition, such as heat, sparks, or open flames.[2]
-
Duration: Adhere to your institution's and local regulations regarding the maximum allowable time for storing hazardous waste in a satellite accumulation area before it is transferred to a central storage facility.
Final Disposal: The End of the Lifecycle
-
Professional Disposal: The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company. This is not a substance that can be neutralized or diluted for drain disposal.
-
Incineration: The recommended method for the disposal of pyridine and its derivatives is high-temperature incineration.[1] This process ensures the complete destruction of the compound, minimizing its environmental impact. Common incineration methods for such chemical waste include rotary kiln, liquid injection, and fluidized bed incineration.[1]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine
This document provides essential safety and logistical information for the handling and disposal of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory. The guidance herein is synthesized from safety data for structurally analogous compounds, establishing a robust safety protocol in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on aggregated GHS (Globally Harmonized System) data from close structural analogs, such as Imidazo[1,2-a]pyridine and 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine, we can anticipate the primary hazards associated with this compound.[1][2][3]
| Hazard Classification | Potential Effect | GHS Hazard Statement |
| Skin Corrosion/Irritation | Causes skin irritation upon contact.[2][3][4] | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3][4] | H319 |
| Acute Toxicity (Oral) | May be harmful or toxic if swallowed.[1] | H301 / H302 |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2][3] | H335 |
This hazard profile dictates a stringent approach to personal protective equipment to create an effective barrier between the researcher and the chemical.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist item; it is a critical, scientifically-informed decision to mitigate the specific risks identified. The following table outlines the mandatory PPE and the rationale for its use.
| Body Part | Recommended PPE | Rationale and Causality |
| Eyes/Face | Chemical safety goggles and a face shield. | Why: The H319 classification for serious eye irritation in analogous compounds is a critical warning.[2][3][4] Vapors or accidental splashes can cause significant, potentially lasting, eye damage. Goggles provide a seal against vapors and splashes, while a face shield offers a secondary, broader barrier of protection. |
| Skin & Body | Nitrile or neoprene gloves (double-gloving recommended), a poly-coated, long-sleeved lab gown, and closed-toe shoes. | Why: The H315 classification indicates a high potential for skin irritation.[2][3][4] Nitrile gloves offer good resistance to a range of chemicals. Double-gloving is a best practice when handling acutely toxic or highly irritating substances, with one glove cuff under the gown sleeve and one over.[5] A poly-coated gown provides a liquid-resistant barrier to prevent seepage in case of a spill.[5] |
| Respiratory | Use exclusively within a certified chemical fume hood. For spill cleanup or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required. | Why: The H335 hazard statement for respiratory irritation necessitates stringent engineering controls.[2][3] A chemical fume hood is the primary line of defense to capture vapors at the source. A respirator should be considered a secondary, emergency-use measure.[6][7] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, logical workflow is essential for safety and experimental integrity. This protocol is designed as a self-validating system to minimize exposure at every stage.
Workflow for Safe Handling
Caption: Safe Handling Workflow for this compound.
Detailed Steps:
-
Preparation Phase:
-
Confirm that the chemical fume hood has a valid certification and is drawing air correctly.
-
Ensure the path to the nearest eyewash station and safety shower is unobstructed.[6]
-
Gather all necessary labware and reagents before retrieving the target compound to minimize traffic in and out of the work area.
-
Don all PPE as specified in the Core PPE Protocol table. Your outer gloves should go over the cuff of your lab gown.[5]
-
-
Handling Phase (Inside Fume Hood):
-
Conduct all manipulations of the solid compound and its solutions within the fume hood.
-
When weighing, use gentle motions to avoid creating airborne dust.
-
If preparing a solution, add the solid this compound to the solvent, not the other way around, to prevent splashing.
-
Always keep the container tightly sealed when not actively in use.[4]
-
-
Post-Handling & Cleanup:
-
Clean all contaminated surfaces with a suitable solvent.
-
Dispose of all contaminated items (e.g., gloves, weigh paper, pipette tips) directly into a designated hazardous waste container.
-
Remove PPE carefully, avoiding contact with the contaminated outer surfaces. Remove outer gloves first, followed by the gown, face shield, goggles, and inner gloves.
-
Immediately wash hands and forearms thoroughly with soap and water.[8]
-
Emergency Procedures: Spill and Exposure Management
Spill Management:
-
Small Spill (in fume hood):
-
Ensure you are wearing the full, correct PPE.
-
Cover the spill with an inert absorbent material like vermiculite or sand.
-
Carefully scoop the material into a designated hazardous waste container.
-
Clean the spill area with a decontaminating solution.
-
-
Large Spill (outside fume hood):
-
Evacuate the immediate area and alert colleagues.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Prevent entry into the area.
-
First Aid for Exposure:
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention.
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15-20 minutes, holding the eyelids open.[4][8] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
Disposal Plan: Ensuring Regulatory Compliance
Proper disposal is a critical final step in the chemical handling workflow to protect both personnel and the environment.[10]
-
Waste Classification: All materials contaminated with this compound must be treated as hazardous waste.[11]
-
Waste Segregation & Collection:
-
Solid Waste: Collect contaminated consumables such as gloves, weighing paper, and absorbent materials in a clearly labeled, sealed hazardous waste container.[10]
-
Liquid Waste: Collect unused solutions or reaction mixtures in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard pictograms.
-
Final Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management provider. Never dispose of this chemical down the drain or in regular trash.[10][11]
References
- 1. 5,6,7,8-Tetrahydroimidazo(1,2-a)pyrazine | C6H9N3 | CID 13247046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. aksci.com [aksci.com]
- 5. halyardhealth.com [halyardhealth.com]
- 6. benchchem.com [benchchem.com]
- 7. gerpac.eu [gerpac.eu]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
